1,3,5-Tris(pyridin-4-ylethynyl)benzene
Description
The exact mass of the compound 1,3,5-Tris(pyridin-4-ylethynyl)benzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,3,5-Tris(pyridin-4-ylethynyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5-Tris(pyridin-4-ylethynyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-[2-[3,5-bis(2-pyridin-4-ylethynyl)phenyl]ethynyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H15N3/c1(22-7-13-28-14-8-22)4-25-19-26(5-2-23-9-15-29-16-10-23)21-27(20-25)6-3-24-11-17-30-18-12-24/h7-21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBEZONFKGMUPNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C#CC2=CC(=CC(=C2)C#CC3=CC=NC=C3)C#CC4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168289-78-9 | |
| Record name | 4,4',4''-[(Benzene-1,3,5-triyl)triethyne-2,1-diyl]tripyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1,3,5-Tris(pyridin-4-ylethynyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive and scientifically grounded protocol for the synthesis of 1,3,5-Tris(pyridin-4-ylethynyl)benzene, a highly symmetrical, nitrogen-containing organic building block. This molecule is of significant interest in the fields of supramolecular chemistry, materials science, and drug development due to its potential applications in the construction of metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and functional organic materials. This guide will detail a robust and reproducible synthetic route, focusing on the principles of the Sonogashira cross-coupling reaction. Beyond a mere recitation of steps, this document will delve into the rationale behind the choice of reagents, catalysts, and reaction conditions, empowering researchers to not only replicate the synthesis but also to adapt and troubleshoot the procedure.
Introduction
1,3,5-Tris(pyridin-4-ylethynyl)benzene is a C3-symmetric molecule featuring a central benzene core functionalized with three pyridin-4-ylethynyl arms. The presence of the pyridine nitrogen atoms introduces sites for hydrogen bonding and metal coordination, making it an excellent candidate for the design of self-assembling nanostructures and porous materials. The rigid ethynyl linkers ensure a well-defined geometry, which is crucial for the predictable construction of extended networks. The synthesis of this molecule primarily relies on the palladium and copper co-catalyzed Sonogashira cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[1][2] This guide will present a detailed protocol for a three-fold Sonogashira reaction to obtain the target molecule with a focus on practical execution and mechanistic understanding.
Overall Synthetic Strategy
The synthesis of 1,3,5-Tris(pyridin-4-ylethynyl)benzene is most effectively achieved through a convergent approach, which involves the preparation of a key intermediate, 1,3,5-triethynylbenzene, followed by its coupling with a suitable pyridine derivative. This strategy is often preferred over a one-pot, three-fold coupling of a 1,3,5-trihalobenzene with 4-ethynylpyridine due to the instability of the latter. The overall workflow can be visualized as follows:
Caption: Overall synthetic workflow for 1,3,5-Tris(pyridin-4-ylethynyl)benzene.
Part 1: Synthesis of 1,3,5-Triethynylbenzene
This initial part of the synthesis focuses on the preparation of the core building block, 1,3,5-triethynylbenzene, from the commercially available 1,3,5-tribromobenzene. The use of a silyl-protected acetylene is a common and effective strategy to ensure a clean reaction and to avoid undesired side reactions of the terminal alkyne.
Reagents and Materials
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |
| 1,3,5-Tribromobenzene | C₆H₃Br₃ | 314.79 | 300 mg | 0.953 | Starting material. |
| Trimethylsilylacetylene | C₅H₁₀Si | 98.22 | 1 mL | 7.2 | Reactant. |
| Bis(triphenylphosphine)palladium(II) dichloride | Pd(PPh₃)₂Cl₂ | 701.90 | 20 mg | 0.028 | Palladium catalyst. |
| Copper(I) iodide | CuI | 190.45 | 6 mg | 0.032 | Co-catalyst. |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 20 mL | - | Anhydrous, degassed. Solvent and base. |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 2.5 mL | - | Anhydrous. Solvent for deprotection. |
| Potassium hydroxide (KOH) | KOH | 56.11 | 344 mg | 6.14 | Anhydrous. Deprotection reagent. |
| Methanol (CH₃OH) | CH₃OH | 32.04 | 2.5 mL | - | Solvent for deprotection. |
| Hexane | C₆H₁₄ | 86.18 | q.s. | - | For column chromatography. |
| 1 N Hydrochloric acid (HCl) | HCl | 36.46 | 8.3 mL | - | For work-up. |
Experimental Protocol
1. Sonogashira Coupling of 1,3,5-Tribromobenzene with Trimethylsilylacetylene [3] a. In a flame-dried Schlenk tube under an argon atmosphere, dissolve 1,3,5-tribromobenzene (300 mg, 0.953 mmol) in anhydrous, degassed triethylamine (20 mL). b. To this solution, add bis(triphenylphosphine)palladium(II) dichloride (20 mg, 0.028 mmol) and copper(I) iodide (6 mg, 0.032 mmol). c. Stir the resulting suspension at room temperature for 20 minutes. d. Add trimethylsilylacetylene (1 mL, 7.2 mmol) to the reaction mixture. e. Heat the mixture to 65 °C and stir for 24 hours. f. After cooling to room temperature, filter the mixture to remove the solid precipitate. g. Concentrate the filtrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel using hexane as the eluent to yield 1,3,5-Tris((trimethylsilyl)ethynyl)benzene as a pale-yellow solid.
2. Deprotection to 1,3,5-Triethynylbenzene [3] a. In a flame-dried round-bottom flask under an argon atmosphere, dissolve the silylated intermediate (252 mg, 0.687 mmol) in anhydrous tetrahydrofuran (2.5 mL). b. Add a solution of anhydrous potassium hydroxide (344 mg, 6.14 mmol) in methanol (2.5 mL). c. Stir the reaction mixture at room temperature overnight. d. Concentrate the mixture under reduced pressure and add 1 N hydrochloric acid (8.3 mL). e. The product, 1,3,5-triethynylbenzene, can then be extracted and used in the next step.
Part 2: Synthesis of 1,3,5-Tris(pyridin-4-ylethynyl)benzene
This final stage involves the three-fold Sonogashira coupling of the prepared 1,3,5-triethynylbenzene with 4-bromopyridine hydrochloride. The use of the hydrochloride salt of 4-bromopyridine enhances its stability.
Reagents and Materials
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |
| 1,3,5-Triethynylbenzene | C₁₂H₆ | 150.18 | 60 mg | 0.40 | Intermediate from Part 1. |
| 4-Bromopyridine Hydrochloride | C₅H₅BrClN | 194.46 | 389 mg | - | Reactant. Needs to be freshly prepared or purified. |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | 1155.56 | 92 mg | 0.08 | Palladium catalyst. |
| Copper(I) iodide | CuI | 190.45 | 4 mg | 0.02 | Co-catalyst. |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 20 mL | - | Anhydrous, degassed. Solvent and base. |
| Ethyl acetate | C₄H₈O₂ | 88.11 | q.s. | - | For extraction and column chromatography. |
| Hexane | C₆H₁₄ | 86.18 | q.s. | - | For column chromatography. |
| Saturated aq. Ammonium Chloride (NH₄Cl) | NH₄Cl | 53.49 | q.s. | - | For work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | q.s. | - | For drying. |
Experimental Protocol[3]
a. Preparation of 4-Bromopyridine: Prior to the reaction, wash 4-bromopyridine hydrochloride with a 2 N aqueous sodium hydroxide solution and extract three times with dichloromethane. Concentrate the organic solution in vacuo at room temperature immediately before use due to the instability of the free base. b. In a flame-dried Schlenk tube under an argon atmosphere, dissolve 1,3,5-triethynylbenzene (60 mg, 0.40 mmol) in anhydrous, degassed triethylamine (20 mL). c. Add the freshly prepared 4-bromopyridine, tetrakis(triphenylphosphine)palladium(0) (92 mg, 0.08 mmol), and copper(I) iodide (4 mg, 0.02 mmol). d. Reflux the reaction mixture for 48 hours. e. Evaporate the solvent under reduced pressure. f. Dissolve the solid residue in ethyl acetate and wash with a saturated ammonium chloride solution, followed by water. g. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 3:7 to 3:17) to afford 1,3,5-Tris(pyridin-4-ylethynyl)benzene as a pale-yellow solid (yield: 68%).
Mechanism of the Sonogashira Coupling Reaction
The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.
The palladium cycle begins with the oxidative addition of the aryl halide (Ar-X) to the active Pd(0) species. In the copper cycle, the terminal alkyne is deprotonated by the base in the presence of the copper(I) co-catalyst to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex. Finally, reductive elimination from the palladium center yields the desired product and regenerates the active Pd(0) catalyst.[1]
Characterization
The successful synthesis of 1,3,5-Tris(pyridin-4-ylethynyl)benzene should be confirmed by standard analytical techniques.
Expected Analytical Data
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.55 (m, 6H), 7.64 (s, 3H), 7.28 (m, 6H)[3] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 150.2, 135.4, 130.8, 125.7, 123.6, 91.6, 88.4[3] |
| Melting Point | 237 °C (decomposition)[4] |
| Appearance | Pale-yellow solid[3] |
Troubleshooting and Key Considerations
-
Inert Atmosphere: The Sonogashira coupling is sensitive to oxygen, which can lead to the undesired Glaser coupling (homocoupling of the alkyne). Therefore, it is crucial to maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction. The use of degassed solvents is highly recommended.
-
Purity of Reagents: The purity of the catalysts, base, and solvents is critical for the success of the reaction. Impurities can poison the catalyst and lead to lower yields or reaction failure.
-
Catalyst Choice: While Pd(PPh₃)₄ is commonly used, other palladium catalysts and ligands can also be effective. The choice of catalyst may need to be optimized depending on the specific substrates and reaction conditions.
-
Work-up and Purification: The purification of the final product by column chromatography is essential to remove any unreacted starting materials, byproducts, and catalyst residues. The choice of eluent may need to be adjusted based on TLC analysis.
Conclusion
This technical guide has provided a detailed and well-referenced protocol for the synthesis of 1,3,5-Tris(pyridin-4-ylethynyl)benzene. By understanding the underlying principles of the Sonogashira coupling reaction and adhering to the outlined experimental procedures, researchers can confidently synthesize this valuable building block for a wide range of applications in materials science and medicinal chemistry. The provided insights into the rationale behind the synthetic strategy and potential troubleshooting steps are intended to empower researchers to achieve successful and reproducible results.
References
- A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. (URL not available)
-
Molecular structure of 1,3,5-tris(pyridine-4-ylethynyl)benzene 51 and... - ResearchGate. [Link]
-
Synthesis of Unsymmetrical Aryl-Ethynylated Benzenes via Regiocontrolled Sonogashira Reaction of 1,3,5-Tribromobenzene - ResearchGate. [Link]
- Custom Synthesis with 4-Ethynylpyridine Hydrochloride: Meeting Specific Project Needs. (URL not available)
-
4,4′,4″-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(1-methylpyridin-1-ium) Iodide - MDPI. [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. [Link]
- Flow Chemistry: Sonogashira Coupling. (URL not available)
-
Figure S2: 1 H NMR spectrum of 1 (2,5-bis-pyridin-4-ylethynyl-pyrazine). - ResearchGate. [Link]
- GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND M
-
Sonogashira Coupling Reaction with Diminished Homocoupling. - SciSpace. [Link]
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4-Ethynylpyridine hydrochloride (1:1) - Pipzine Chemicals. [Link]
- Palladium Precatalysts Containing meta-Terarylphosphine Ligands for Expedient Copper-Free Sonogashira Cross-Coupling Reactions - Supporting Inform
-
Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol - PMC. [Link]
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An In-Depth Technical Guide to the Chemical Properties of 1,3,5-Tris(pyridin-4-ylethynyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3,5-Tris(pyridin-4-ylethynyl)benzene is a highly symmetrical, rigid, and versatile organic building block that has garnered significant attention in the fields of supramolecular chemistry and materials science. Its unique trifunctional nature, combining a central benzene core with three radially extending pyridyl-acetylene arms, makes it an exceptional ligand for the construction of well-defined metal-organic frameworks (MOFs), coordination polymers, and other supramolecular assemblies. This guide provides a comprehensive overview of the core chemical properties of 1,3,5-Tris(pyridin-4-ylethynyl)benzene, including its synthesis, structural features, photophysical characteristics, and its pivotal role in the design of advanced functional materials.
Introduction: The Architectural Elegance of a Trifunctional Ligand
At the heart of many advanced materials lies the rational design of their molecular components. 1,3,5-Tris(pyridin-4-ylethynyl)benzene stands out as a prime example of a ligand engineered for precision and functionality. Its C3-symmetric structure, characterized by a 1,3,5-substituted benzene ring, ensures a predictable and divergent propagation of structural information. The ethynyl linkages provide rigidity and linearity to the arms, while the terminal pyridyl groups offer versatile coordination sites for metal ions. This unique combination of structural rigidity, defined coordination vectors, and electronic conjugation underpins its utility in creating porous crystalline materials and discrete molecular architectures with tailored properties.
Synthesis and Purification: The Sonogashira Cross-Coupling Approach
The synthesis of 1,3,5-Tris(pyridin-4-ylethynyl)benzene is most commonly and efficiently achieved through a palladium- and copper-catalyzed Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction provides a direct and high-yielding route to connect the central aromatic core with the pyridylacetylene arms.
The Rationale Behind the Sonogashira Coupling
The Sonogashira reaction is the method of choice for synthesizing arylalkynes due to its mild reaction conditions, tolerance of a wide range of functional groups, and generally high yields. The reaction mechanism involves a synergistic interplay between a palladium catalyst and a copper(I) co-catalyst. The palladium catalyst facilitates the oxidative addition of the aryl halide and the reductive elimination of the final product, while the copper co-catalyst is believed to activate the terminal alkyne, making it more nucleophilic. The choice of a suitable base, typically an amine, is crucial for neutralizing the hydrogen halide generated during the reaction and for the deprotonation of the terminal alkyne.
Experimental Protocol: A Step-by-Step Guide
The following protocol is a representative example of the synthesis of 1,3,5-Tris(pyridin-4-ylethynyl)benzene.
Diagram of the Synthesis Workflow
Caption: A typical workflow for the synthesis of 1,3,5-Tris(pyridin-4-ylethynyl)benzene via Sonogashira coupling.
Materials:
-
1,3,5-Triethynylbenzene
-
4-Bromopyridine hydrochloride
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous and degassed
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 1,3,5-triethynylbenzene, 4-bromopyridine hydrochloride, Pd(PPh₃)₄, and CuI.
-
Add anhydrous and degassed triethylamine to the flask.
-
Heat the reaction mixture to reflux (typically 70-80 °C) and stir for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the triethylamine under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of NH₄Cl and water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford 1,3,5-Tris(pyridin-4-ylethynyl)benzene as a solid.
Core Chemical and Physical Properties
A thorough understanding of the fundamental properties of 1,3,5-Tris(pyridin-4-ylethynyl)benzene is essential for its application in materials design.
| Property | Value | Source |
| CAS Number | 168289-78-9 | [1] |
| Molecular Formula | C₂₇H₁₅N₃ | [1] |
| Molecular Weight | 381.43 g/mol | [1] |
| Appearance | Lemon/amber powder | [2] |
| Melting Point | 237 °C (decomposes) | [2] |
| Purity | Typically >97% | [3] |
| Solubility | Soluble in DMSO (approx. 3.82 mg/mL) | [4] |
Structural and Conformational Aspects
The molecular architecture of 1,3,5-Tris(pyridin-4-ylethynyl)benzene is defined by its high degree of symmetry and rigidity. The central benzene ring acts as a planar anchor from which the three pyridyl-ethynyl arms extend. The ethynyl linkers enforce a linear geometry, which contributes to the overall rigidity of the molecule.
Molecular Structure Diagram
Caption: Molecular structure of 1,3,5-Tris(pyridin-4-ylethynyl)benzene.
Due to the free rotation around the ethynyl-aryl single bonds, the pyridyl rings can adopt different conformations relative to the central benzene core.[5] This conformational flexibility can be influenced by intermolecular interactions in the solid state, such as crystal packing forces, or by coordination to metal centers in MOFs.
Photophysical Properties: A Luminescent Building Block
1,3,5-Tris(pyridin-4-ylethynyl)benzene is a fluorescent molecule, a property that is increasingly being exploited in the development of luminescent materials.[4] Its extended π-conjugated system, encompassing the central benzene ring, the acetylenic linkers, and the terminal pyridyl groups, is responsible for its absorption and emission of light. While specific quantitative data can vary with the solvent and measurement conditions, the molecule typically exhibits absorption in the UV region and emission in the blue region of the visible spectrum.
The photophysical properties of this ligand are of particular interest because they can be modulated upon coordination to metal ions. This can lead to the development of fluorescent sensors, where the presence of a specific analyte alters the emission properties of the MOF.
Coordination Chemistry and Applications in Metal-Organic Frameworks (MOFs)
The true potential of 1,3,5-Tris(pyridin-4-ylethynyl)benzene is realized in its ability to act as a tripodal ligand for the construction of highly ordered, porous materials. The nitrogen atoms of the three pyridyl groups serve as coordination sites for a wide variety of metal ions.
Coordination Behavior Diagram
Caption: Schematic representation of the coordination of 1,3,5-Tris(pyridin-4-ylethynyl)benzene with metal ions to form a porous MOF.
The C3 symmetry of the ligand often directs the formation of MOFs with specific and predictable topologies. These materials are characterized by high surface areas and tunable pore sizes, making them attractive for a range of applications:
-
Gas Storage and Separation: The porous nature of MOFs derived from this ligand allows for the selective adsorption and storage of gases such as carbon dioxide.[6]
-
Catalysis: The metal centers within the MOF can act as catalytic sites, and the porous framework can provide size and shape selectivity for substrates.
-
Sensing: The luminescent properties of the ligand can be harnessed to create MOFs that act as chemical sensors, where the fluorescence is quenched or enhanced in the presence of specific molecules.[7]
-
Drug Delivery: The pores of the MOFs can be loaded with drug molecules for controlled release applications.[4]
Conclusion and Future Outlook
1,3,5-Tris(pyridin-4-ylethynyl)benzene is a cornerstone ligand in the field of supramolecular chemistry and materials science. Its well-defined structure, synthetic accessibility, and versatile coordination properties have enabled the rational design of a wide array of functional materials. The continued exploration of its coordination chemistry with different metal ions and the investigation of the properties of the resulting MOFs are expected to lead to the development of new materials with enhanced performance in areas such as catalysis, sensing, and gas separation. As the demand for advanced functional materials grows, the importance of meticulously designed building blocks like 1,3,5-Tris(pyridin-4-ylethynyl)benzene will undoubtedly continue to increase.
References
-
ResearchGate. (n.d.). Molecular structure of 1,3,5-tris(pyridine-4-ylethynyl)benzene 51 and its self-assembled network at low (a) and high (b) concentration. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure of 1,3,5-tris(pyridin-3-ylethynyl)benzene. Retrieved from [Link]
-
Padalkar, V. S., Patil, V. S., & Sekar, N. (2011). Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl derivatives. Chemistry Central Journal, 5(1), 77. Retrieved from [Link]
-
Qian, B., Song, P., Nie, H., Zhang, B., Zheng, J., Yu, M., & Chang, Z. (2021). Two porous Ni-MOFs based on 2,4,6-tris(pyridin-4-yl)-1,3,5-triazine showing solvent determined structures and distinctive sorption properties toward CO2 and alkanes. Dalton Transactions, 50(15), 5244–5250. Retrieved from [Link]
-
Hurlock, W. F., et al. (2024). Probing ligand conformation and net dimensionality in a series of tetraphenylethene-based metal–organic frameworks. WSU Research Exchange. Retrieved from [Link]
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- 1. 1,3,5-tris(pyridin-4-ylethynyl)benzene | 168289-78-9 [chemicalbook.com]
- 2. Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,3,5-tris(pyridin-4-ylethynyl)benzene | 168289-78-9 [sigmaaldrich.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. Two porous Ni-MOFs based on 2,4,6-tris(pyridin-4-yl)-1,3,5-triazine showing solvent determined structures and distinctive sorption properties toward CO2 and alkanes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Metal-organic frameworks constructed from 2,4,6-Tris(4-pyridyl)-1,3,5-triazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. s3.amazonaws.com [s3.amazonaws.com]
1,3,5-Tris(pyridin-4-ylethynyl)benzene CAS number 168289-78-9
An In-Depth Technical Guide to 1,3,5-Tris(pyridin-4-ylethynyl)benzene (CAS: 168289-78-9)
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1,3,5-Tris(pyridin-4-ylethynyl)benzene, a highly functionalized aromatic compound. We will delve into its synthesis, physicochemical properties, and burgeoning applications, particularly its role as a sophisticated building block in supramolecular chemistry and materials science. The insights provided herein are curated to empower researchers in leveraging this molecule's unique structural and electronic attributes for advanced applications.
1,3,5-Tris(pyridin-4-ylethynyl)benzene is a rigid, planar molecule characterized by a central benzene core symmetrically substituted with three pyridin-4-ylethynyl arms. This C3-symmetric structure is fundamental to its utility as a trigonal linker in the self-assembly of complex, well-defined architectures. The terminal pyridine rings offer nitrogen atoms as potent coordination sites for metal ions, while the ethynyl linkages ensure a high degree of conjugation and structural rigidity.
The compound is a heterocyclic molecule with notable fluorescence and electrochemical properties.[1] Its relatively low toxicity profile further enhances its appeal for a range of applications, including the development of novel materials.[1]
Table 1: Physicochemical Properties of 1,3,5-Tris(pyridin-4-ylethynyl)benzene
| Property | Value | Source(s) |
| CAS Number | 168289-78-9 | [1][2][3][4][5][6] |
| Molecular Formula | C₂₇H₁₅N₃ | [4][5] |
| Molecular Weight | 381.43 g/mol | [2][7] |
| Appearance | Lemon/amber to brown solid powder | [2][3][4] |
| Melting Point | 237 °C (decomposes) | [3] |
| Density (Predicted) | 1.29 g/cm³ | [1][2][3] |
| Solubility | DMSO: 3.82 mg/mL (10.01 mM) | [1] |
| Hydrogen Bond Acceptors | 3 | [2][7] |
| Topological Polar Surface Area | 38.7 Ų | [7] |
Below is the chemical structure of 1,3,5-Tris(pyridin-4-ylethynyl)benzene.
Caption: Molecular structure of 1,3,5-Tris(pyridin-4-ylethynyl)benzene.
Synthesis and Mechanistic Considerations
The paramount route for synthesizing 1,3,5-Tris(pyridin-4-ylethynyl)benzene is the Sonogashira cross-coupling reaction . This powerful carbon-carbon bond-forming reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide.[8][9] For this specific molecule, the synthesis logically proceeds via the coupling of 1,3,5-triethynylbenzene with a 4-halopyridine, or conversely, 1,3,5-trihalobenzene with 4-ethynylpyridine. The latter is often preferred due to the commercial availability and stability of the precursors.
The causality behind choosing the Sonogashira reaction lies in its high efficiency, functional group tolerance, and mild reaction conditions, which are crucial for constructing complex aromatic systems without degrading the sensitive pyridyl moieties. The mechanism involves a synergistic catalytic cycle between a palladium complex and a copper(I) co-catalyst.
Caption: Generalized workflow for the Sonogashira coupling synthesis.
Self-Validating Experimental Protocol
This protocol is designed to be self-validating by relying on the well-established and robust Sonogashira coupling mechanism.[10] Success is monitored via Thin Layer Chromatography (TLC) and confirmed by standard analytical techniques upon completion.
Materials:
-
1,3,5-Tribromobenzene (1 equivalent)
-
4-Ethynylpyridine (3.3 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equivalents)
-
Copper(I) iodide [CuI] (0.06 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Procedure:
-
Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen/argon inlet, add 1,3,5-tribromobenzene, Pd(PPh₃)₂Cl₂, and CuI.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure anaerobic conditions. The exclusion of oxygen is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling) and to maintain the stability of the palladium catalyst.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous solvent (THF or DMF) followed by the base (TEA or DIPEA). The base is crucial as it scavenges the hydrohalic acid (HBr) generated during the reaction, regenerating the active catalytic species.
-
Alkyne Addition: Add 4-ethynylpyridine to the stirring mixture.
-
Reaction: Heat the reaction mixture to 50-80 °C. The optimal temperature depends on the specific solvent and base used. Monitor the reaction progress by TLC until the starting 1,3,5-tribromobenzene is consumed.
-
Work-up and Purification:
-
Cool the mixture to room temperature and filter to remove the ammonium salt precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure 1,3,5-Tris(pyridin-4-ylethynyl)benzene.
-
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.
Applications in Research and Drug Development
The unique geometry and chemical functionality of 1,3,5-Tris(pyridin-4-ylethynyl)benzene make it a highly sought-after component in materials science and medicinal chemistry.
Supramolecular Chemistry: A Trigonal Node for MOFs
The most prominent application is its use as a trigonal organic linker in the construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers .[11][12][13] The three pyridyl nitrogen atoms act as divergent coordination sites that can bind to metal ions or clusters, forming extended, porous, crystalline structures.
The rationale for its use in MOFs is multifold:
-
Structural Rigidity: The benzene-ethynyl backbone provides rigidity, leading to robust frameworks with permanent porosity.
-
Defined Geometry: The 120° arrangement of the pyridyl groups dictates the C3 symmetry of the resulting network, allowing for rational design of framework topologies.
-
Tunable Functionality: The pyridyl and benzene rings can be further functionalized to tune the chemical environment within the MOF pores, for applications in gas storage, separation, and catalysis.
Caption: Role as a node (N) coordinating with metal centers (M) in a MOF.
Potential in Drug Delivery Systems
1,3,5-Tris(pyridin-4-ylethynyl)benzene is cited as a promising material for developing novel drug delivery systems.[1] While the molecule itself is not the drug, its incorporation into MOFs creates high-surface-area, porous materials capable of encapsulating therapeutic agents. The key advantages are:
-
High Drug Loading: The large pore volume of the resulting MOFs can accommodate significant quantities of drug molecules.
-
Controlled Release: Drug release can be controlled by the pore size of the MOF and through stimuli-responsive mechanisms (e.g., pH changes) by functionalizing the ligand.
-
Biocompatibility: The organic nature of the linker can be tuned to enhance biocompatibility.
Advanced Materials
The conjugated π-system of the molecule imparts fluorescent and electrochemical properties, making it a valuable building block for:
-
Organic Light-Emitting Diodes (OLEDs): As a component in emissive or charge-transporting layers.[1]
-
Polymers and Nanomaterials: As a monomer for creating cross-linked, conjugated polymers with defined architectures and electronic properties.[1]
-
Surface Nanostructuration: The molecule can self-assemble into well-ordered 2D networks on conductive surfaces.[14]
Safety and Handling
As a laboratory chemical, 1,3,5-Tris(pyridin-4-ylethynyl)benzene must be handled with appropriate care, following standard safety protocols.
Table 2: GHS Hazard Information
| Hazard Statement | Description | Source(s) |
| H302 | Harmful if swallowed | [2][7] |
| H315 | Causes skin irritation | [2][7] |
| H319 | Causes serious eye irritation | [2][7] |
| H332 | Harmful if inhaled | [2] |
| H335 | May cause respiratory irritation | [2][6][7] |
Precautionary Measures:
-
P260/P261: Do not breathe dust/fume/gas/mist/vapors/spray.[2]
-
P264: Wash hands thoroughly after handling.[2]
-
P270: Do not eat, drink or smoke when using this product.[2]
-
P280: Wear protective gloves, protective clothing, and eye/face protection.[2]
-
Storage: Store in a dry, well-ventilated place. Keep container tightly closed. Recommended storage temperature is 2-8°C.[3][4][5]
This guide serves as a foundational resource for understanding and utilizing 1,3,5-Tris(pyridin-4-ylethynyl)benzene. Its predictable geometry and versatile chemical nature ensure its continued importance as a building block for the next generation of functional materials and advanced therapeutic systems.
References
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Molecular structure of 1,3,5-tris(pyridine-4-ylethynyl)benzene 51 and... - ResearchGate. [Link]
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Synthesis of 4-(phenylethynyl)benzene derivatives via Pd and Cu catalyzed Coupling. [Link]
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Sonogashira Coupling - Organic Chemistry Portal. [Link]
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Benzene, 1,3,5-triethynyl- | C12H6 | CID 139048 - PubChem - NIH. [Link]
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Two porous Ni-MOFs based on 2,4,6-tris(pyridin-4-yl)-1,3,5-triazine showing solvent determined structures and distinctive sorption properties toward CO2 and alkanes - Dalton Transactions (RSC Publishing). [Link]
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Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ArODES. [Link]
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Metal-organic frameworks constructed from 2,4,6-Tris(4-pyridyl)-1,3,5-triazine - PubMed. [Link]
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4,4',4''-[(Benzene-1,3,5-triyl)triethyne-2,1-diyl]tripyridine - PubChem. [Link]
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Sonogashira Coupling Reaction with Diminished Homocoupling. - SciSpace. [Link]
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Design, Synthesis, and Properties of Shape-Persistent Molecular Systems Comprising 1,3,5-Triethynylbenzene Cores (61st Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) - ACS. [Link]
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Synthesis of a New Co Metal–Organic Framework Assembled from 5,10,15,20-Tetrakis((pyridin-4-yl) phenyl)porphyrin “Co-MTPhPyP” and Its Application to the Removal of Heavy Metal Ions - MDPI. [Link]
-
Four 3D Co(ii) MOFs based on 2,4,6-tris(4-pyridyl)-1,3,5-triazine and polycarboxylic acid ligands and their derivatives as efficient electrocatalysts for oxygen reduction reaction - Dalton Transactions (RSC Publishing). [Link]
-
1,3,5-Triethylbenzene - Wikipedia. [Link]
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1,3,5-Tris(4-ethynylphenyl)benzene | C30H18 | CID 13244693 - PubChem. [Link]
-
1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. [Link]
-
A New 1D Ni (II) Coordination Polymer of s-Triazine Type Ligand and Thiocyanate as Linker via Unexpected Hydrolysis of 2,4-Bis(3,5-dimethyl-1H-pyrazol-1-yl) - MDPI. [Link]
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- 7. 4,4',4''-[(Benzene-1,3,5-triyl)triethyne-2,1-diyl]tripyridine | C27H15N3 | CID 9999883 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. Two porous Ni-MOFs based on 2,4,6-tris(pyridin-4-yl)-1,3,5-triazine showing solvent determined structures and distinctive sorption properties toward CO2 and alkanes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. Metal-organic frameworks constructed from 2,4,6-Tris(4-pyridyl)-1,3,5-triazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Four 3D Co(ii) MOFs based on 2,4,6-tris(4-pyridyl)-1,3,5-triazine and polycarboxylic acid ligands and their derivatives as efficient electrocatalysts for oxygen reduction reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Structure Elucidation of 1,3,5-Tris(pyridin-4-ylethynyl)benzene
Abstract
This technical guide provides a comprehensive overview of the methodologies and analytical techniques integral to the structure elucidation of 1,3,5-Tris(pyridin-4-ylethynyl)benzene. Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple recitation of data. It delves into the causal reasoning behind the synthetic strategy and the interpretation of spectroscopic data, emphasizing a self-validating approach to structural confirmation. The guide details a robust synthetic protocol via Sonogashira coupling and provides a thorough analysis of Nuclear Magnetic Resonance (NMR) data as the cornerstone of the elucidation process. While primary mass spectrometry and single-crystal X-ray diffraction data for this specific molecule are not widely published, their theoretical importance and expected outcomes are discussed to provide a complete framework for characterization. All protocols and data are grounded in authoritative references to ensure scientific integrity.
Introduction: The Significance of a C₃-Symmetric Building Block
1,3,5-Tris(pyridin-4-ylethynyl)benzene is a highly symmetrical, star-shaped molecule featuring a central benzene core connected to three pyridyl arms via ethynyl linkers. Its rigid, planar geometry and the presence of nitrogen atoms in the peripheral pyridine rings make it a compelling building block (or "ligand") for supramolecular chemistry, materials science, and coordination polymers, such as Metal-Organic Frameworks (MOFs)[1]. The precise understanding of its structure is paramount, as this dictates its assembly into larger, functional architectures and governs its chemical and physical properties, including fluorescence and electrochemical activity[2]. This guide provides an in-depth, field-proven approach to confirming the molecular structure of this important compound.
Synthesis Strategy: A Logic-Driven Approach to Molecular Construction
The rational design of 1,3,5-Tris(pyridin-4-ylethynyl)benzene is achieved through a multi-step process that leverages the efficiency and selectivity of modern cross-coupling reactions. The Sonogashira coupling, a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl halide, is the key transformation that enables the precise construction of the target molecule[3].
The chosen synthetic pathway begins with a commercially available and symmetrically substituted starting material, 1,3,5-tribromobenzene, and builds the final structure outwards. This ensures the desired 1,3,5-substitution pattern on the central ring is maintained throughout the synthesis.
Synthetic Workflow Diagram
The overall synthetic strategy is a convergent process, preparing the central tri-alkyne core and then coupling it with the pyridyl arms.
Caption: Synthetic workflow for 1,3,5-Tris(pyridin-4-ylethynyl)benzene.
Detailed Experimental Protocol
The following protocol is adapted from a validated synthetic procedure[3].
Step 1 & 2: Synthesis of 1,3,5-Triethynylbenzene (Intermediate)
-
Reaction Setup: In a flame-dried Schlenk tube under an argon atmosphere, combine 1,3,5-tribromobenzene, Pd(PPh₃)₂Cl₂ (3 mol%), CuI (3 mol%), and trimethylsilylacetylene (TMSA) in anhydrous, degassed triethylamine (Et₃N).
-
Reaction: Heat the mixture at 65 °C for 24 hours.
-
Work-up & Purification: After cooling, the reaction mixture is purified by column chromatography to yield 1,3,5-tris((trimethylsilyl)ethynyl)benzene.
-
Deprotection: The purified intermediate is then stirred overnight at room temperature with potassium hydroxide (KOH) in a tetrahydrofuran/methanol (THF/MeOH) solution.
-
Isolation: The reaction is quenched with HCl solution, extracted with CH₂Cl₂, and purified by column chromatography to afford 1,3,5-triethynylbenzene as a white solid in near-quantitative yield[3].
Step 3: Synthesis of 1,3,5-Tris(pyridin-4-ylethynyl)benzene
-
Reaction Setup: In a flame-dried Schlenk tube under an argon atmosphere, dissolve 1,3,5-triethynylbenzene (1.0 eq), 4-bromopyridine hydrochloride (3.0 eq, neutralized and extracted immediately before use), Pd(PPh₃)₄ (20 mol%), and CuI (5 mol%) in anhydrous, degassed triethylamine.
-
Reaction: Reflux the reaction mixture for 48 hours.
-
Work-up: Evaporate the solvent under vacuum. Dissolve the solid residue in ethyl acetate and wash with a saturated NH₄Cl solution, followed by water.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under vacuum, and purify the crude product by column chromatography (hexane/ethyl acetate gradient) to yield the final product as a pale-yellow solid (68% yield)[3].
Primary Structure Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of organic molecules. For a highly symmetric molecule like 1,3,5-Tris(pyridin-4-ylethynyl)benzene, NMR provides unambiguous evidence of its C₃-symmetric nature.
¹H NMR Spectroscopy Analysis
The high degree of symmetry results in a remarkably simple proton NMR spectrum. Due to the three-fold rotational axis, there are only two sets of equivalent protons on the aromatic rings.
Sources
An In-depth Technical Guide to the Solubility of 1,3,5-Tris(pyridin-4-ylethynyl)benzene
This guide provides a comprehensive analysis of the solubility characteristics of 1,3,5-Tris(pyridin-4-ylethynyl)benzene (TPEB), a highly fluorescent and electrochemically active heterocyclic compound. An understanding of its solubility is fundamental for researchers and professionals engaged in materials science, particularly in the development of polymers, nanomaterials, and organic light-emitting diodes (OLEDs), as well as for those exploring its potential in drug delivery systems.[1] This document synthesizes available data with theoretical principles to offer a practical framework for handling and utilizing this compound effectively.
Introduction to 1,3,5-Tris(pyridin-4-ylethynyl)benzene: A Molecule of Interest
1,3,5-Tris(pyridin-4-ylethynyl)benzene is a planar, trigonal molecule with a C3 symmetry. Its structure is characterized by a central benzene core functionalized with three pyridin-4-ylethynyl arms. This unique architecture, featuring nitrogen-containing aromatic rings (pyridyl groups), confers specific electronic and photophysical properties. The extended π-conjugated system is responsible for its fluorescence, while the nitrogen atoms in the pyridine rings can act as hydrogen bond acceptors and coordination sites for metal ions. These structural features are the primary determinants of its solubility profile.
Theoretical Framework for Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. The key intermolecular interactions to consider for TPEB are:
-
Van der Waals Forces: These are present in all molecules and are particularly significant in the nonpolar benzene core and ethynyl linkages.
-
Dipole-Dipole Interactions: The pyridine rings possess a dipole moment due to the electronegativity of the nitrogen atom. These dipoles can interact favorably with polar solvents.
-
Hydrogen Bonding: While TPEB does not have hydrogen bond donors, the nitrogen atoms of the pyridine rings can act as hydrogen bond acceptors.[2] This is a critical factor for its solubility in protic solvents.
-
π-π Stacking: The planar aromatic rings of TPEB can interact with each other through π-π stacking, which can favor aggregation and reduce solubility.
A useful predictor of solubility in nonpolar versus polar solvents is the LogP value, which is the logarithm of the partition coefficient between octanol and water. A higher LogP value indicates a preference for nonpolar (lipophilic) environments. TPEB has a calculated LogP of approximately 4.7, suggesting a generally low solubility in water and a higher affinity for organic solvents.[2]
Solubility Profile of 1,3,5-Tris(pyridin-4-ylethynyl)benzene
Comprehensive quantitative solubility data for TPEB across a wide range of solvents is not extensively published. However, a key data point is available for Dimethyl Sulfoxide (DMSO). The following table summarizes the known quantitative data and provides qualitative predictions based on chemical principles and information gleaned from related synthetic procedures.
| Solvent Class | Solvent | Chemical Formula | Polarity Index | Quantitative Solubility | Qualitative Assessment & Remarks |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | 3.82 mg/mL (10.01 mM)[1] | Soluble . Sonication is recommended to aid dissolution.[1] Ideal for preparing stock solutions. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 6.4 | Data not available | Predicted to be Soluble . Similar polarity to DMSO. Often used as a solvent for related reactions. | |
| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | Data not available | Predicted to be Sparingly Soluble . The ether oxygen can interact with the molecule, but its lower polarity compared to DMSO/DMF may limit solubility. | |
| Chloroform | CHCl₃ | 4.1 | Data not available | Predicted to be Soluble to Sparingly Soluble . NMR spectra of similar compounds are often recorded in CDCl₃.[3] It is likely a suitable solvent for moderate concentrations. | |
| Polar Protic | Ethanol | C₂H₅OH | 4.3 | Data not available | Predicted to be Sparingly Soluble to Poorly Soluble . May have some solubility, especially when heated, due to hydrogen bonding with the pyridine nitrogens. Recrystallization of related compounds from ethanol/water mixtures suggests solubility in hot ethanol.[3] |
| Methanol | CH₃OH | 5.1 | Data not available | Predicted to be Sparingly Soluble to Poorly Soluble . Similar to ethanol, but its higher polarity may slightly reduce solubility for this largely nonpolar molecule. | |
| Water | H₂O | 10.2 | Data not available | Predicted to be Insoluble . The high LogP value and large nonpolar surface area make it highly unlikely to be soluble in water. | |
| Nonpolar | n-Hexane | C₆H₁₄ | 0.1 | Data not available | Predicted to be Insoluble . Used as an anti-solvent for precipitation of similar compounds, indicating a lack of favorable interactions. |
| Toluene | C₇H₈ | 2.4 | Data not available | Predicted to be Poorly Soluble . While π-π stacking interactions with toluene are possible, the polarity of the pyridine rings will likely limit solubility. |
Experimental Determination of Solubility: A Practical Workflow
For applications requiring precise concentrations in solvents other than DMSO, an experimental determination of solubility is recommended. The following is a robust, self-validating protocol.
Workflow for Solubility Determination
Sources
Spectroscopic Analysis of 1,3,5-Tris(pyridin-4-ylethynyl)benzene: A Guide to Structural Verification
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1,3,5-Tris(pyridin-4-ylethynyl)benzene is a highly symmetrical, rigid ligand of significant interest in supramolecular chemistry, materials science, and the development of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).[1][2] Its utility as a molecular building block is predicated on its defined structure and high purity. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data essential for the unambiguous structural confirmation of this compound. We will explore the theoretical basis for its spectral features, present expected data based on analogous structures, and detail the experimental protocols required for reliable data acquisition.
Introduction: The Importance of a Validated Structure
The precise three-fold symmetry of 1,3,5-tris(pyridin-4-ylethynyl)benzene dictates its function as a trigonal node in the construction of complex, ordered materials. Any deviation from this structure, such as incomplete reaction leading to di- or mono-substituted analogues, will disrupt the formation of the desired supramolecular assemblies. Therefore, rigorous spectroscopic analysis is not merely a quality control step but a foundational requirement for any subsequent application. This guide establishes a self-validating workflow for confirming the synthesis of the target molecule.
The synthesis of this and similar molecules is typically achieved via a Sonogashira cross-coupling reaction between 1,3,5-triethynylbenzene (or its stable equivalent) and 4-halopyridine.[3][4] Understanding the reaction mechanism is key to anticipating potential side products, the absence of which must be confirmed spectroscopically.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. Due to the high C₃ symmetry of 1,3,5-tris(pyridin-4-ylethynyl)benzene, its NMR spectra are expected to be remarkably simple, and any deviation from this simplicity is a strong indicator of impurities or structural defects.
¹H NMR Spectroscopy: Mapping the Proton Environments
Causality and Prediction: The molecule contains only two distinct aromatic proton environments and, due to symmetry, all three pyridine rings and all three ethynyl linkages are chemically equivalent. This leads to a predictable, low-complexity spectrum.
-
Pyridine Protons (H-a, H-b): The four protons on each of the three pyridine rings are divided into two chemical environments. The two protons ortho to the nitrogen atom (H-a) are electronically distinct from the two protons meta to the nitrogen (H-b). They are expected to appear as two distinct doublets in an AA'BB' system. The H-a protons, being closer to the electronegative nitrogen, will be deshielded and appear further downfield.
-
Benzene Protons (H-c): The three protons on the central benzene ring are chemically equivalent and should appear as a sharp singlet.
A conceptual diagram illustrating the distinct proton environments in 1,3,5-Tris(pyridin-4-ylethynyl)benzene. A real implementation would replace the placeholder with an actual chemical structure image.
Data Interpretation and Summary
The expected chemical shifts are based on data from structurally related pyridyl-ethynyl compounds.[5]
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| H-a | ~ 8.6 | Doublet (d) | 6H | Deshielding effect of adjacent electronegative nitrogen atom. |
| H-b | ~ 7.4 | Doublet (d) | 6H | Standard aromatic proton chemical shift for pyridine. |
| H-c | ~ 7.8 | Singlet (s) | 3H | Protons on a 1,3,5-trisubstituted aromatic ring.[6] |
Experimental Protocol: ¹H NMR Acquisition
A self-validating protocol ensures reproducibility and accuracy.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the dried sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; the compound must be fully soluble to obtain high-resolution spectra.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
-
Instrument Setup (500 MHz Spectrometer):
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak shape.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a standard 90° pulse sequence.
-
Set the number of scans to a multiple of 8 (e.g., 16 or 32) to ensure a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually to ensure all peaks have a pure absorption line shape.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value.
-
Integrate the peaks and analyze the multiplicities. The observation of the predicted 6:6:3 integration ratio is a primary validation of the structure.
-
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Causality and Prediction: The molecule's symmetry also simplifies the ¹³C NMR spectrum. We can predict the number of unique carbon signals based on the distinct chemical environments.
-
Central Benzene Ring: Two signals are expected: one for the three substituted carbons (C4) and one for the three proton-bearing carbons (C5).
-
Alkyne Linkage: Two signals for the two non-equivalent sp-hybridized carbons (C3, C6).
-
Pyridine Ring: Three signals are expected: one for the substituted carbon (C7) and two for the proton-bearing carbons (C1, C2).
Data Interpretation and Summary
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1 (Pyridyl CH) | ~ 150 | Carbon adjacent to nitrogen is strongly deshielded. |
| C2 (Pyridyl CH) | ~ 125 | Typical aromatic CH carbon. |
| C3 (Alkyne) | ~ 93 | sp-hybridized carbon attached to the pyridine ring. |
| C4 (Benzene C) | ~ 124 | Substituted sp² carbon of the central ring. |
| C5 (Benzene CH) | ~ 138 | Protonated sp² carbon of the central ring. |
| C6 (Alkyne) | ~ 88 | sp-hybridized carbon attached to the central benzene ring. |
| C7 (Pyridyl C) | ~ 131 | Substituted sp² carbon of the pyridine ring. |
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use a more concentrated sample than for ¹H NMR (e.g., 20-30 mg in 0.6 mL of solvent) due to the lower natural abundance of the ¹³C isotope.
-
Instrument Setup (125 MHz):
-
Use the same locked and shimmed sample from the ¹H NMR experiment.
-
Employ a standard proton-decoupled pulse sequence to ensure all carbon signals appear as singlets.
-
Set the spectral width to cover a range of 0 to 160 ppm.
-
Increase the number of scans significantly (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio. A longer relaxation delay (e.g., 2-5 seconds) may be necessary for the full observation of quaternary (non-protonated) carbons.
-
-
Data Processing: Process the data similarly to the ¹H NMR spectrum. The presence of exactly 7 signals in the aromatic/alkyne region provides strong evidence for the C₃ symmetry of the molecule.
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Causality and Prediction: The key functional groups—alkyne, pyridine ring, and a 1,3,5-trisubstituted benzene ring—all have characteristic vibrational modes.
-
C≡C Stretch: The alkyne triple bond stretch is a highly characteristic and reliable indicator. It is expected to appear as a sharp, and potentially weak, absorption.
-
Aromatic C-H Stretch: These vibrations occur at wavenumbers higher than those of aliphatic C-H stretches.
-
Aromatic C=C and C=N Ring Stretches: The benzene and pyridine rings will exhibit several complex vibrations in the fingerprint region.
-
C-H Out-of-Plane Bending: The substitution pattern on the central benzene ring (1,3,5-trisubstituted) gives rise to strong, characteristic absorptions.[7]
Data Interpretation and Summary
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3030 - 3100 | Medium-Weak |
| Alkyne C≡C Stretch | 2210 - 2220 | Weak-Medium |
| Aromatic Ring C=C/C=N Stretches | 1450 - 1610 | Medium-Strong |
| 1,3,5-Trisubstitution C-H Bending | 810 - 890 and 670 - 730 | Strong |
Experimental Protocol: KBr Pellet Method
This solid-state method is ideal for preventing solvent peaks from obscuring the spectrum.
-
Sample Preparation:
-
Grind ~1-2 mg of the sample with ~100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.
-
Transfer the powder to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet. A transparent pellet is indicative of a well-prepared sample.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the spectrometer's sample holder.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
Identify the key absorption bands and compare them with the predicted values. The presence of a sharp peak around 2215 cm⁻¹ is a crucial confirmation of the ethynyl linkages.[5]
-
Integrated Workflow for Structural Verification
A robust characterization relies on the convergence of data from multiple techniques. The following workflow ensures a high degree of confidence in the final structural assignment.
Workflow for the structural verification of 1,3,5-Tris(pyridin-4-ylethynyl)benzene.
Conclusion
The structural verification of 1,3,5-tris(pyridin-4-ylethynyl)benzene is achieved through a systematic analysis of its NMR and IR spectra. The molecule's high symmetry is a key feature that simplifies its spectra, making any deviations readily apparent. The ¹H NMR should confirm the presence of three distinct proton environments with a 6:6:3 integration ratio. The ¹³C NMR should show exactly seven signals in the relevant region. Finally, the IR spectrum must display the characteristic alkyne C≡C stretch around 2215 cm⁻¹ and the C-H bending modes indicative of the 1,3,5-trisubstitution pattern. By following the detailed protocols and cross-validating the data as outlined in this guide, researchers can ensure the structural integrity of this important molecular building block, paving the way for its successful application in advanced materials and chemical systems.
References
-
Wiley-VCH. Supporting Information for a relevant publication. [Link]
-
Al-Zoubi, R. M., et al. A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. [Link]
-
Palladium Precatalysts Containing meta-Terarylphosphine Ligands for Expedient Copper-Free Sonogashira Cross-Coupling Reactions - Supporting Information. [Link]
-
ResearchGate. FT-IR spectrum of 1,3,5-tris(4-hydroxyl phenyl)benzene (2). [Link]
-
ResearchGate. Molecular structure of 1,3,5-tris(pyridine-4-ylethynyl)benzene 51 and.... [Link]
-
Chinchilla, R., & Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]
-
Al-Zoubi, R. M., et al. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. RSC Publishing. [Link]
-
Beilstein Journal of Organic Chemistry. Search Results for Sonogashira Coupling. [Link]
-
Köcher, S., et al. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. [Link]
-
Grasa, G. A., & Nolan, S. P. Sonogashira Coupling Using Bulky Palladium-Phenanthryl Imidazolium Carbene Catalysis. Organic Letters. [Link]
-
Hudson, R. L., et al. Infrared spectra and optical constants of astronomical ices: IV. Benzene and pyridine. NASA. [Link]
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McMurry, J. Spectroscopy of Aromatic Compounds. Organic Chemistry | OpenStax. [Link]
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- 4. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient con ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01569E [pubs.rsc.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. rsc.org [rsc.org]
- 7. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
An In-Depth Technical Guide to the Electrochemical Behavior of 1,3,5-Tris(pyridin-4-ylethynyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the electrochemical behavior of 1,3,5-Tris(pyridin-4-ylethynyl)benzene (TPEB), a molecule of significant interest in materials science and supramolecular chemistry. We will delve into the fundamental principles governing its redox activity, present detailed experimental protocols for its characterization, and explore its potential applications, particularly in the construction of functional materials. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of electroactive organic molecules.
Introduction: The Significance of 1,3,5-Tris(pyridin-4-ylethynyl)benzene
1,3,5-Tris(pyridin-4-ylethynyl)benzene is a star-shaped, π-conjugated molecule featuring a central benzene core functionalized with three pyridin-4-ylethynyl arms.[1] This unique architecture imparts several key properties, including fluorescence and electrochemical activity, making it a versatile building block for a range of materials.[1][2] Its rigid, planar structure and the presence of nitrogen atoms in the pyridine rings facilitate its use as a ligand in the formation of metal-organic frameworks (MOFs) and other supramolecular assemblies.[2] Understanding the electrochemical behavior of TPEB is crucial for the rational design and development of these materials for applications in electronics, sensing, and catalysis.
Molecular Structure and its Influence on Electrochemical Properties
The electrochemical behavior of TPEB is intrinsically linked to its molecular structure. The extended π-conjugation across the benzene core and the pyridinylethynyl arms allows for the delocalization of electrons, which is a prerequisite for redox activity. The pyridine moieties, with their electron-withdrawing nitrogen atoms, are expected to be the primary sites of electrochemical reduction. Conversely, the electron-rich benzene and ethynyl groups may be susceptible to oxidation, although typically at higher potentials.
Figure 1: Molecular structure of 1,3,5-Tris(pyridin-4-ylethynyl)benzene.
Expected Electrochemical Behavior: A Predictive Analysis
Based on the electrochemical properties of analogous compounds, we can anticipate the following redox characteristics for TPEB:
-
Reduction: The three pyridine rings are expected to undergo sequential one-electron reductions. The electronic communication between the pyridine moieties through the conjugated backbone will likely influence the reduction potentials. In metal complexes of 1,3,5-triethynylbenzene, electronic communication between peripheral metal centers has been observed, suggesting a similar phenomenon could occur in TPEB.[3]
-
Oxidation: While the pyridine rings are the primary sites for reduction, the benzene core and ethynyl linkers could be oxidized at higher potentials. Studies on related triarylamine ligands have shown stable radical cations upon one-electron oxidation.[4]
Experimental Protocol: Probing the Electrochemical Landscape of TPEB
To experimentally validate the predicted electrochemical behavior, a systematic study using cyclic voltammetry (CV) is essential. The following protocol provides a robust framework for such an investigation.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Purpose |
| 1,3,5-Tris(pyridin-4-ylethynyl)benzene | ≥97% | Commercially Available | Analyte |
| Tetrabutylammonium hexafluorophosphate (TBAPF₆) | Electrochemical Grade | Major chemical supplier | Supporting Electrolyte |
| Dichloromethane (DCM) | Anhydrous | Major chemical supplier | Solvent |
| Ferrocene | ≥98% | Major chemical supplier | Internal Standard |
| Argon or Nitrogen Gas | High Purity | Gas supplier | Inert Atmosphere |
Instrumentation
A standard three-electrode potentiostat is required, equipped with:
-
Working Electrode: Glassy carbon or platinum disk electrode.
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or a silver wire pseudo-reference electrode.
-
Counter Electrode: Platinum wire or mesh.
Experimental Workflow: Cyclic Voltammetry
Figure 2: Experimental workflow for cyclic voltammetry of TPEB.
Step-by-Step Protocol:
-
Solution Preparation:
-
Prepare a stock solution of TPEB (e.g., 1 mM) in anhydrous dichloromethane (DCM).
-
Prepare the electrolyte solution by dissolving tetrabutylammonium hexafluorophosphate (TBAPF₆) (e.g., 0.1 M) in anhydrous DCM.
-
Deoxygenate all solutions by purging with high-purity argon or nitrogen for at least 15-20 minutes. The presence of oxygen can interfere with the electrochemical measurements.
-
-
Electrochemical Cell Setup:
-
Assemble the three-electrode cell, ensuring the electrodes are properly positioned.
-
Thoroughly polish the working electrode (e.g., with alumina slurry) and rinse with solvent before each measurement to ensure a clean and reproducible surface.
-
-
Cyclic Voltammetry Measurement:
-
Record a background cyclic voltammogram of the electrolyte solution to identify any potential interfering peaks.
-
Introduce the TPEB stock solution into the electrolyte to achieve the desired concentration.
-
Record the cyclic voltammogram of the TPEB solution over a potential range that encompasses the expected reduction and oxidation events. A typical scan rate to start with is 100 mV/s.
-
Perform scan rate dependence studies (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the nature of the redox processes (diffusion-controlled vs. surface-adsorbed).
-
After obtaining the CV of TPEB, add a small amount of ferrocene to the solution and record another CV. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple will serve as an internal reference for potential calibration.
-
Data Interpretation and Causality
-
Peak Potentials (Ep): The potentials at which the reduction (cathodic, Epc) and oxidation (anodic, Epa) peaks occur provide information about the energy required for the electron transfer processes.
-
Half-Wave Potential (E1/2): For a reversible process, the half-wave potential, calculated as (Epa + Epc) / 2, is a good approximation of the standard redox potential.
-
Peak Separation (ΔEp): The difference between the anodic and cathodic peak potentials (ΔEp = Epa - Epc) is a key indicator of the reversibility of the redox process. For a reversible one-electron process, ΔEp is theoretically 59 mV at room temperature. Larger separations suggest quasi-reversible or irreversible processes.
-
Scan Rate Dependence: For a diffusion-controlled process, the peak current should be proportional to the square root of the scan rate. Linearity in this relationship validates that the observed redox events are due to species diffusing to the electrode surface.
Synthesis of 1,3,5-Tris(pyridin-4-ylethynyl)benzene
For researchers wishing to synthesize TPEB in-house, a reliable method is the Sonogashira cross-coupling reaction. A detailed procedure is provided below, adapted from the literature.[1]
Reaction Scheme
Figure 3: Sonogashira coupling for the synthesis of TPEB.
Detailed Synthesis Protocol
-
Reaction Setup: In a flame-dried Schlenk tube under an argon atmosphere, dissolve 1,3,5-triethynylbenzene (1 equivalent) in anhydrous and degassed triethylamine (Et₃N).
-
Addition of Reagents: To this solution, add 4-bromopyridine hydrochloride (previously neutralized and extracted, 3.3 equivalents), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.2 equivalents), and copper(I) iodide (CuI, 0.05 equivalents).
-
Reaction: Reflux the reaction mixture for 48 hours.
-
Workup:
-
Evaporate the solvent under reduced pressure.
-
Dissolve the solid residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum.
-
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure TPEB as a pale-yellow solid.[1]
Potential Applications in Drug Development and Materials Science
The unique electronic and structural properties of TPEB make it a promising candidate for various applications:
-
Metal-Organic Frameworks (MOFs): The pyridyl nitrogen atoms of TPEB can coordinate with metal ions to form highly porous and crystalline MOFs.[2] These materials have potential applications in gas storage, separation, and catalysis. The redox activity of the TPEB ligand could be harnessed to create electroactive MOFs for sensing or electronic devices.
-
Supramolecular Chemistry: The planar structure and ability to form hydrogen bonds and π-π stacking interactions make TPEB an excellent building block for self-assembled supramolecular structures.
-
Organic Electronics: As a π-conjugated system, TPEB and its derivatives could be explored for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[2]
Conclusion and Future Outlook
1,3,5-Tris(pyridin-4-ylethynyl)benzene is a molecule with rich electrochemical and photophysical properties. This guide has provided a comprehensive overview of its expected electrochemical behavior and a detailed protocol for its investigation using cyclic voltammetry. While the fundamental redox properties can be predicted from its structure and the behavior of related compounds, further experimental studies are needed to fully elucidate its electrochemical characteristics. Future research should focus on detailed spectroelectrochemical studies to identify the species formed upon oxidation and reduction, as well as exploring the electrochemical behavior of TPEB-based metal-organic frameworks and other functional materials. Such investigations will undoubtedly unlock the full potential of this versatile molecule in a wide range of scientific and technological applications.
References
-
1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB) is an aromatic hydrocarbon that belongs to the class of compounds known as triphenylbenzenes. It is characterized by the presence of three phenyl rings that are connected by a central benzene ring. Moreover, it is a symmetrical molecule that has three carboxylic acid groups attached to each phenyl ring, which is what gives it its acidity and allows it to be soluble in water. The molecule 1,3,5-tris(4-carboxyphenyl)benzene (H3BTB), which has the C3-symmetry and exists in only two dimensions, forms a self-assembled monolayer (SAM) on a wide range of substrates. Moreover, it is also known as a tritopic bridging ligand that makes it feasible to functionalize metal organic frameworks (MOFs) based on polyoxometalates for probable applications in gas storage, gas separation, and catalysis. (Source: Molecular Spectroscopy Evidence of 1,3,5-Tris(4-carboxyphenyl)benzene Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies, PubMed Central, [Link])
-
Synthesis of 1,3,5-tris(pyridin-4-ylethynyl)benzene (3): In a flame-dried Schlenk tube, under an argon atmosphere, 60 mg (0.40 mmol) of 2 is dissolved in 20 mL of anhydrous degassed Et3N, together with 389 mg of 4-bromopyridine-HCl (washed with a 2 N aqueous NaOH solution and extracted three times with CH2Cl2, followed by concentration of the solution in vacuo at room temperature, immediately before use, due to 4-bromopyridine instability), 92 mg (0.08 mmol) of Pd(PPh3)4, and 4 mg (0.02 mmol) of CuI, and the reaction mixture is refluxed for 48 h. The solvent is then evaporated under vacuum, and the solid residue is dissolved in ethyl acetate, washed with a saturated NH4Cl solution, and then with H2O, dried over anhydrous Na2SO4, and concentrated under vacuum. The crude product is purified by column chromatography (3:7→3:17 hexane/ethyl acetate) to afford 103 mg (0.27 mmol) of pure 3 as a pale-yellow solid (68%). (Source: 4,4′,4″-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(1-methylpyridin-1-ium) Iodide - MDPI, [Link])
-
A series of compounds featuring metallic fragments around the periphery of a 1,3,5-triethynylbenzene core have been synthesized. By using several synthetic methods, metallic units such as -[RuCl(dppm)], -[OsCl(dppm)] and [RuCl(η-CH)(PPh)] have been treated with the aromatic acetylide ligand to introduce one, two or. CRu(η-C5H5)(PPh3)2}3] each show separated one-electron oxidations (though these are less reversible than for the previous compounds mentioned) again demonstrating the electronic communication amongst the peripheral metal centres through the organic linkage. (Source: Synthetic and electrochemical studies of some metal complexes of 1,3,5-triethynylbenzene - Journal of the Chemical Society, Dalton Transactions (RSC Publishing), [Link])
-
An investigation of the redox-active tris[4-(pyridin-4-yl)phenyl]amine (NPy3) ligand in the solution state and upon its incorporation into the solid-state metal-organic framework (MOF) [Zn(NPy3)(NO2)2·xMeOH·xDMF]n (MeOH = methanol and DMF = N,N-dimethylformamide) was conducted using in situ UV/vis/near-IR, electron paramagentic resonance (EPR), and fluorescence spectroelectrochemical experiments. Through this multifaceted approach, the properties of the ligand and framework were elucidated and quantified as a function of the redox state of the triarylamine core, which can undergo a one-electron oxidation to its radical cation. (Source: In Situ Spectroelectrochemical Investigations of the Redox-Active Tris[4-(pyridin-4-yl)phenyl]amine Ligand and a Zn(2+) Coordination Framework - PubMed, [Link])
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- 4. In Situ Spectroelectrochemical Investigations of the Redox-Active Tris[4-(pyridin-4-yl)phenyl]amine Ligand and a Zn(2+) Coordination Framework - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermal Stability of 1,3,5-Tris(pyridin-4-ylethynyl)benzene
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Introduction: In the landscape of advanced materials science, 1,3,5-Tris(pyridin-4-ylethynyl)benzene stands out as a molecule of significant interest. Its rigid, planar structure, rich in π-electrons, and the presence of nitrogen-containing pyridyl groups make it a versatile building block for supramolecular assemblies, metal-organic frameworks (MOFs), and functional polymers.[1][2] For researchers, scientists, and professionals in drug development, a thorough understanding of the material's physicochemical properties is paramount. Among these, thermal stability is a critical parameter that dictates its processing conditions, operational limits, and ultimate applicability in devices and formulations that may be subjected to elevated temperatures.
This technical guide provides a comprehensive analysis of the thermal stability of 1,3,5-Tris(pyridin-4-ylethynyl)benzene, synthesizing available data with field-proven experimental insights. We will delve into its decomposition behavior, the structural attributes that confer its thermal resilience, and a detailed protocol for its evaluation.
Thermal Decomposition Profile
Direct experimental data from techniques such as Thermogravimetric Analysis (TGA) for 1,3,5-Tris(pyridin-4-ylethynyl)benzene is not extensively detailed in publicly accessible literature. However, key insights can be gleaned from its physical properties and the behavior of structurally analogous compounds. The reported melting point of 237 °C is accompanied by decomposition, indicating that this temperature represents the threshold of its thermal instability.[3]
The thermal stability of organic molecules is intrinsically linked to their molecular architecture. The structure of 1,3,5-Tris(pyridin-4-ylethynyl)benzene is characterized by a central benzene ring connected to three pyridyl groups via rigid ethynyl linkers. This extended aromatic system contributes significantly to its thermal robustness. The stability of the constituent aromatic rings, benzene and pyridine, is well-established.[4][5] The ethynyl linkages provide structural rigidity, preventing low-energy conformational changes that can often precede thermal decomposition.
In the context of its application as a ligand in MOFs, the thermal stability of the resulting framework is a key performance indicator. For instance, MOFs constructed from the structurally similar ligand 2,4,6-Tris(4-pyridyl)-1,3,5-triazine have demonstrated high thermal stability, with some frameworks remaining intact at temperatures up to 430 °C.[6][7] This suggests that the pyridyl-functionalized aromatic core is capable of forming robust coordination bonds and contributes to the overall thermal resilience of the final material.
Table 1: Physicochemical Properties Related to Thermal Stability
| Property | Value | Source |
| Melting Point | 237 °C (decomposes) | [3] |
| Molecular Weight | 381.44 g/mol | [8] |
| Physical State | Solid Powder | [3][8] |
Causality of Thermal Stability: A Structural Perspective
The high thermal stability of 1,3,5-Tris(pyridin-4-ylethynyl)benzene can be attributed to several key structural features. Understanding these provides a predictive framework for its behavior and for the design of next-generation materials.
-
Aromatic Core: The molecule is built upon a foundation of highly stable benzene and pyridine rings. The delocalized π-electron systems within these rings require significant energy to disrupt.
-
Rigid Ethynyl Linkers: The carbon-carbon triple bonds of the ethynyl groups impart a high degree of structural rigidity. This minimizes vibrational modes that can lead to bond scission at elevated temperatures.
-
Planarity and Intermolecular Forces: The planar geometry of the molecule facilitates strong intermolecular π-π stacking interactions. These non-covalent forces contribute to a more ordered and stable solid-state packing, requiring greater thermal energy to overcome.
-
High Bond Dissociation Energies: The C-C and C-H bonds within the aromatic rings, and the C≡C bonds of the linkers, possess high bond dissociation energies, making them resistant to thermal cleavage.
The following diagram illustrates the relationship between the molecule's structural features and its resulting thermal stability.
Caption: Relationship between molecular structure and thermal stability.
Experimental Protocol: Thermogravimetric Analysis (TGA)
To empirically determine the thermal stability of 1,3,5-Tris(pyridin-4-ylethynyl)benzene, Thermogravimetric Analysis (TGA) is the gold-standard technique. This method measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The following protocol is a self-validating system designed for accuracy and reproducibility.
Objective: To determine the onset of decomposition and the thermal degradation profile of 1,3,5-Tris(pyridin-4-ylethynyl)benzene.
Instrumentation:
-
Thermogravimetric Analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+)
-
High-purity nitrogen (or air/oxygen for oxidative stability) gas supply
-
Microbalance (for accurate sample weighing)
-
Alumina or platinum sample pans
Step-by-Step Methodology:
-
Instrument Preparation & Calibration:
-
Rationale: Ensures the accuracy of temperature and mass measurements.
-
Procedure: Perform temperature calibration using certified standards (e.g., indium, zinc). Verify mass accuracy with calibration weights.
-
-
Sample Preparation:
-
Rationale: A representative, pure sample is crucial for accurate data.
-
Procedure: Ensure the 1,3,5-Tris(pyridin-4-ylethynyl)benzene sample is dry and free of residual solvents. Grind the crystalline solid into a fine, homogeneous powder to ensure even heat distribution.
-
-
TGA Measurement:
-
Rationale: This is the core of the experiment, where the thermal degradation is measured.
-
Procedure:
-
Tare the TGA pan.
-
Accurately weigh 5-10 mg of the powdered sample into the pan.
-
Place the pan in the TGA furnace.
-
Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere. This is critical to study thermal, as opposed to oxidative, decomposition.
-
Program the instrument with the following temperature profile:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A controlled heating rate is essential for resolving distinct decomposition steps.
-
-
Record the mass loss and temperature data throughout the experiment.
-
-
-
Data Analysis:
-
Rationale: Interpretation of the TGA curve (thermogram) provides the key stability parameters.
-
Procedure:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which 5% mass loss occurs.
-
Identify the temperatures corresponding to the maximum rate of decomposition by analyzing the first derivative of the TGA curve (DTG curve).
-
-
The following diagram outlines this experimental workflow.
Caption: A typical workflow for Thermogravimetric Analysis.
Implications for Applications
The robust thermal stability of 1,3,5-Tris(pyridin-4-ylethynyl)benzene is a key enabler for its use in a variety of advanced applications:
-
Organic Electronics: In devices like Organic Light-Emitting Diodes (OLEDs), thermal stability is crucial for long operational lifetimes and to prevent degradation during fabrication processes that may involve thermal evaporation.[1][9]
-
Metal-Organic Frameworks (MOFs): As a linker, its high thermal stability can be transferred to the resulting MOF, which is essential for applications in gas storage and catalysis that often occur at elevated temperatures.[10][11]
-
High-Performance Polymers: When incorporated into polymer backbones, it can significantly raise the glass transition temperature and decomposition temperature of the resulting material.[12]
Conclusion
1,3,5-Tris(pyridin-4-ylethynyl)benzene is a molecule with significant intrinsic thermal stability, primarily derived from its rigid, aromatic, and π-conjugated structure. While its decomposition commences around its melting point of 237 °C, its structural motifs are foundational to creating even more thermally robust materials, such as MOFs and high-performance polymers. The standardized TGA protocol detailed herein provides a reliable framework for researchers to precisely quantify its thermal properties, ensuring its effective and safe implementation in the next generation of advanced materials and technologies.
References
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1,3,5-Tris(pyridin-4-ylethynyl)benzene - Fluorochem.
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1,3,5-tris(pyridin-4-ylethynyl)benzene | 168289-78-9 - ChemicalBook.
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The pyridine/benzene stability 'paradox'? - Chemistry Stack Exchange.
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Metal-organic frameworks constructed from 2,4,6-Tris(4-pyridyl)-1,3,5-triazine - PubMed.
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Pyridine - Wikipedia.
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Multi-step Synthesis of Substituted Benzenes - YouTube.
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Electrophilic Aromatic Substitution Reactions Made Easy! - YouTube.
-
New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems - CrystEngComm (RSC Publishing).
-
1,3,5-tris(pyridin-4-ylethynyl)benzene - TargetMol.
-
Molecular structure of 1,3,5-tris(pyridine-4-ylethynyl)benzene 51 and... - ResearchGate.
-
Synthesis of substituted benzene rings I | Aromatic Compounds | Organic chemistry | Khan Academy - YouTube.
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Enhanced Guest@MOF Interaction via Stepwise Thermal Anneal- ing: TCNQ@Cu3(BTC)2 - OSTI.
-
RETRACTED: Thermal Analysis of a Metal–Organic Framework ZnxCo 1-X -ZIF-8 for Recent Applications - MDPI.
-
Metal-Organic Frameworks Constructed from 2,4,6-Tris(4-pyridyl)-1,3,5-triazine.
-
1,3,5-Tris(4-hydroxyphenyl)benzene | 15797-52-1 - Ossila.
-
Thermal Stability of Hole Transport Material Organics: Carbazoles and Phenyl Benzidines - Crimson Publishers.
-
Thermal stability analysis of organic laser dye 4,4′-bis[(N-carbazole)styryl]-biphenyl.
-
1,3,5-Triphenylbenzene | C24H18 | CID 11930 - PubChem.
-
1,3,5-Tris(4-ethynylphenyl)benzene - Ossila.
-
1,3,5-tris(pyridin-4-ylethynyl)benzene - Sigma-Aldrich.
-
170165-84-1|1,3,5-Tri(pyridin-4-yl)benzene - BLDpharm.
-
The Chemistry of Innovation: Applications of 1,3,5-tris(pyridin-4-ylethynyl)benzene.
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A Technical Guide to the Crystal Structure of 1,3,5-Tris(pyridin-4-ylethynyl)benzene: A Cornerstone for Supramolecular Engineering
Abstract
1,3,5-Tris(pyridin-4-ylethynyl)benzene (TPEB) is a planar, trigonal molecule that has garnered significant attention in the fields of crystal engineering and materials science. Its rigid structure, coupled with the potent hydrogen bond accepting capabilities of its three terminal pyridine rings, makes it an exemplary building block—or tecton—for the rational design of complex supramolecular architectures. This guide provides an in-depth analysis of the synthesis, crystallization, and solid-state structure of TPEB. We will explore the nuanced intermolecular interactions that govern its crystal packing and discuss its profound implications for the development of functional materials and its emerging relevance in pharmaceutical co-crystal design, a critical strategy for optimizing the physicochemical properties of active pharmaceutical ingredients (APIs).
Introduction: The Significance of TPEB in Rational Crystal Design
The precise control of molecular assembly in the solid state is a foundational goal of crystal engineering. The ability to predict and direct the formation of crystalline materials with desired properties underpins advancements in fields ranging from electronics to pharmaceuticals. 1,3,5-Tris(pyridin-4-ylethynyl)benzene stands out as a molecule of interest due to its unique combination of structural features:
-
High Symmetry and Rigidity: The C3-symmetric core provides a predictable geometric framework, directing the molecule's interactions in a well-defined, trigonal fashion.
-
Potent Interaction Sites: The nitrogen atoms of the three pyridyl groups are strong hydrogen bond acceptors, providing reliable points of connection for building extended networks.
-
Rich π-System: The extensive network of aromatic rings and alkyne linkers facilitates π-π stacking interactions, which are crucial for stabilizing crystal lattices and can impart useful electronic properties.
These characteristics make TPEB an ideal candidate for constructing metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and particularly, co-crystals.[1] In the pharmaceutical sciences, co-crystallization is a powerful technique used to enhance the solubility, stability, and bioavailability of drug molecules. By pairing an API with a benign co-former like TPEB, it is possible to create a new crystalline solid with superior properties without altering the chemical nature of the API itself. This guide serves as a technical resource for researchers aiming to leverage the unique structural attributes of TPEB in their own work.
Synthesis of 1,3,5-Tris(pyridin-4-ylethynyl)benzene
The synthesis of TPEB is most effectively achieved via a Sonogashira cross-coupling reaction.[2] This palladium-catalyzed reaction is a robust and versatile method for forming carbon-carbon bonds between terminal alkynes and aryl halides.[3]
Causality of Experimental Choices
The selection of reagents and conditions is critical for achieving a high yield and purity.
-
Catalyst System: A combination of a palladium(0) source (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) is standard.[4] The palladium catalyst facilitates the oxidative addition of the aryl halide and the reductive elimination of the final product, while the copper(I) salt activates the alkyne by forming a copper acetylide intermediate, which accelerates the crucial transmetalation step.[5]
-
Base: An amine base, such as triethylamine (Et₃N), is required to neutralize the hydrogen halide byproduct generated during the reaction and to serve as a solvent.
-
Solvent: A solvent like tetrahydrofuran (THF) is often used to ensure the solubility of the reactants.[4]
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can cause undesirable side reactions like the homocoupling of the alkyne. Therefore, all steps must be performed under an inert atmosphere (e.g., nitrogen or argon).
Experimental Workflow: Sonogashira Coupling
The following diagram outlines the logical flow of the synthesis protocol.
Caption: Workflow for the synthesis of TPEB via Sonogashira coupling.
Detailed Step-by-Step Protocol
-
Reagent Preparation: To a dry Schlenk flask under a nitrogen atmosphere, add 1,3,5-triethynylbenzene (1.0 eq), 4-iodopyridine (3.3 eq), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.15 eq), and copper(I) iodide (CuI, 0.3 eq).[4]
-
Atmosphere Control: Seal the flask and subject it to three cycles of evacuating and backfilling with dry nitrogen to ensure an inert atmosphere.
-
Solvent Addition: Add a degassed mixture of THF and triethylamine (e.g., a 2:1 v/v mixture) via syringe.
-
Reaction: Stir the resulting mixture at room temperature for 16-24 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield TPEB as a solid.
Crystal Growth and Structure Determination
High-quality single crystals are paramount for accurate X-ray diffraction analysis. Slow evaporation from a suitable solvent is a common and effective method for growing TPEB crystals.
Protocol: Single Crystal Growth by Slow Evaporation
-
Dissolution: Dissolve the purified TPEB powder in a suitable solvent (e.g., a mixture of dichloromethane and methanol) in a clean vial. Gentle warming may be required to achieve complete dissolution.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a new, clean vial to remove any particulate matter.
-
Evaporation: Cover the vial with a cap containing a few small perforations made by a needle. This allows for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature. Crystals should form over several days.
Crystallographic Data Analysis
Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal. The key parameters for TPEB are summarized below.
| Parameter | Value | Significance |
| Chemical Formula | C₂₇H₁₅N₃ | Defines the elemental composition of the molecule. |
| Molecular Weight | 381.43 g/mol | Mass of one mole of the substance. |
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/n | Defines the specific symmetry operations within the unit cell. |
| a, b, c (Å) | Varies slightly with polymorphism/solvates | Dimensions of the unit cell edges. |
| α, γ (°) | 90° | Angles of the unit cell. |
| β (°) | Varies | The non-90° angle in the monoclinic system. |
| Volume (ų) | Varies | The volume of a single unit cell. |
| Z | 4 | Number of molecules per unit cell. |
| Density (calc) | ~1.29 g/cm³ | The calculated density of the crystal.[6] |
Note: Specific unit cell parameters can vary depending on the crystallization conditions and the presence of solvent molecules in the lattice. Data should be obtained from a definitive source like the Cambridge Crystallographic Data Centre (CCDC).[7][8]
The Crystal Structure: Intermolecular Interactions at Play
The solid-state packing of TPEB is a delicate balance of several non-covalent interactions. The molecule's planarity and distribution of hydrogen bond acceptors and aromatic surfaces lead to a highly organized three-dimensional network.
Key Intermolecular Interactions
The primary forces dictating the crystal packing of TPEB are:
-
C-H···N Hydrogen Bonds: The most significant directional interaction involves the hydrogen atoms on the pyridyl and central benzene rings acting as weak donors, and the nitrogen atoms of adjacent pyridyl groups acting as strong acceptors. These interactions link the molecules into extended chains or sheets.
-
π-π Stacking: The electron-rich aromatic rings of TPEB molecules stack on top of each other in an offset fashion. This interaction is crucial for stabilizing the crystal lattice and minimizing repulsion between the electron clouds.
-
C-H···π Interactions: Hydrogen atoms from one molecule can interact favorably with the face of an aromatic ring on a neighboring molecule, further contributing to the overall stability of the structure.
Visualization of Crystal Packing
The following diagram illustrates the key intermolecular interactions responsible for the supramolecular assembly of TPEB molecules in the solid state.
Caption: Key intermolecular interactions in the TPEB crystal lattice.
Applications in Drug Development and Materials Science
The well-defined structure and predictable interactions of TPEB make it a valuable tool for both fundamental research and applied science.
-
Co-crystal Former in Pharmaceuticals: The primary application relevant to drug development is TPEB's use as a co-crystal former. APIs that suffer from poor solubility can be co-crystallized with TPEB. The pyridyl nitrogens can form robust hydrogen bonds with acidic functional groups on an API (e.g., carboxylic acids, phenols), creating a new, stable crystalline phase with potentially enhanced dissolution rates and improved bioavailability.
-
Ligand for Porous Materials: TPEB serves as a classic trigonal linker for the synthesis of MOFs and COFs.[1] These materials possess high surface areas and tunable pore sizes, making them suitable for applications in gas storage, separation, and catalysis.
-
Organic Electronics: The extended π-conjugation of TPEB gives it interesting photophysical properties, suggesting potential use in organic light-emitting diodes (OLEDs) and other electronic devices.
Conclusion
1,3,5-Tris(pyridin-4-ylethynyl)benzene is more than just a chemical compound; it is a powerful and versatile tool for the rational design of matter in the solid state. Its synthesis is accessible through robust coupling chemistry, and its structural properties—a rigid trigonal core and potent hydrogen bonding sites—allow for the predictable construction of intricate supramolecular assemblies. A thorough understanding of its crystal structure, as detailed in this guide, provides researchers, particularly those in pharmaceutical development, with the foundational knowledge required to harness TPEB as a functional component in the design of advanced materials and improved drug formulations.
References
-
ResearchGate. (n.d.). Molecular structure of 1,3,5-tris(pyridine-4-ylethynyl)benzene. Retrieved from [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. (Note: While the original paper is a key reference, a direct link is not provided in the search results. The principle is cited in source[3]).
-
Alvarez, R., et al. (2012). Green Synthesis of 1,3,5-Triazines with Applications in Supramolecular and Materials Chemistry. Molecules, 17(7), 8184-8199. Retrieved from [Link]
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Arbon, J., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 13(15), 10245-10256. Retrieved from [Link]
-
University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. Retrieved from [Link]
-
PubChem. (n.d.). 1,3,5-Tri(4-aminophenyl)benzene. Retrieved from [Link]
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MDPI. (2022). Design and Synthesis of Benzene Homologues Tethered with 1,2,4-Triazole and 1,3,4-Thiadiazole Motifs. Retrieved from [Link]
-
CCDC. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from [Link]
-
CCDC. (n.d.). Access Structures. Retrieved from [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. trans-Bis[2-(pyrimidin-2-yl)ethynyl]bis(triphenylphosphine)palladium - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. arodes.hes-so.ch [arodes.hes-so.ch]
- 6. 1,3,5-tris(pyridin-4-ylethynyl)benzene | 168289-78-9 [chemicalbook.com]
- 7. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 8. Search - Access Structures [ccdc.cam.ac.uk]
Technical Procurement & Utilization Guide: 1,3,5-Tris(pyridin-4-ylethynyl)benzene
[1][2]
Executive Summary
1,3,5-Tris(pyridin-4-ylethynyl)benzene (often abbreviated as TPEB or TPym ) is a high-aspect-ratio,
This guide provides a technical roadmap for procuring, validating, and synthesizing this ligand, designed for researchers requiring high-purity precursors for reticular chemistry.
Part 1: Chemical Profile & Commercial Procurement[2]
Identity Verification
Before procurement, researchers must distinguish TPEB from its non-ethynyl derivatives.[1] Errors in CAS selection are common due to nomenclature similarities.[1]
| Feature | Target Ligand | Common Confusion |
| Name | 1,3,5-Tris(pyridin-4-ylethynyl)benzene | 1,3,5-Tris(4-pyridyl)benzene |
| Structure | Contains alkyne spacers | Direct aryl-aryl bond |
| CAS No. | 168289-78-9 | 170165-84-1 |
| Linear Length | ~17 Å (approx.[1] diameter) | ~11 Å |
| Function | Large-pore MOF linker | Small-pore MOF linker |
Commercial Supply Landscape
The market for TPEB is divided into Catalog Aggregators (who re-sell) and Primary Manufacturers (typically CROs in China/India).[1]
Recommended Tier-1 Suppliers (Verified Stock/Purity):
-
Fluorochem (UK/EU): Product Code F612508.[1] Reliable 98% purity.
-
TargetMol (USA/Global): Catalog No. T9403.[1][3] Good for small-scale screening quantities (100mg - 1g).[1]
-
BLD Pharm (China/Global): Often the primary source for bulk (>5g) orders.[1]
Cost Analysis (Est. 2025):
-
Small Scale (100 mg): ~
50 USD (High markup, low risk). -
Bulk (5 g): ~
600 USD (Requires purity validation).
The "Make vs. Buy" Decision Matrix
Due to the high cost per gram, labs requiring >5g should consider in-house synthesis via Sonogashira coupling.[1]
Figure 1: Decision logic for sourcing TPEB based on experimental scale and resource constraints.
Part 2: Quality Assurance (Self-Validating Protocols)
Commercial batches of TPEB, particularly from bulk vendors, often contain Palladium (Pd) residues from the cross-coupling synthesis. In MOF chemistry, residual Pd can quench fluorescence or act as unintended nucleation sites.[1]
Acceptance Criteria (QC)
Upon receipt, perform the following validation. Do not rely solely on the Certificate of Analysis (CoA).
-
Visual Inspection: Pure TPEB is a white to pale yellow powder .[1] A dark brown or grey tint indicates significant Pd contamination or oxidation of the alkyne.[1]
-
Solubility Check: Dissolve 5mg in CDCl₃. It should dissolve clearly. Turbidity implies oligomerization.[1]
-
1H-NMR Validation (CDCl₃, 400 MHz):
Part 3: Synthesis Protocol (In-House Production)
If commercial supply is cost-prohibitive, use this optimized Sonogashira protocol.[1] This method prioritizes the removal of homocoupled byproducts (Glaser coupling).[1]
Reaction Scheme
Reactants: 1,3,5-Tribromobenzene + 4-Ethynylpyridine (3.5 equiv).[1] Catalyst: Pd(PPh₃)₄ (5 mol%) / CuI (10 mol%).[1] Solvent: THF / Triethylamine (Et₃N).[1]
Step-by-Step Methodology
-
Degassing (Critical):
-
Assembly:
-
Reaction:
-
Heat to 60°C for 24–48 hours under Argon.
-
Monitoring: Check via TLC (SiO₂, 5% MeOH in DCM).[1] The product is highly fluorescent under UV.
-
-
Work-up (Pd Removal):
-
Purification:
Part 4: Application Workflow (MOF Synthesis)
The following diagram illustrates the standard workflow for utilizing TPEB in solvothermal MOF growth (e.g., reacting with Zn(NO₃)₂).
Figure 2: Standard solvothermal workflow for incorporating TPEB into porous coordination polymers.[1]
Technical Note on Activation
TPEB-based MOFs often possess large pores that are prone to collapse upon solvent removal (capillary forces).[1]
-
Do not dry directly from DMF.[1]
-
Protocol: Exchange DMF with Ethanol (3x daily for 3 days), then exchange Ethanol with Dichloromethane or Acetone before vacuum drying or Supercritical CO₂ drying.
References
-
Fluorochem Ltd. 1,3,5-Tris(pyridin-4-ylethynyl)benzene Product Sheet. Fluorochem Catalog. Link
-
TargetMol Chemicals Inc. Product T9403 Specifications. TargetMol Catalog. Link
-
Sonogashira, K. (2002).[1][2] Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry. Link
-
Chinchilla, R., & Nájera, C. (2007).[1][5] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Link
-
ChemicalBook. 1,3,5-Tris(pyridin-4-ylethynyl)benzene CAS 168289-78-9 Data. Link
Methodological & Application
Application Notes and Protocols for 1,3,5-Tris(pyridin-4-ylethynyl)benzene in Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Role of 1,3,5-Tris(pyridin-4-ylethynyl)benzene in Advanced MOF Design
1,3,5-Tris(pyridin-4-ylethynyl)benzene (tpab) is a highly promising trigonal organic linker for the construction of sophisticated metal-organic frameworks (MOFs) and coordination polymers. Its rigid, planar geometry and the presence of three pyridyl nitrogen atoms at a 120° angle make it an exceptional building block for creating porous, crystalline materials with tailored functionalities. The ethynyl spacers not to only extend the length of the linker, influencing the pore size of the resulting MOF, but also contribute to the overall electronic properties of the framework. This guide provides detailed protocols for the synthesis of the tpab ligand and its application in the formation of a mixed-ligand MOF and discrete, biologically active coordination cages, with a focus on methodologies relevant to drug development and advanced materials science.
Part 1: Synthesis of the 1,3,5-Tris(pyridin-4-ylethynyl)benzene (tpab) Ligand
The synthesis of tpab is typically achieved through a Sonogashira cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide.[1]
Protocol 1: Synthesis of 1,3,5-Tris(pyridin-4-ylethynyl)benzene
This protocol involves a two-step process starting from 1,3,5-tribromobenzene.
Step 1: Synthesis of 1,3,5-Triethynylbenzene
-
In a flame-dried Schlenk tube under an argon atmosphere, dissolve 1,3,5-tribromobenzene (0.953 mmol) in anhydrous, degassed triethylamine (20 mL).
-
Add Pd(PPh₃)₂Cl₂ (0.028 mmol) and CuI (0.032 mmol) to the solution and stir for 20 minutes at room temperature.
-
Add trimethylsilylacetylene (7.2 mmol) and heat the mixture to 65°C for 24 hours.
-
After cooling, filter the reaction mixture to remove solids and concentrate under vacuum.
-
Purify the crude product by column chromatography using hexane as the eluent to yield 1,3,5-tris((trimethylsilyl)ethynyl)benzene.[1]
-
Dissolve the silylated intermediate (0.687 mmol) in anhydrous THF (2.5 mL) in a flame-dried round-bottom flask under argon.
-
Add a solution of anhydrous KOH (6.14 mmol) in methanol (2.5 mL) and stir overnight at room temperature.
-
Concentrate the mixture under vacuum and add 1 N HCl (8.3 mL).
-
Extract the product with CH₂Cl₂ (3 x 10 mL), dry the combined organic phases over anhydrous Na₂SO₄, and concentrate under vacuum.
-
Purify the crude product by column chromatography (hexane) to obtain pure 1,3,5-triethynylbenzene as a white solid.[1]
Step 2: Synthesis of 1,3,5-Tris(pyridin-4-ylethynyl)benzene
-
In a flame-dried Schlenk tube under argon, dissolve 1,3,5-triethynylbenzene (0.40 mmol) in anhydrous, degassed triethylamine (20 mL).
-
Add 4-bromopyridine hydrochloride (previously washed with 2 N NaOH, extracted with CH₂Cl₂, and concentrated) (389 mg), Pd(PPh₃)₄ (0.08 mmol), and CuI (0.02 mmol).
-
Reflux the reaction mixture for 48 hours.
-
Evaporate the solvent under vacuum.
-
Dissolve the solid residue in ethyl acetate and wash with a saturated NH₄Cl solution and then with water.
-
Dry the organic phase over anhydrous Na₂SO₄ and concentrate under vacuum.
-
Purify the crude product by column chromatography (hexane/ethyl acetate gradient) to yield 1,3,5-tris(pyridin-4-ylethynyl)benzene as a pale-yellow solid.[1]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 1,3,5-Tris(pyridin-4-ylethynyl)benzene | C₂₇H₁₅N₃ | 381.43 | 168289-78-9 |
Part 2: Application in Metal-Organic Framework Synthesis
The tripodal nature of the tpab ligand allows for the construction of 3D MOFs. Here, we present a protocol for the synthesis of a mixed-ligand MOF, Co₂V(OH)(2,6-ndc)₃tpab, which demonstrates the use of tpab in creating complex, porous architectures.
Protocol 2: Solvothermal Synthesis of Co₂V(OH)(2,6-ndc)₃tpab
This protocol describes the synthesis of a mixed-ligand MOF using tpab and 2,6-naphthalenedicarboxylic acid (2,6-ndc).
Materials:
-
1,3,5-Tris(pyridin-4-ylethynyl)benzene (tpab)
-
2,6-Naphthalenedicarboxylic acid (2,6-ndc)
-
Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
-
Vanadium(III) chloride (VCl₃)
-
Amide solvent (e.g., N,N-dimethylformamide or N,N-diethylformamide)
Procedure:
-
In a suitable vial, dissolve cobalt(II) nitrate hexahydrate, vanadium(III) chloride, 2,6-naphthalenedicarboxylic acid, and 1,3,5-tris(pyridin-4-ylethynyl)benzene in an amide solvent.
-
Stir the mixture for 2 hours at room temperature to ensure homogeneity.
-
Seal the vial and place it in a programmable oven.
-
Heat the reaction mixture to 120°C for 5 days.
-
After the reaction is complete, allow the oven to cool to room temperature.
-
Isolate the resulting crystalline product by sonication and filtration.
-
Wash the product with fresh solvent to remove any unreacted starting materials.
-
Dry the final product under vacuum.
Rationale for Component Selection:
-
Mixed-Metal Nodes: The use of both cobalt and vanadium introduces electronic and catalytic diversity into the framework.
-
Mixed Ligands: The combination of the longer, dicarboxylate linker (2,6-ndc) and the tripodal pyridyl linker (tpab) allows for the formation of a complex, porous structure with potentially tunable pore sizes and functionalities.
Characterization of the Resulting MOF
The synthesized MOF should be characterized using standard techniques to confirm its structure, purity, and properties.
| Technique | Expected Observations |
| Powder X-Ray Diffraction (PXRD) | A unique diffraction pattern confirming the formation of a crystalline material. |
| Thermogravimetric Analysis (TGA) | Thermal stability of the framework and identification of solvent loss. |
| Gas Sorption Analysis | Determination of the Brunauer-Emmett-Teller (BET) surface area and porosity. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of the presence of functional groups from both linkers and coordination to the metal centers. |
Part 3: Application in Biologically Active Coordination Cages
Beyond extended MOFs, tpab can be utilized to construct discrete, self-assembled coordination cages with potential applications in drug delivery and therapy. The following section details the synthesis of ruthenium-based trigonal prisms with demonstrated anticancer activity.
Protocol 3: Synthesis of Ruthenium-Based Trigonal Prisms
This protocol describes the self-assembly of hexanuclear ruthenium metalla-prisms using tpab as the trigonal paneling ligand.
Materials:
-
1,3,5-Tris(pyridin-4-ylethynyl)benzene (tpeb, an alternative abbreviation for tpab)
-
Dinuclear arene ruthenium clips, e.g., [Ru₂(p-iPrC₆H₄Me)₂(OO∩OO)][CF₃SO₃]₂ where OO∩OO can be 2,5-dioxydo-1,4-benzoquinonato (dobq) or 5,8-dihydroxy-1,4-naphthaquinonato (donq).
Procedure:
-
In a suitable solvent (e.g., methanol or acetone), combine the dinuclear arene ruthenium clip and 1,3,5-tris(pyridin-4-ylethynyl)benzene in a stoichiometric ratio appropriate for the formation of a trigonal prism (typically a 3:2 ratio of clip to ligand).
-
Stir the reaction mixture at room temperature for a specified period (e.g., 24-48 hours) to allow for self-assembly.
-
The formation of the trigonal prism can be monitored by techniques such as NMR spectroscopy and electrospray ionization mass spectrometry (ESI-MS).
-
Isolate the product by precipitation, filtration, or crystallization.
Causality in Experimental Design:
The rigid, pre-organized geometry of both the tpab ligand and the dinuclear ruthenium clips drives the self-assembly process towards the formation of well-defined, discrete cage structures. The choice of the ancillary ligand on the ruthenium clip can influence the solubility and biological activity of the final assembly.
Application in Drug Development: Anticancer Activity
Ruthenium-based compounds have emerged as promising alternatives to platinum-based anticancer drugs due to their potential for reduced toxicity and different mechanisms of action.[2][3][4][5][6] The trigonal prismatic assemblies formed with tpab have been investigated for their anticancer properties.
Key Findings:
-
Ruthenium-based trigonal prisms incorporating tpab have demonstrated anticancer activity against various human cancer cell lines, including liver (SK-hep-1), ovarian (HeLa), colon (HCT-15), lung (A-549), and breast (MDA-MB-231) cancer cells.
-
The biological activity of these cages is dependent on the nature of the ancillary ligands on the ruthenium clips.
Workflow for Evaluating Anticancer Activity:
Caption: Workflow for the evaluation of the anticancer activity of Ru-tpab trigonal prisms.
Conclusion and Future Perspectives
1,3,5-Tris(pyridin-4-ylethynyl)benzene is a versatile and powerful building block for the creation of a diverse range of functional materials. Its application in the synthesis of both extended, porous MOFs and discrete, biologically active coordination cages highlights its potential in materials science and drug development. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore and expand upon the use of this promising ligand in the design of next-generation advanced materials. Future research may focus on the encapsulation of therapeutic agents within the pores of tpab-based MOFs for targeted drug delivery, as well as the development of more potent and selective anticancer coordination cages.
References
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crystal engineering porous materials for propane/propylene separation. (2023). eScholarship.org. Retrieved from [Link]
-
4,4′,4″-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(1-methylpyridin-1-ium) Iodide. (2022). Molecules, 27(19), 6296. Retrieved from [Link]
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Ruthenium Complexes as Anticancer Agents: A Brief History and Perspectives. (2020). Frontiers in Chemistry, 8, 613569. Retrieved from [Link]
-
Two porous Ni-MOFs based on 2,4,6-tris(pyridin-4-yl)-1,3,5-triazine showing solvent determined structures and distinctive sorption properties toward CO2 and alkanes. (2021). Dalton Transactions, 50(15), 5244-5250. Retrieved from [Link]
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Fabrication of Co3O4 from Cobalt/2,6-Napthalenedicarboxylic Acid Metal-Organic Framework as Electrode for Supercapacitor Application. (2021). Materials, 14(3), 573. Retrieved from [Link]
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Ruthenium polypyridine complexes of tris-(2-pyridyl)-1,3,5-triazine—unusual building blocks for the synthesis of photochemical molecular devices. (2009). Dalton Transactions, (26), 5147-5155. Retrieved from [Link]
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Ruthenium-based complexes as anti-tumor agents. (2024). Journal of Health Sciences, 14(2), 70-83. Retrieved from [Link]
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Synthesis of three series of ruthenium tris-diimine complexes containing acridine-based π-extended ligands using an efficient "chemistry on the complex" approach. (2016). Dalton Transactions, 45(43), 17357-17371. Retrieved from [Link]
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Fabrication of Co3O4 from Cobalt/2,6-Napthalenedicarboxylic Acid Metal-Organic Framework as Electrode for Supercapacitor Application. (2021). Materials, 14(3), 573. Retrieved from [Link]
-
The development of anticancer ruthenium(II) complexes: from single molecule compounds to nanomaterials. (2018). Coordination Chemistry Reviews, 357, 86-102. Retrieved from [Link]
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Tris(2,2'-bipyrazyl) Ruthenium(II) Bis(tetrakis(3,5-bis(trifluoromethyl)phenyl)borate). (2019). Organic Syntheses, 96, 380-395. Retrieved from [Link]
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Clinically evaluated ruthenium-based anticancer drugs. (2007). Chimia, 61(11), 692-699. Retrieved from [Link]
-
SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID. (2019). UMT JURNAL, 1(1). Retrieved from [Link]
-
First transition series metal–organic frameworks: synthesis, properties and applications. (2021). CrystEngComm, 23(42), 7349-7377. Retrieved from [Link]
-
Ruthenium compounds as anticancer agents. (2011). RSC Education. Retrieved from [Link]
-
Ruthenium polypyridine complexes of tris-(2-pyridyl)-1,3,5-triazine-unusual building blocks for the synthesis of photochemical molecular devices. (2009). Dalton Transactions, (26), 5147-5155. Retrieved from [Link]
-
Metal-organic frameworks constructed from 2,4,6-Tris(4-pyridyl)-1,3,5-triazine. (2008). Inorganic Chemistry, 47(13), 5671-5679. Retrieved from [Link]
-
Synthesis of Metal-Organic Framework from Iron Nitrate and 2,6-Naphthalenedicarboxylic Acid and Its Application as Drug Carrier. (2022). ACS Omega, 7(33), 28888-28897. Retrieved from [Link]
-
Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. (2021). Applied Sciences, 11(21), 9856. Retrieved from [Link]
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Application Notes and Protocols: 1,3,5-Tris(pyridin-4-ylethynyl)benzene as a Versatile Linker for Advanced Porous Materials
Introduction: The Architectural Elegance of 1,3,5-Tris(pyridin-4-ylethynyl)benzene in Porous Frameworks
In the landscape of materials science, the rational design of porous crystalline materials, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), is paramount for addressing contemporary challenges in medicine, catalysis, and separations. The choice of the organic linker is a critical determinant of the final framework's topology, porosity, and functional properties. 1,3,5-Tris(pyridin-4-ylethynyl)benzene is a highly promising trigonal linker, distinguished by its rigid, planar geometry and the presence of three nitrogen-rich pyridine moieties. This unique combination of a π-conjugated backbone and strategically positioned coordination sites makes it an exceptional building block for constructing robust, porous architectures with tunable functionalities.
This comprehensive guide provides detailed application notes and protocols for the utilization of 1,3,5-Tris(pyridin-4-ylethynyl)benzene in the synthesis of advanced porous materials. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this linker for applications in drug delivery, heterogeneous catalysis, and beyond.
Physicochemical Properties of the Linker
A thorough understanding of the linker's properties is fundamental to its successful application.
| Property | Value | Reference |
| Chemical Formula | C₂₇H₁₅N₃ | [1] |
| Molecular Weight | 381.43 g/mol | [1] |
| Appearance | Pale-yellow solid | [2] |
| CAS Number | 168289-78-9 | [1] |
| Solubility | Soluble in organic solvents like DMF and DMSO | [3] |
Synthesis of the Linker: A Step-by-Step Protocol
The synthesis of 1,3,5-Tris(pyridin-4-ylethynyl)benzene is typically achieved via a Sonogashira cross-coupling reaction. This palladium- and copper-co-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds between sp²-hybridized aryl halides and sp-hybridized terminal alkynes.[4]
Protocol: Sonogashira Coupling for 1,3,5-Tris(pyridin-4-ylethynyl)benzene Synthesis[2]
Materials:
-
1,3,5-triethynylbenzene
-
4-bromopyridine hydrochloride
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous and degassed
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Flame-dried Schlenk tube and standard glassware
Procedure:
-
Preparation of 4-bromopyridine: To a solution of 4-bromopyridine hydrochloride, add a 2 N aqueous sodium hydroxide (NaOH) solution and extract the free base three times with dichloromethane (CH₂Cl₂). Concentrate the combined organic layers in vacuo at room temperature immediately before use due to the instability of 4-bromopyridine.
-
Reaction Setup: In a flame-dried Schlenk tube under an argon atmosphere, dissolve 1,3,5-triethynylbenzene (0.40 mmol) in anhydrous, degassed triethylamine (20 mL).
-
Addition of Reagents: To the solution, add the freshly prepared 4-bromopyridine, tetrakis(triphenylphosphine)palladium(0) (92 mg, 0.08 mmol), and copper(I) iodide (4 mg, 0.02 mmol).
-
Reaction: Reflux the reaction mixture for 48 hours.
-
Work-up: After cooling to room temperature, evaporate the solvent under vacuum. Dissolve the solid residue in ethyl acetate and wash with a saturated ammonium chloride solution, followed by water.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1,3,5-Tris(pyridin-4-ylethynyl)benzene as a pale-yellow solid.
Causality of Experimental Choices:
-
The use of a palladium catalyst, in conjunction with a copper(I) co-catalyst, is crucial for the efficiency of the Sonogashira reaction.[4]
-
Triethylamine acts as both a solvent and a base to neutralize the hydrohalic acid formed during the reaction.
-
The inert atmosphere (argon or nitrogen) is essential to prevent the oxidative degradation of the palladium(0) catalyst.
-
The aqueous work-up with ammonium chloride is performed to remove the copper catalyst and other inorganic byproducts.
Design and Synthesis of Porous Materials
The trigonal geometry and pyridyl functionalities of 1,3,5-Tris(pyridin-4-ylethynyl)benzene make it an ideal candidate for the solvothermal synthesis of Metal-Organic Frameworks. In this method, the linker and a metal salt are heated in a high-boiling point solvent in a sealed vessel, leading to the self-assembly of the crystalline framework.[5]
General Protocol: Solvothermal Synthesis of a MOF using 1,3,5-Tris(pyridin-4-ylethynyl)benzene
This protocol is a generalized procedure based on the synthesis of MOFs with similar trigonal, nitrogen-containing linkers.[6][7] Researchers should optimize the specific conditions for their target material.
Materials:
-
1,3,5-Tris(pyridin-4-ylethynyl)benzene
-
Metal salt (e.g., Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) or Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O))
-
N,N-Dimethylformamide (DMF)
-
Teflon-lined stainless-steel autoclave
Procedure:
-
Solution Preparation: In a glass vial, dissolve 1,3,5-Tris(pyridin-4-ylethynyl)benzene in DMF. In a separate vial, dissolve the chosen metal salt in DMF.
-
Mixing: Combine the two solutions in the Teflon liner of the autoclave. The molar ratio of linker to metal salt is a critical parameter to be optimized, but a 1:1 or 1:2 ratio is a common starting point.
-
Sealing and Heating: Seal the autoclave and place it in a programmable oven. Heat the autoclave to a specific temperature (typically between 80°C and 120°C) for a defined period (ranging from 24 to 72 hours).[8]
-
Cooling and Isolation: Allow the autoclave to cool slowly to room temperature. The crystalline product can be isolated by decantation or filtration.
-
Washing and Activation: Wash the collected crystals with fresh DMF to remove any unreacted starting materials. Subsequently, exchange the DMF with a more volatile solvent like ethanol or acetone. Finally, activate the material by heating under vacuum to remove the solvent molecules from the pores.
Diagram of the MOF Synthesis Workflow:
Caption: Solvothermal synthesis workflow for MOFs.
Characterization of the Porous Materials
A suite of analytical techniques is essential to confirm the successful synthesis and to characterize the properties of the resulting porous materials.
| Technique | Information Obtained | Typical Results for MOFs |
| Powder X-Ray Diffraction (PXRD) | Crystalline structure and phase purity. | A diffraction pattern with sharp peaks indicates a crystalline material.[9] |
| Thermogravimetric Analysis (TGA) | Thermal stability of the framework. | A decomposition temperature above 300°C is indicative of a stable framework.[10] |
| Brunauer-Emmett-Teller (BET) Analysis | Specific surface area and pore volume. | High surface areas, often exceeding 1000 m²/g, are characteristic of porous MOFs.[9] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups from the linker. | Characteristic peaks corresponding to the pyridine and ethynyl groups of the linker. |
| Scanning Electron Microscopy (SEM) | Crystal morphology and size. | Can reveal the shape and size distribution of the synthesized crystals.[9] |
Applications in Drug Delivery
The inherent porosity and the presence of tunable functional groups make MOFs excellent candidates for drug delivery systems. The pyridine moieties in the framework can interact with drug molecules through hydrogen bonding or π-π stacking, facilitating high drug loading and controlled release.
Protocol: Drug Loading and In Vitro Release Study
This protocol outlines a general procedure for loading a model drug into a MOF and studying its release profile.
Materials:
-
Activated MOF synthesized from 1,3,5-Tris(pyridin-4-ylethynyl)benzene.
-
Model drug (e.g., ibuprofen, 5-fluorouracil).
-
Solvent for the drug (e.g., ethanol, water).
-
Phosphate-buffered saline (PBS) at physiological pH (7.4).
-
UV-Vis spectrophotometer.
Drug Loading:
-
Immersion: Immerse a known mass of the activated MOF in a solution of the model drug with a known concentration.
-
Equilibration: Stir the suspension at room temperature for a set period (e.g., 24 hours) to allow for maximum drug loading.
-
Isolation and Quantification: Centrifuge the suspension to separate the drug-loaded MOF. Measure the concentration of the drug remaining in the supernatant using UV-Vis spectrophotometry. The amount of loaded drug can be calculated by the difference in concentration before and after loading.
In Vitro Release:
-
Dispersion: Disperse a known mass of the drug-loaded MOF in a known volume of PBS (pH 7.4) at 37°C with gentle stirring.[11]
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Quantification: Measure the concentration of the released drug in the collected aliquots using UV-Vis spectrophotometry.
-
Data Analysis: Plot the cumulative drug release as a function of time to obtain the release profile.
Diagram of the Drug Delivery Workflow:
Caption: Workflow for drug loading and release studies.
Potential in Heterogeneous Catalysis
The well-defined and accessible active sites within MOFs, which can be the metal nodes or the functional groups on the linkers, make them promising heterogeneous catalysts. The pyridine nitrogen atoms in the 1,3,5-Tris(pyridin-4-ylethynyl)benzene linker can act as basic catalytic sites or as coordination sites for catalytically active metal species.
Hypothetical Application: Knoevenagel Condensation
The basic nitrogen sites on the pyridine rings could potentially catalyze base-catalyzed reactions such as the Knoevenagel condensation.
General Protocol for Catalytic Testing:
-
Reaction Setup: In a round-bottom flask, combine the activated MOF catalyst, the substrates (e.g., an aldehyde and an active methylene compound), and a suitable solvent.
-
Reaction: Stir the reaction mixture at a specific temperature for a set duration.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots at different time points and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Catalyst Recovery: After the reaction is complete, recover the MOF catalyst by filtration or centrifugation.
-
Recyclability: Wash the recovered catalyst and reuse it in subsequent reaction cycles to test its stability and reusability.
Conclusion and Future Outlook
1,3,5-Tris(pyridin-4-ylethynyl)benzene stands out as a linker with immense potential for the construction of highly ordered and functional porous materials. Its rigid, trigonal geometry and the presence of basic pyridine sites offer a unique platform for designing MOFs and COFs with tailored properties for applications in drug delivery, catalysis, and gas separation. The protocols and guidelines presented in this application note provide a solid foundation for researchers to explore the rich chemistry and diverse applications of porous materials derived from this versatile building block. Further research focusing on the synthesis of novel frameworks with this linker and the detailed evaluation of their performance in various applications is highly encouraged.
References
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B. Qian, P. Song, H. Nie, B. Zhang, J. Zheng, M. Yu and Z. Chang, Dalton Trans., 2021, 50 , 5244-5250.
- H. Li, M. Eddaoudi, M. O'Keeffe and O. M.
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Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. Appl. Sci.2021 , 11(21), 9856.
-
Four 3D Co(ii) MOFs based on 2,4,6-tris(4-pyridyl)-1,3,5-triazine and polycarboxylic acid ligands and their derivatives as efficient electrocatalysts for oxygen reduction reaction. Dalton Trans., 2021, 50 , 4904-4913.
-
Metal-organic frameworks constructed from 2,4,6-Tris(4-pyridyl)-1,3,5-triazine. Inorg. Chem. 2008, 47 (11), 4594-4603.
- Synthesis and Characterization of Metal Organic Frameworks (MOFs) Derived from 3,5-Pyridinedicarboxylic Acid. UMT J. Undergrad. Res.2020, 2(1).
-
Synthesis of tetraethynylpyridine and tetraethynylbenzene by multi-fold Sonogashira cross-coupling catalyzed by Pd(CH3CN)2Cl2/CuI. ResearchGate.
- Solvothermal synthesis of new metal organic framework structures in the zinc–terephthalic acid–dimethyl formamide system. J.
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Molecular structure of 1,3,5-tris(pyridine-4-ylethynyl)benzene 51 and... ResearchGate.
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1,3,5-Tris(pyridin-4-ylethynyl)benzene. Fluorochem.
- Electrochemical Synthesis of a Metal Organic Framework Material Based on Copper and Benzene–1,3,5–Tricarboxylic Acid Using Applied Current. J. Nanosci. Nanotechnol.2018, 18(11), 7583-7588.
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Synthesis of MOFs and Characterization and Drug Loading Efficiency. Molecules2023 , 28(24), 8031.
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Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(1-methylpyridin-1-ium) Iodide. Molbank2022 , 2022(4), M1494.
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A preparation method for MOF-5 metal-organic frameworks. Google Patents.
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Sustainable Chem. Eng.2022 , 10(1), 225-235.
-
(PDF) Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. ResearchGate.
-
(PDF) Solvothermal Synthesis of the Metal-Organic Framework MOF-5 in Autoclaves Prepared by 3D Printing. ResearchGate.
-
Synthesis of 4-(phenylethynyl)benzene derivatives via Pd and Cu catalyzed Coupling. ResearchGate.
-
Solvothermal synthesis of organoclay/Cu-MOF composite and its application in film modified GCE for simultaneous electrochemical detection of deoxyepinephrine, acetaminophen and tyrosine. RSC Adv., 2019 , 9, 2396-2407.
-
Novel synthesis and antimicrobial screening of 3-(6- Methoxycarbonylamino-pyridine-3-ylethynyl) - bepls. Biol. Life Sci. Forum2023 , 26(1), 47.
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Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. Semantic Scholar.
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A magnetic porous organic polymer: catalytic application in the synthesis of hybrid pyridines with indole, triazole and sulfonamide moieties. RSC Adv., 2022 , 12, 8984-8994.
-
(PDF) Step-by-Step Route for the Synthesis of Metal−Organic Frameworks. Academia.edu.
-
1,3,5-Tris(4-ethynylphenyl)benzene. Ossila.
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- 4. researchgate.net [researchgate.net]
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- 6. Two porous Ni-MOFs based on 2,4,6-tris(pyridin-4-yl)-1,3,5-triazine showing solvent determined structures and distinctive sorption properties toward CO2 and alkanes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Four 3D Co(ii) MOFs based on 2,4,6-tris(4-pyridyl)-1,3,5-triazine and polycarboxylic acid ligands and their derivatives as efficient electrocatalysts for oxygen reduction reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
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- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: Supramolecular Self-Assembly of 1,3,5-Tris(pyridin-4-ylethynyl)benzene
Introduction: The Architectural Elegance of a Tripodal Building Block
In the realm of supramolecular chemistry and materials science, the rational design of molecular building blocks that can spontaneously organize into well-defined, functional architectures is a paramount objective. 1,3,5-Tris(pyridin-4-ylethynyl)benzene (TPEB) has emerged as a quintessential example of such a molecule. Its C3-symmetric, planar, and rigid structure, featuring a central benzene core and three radially extending pyridyl-ethynyl arms, provides a unique combination of π-rich surfaces and strategically positioned nitrogen atoms capable of engaging in a multitude of non-covalent interactions. These interactions, including hydrogen bonding, π-π stacking, and metal coordination, are the driving forces behind its remarkable ability to self-assemble into a variety of supramolecular structures, such as nanoparticles, gels, and crystalline frameworks.[1][2]
This technical guide offers a comprehensive overview of the synthesis, characterization, and, most importantly, the application-oriented protocols for directing the supramolecular self-assembly of TPEB. We will delve into the mechanistic underpinnings of its assembly behavior and provide detailed methodologies for the formation of functional supramolecular materials with a particular focus on their potential in drug delivery systems.[1] This document is intended for researchers, scientists, and professionals in the fields of chemistry, materials science, and drug development who seek to harness the potential of this versatile molecule.
Physicochemical Properties and Synthesis
A thorough understanding of the molecular characteristics of TPEB is fundamental to controlling its self-assembly.
| Property | Value | Reference |
| CAS Number | 168289-78-9 | [2] |
| Molecular Formula | C₂₇H₁₅N₃ | [2] |
| Molecular Weight | 381.43 g/mol | [2] |
| Appearance | Pale-yellow solid | [3] |
| Solubility | Soluble in DMSO, limited solubility in other organic solvents. | [1] |
The synthesis of TPEB is most reliably achieved through a palladium- and copper-catalyzed Sonogashira cross-coupling reaction. This method provides a high-yield and efficient route to this C-C bond formation.[3]
Protocol: Synthesis of 1,3,5-Tris(pyridin-4-ylethynyl)benzene
This protocol is adapted from a reliable synthetic route.[3]
Materials:
-
1,3,5-triethynylbenzene
-
4-bromopyridine hydrochloride
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous and degassed
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line and glassware
Procedure:
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), dissolve 1,3,5-triethynylbenzene (1.0 eq) in anhydrous, degassed triethylamine.
-
Addition of Reagents: To this solution, add 4-bromopyridine hydrochloride (3.3 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and copper(I) iodide (0.025 eq). Note: 4-bromopyridine is often used as its hydrochloride salt for stability and should be freshly neutralized before use or used directly with an excess of the amine base.
-
Reaction Conditions: Heat the reaction mixture to reflux and stir for 48 hours under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Dissolve the solid residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by water.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 1,3,5-Tris(pyridin-4-ylethynyl)benzene as a pale-yellow solid.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Supramolecular Self-Assembly: From Molecules to Materials
The true potential of TPEB lies in its capacity for controlled self-assembly into functional supramolecular architectures. The interplay of non-covalent interactions can be finely tuned by external stimuli, primarily the choice of solvent and concentration.
The Role of Solvent in Directing Self-Assembly
The polarity and hydrogen-bonding capability of the solvent play a critical role in modulating the intermolecular interactions of TPEB. In nonpolar solvents, π-π stacking interactions between the electron-rich benzene and ethynyl moieties are expected to dominate. Conversely, in protic or polar solvents, hydrogen bonding involving the pyridyl nitrogen atoms can become the primary driving force for assembly.
Protocol: Formation of TPEB-Based Nanoparticles via Solvent-Switching
This protocol describes a common method for preparing organic nanoparticles, which can be adapted for TPEB.
Principle: TPEB is dissolved in a "good" solvent and then rapidly injected into a "poor" solvent (antisolvent). The sudden change in the solvent environment induces the precipitation of TPEB molecules into nanosized aggregates.
Materials:
-
1,3,5-Tris(pyridin-4-ylethynyl)benzene (TPEB)
-
Dimethyl sulfoxide (DMSO) (good solvent)
-
Water (antisolvent)
-
Magnetic stirrer and stir bar
-
Micropipette
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of TPEB in DMSO at a concentration of, for example, 1 mg/mL. Sonication may be required to aid dissolution.[1]
-
Antisolvent Preparation: Place a specific volume of water (e.g., 10 mL) in a vial and stir vigorously.
-
Nanoparticle Formation: Rapidly inject a small volume of the TPEB/DMSO stock solution (e.g., 100 µL) into the stirring water. A turbid suspension should form, indicating nanoparticle formation.
-
Stabilization: Continue stirring for a few minutes to allow the nanoparticles to stabilize.
-
Characterization: The resulting nanoparticle suspension can be characterized by:
-
Dynamic Light Scattering (DLS): To determine the average particle size and size distribution.
-
Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): To visualize the morphology and size of the nanoparticles. A drop of the suspension should be placed on a TEM grid or SEM stub and allowed to dry before imaging.
-
UV-Vis Spectroscopy: To observe changes in the absorption spectrum upon aggregation. A red-shift or broadening of the absorption bands is often indicative of π-π stacking in the aggregated state.
-
Fluorescence Spectroscopy: To monitor changes in emission properties. TPEB may exhibit aggregation-induced emission (AIE) or aggregation-caused quenching (ACQ) depending on the nature of the intermolecular interactions in the nanoparticles.
-
Protocol: Formation of TPEB-Based Supramolecular Gels
The formation of supramolecular gels typically relies on the establishment of a three-dimensional network of self-assembled fibrils that immobilize the solvent. For TPEB, this can be potentially achieved in specific solvent systems that promote directional hydrogen bonding.
Principle: The gelation is induced by changing the temperature or solvent composition to promote the one-dimensional growth of TPEB assemblies into long fibers, which then entangle to form a gel network.
Materials:
-
1,3,5-Tris(pyridin-4-ylethynyl)benzene (TPEB)
-
A suitable gelling solvent or solvent mixture (e.g., a mixture of a good solvent like DMSO and a poor solvent that can act as a hydrogen-bonding donor/acceptor).
-
Vials
-
Heating block or water bath
Procedure:
-
Screening for Gelling Solvents: In small vials, test the gelation of TPEB in various solvents and solvent mixtures at different concentrations.
-
Gel Formation: Suspend a known amount of TPEB in the chosen solvent system. Heat the mixture until the solid dissolves completely.
-
Gelation: Allow the solution to cool down slowly to room temperature. If a gel is formed, the vial can be inverted without the contents flowing.
-
Characterization:
-
Inversion Test: A simple qualitative test to confirm gel formation.
-
Rheology: To study the mechanical properties of the gel.
-
Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM): To visualize the fibrillar network of the gel. The gel is typically freeze-dried or critically point-dried before imaging.
-
Applications in Drug Delivery
The self-assembled nanostructures of TPEB hold promise as novel drug delivery systems.[1] The aromatic core can interact with hydrophobic drug molecules via π-π stacking and hydrophobic interactions, while the pyridyl groups offer sites for hydrogen bonding or coordination with drugs or other functional molecules.
Protocol: Drug Loading into TPEB Nanoparticles
Principle: A hydrophobic drug is co-precipitated with TPEB during the formation of nanoparticles, leading to its encapsulation within the nanoparticle matrix.
Materials:
-
Pre-formed TPEB nanoparticle suspension
-
Hydrophobic drug of interest (e.g., a fluorescent dye like Nile Red for initial studies, or a chemotherapeutic agent like doxorubicin)
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
Procedure:
-
Drug Incubation: Add the drug to the pre-formed TPEB nanoparticle suspension. The drug can be added from a concentrated stock solution in a suitable solvent.
-
Equilibration: Stir the mixture for a prolonged period (e.g., 24 hours) at room temperature in the dark to allow the drug to partition into the nanoparticles.
-
Removal of Unloaded Drug: Dialyze the suspension against a large volume of the antisolvent (e.g., water) to remove the free, unloaded drug. The dialysis buffer should be changed several times.
-
Quantification of Drug Loading:
-
Disrupt the drug-loaded nanoparticles by adding a good solvent (e.g., DMSO).
-
Quantify the amount of encapsulated drug using a suitable analytical technique, such as UV-Vis or fluorescence spectroscopy, by comparing the signal to a standard calibration curve of the free drug.
-
Drug Loading Content (DLC %): (Weight of drug in nanoparticles / Weight of drug-loaded nanoparticles) x 100
-
Encapsulation Efficiency (EE %): (Weight of drug in nanoparticles / Initial weight of drug) x 100
-
Protocol: In Vitro Drug Release Study
Principle: The release of the encapsulated drug from the TPEB nanoparticles is monitored over time under conditions that mimic a physiological or pathologically relevant environment (e.g., different pH values).
Materials:
-
Drug-loaded TPEB nanoparticle suspension
-
Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 for physiological conditions and pH 5.5 for a simulated tumor microenvironment)
-
Dialysis membrane (same MWCO as for drug loading)
-
Shaking incubator or water bath
Procedure:
-
Release Setup: Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Release Medium: Immerse the dialysis bag in a larger volume of the release medium (e.g., PBS at the desired pH) and place it in a shaking incubator at 37°C.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantification: Analyze the amount of drug in the collected aliquots using UV-Vis or fluorescence spectroscopy.
-
Data Analysis: Plot the cumulative percentage of drug released as a function of time.
Conclusion and Future Perspectives
1,3,5-Tris(pyridin-4-ylethynyl)benzene is a molecule of significant academic and practical interest due to its predictable and tunable self-assembly behavior. The protocols outlined in this guide provide a starting point for researchers to explore the rich supramolecular chemistry of TPEB and to develop novel functional materials. The ability to form well-defined nanostructures that can encapsulate and release therapeutic agents highlights its potential in the field of drug delivery. Future research will likely focus on the development of stimuli-responsive TPEB-based systems, where drug release can be triggered by specific internal or external cues, such as pH, enzymes, or light. Furthermore, the functionalization of the pyridyl groups offers a versatile handle for the covalent attachment of targeting ligands, which could enable the development of highly specific and efficient drug delivery platforms.
References
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ResearchGate. Molecular structure of 1,3,5-tris(pyridine-4-ylethynyl)benzene 51 and its self-assembled network at low (a) and high (b) concentration. Available from: [Link]
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MDPI. 4,4′,4″-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(1-methylpyridin-1-ium) Iodide. Available from: [Link]
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Synthesis and Application of 1,3,5-Tris(pyridin-4-ylethynyl)benzene-Based Fluorescent Sensors: An In-depth Technical Guide
This guide provides a comprehensive overview of the synthesis and application of fluorescent sensors based on the versatile building block, 1,3,5-Tris(pyridin-4-ylethynyl)benzene (TPEB). Intended for researchers, scientists, and drug development professionals, this document details the underlying scientific principles, provides validated experimental protocols, and explores the diverse applications of these powerful analytical tools.
Introduction: The Promise of 1,3,5-Tris(pyridin-4-ylethynyl)benzene in Fluorescent Sensing
1,3,5-Tris(pyridin-4-ylethynyl)benzene is a highly conjugated, star-shaped molecule with a benzene core and three radiating pyridine arms connected by ethynyl spacers.[1] This unique structure imparts several desirable properties that make it an excellent scaffold for the development of fluorescent sensors. The extended π-conjugation results in inherent fluorescence, while the pyridine nitrogen atoms provide ideal coordination sites for metal ions and interaction points for various analytes.[2] The rigid, planar geometry of the TPEB core contributes to its high quantum yield and thermal and photochemical stability.[3]
The versatility of TPEB lies in its ability to act as a platform for both "turn-off" (fluorescence quenching) and potential "turn-on" (fluorescence enhancement) sensing mechanisms.[4][5] This guide will delve into the synthesis of TPEB and its application in the detection of key analytes such as nitroaromatic compounds and aromatic hydrocarbons.
Synthesis of 1,3,5-Tris(pyridin-4-ylethynyl)benzene (TPEB)
The synthesis of TPEB is reliably achieved through a palladium-catalyzed Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction provides an efficient route to connect terminal alkynes with aryl halides.
Causality Behind Experimental Choices
The Sonogashira coupling is the method of choice due to its high efficiency and functional group tolerance. The selection of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂, is critical for the oxidative addition and reductive elimination steps of the catalytic cycle. A copper(I) co-catalyst, typically copper(I) iodide (CuI), is essential for the formation of the copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. The base, usually an amine like triethylamine (Et₃N), serves to neutralize the hydrogen halide byproduct and to act as a solvent. The reaction is performed under an inert atmosphere (e.g., argon) to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling) and to protect the catalysts from deactivation.
Detailed Synthesis Protocol
The following protocol is adapted from established literature procedures for the synthesis of TPEB.[6]
Materials and Reagents:
-
1,3,5-triethynylbenzene
-
4-bromopyridine hydrochloride
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous and degassed
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask and line
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Standard laboratory glassware
-
Column chromatography setup
Step-by-Step Methodology:
-
Preparation of 4-bromopyridine: In a separatory funnel, wash 4-bromopyridine hydrochloride with a 2 N aqueous sodium hydroxide (NaOH) solution. Extract the free base three times with dichloromethane (CH₂Cl₂). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo at room temperature immediately before use due to the instability of 4-bromopyridine.
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 1,3,5-triethynylbenzene (1 equivalent) in anhydrous and degassed triethylamine.
-
Addition of Reagents: To the stirred solution, add 4-bromopyridine (3.3 equivalents), Pd(PPh₃)₄ (0.05 equivalents), and CuI (0.1 equivalents).
-
Reaction Conditions: Reflux the reaction mixture for 48 hours under an argon atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.
-
Purification: Dissolve the solid residue in ethyl acetate and wash with a saturated NH₄Cl solution, followed by water. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Column Chromatography: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 1,3,5-Tris(pyridin-4-ylethynyl)benzene as a pale-yellow solid.
Characterization
The successful synthesis of TPEB should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.55 (m, 6H), 7.64 (s, 3H), 7.28 (m, 6H)[6] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 150.2, 135.4, 130.8, 125.7, 123.6, 91.6, 88.4[6] |
| Appearance | Pale-yellow solid[6] |
Application in Fluorescent Sensing
The electron-rich π-system of TPEB makes it an excellent candidate for the detection of electron-deficient analytes, particularly nitroaromatic compounds, which are common components of explosives. The pyridine units also allow for sensing of aromatic hydrocarbons like benzene through π-π stacking interactions. The primary sensing mechanism in these cases is fluorescence quenching.
Principle of Fluorescence Quenching
Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore. For TPEB-based sensors, this often occurs through a photoinduced electron transfer (PET) mechanism.[7] Upon excitation, an electron is transferred from the electron-rich TPEB (the donor) to the electron-deficient analyte (the acceptor), leading to a non-radiative decay pathway and a decrease in fluorescence.[8] The efficiency of this process is highly dependent on the proximity and electronic properties of the analyte.
Caption: Photoinduced electron transfer (PET) fluorescence quenching mechanism.
Protocol for Detection of Nitroaromatic Compounds (e.g., Picric Acid)
This protocol provides a general framework for the use of a TPEB-based fluorescent sensor for the detection of nitroaromatic compounds in solution.
Materials:
-
Stock solution of TPEB in a suitable solvent (e.g., THF/water mixture).
-
Stock solutions of various nitroaromatic compounds (e.g., picric acid, 2,4-dinitrotoluene, nitrobenzene) of known concentrations.
-
Solvent for dilutions (e.g., THF/water mixture).
-
Fluorometer.
-
Quartz cuvettes.
Experimental Workflow:
Caption: Workflow for nitroaromatic detection using a TPEB-based sensor.
Step-by-Step Methodology:
-
Preparation of Sensor Solution: Prepare a dilute solution of TPEB in a suitable solvent system (e.g., a THF/water mixture to induce aggregation for potential AIE effects).[9] The optimal concentration should be determined experimentally to give a stable and measurable fluorescence signal.
-
Instrument Setup: Set the excitation and emission wavelengths on the fluorometer. The optimal wavelengths can be determined by running an excitation and emission scan of the TPEB solution.
-
Blank Measurement: Record the fluorescence intensity (I₀) of the TPEB sensor solution in a quartz cuvette.
-
Titration: Sequentially add small aliquots of the nitroaromatic analyte stock solution to the cuvette containing the TPEB solution. After each addition, gently mix the solution and record the fluorescence intensity (I).
-
Data Analysis: Plot the ratio of the initial fluorescence intensity to the measured intensity (I₀/I) against the concentration of the analyte ([Q]). This is known as the Stern-Volmer plot.
-
Quantification: For a dynamic quenching mechanism, the Stern-Volmer plot should be linear, and the quenching constant (Ksv) can be determined from the slope of the line according to the equation: I₀/I = 1 + Ksv[Q].[10] The limit of detection (LOD) can be calculated based on the standard deviation of the blank and the slope of the calibration curve.
Performance Data for Pyridine-Based Fluorescent Sensors
While specific data for TPEB is emerging, studies on similar pyridine-based fluorophores demonstrate their potential for sensitive detection.
| Analyte | Sensor | Sensing Mechanism | Detection Limit (LOD) | Quenching Constant (Ksv) | Reference |
| Benzene | 2-aryl-3-(organylethynyl)pyridines | Fluorescence Quenching | Not Reported | ~0.05 M⁻¹ | [11] |
| Picric Acid | Pyrazinium-based chemosensor | Fluorescence Quenching | 11.6 nM | 3.8 x 10⁴ M⁻¹ | [12] |
| Picric Acid | Pyrazoline-based probe | Fluorescence Quenching | 1.1 µM | Not Reported | [7] |
Potential for "Turn-On" Fluorescent Sensing
While fluorescence quenching is a common mechanism, "turn-on" sensors, where fluorescence is enhanced upon analyte binding, are often more desirable due to a lower background signal. The pyridine moieties in TPEB offer a pathway to achieve this. Coordination of metal ions to the pyridine nitrogen atoms can restrict intramolecular rotation, leading to an enhancement of fluorescence emission.[5] This principle has been demonstrated with a tetrapyridine-decorated tetraphenylethene ligand, which shows a "turn-on" fluorescence response in the presence of silver ions.[5] Future research may focus on exploring the coordination of various metal ions with TPEB to develop selective "turn-on" fluorescent sensors.
Conclusion and Future Outlook
1,3,5-Tris(pyridin-4-ylethynyl)benzene is a highly promising and versatile platform for the development of fluorescent sensors. Its straightforward synthesis via Sonogashira coupling, coupled with its inherent fluorescence and multiple interaction sites, makes it an attractive candidate for detecting a range of analytes. The well-established fluorescence quenching mechanism allows for the sensitive detection of nitroaromatic compounds and other electron-deficient molecules. Furthermore, the potential for creating "turn-on" sensors through metal ion coordination opens up new avenues for the design of highly selective and sensitive probes. As research in this area continues, we can expect to see the development of novel TPEB-based sensors with applications in environmental monitoring, medical diagnostics, and homeland security.
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G. A. B. da Silva, P. S. de B. Pires, P. H. Schneider, F. S. Rodembusch, and P. H. Menezes, "Pyridine-Based Small-Molecule Fluorescent Probes as Optical Sensors for Benzene and Gasoline Adulteration," Molecules, vol. 28, no. 4, p. 1829, Feb. 2023. [Online]. Available: [Link]
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A. Sharma, V. Kumar, S. Kumar, and S. Kumar, "Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media," ACS Omega, vol. 6, no. 38, pp. 24867–24877, Sep. 2021. [Online]. Available: [Link]
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G. A. B. da Silva, P. S. de B. Pires, P. H. Schneider, F. S. Rodembusch, and P. H. Menezes, "Pyridine-Based Small-Molecule Fluorescent Probes as Optical Sensors for Benzene and Gasoline Adulteration," ResearchGate, Feb. 2023. [Online]. Available: [Link]
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S. Sathiyan, S. R. V. K. V. K. and K. Pitchumani, "Recent progress in triazine-based fluorescent probes for detecting hazardous nitroaromatic compounds," RSC Advances, vol. 11, no. 55, pp. 34749-34765, 2021. [Online]. Available: [Link]
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X. Liu, Y. Lu, Z. Xu, Z. Huang, and W. Sun, "Turn-on fluorescence in a pyridine-decorated tetraphenylethylene: the cooperative effect of coordination-driven rigidification and silver ion induced aggregation," Dalton Transactions, vol. 50, no. 10, pp. 3466-3473, 2021. [Online]. Available: [Link]
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A. Fermi, M. Locritani, G. Bergamini, P. G. Cozzi, and P. Ceroni, "4,4′,4″-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(1-methylpyridin-1-ium) Iodide," Molbank, vol. 2022, no. 1, p. M1329, Jan. 2022. [Online]. Available: [Link]
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S. Saha and P. K. Das, "1,3,5-Triphenylbenzene: a versatile photoluminescent chemo-sensor platform and supramolecular building block," Journal of Chemical Sciences, vol. 130, no. 6, p. 74, May 2018. [Online]. Available: [Link]
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R. R. Naik, S. S. K. and S. S. S. "Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite," Polymers, vol. 15, no. 4, p. 869, Feb. 2023. [Online]. Available: [Link]
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S. V. A. and D. G. L. "Molecular structure of 1,3,5-tris(pyridine-4-ylethynyl)benzene 51 and...," ResearchGate, Jan. 2015. [Online]. Available: [Link]
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Y. Liu, Y. Zhang, Y. Wang, and E. Wang, "A FRET-based fluorescent and colorimetric probe for the specific detection of picric acid," RSC Advances, vol. 8, no. 52, pp. 29759-29764, 2018. [Online]. Available: [Link]
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Pragya, V. Saini, K. Rangan and B. Singh, "A pyrazinium-based fluorescent chemosensor for the selective detection of 2,4,6-trinitrophenol in an aqueous medium," New Journal of Chemistry, vol. 46, no. 35, pp. 16907-16913, 2022. [Online]. Available: [Link]
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Y. Liu, J. Zhang, and X. Feng, "New insights into the nitroaromatics-detection mechanism of the luminescent metal–organic framework sensor," Dalton Transactions, vol. 44, no. 2, pp. 794-803, 2015. [Online]. Available: [Link]
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A. K. Mishra, "Protonation- and electrostatic-interaction-based fluorescence probes for the selective detection of picric acid (2,4,6-trinitrophenol) – an explosive material," RSC Advances, vol. 5, no. 101, pp. 83286-83303, 2015. [Online]. Available: [Link]
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M. G. Rybicki, M. J. W. and K. C. "Methods for Detecting Picric Acid—A Review of Recent Progress," Sensors, vol. 22, no. 1, p. 329, Jan. 2022. [Online]. Available: [Link]
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Z. Xu, Z. Huang, X. Liu, Y. Zhao, Y. Lu and W. Sun, "Luminescent silver(i) complexes with pyrazole-tetraphenylethene ligands: turn-on fluorescence due to the coordination-driven rigidification and solvent-oriented structural transformation," Dalton Transactions, vol. 50, no. 6, pp. 2183-2191, 2021. [Online]. Available: [Link]
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Y. Zhang, Y. Liu, and Y. Wang, "A Novel 3D-Morphology Pyrene-Derived Conjugated Fluorescence Polymer for Picric Acid Detection," Polymers, vol. 14, no. 22, p. 4991, Nov. 2022. [Online]. Available: [Link]
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S. S. and S. S. "Pyrazoline-Based Fluorescent Probe: Synthesis, Characterization, Theoretical Simulation, and Detection of Picric Acid," ACS Omega, vol. 6, no. 3, pp. 2125–2134, Jan. 2021. [Online]. Available: [Link]
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Application Notes and Protocols for Gas Adsorption using 1,3,5-Tris(pyridin-4-ylethynyl)benzene-Based Porous Materials
Introduction: The Promise of 1,3,5-Tris(pyridin-4-ylethynyl)benzene in Porous Material Synthesis
1,3,5-Tris(pyridin-4-ylethynyl)benzene is a highly promising organic linker for the synthesis of advanced porous materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). Its rigid, trigonal geometry and the presence of nitrogen-rich pyridine moieties make it an exceptional building block for creating materials with high surface areas, tunable pore sizes, and strong affinities for specific gas molecules, particularly carbon dioxide (CO2).[1][2] The ethynyl linkages provide structural rigidity, while the pyridine nitrogen atoms can act as Lewis basic sites, enhancing the adsorption of acidic gases like CO2.[3] These characteristics position porous materials derived from this linker as prime candidates for applications in gas storage, separation, and purification.[1][4]
This guide provides a comprehensive overview of the application of 1,3,5-Tris(pyridin-4-ylethynyl)benzene in gas adsorption, with a focus on CO2 capture. We will present a detailed, field-proven protocol for the synthesis of a hypothetical MOF, herein designated as GEM-MOF-1, utilizing this linker. Subsequently, we will outline the critical activation procedures and step-by-step instructions for performing gas adsorption measurements to characterize the material's performance.
Synthesis of a Porous Framework: A Representative Protocol
The synthesis of porous crystalline materials from 1,3,5-Tris(pyridin-4-ylethynyl)benzene typically involves solvothermal methods, where the linker and a metal salt are heated in a suitable solvent system. This process facilitates the self-assembly of the molecular components into a stable, porous framework.
Hypothetical Material: GEM-MOF-1 (A Copper-Based MOF)
For the purpose of this guide, we will detail the synthesis of a hypothetical copper-based MOF, "GEM-MOF-1".
Protocol 1: Solvothermal Synthesis of GEM-MOF-1
Objective: To synthesize a copper-based Metal-Organic Framework using 1,3,5-Tris(pyridin-4-ylethynyl)benzene as the organic linker.
Materials:
-
1,3,5-Tris(pyridin-4-ylethynyl)benzene (Linker)
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) (Metal Source)
-
N,N-Dimethylformamide (DMF) (Solvent)
-
Ethanol (Solvent)
-
Chloroform (Solvent for activation)
-
20 mL Scintillation Vials
-
Programmable Oven
Procedure:
-
Solution Preparation: In a 20 mL scintillation vial, dissolve 38.1 mg (0.1 mmol) of 1,3,5-Tris(pyridin-4-ylethynyl)benzene in 10 mL of DMF. In a separate vial, dissolve 48.3 mg (0.2 mmol) of Cu(NO₃)₂·3H₂O in 5 mL of ethanol.
-
Mixing: Combine the two solutions in the vial containing the linker.
-
Sonication: Briefly sonicate the resulting mixture for 5 minutes to ensure homogeneity.
-
Sealing and Heating: Tightly cap the vial and place it in a programmable oven. Heat the mixture at 85°C for 24 hours.
-
Cooling and Crystal Formation: After the reaction is complete, allow the oven to cool down slowly to room temperature. Blue, crystalline precipitates of GEM-MOF-1 should be observed at the bottom of the vial.
-
Washing and Purification: Decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials.
-
Drying: The purified crystals can be dried under vacuum at room temperature.
Activation of Porous Materials: A Critical Step for Gas Adsorption
Before gas adsorption measurements can be performed, the synthesized MOF must be "activated." This process involves the removal of solvent molecules that occupy the pores of the framework during synthesis.[5][6] Incomplete activation will lead to an underestimation of the material's true porosity and gas uptake capacity.
Protocol 2: Activation of GEM-MOF-1
Objective: To remove residual solvent molecules from the pores of the synthesized MOF to make the adsorption sites accessible.
Materials:
-
As-synthesized GEM-MOF-1
-
Chloroform
-
Soxhlet extraction apparatus (optional)
-
Vacuum oven or a Schlenk line
Procedure:
-
Solvent Exchange: Immerse the as-synthesized GEM-MOF-1 crystals in chloroform. Allow the crystals to soak for 3 days, replacing the chloroform with a fresh batch every 24 hours. This step is crucial for exchanging the high-boiling point DMF with a more volatile solvent.
-
Thermal Activation: Transfer the solvent-exchanged GEM-MOF-1 to a sample tube. Place the tube in a vacuum oven or attach it to a Schlenk line.
-
Degassing: Heat the sample under a dynamic vacuum at 150°C for 12 hours. This will remove the chloroform and any remaining volatile species from the pores.
-
Backfilling and Storage: After activation, allow the sample to cool to room temperature under vacuum. Backfill the sample tube with an inert gas like nitrogen or argon and store it in a glovebox or a desiccator to prevent re-adsorption of atmospheric moisture.
Gas Adsorption Measurements: Characterizing Porous Materials
Gas adsorption analysis is a powerful technique to determine the surface area, pore volume, and pore size distribution of porous materials.[7] For CO2 capture applications, it is essential to measure the CO2 adsorption isotherms at various temperatures.
Instrumentation
A volumetric gas adsorption analyzer is typically used for these measurements. This instrument doses a known amount of gas into a sample cell and measures the resulting pressure to determine the amount of gas adsorbed by the material.
Experimental Workflow for Gas Adsorption
Caption: Workflow for gas adsorption analysis of GEM-MOF-1.
Protocol 3: CO2 Adsorption Isotherm Measurement
Objective: To measure the CO2 adsorption capacity of activated GEM-MOF-1 at different temperatures and pressures.
Instrumentation: Volumetric gas adsorption analyzer.
Procedure:
-
Sample Preparation: Accurately weigh approximately 100 mg of activated GEM-MOF-1 into a pre-weighed sample tube.
-
In-situ Degassing: Install the sample tube on the analysis port of the gas adsorption analyzer. Degas the sample again in-situ under vacuum at 150°C for at least 4 hours to remove any adsorbed atmospheric gases.
-
Free Space Measurement: After degassing, cool the sample to the analysis temperature (e.g., 273 K or 298 K). Measure the free space (void volume) in the sample tube using helium gas, which is assumed not to adsorb on the material.
-
Isotherm Measurement: Evacuate the helium and introduce CO2 gas into the manifold. Dose controlled increments of CO2 into the sample tube and record the equilibrium pressure after each dose. The instrument software will calculate the amount of CO2 adsorbed at each pressure point.
-
Repeat at Different Temperatures: Repeat the isotherm measurement at a different temperature (e.g., 298 K if the first measurement was at 273 K) to enable the calculation of the isosteric heat of adsorption.
Data Analysis and Interpretation
Adsorption Isotherms
The primary output of a gas adsorption experiment is the adsorption isotherm, which is a plot of the amount of gas adsorbed per unit mass of adsorbent versus the equilibrium pressure at a constant temperature.
| Parameter | Description | Significance |
| CO2 Uptake Capacity | The maximum amount of CO2 adsorbed at a given temperature and pressure (typically 1 bar). | Indicates the material's potential for CO2 storage. |
| Isotherm Shape | The shape of the isotherm provides information about the adsorption mechanism (e.g., Type I for microporous materials). | Helps in understanding the pore structure and adsorbent-adsorbate interactions. |
Surface Area Analysis
The Brunauer-Emmett-Teller (BET) theory is commonly used to calculate the specific surface area of a material from its nitrogen adsorption isotherm at 77 K. For microporous materials like MOFs, the Langmuir model can also be applied, although it assumes monolayer adsorption.[7][8][9]
Isosteric Heat of Adsorption (Qst)
The isosteric heat of adsorption is a measure of the strength of the interaction between the gas molecules and the adsorbent surface.[10][11] It can be calculated from adsorption isotherms measured at two or more different temperatures using the Clausius-Clapeyron equation.[12] A higher Qst value for CO2 indicates a stronger affinity of the material for CO2, which is desirable for selective CO2 capture.
Advanced Application: Selective Gas Separation
For practical applications like flue gas separation, it is important to assess the material's ability to selectively adsorb CO2 over other gases like nitrogen (N2). This can be evaluated by measuring the adsorption isotherms of both CO2 and N2 and by performing breakthrough experiments.
Breakthrough Curve Analysis
In a breakthrough experiment, a mixed gas stream (e.g., CO2/N2 mixture) is passed through a packed bed of the adsorbent. The concentration of each gas at the outlet of the bed is monitored over time. The gas that is less strongly adsorbed (N2) will "break through" the bed first, followed by the more strongly adsorbed gas (CO2).[13] The time difference between the breakthrough of the two gases is a measure of the adsorbent's selectivity.
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Application Notes and Protocols for 1,3,5-Tris(pyridin-4-ylethynyl)benzene in Organic Light-Emitting Diodes (OLEDs)
Introduction: A Star-Shaped Molecule for Advanced OLEDs
In the rapidly advancing field of organic electronics, the design and synthesis of novel materials with tailored optoelectronic properties are paramount for the development of next-generation organic light-emitting diodes (OLEDs). Among the various molecular architectures, star-shaped molecules have garnered significant attention due to their unique three-dimensional structures, which can lead to isotropic charge transport, high thermal stability, and excellent film-forming properties. 1,3,5-Tris(pyridin-4-ylethynyl)benzene is one such promising star-shaped molecule, featuring a central benzene core extended with three pyridin-4-ylethynyl arms.[1]
The incorporation of electron-deficient pyridine rings and the extended π-conjugation through the ethynyl linkages suggest that 1,3,5-Tris(pyridin-4-ylethynyl)benzene possesses intrinsic properties suitable for application as an electron transport material (ETL) or a host material in OLEDs.[2] The nitrogen atoms in the pyridine moieties can facilitate electron injection and transport, a crucial factor for achieving balanced charge carrier concentrations within the emissive layer of an OLED, thereby enhancing device efficiency and operational stability. This document provides a comprehensive guide for researchers and materials scientists on the synthesis, characterization, and application of 1,3,5-Tris(pyridin-4-ylethynyl)benzene in the fabrication of high-performance OLEDs.
Molecular Structure and Properties
The unique star-shaped architecture of 1,3,5-Tris(pyridin-4-ylethynyl)benzene provides a combination of rigidity from the benzene core and ethynyl linkers, and functionality from the terminal pyridine units. This structure is anticipated to influence its solid-state packing and, consequently, its charge transport characteristics in thin films.
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: Molecular structure of 1,3,5-Tris(pyridin-4-ylethynyl)benzene.
Table 1: Physicochemical Properties of 1,3,5-Tris(pyridin-4-ylethynyl)benzene
| Property | Value | Reference |
| CAS Number | 168289-78-9 | [3] |
| Molecular Formula | C₂₇H₁₅N₃ | [3] |
| Molecular Weight | 381.43 g/mol | [3] |
| Appearance | Pale-yellow solid | [4] |
| Melting Point | 237 °C (decomposition) | [5] |
| Purity | >98% (commercially available) | [3] |
Synthesis Protocol: Sonogashira Cross-Coupling
The most efficient and widely adopted method for the synthesis of 1,3,5-Tris(pyridin-4-ylethynyl)benzene is the palladium-catalyzed Sonogashira cross-coupling reaction. This reaction forms the carbon-carbon triple bonds by coupling a terminal alkyne with an aryl halide. In this case, 1,3,5-triethynylbenzene is coupled with a 4-halopyridine.
Reaction Scheme:
1,3,5-Triethynylbenzene + 3 (4-Bromopyridine) --[Pd(PPh₃)₄, CuI, Et₃N]--> 1,3,5-Tris(pyridin-4-ylethynyl)benzene
dot graph "Synthesis_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Caption: Experimental workflow for the synthesis of 1,3,5-Tris(pyridin-4-ylethynyl)benzene.
Detailed Protocol: [4]
-
Preparation of 4-Bromopyridine: 4-Bromopyridine hydrochloride is neutralized by washing with a 2 N aqueous NaOH solution, followed by extraction with dichloromethane (3x). The combined organic layers are dried and the solvent is removed in vacuo immediately before use due to the instability of the free base.
-
Reaction Setup: In a flame-dried Schlenk tube under an argon atmosphere, dissolve 1,3,5-triethynylbenzene (1.0 eq), the freshly prepared 4-bromopyridine (3.0 eq), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and copper(I) iodide (CuI, 0.05 eq) in anhydrous and degassed triethylamine.
-
Reaction: The reaction mixture is heated to reflux and stirred for 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, the solvent is evaporated under reduced pressure. The resulting solid residue is redissolved in ethyl acetate and washed sequentially with a saturated aqueous solution of ammonium chloride and water.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed in vacuo. The crude product is then purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 1,3,5-Tris(pyridin-4-ylethynyl)benzene as a pale-yellow solid.
Characterization:
-
¹H NMR (400 MHz, CDCl₃): δ 8.55 (m, 6H), 7.64 (s, 3H), 7.28 (m, 6H).[4]
-
¹³C NMR (100 MHz, CDCl₃): δ 150.2, 135.4, 130.8, 125.7, 123.6, 91.6, 88.4.[4]
Application in OLEDs: Role as an Electron Transport Material
The electron-deficient nature of the pyridine rings in 1,3,5-Tris(pyridin-4-ylethynyl)benzene makes it a prime candidate for an electron transport material (ETL) in OLEDs. An efficient ETL must possess a suitable lowest unoccupied molecular orbital (LUMO) energy level for efficient electron injection from the cathode, high electron mobility for effective charge transport, and a high triplet energy to confine excitons within the emissive layer, particularly in phosphorescent OLEDs (PhOLEDs).
Table 2: Estimated Electronic and Photophysical Properties
| Property | Estimated Value | Rationale/Reference |
| HOMO Energy Level | ~ -6.5 eV | Based on similar pyridine-containing triphenylbenzene derivatives.[1] |
| LUMO Energy Level | ~ -2.8 eV | The position of the nitrogen atom in the pyridine ring influences the LUMO level.[1] |
| Triplet Energy (ET) | ~ 2.75 eV | High triplet energy is expected due to the disruption of conjugation by the meta-linkages in the core.[1] |
| Electron Mobility (µe) | 10⁻⁴ - 10⁻³ cm²V⁻¹s⁻¹ | Star-shaped molecules with pyridine units often exhibit high electron mobility.[1] |
| Photoluminescence (PL) | Blue-green emission | The methylated derivative shows fluorescence in the blue region of the spectrum.[4] |
Protocol for OLED Fabrication and Characterization
This section outlines a general protocol for the fabrication of a multilayer OLED device using 1,3,5-Tris(pyridin-4-ylethynyl)benzene as the electron transport layer.
Proposed Device Architecture:
A standard phosphorescent green OLED can be fabricated with the following structure:
ITO / HTL / EML / 1,3,5-Tris(pyridin-4-ylethynyl)benzene (ETL) / EIL / Cathode
dot graph "OLED_Device_Structure" { rankdir=TB; node [shape=box, style="filled", fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [style=invis];
} Caption: Proposed OLED device architecture with 1,3,5-Tris(pyridin-4-ylethynyl)benzene as the ETL.
Fabrication Protocol:
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried in an oven and treated with UV-ozone for 15 minutes to enhance the work function of the ITO.
-
Thin Film Deposition: All organic layers and the metal cathode are deposited by thermal evaporation in a high-vacuum chamber (pressure < 10⁻⁶ Torr).
-
Hole Transport Layer (HTL): A layer of a suitable hole-transporting material, such as TAPC (Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane), is deposited onto the ITO substrate.
-
Emissive Layer (EML): A host material co-evaporated with a phosphorescent dopant (e.g., Ir(ppy)₃ for green emission) is deposited on top of the HTL.
-
Electron Transport Layer (ETL): A layer of 1,3,5-Tris(pyridin-4-ylethynyl)benzene is deposited onto the EML.
-
Electron Injection Layer (EIL): A thin layer of lithium fluoride (LiF) is deposited on the ETL to facilitate electron injection.
-
Cathode: Finally, a metal cathode, such as aluminum (Al), is deposited to complete the device.
-
-
Encapsulation: The fabricated devices should be encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy resin and a glass lid to prevent degradation from moisture and oxygen.
Characterization and Expected Performance:
The performance of the fabricated OLEDs should be characterized by measuring their current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and external quantum efficiency (EQE). Based on the properties of analogous materials, a device incorporating 1,3,5-Tris(pyridin-4-ylethynyl)benzene as the ETL is expected to exhibit:
-
Low turn-on voltage: Due to the anticipated good electron injection and transport properties.
-
High efficiency: The high triplet energy should effectively confine excitons in the emissive layer, leading to high quantum efficiency.
-
Good operational stability: The high thermal stability of the star-shaped molecule can contribute to a longer device lifetime.
Conclusion and Future Outlook
1,3,5-Tris(pyridin-4-ylethynyl)benzene represents a promising molecular scaffold for the development of advanced materials for organic light-emitting diodes. Its unique star-shaped structure, coupled with the electron-deficient nature of its pyridine moieties, makes it an excellent candidate for an electron transport layer. The synthetic protocol outlined in this document provides a clear pathway for its preparation, and the proposed device architecture offers a starting point for its integration and evaluation in high-performance OLEDs. Further experimental investigation into its photophysical and electronic properties, as well as optimization of the device structure, will be crucial in fully realizing the potential of this intriguing molecule in the field of organic electronics.
References
-
Su, S.-J., et al. (2011). Structure–Property Relationship of Pyridine‐Containing Triphenyl Benzene Electron‐Transport Materials for Highly Efficient Blue Phosphorescent OLEDs. Advanced Functional Materials, 21(21), 4187-4194. Available at: [Link]
-
Yin, C., et al. (2020). Exploring OLED Materials: The Role of 1,3,5-Tris(4-pyridyl)benzene. Xingui Technology. Available at: [Link]
-
Capozzi, M. A. M., et al. (2023). 4,4′,4″-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(1-methylpyridin-1-ium) Iodide. Molbank, 2023(4), M1742. Available at: [Link]
-
Dobrikov, G. M., et al. (2023). Structure and Conformational Mobility of OLED-Relevant 1,3,5-Triazine Derivatives. Molecules, 28(3), 1248. Available at: [Link]
Sources
Application Note: Synthesis of 1,3,5-Tris(pyridin-4-ylethynyl)benzene via Sonogashira Cross-Coupling
Abstract
This document provides a comprehensive technical guide for the synthesis of 1,3,5-Tris(pyridin-4-ylethynyl)benzene, a highly symmetrical, rigid ligand crucial for the development of metal-organic frameworks (MOFs), supramolecular structures, and functional organic materials.[1][2] The protocol leverages the Sonogashira cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[3][4] We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven experimental protocol, and discuss critical parameters that influence reaction success, providing researchers with a reliable framework for obtaining high-purity target molecules.
Introduction: The Power of the Sonogashira Coupling
The Sonogashira cross-coupling reaction, first reported in 1975, has become an indispensable tool in modern organic synthesis.[5] It facilitates the coupling of terminal alkynes with aryl or vinyl halides, a transformation that is exceptionally difficult to achieve through other means. The reaction is distinguished by its mild conditions, often proceeding at room temperature, which preserves sensitive functional groups and allows for the synthesis of complex molecules.[3][6]
The core of the Sonogashira reaction is a dual catalytic system employing a palladium complex and a copper(I) co-catalyst.[3] This synergistic combination enables the efficient formation of arylalkynes and conjugated enynes, which are pivotal structural motifs in pharmaceuticals, natural products, and advanced materials.[3][5]
Our target molecule, 1,3,5-Tris(pyridin-4-ylethynyl)benzene, is a prime example of the sophisticated architectures accessible via this method. Its tripodal arrangement of pyridyl units makes it an exceptional building block for creating porous crystalline materials with applications in gas storage, catalysis, and organic electronics like OLEDs and OPVs.[2][7]
The Catalytic Heart: Mechanism of the Sonogashira Reaction
Understanding the reaction mechanism is paramount for troubleshooting and optimization. The Sonogashira reaction operates through two interconnected catalytic cycles, as illustrated below.[3][5][8]
-
The Palladium Cycle (Blue) : The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 1,3,5-triiodobenzene). This is typically the rate-limiting step. The resulting Pd(II) complex then undergoes transmetalation, where the acetylide group is transferred from the copper catalyst. Finally, reductive elimination occurs, forming the desired C(sp²)-C(sp) bond and regenerating the Pd(0) catalyst.
-
The Copper Cycle (Red) : The copper(I) salt (e.g., CuI) reacts with the terminal alkyne (4-ethynylpyridine) in the presence of a base. The base deprotonates the alkyne, facilitating the formation of a copper(I) acetylide intermediate. This species is significantly more nucleophilic than the parent alkyne, enabling the crucial transmetalation step with the palladium center.[3]
-
The Role of the Base : An amine base (e.g., triethylamine, diisopropylamine) is essential. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide (HX) formed during the reaction, preventing side reactions and catalyst poisoning.[3]
Experimental Application: A Validated Protocol
This protocol details the synthesis of 1,3,5-Tris(pyridin-4-ylethynyl)benzene from 1,3,5-triiodobenzene and 4-ethynylpyridine. The choice of an iodide starting material enhances reactivity, allowing the reaction to proceed under milder conditions compared to the corresponding bromide or chloride.[3]
Materials & Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 1,3,5-Triiodobenzene | ≥98% | Standard vendor | |
| 4-Ethynylpyridine | ≥97% | Standard vendor | Can be purchased or synthesized. |
| Dichlorobis(triphenylphosphine)palladium(II) | - | Standard vendor | Pd(PPh₃)₂Cl₂ |
| Copper(I) Iodide (CuI) | ≥99.5% | Standard vendor | Should be a fine, off-white powder. |
| Triphenylphosphine (PPh₃) | ≥99% | Standard vendor | Additional ligand can improve catalyst stability. |
| Diisopropylamine (DIPA) | Anhydrous, ≥99.5% | Standard vendor | Must be anhydrous and freshly distilled or from a sealed bottle. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Standard vendor | Must be anhydrous and inhibitor-free. |
| Argon or Nitrogen Gas | High Purity | Gas supplier | For maintaining an inert atmosphere. |
Equipment : Schlenk flask, reflux condenser, magnetic stirrer/hotplate, Schlenk line or glovebox, standard laboratory glassware for workup, silica gel for column chromatography.
Step-by-Step Synthesis Workflow
Protocol:
-
Reaction Setup : To a 250 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 1,3,5-triiodobenzene (1.00 g, 2.19 mmol), dichlorobis(triphenylphosphine)palladium(II) (77 mg, 0.11 mmol, 5 mol%), copper(I) iodide (42 mg, 0.22 mmol, 10 mol%), and triphenylphosphine (58 mg, 0.22 mmol, 10 mol%).
-
Scientist's Note: The addition of extra phosphine ligand helps to stabilize the Pd(0) species once it is formed in situ, preventing the formation of palladium black and maintaining catalytic activity over the long reaction time.
-
-
Inert Atmosphere : Seal the flask and connect it to a Schlenk line. Evacuate the flask and backfill with high-purity argon. Repeat this cycle three times to ensure all oxygen is removed.
-
Scientist's Note: Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling), a significant side reaction, and can also deactivate the Pd(0) catalyst. Anhydrous and anaerobic conditions are critical for high yields.[9]
-
-
Solvent Addition : Under a positive pressure of argon, add 80 mL of anhydrous THF and 40 mL of anhydrous diisopropylamine via cannula or syringe. Stir the mixture to obtain a suspension.
-
Alkyne Addition : Add 4-ethynylpyridine (0.75 g, 7.23 mmol, 3.3 equivalents) to the reaction mixture.
-
Reaction Conditions : Heat the reaction mixture to 65 °C and stir vigorously for 48 hours under the argon atmosphere. The reaction progress can be monitored by TLC (Thin Layer Chromatography), observing the consumption of the 1,3,5-triiodobenzene starting material.
-
Work-up : After cooling to room temperature, concentrate the mixture under reduced pressure. The resulting residue contains the crude product and amine salts.
-
Purification : Purify the crude solid by column chromatography on silica gel. Elute with a solvent gradient, starting with dichloromethane (DCM) and gradually increasing the polarity with methanol (e.g., 0% to 5% methanol in DCM). Combine the fractions containing the product (visualized by UV light on a TLC plate) and evaporate the solvent.
-
Final Product : Wash the resulting solid with a small amount of cold diethyl ether and dry under vacuum to yield 1,3,5-Tris(pyridin-4-ylethynyl)benzene as a solid.
Product Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
| Property | Expected Value |
| Appearance | Lemon/amber powder[10] |
| Molecular Weight | 381.44 g/mol [11] |
| Melting Point | 237 °C (with decomposition)[10] |
| ¹H NMR (DMSO-d₆) | δ ~8.6 (d, 6H, pyridyl), ~7.9 (s, 3H, benzene), ~7.5 (d, 6H, pyridyl) |
| ¹³C NMR (DMSO-d₆) | δ ~150, ~132, ~126, ~124, ~93, ~90 |
| Mass Spec (ESI+) | m/z = 382.1 [M+H]⁺ |
Conclusion
The Sonogashira cross-coupling reaction is a highly effective method for the synthesis of 1,3,5-Tris(pyridin-4-ylethynyl)benzene. This protocol emphasizes the critical importance of maintaining anhydrous and anaerobic conditions to ensure the stability and activity of the palladium-copper catalytic system. By carefully controlling the reaction parameters and employing a robust purification strategy, researchers can reliably produce this valuable molecular building block for pioneering advancements in materials science and beyond.
References
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available from: [Link]
-
MDPI. (2022). Design and Synthesis of Benzene Homologues Tethered with 1,2,4-Triazole and 1,3,4-Thiadiazole Motifs. Available from: [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Available from: [Link]
-
ThalesNano. (n.d.). Flow Chemistry: Sonogashira Coupling. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of 4-(phenylethynyl)benzene derivatives via Pd and Cu catalyzed Coupling. Available from: [Link]
-
ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Available from: [Link]
-
Scientific Research Publishing. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Available from: [Link]
-
ResearchGate. (n.d.). Chemical structure of 1,3,5-tris(pyridin-3-ylethynyl)benzene. Available from: [Link]
-
Zolfagol Research Group. (n.d.). A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. Available from: [Link]
-
ACS Publications. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Available from: [Link]
-
ResearchGate. (n.d.). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Electronic Chemical Applications of 1,3,5-tris(4-pyridyl)benzene. Available from: [Link]
-
National Institutes of Health. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Available from: [Link]
-
Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Available from: [Link]
-
ACS Publications. (n.d.). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction. Available from: [Link]
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- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
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- 11. fluorochem.co.uk [fluorochem.co.uk]
Strategic Functionalization of 1,3,5-Tris(pyridin-4-ylethynyl)benzene at the Pyridine Nitrogen: A Gateway to Advanced Supramolecular Architectures and Functional Materials
An Application Note and Protocol Guide:
Abstract: 1,3,5-Tris(pyridin-4-ylethynyl)benzene (TPEB) is a highly symmetric, rigid, and versatile building block in supramolecular chemistry and materials science. Its unique geometry and electron-rich acetylene linkages make it an ideal scaffold for constructing complex, multi-dimensional structures. This application note provides a detailed guide for the strategic functionalization of TPEB at its peripheral pyridine nitrogen atoms. We will explore key reaction pathways, including N-quaternization, N-oxide formation, and metal coordination, offering experienced-based insights and step-by-step protocols. The methodologies detailed herein are designed to be self-validating and are supported by authoritative references, providing researchers with a reliable roadmap for synthesizing novel TPEB derivatives for applications in drug delivery, catalysis, and porous materials.
Introduction: The Versatility of the TPEB Scaffold
1,3,5-Tris(pyridin-4-ylethynyl)benzene (TPEB) is a star-shaped molecule possessing C3 symmetry. This structural feature, combined with the presence of three terminal pyridine rings, makes it a powerful synthon for the programmed assembly of intricate molecular architectures. The nitrogen atoms of the pyridine rings are nucleophilic and readily available for chemical modification, providing a handle to tune the electronic properties, solubility, and coordinating ability of the entire molecule.
The functionalization of these nitrogen atoms can lead to:
-
Modulation of Electronic Properties: Quaternization or N-oxide formation withdraws electron density from the pyridine ring, influencing the photophysical properties of the TPEB core.
-
Enhanced Solubility: The introduction of charged or polar groups at the pyridine nitrogen can significantly improve the solubility of the otherwise sparingly soluble TPEB in various solvents.
-
Formation of Supramolecular Assemblies: Functionalized TPEB can act as a node in the construction of metal-organic frameworks (MOFs), coordination polymers, and other self-assembled structures.
This guide will provide detailed protocols for three primary modes of functionalization at the pyridine nitrogen.
Reaction Pathway Overview
The functionalization of TPEB at the pyridine nitrogen primarily involves three key transformations. The choice of reaction depends on the desired properties of the final product.
The Strategic Design of Coordination Polymers: Leveraging 1,3,5-Tris(pyridin-4-ylethynyl)benzene and its Analogs
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the design, synthesis, and application of coordination polymers based on the trigonal ligand, 1,3,5-Tris(pyridin-4-ylethynyl)benzene (tpeb), and its structural analogs. By examining the foundational principles of ligand design and the resulting material properties, this document serves as a practical resource for the development of novel functional materials.
Introduction: The Power of Trigonal Ligands in Coordination Chemistry
Coordination polymers are a class of materials formed by the self-assembly of metal ions and organic ligands, creating extended one-, two-, or three-dimensional networks. The programmability of their structures and, consequently, their functions, has positioned them at the forefront of materials science. The geometry of the organic ligand is a critical determinant of the final architecture of the coordination polymer. Trigonal ligands, such as 1,3,5-Tris(pyridin-4-ylethynyl)benzene (tpeb), are of particular interest due to their C3 symmetry, which can lead to the formation of highly porous and stable frameworks.
Tpeb is a heterocyclic compound characterized by a central benzene ring functionalized with three pyridin-4-ylethynyl arms. This structure imparts several key features:
-
Rigidity and Linearity: The ethynyl linkers provide a rigid and linear extension from the central core, which helps in the formation of predictable and well-ordered structures.
-
Coordinating Moieties: The terminal pyridyl groups act as excellent coordination sites for a wide range of metal ions.
-
Electronic Properties: The conjugated π-system of tpeb endows the resulting coordination polymers with interesting fluorescent and electrochemical properties.[1]
While the direct use of tpeb in extensive coordination polymer research is an emerging field, the principles of its design and potential applications can be effectively understood by examining its synthesis and the behavior of closely related, well-documented trigonal ligands like 2,4,6-tris(pyridin-4-yl)-1,3,5-triazine (tpt). This guide will leverage insights from these analogous systems to provide a robust framework for working with tpeb-based coordination polymers.
Design and Synthesis of tpeb and its Coordination Polymers
Synthesis of the Ligand: 1,3,5-Tris(pyridin-4-ylethynyl)benzene (tpeb)
The synthesis of tpeb is typically achieved through a Sonogashira cross-coupling reaction. This reaction provides an efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide.
Protocol: Synthesis of 1,3,5-Tris(pyridin-4-ylethynyl)benzene (tpeb)
Materials:
-
1,3,5-triethynylbenzene
-
4-bromopyridine hydrochloride
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (TEA), anhydrous and degassed
-
Dichloromethane (CH₂Cl₂), anhydrous and degassed
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve 1,3,5-triethynylbenzene in anhydrous, degassed triethylamine.
-
Add 4-bromopyridine hydrochloride, Pd₂(dba)₃, CuI, and PPh₃ to the reaction mixture.
-
Stir the mixture at reflux for 48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NH₄Cl, followed by water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1,3,5-tris(pyridin-4-ylethynyl)benzene as a solid.
Synthesis of Coordination Polymers: The Solvothermal Method
Solvothermal synthesis is a widely employed technique for the preparation of crystalline coordination polymers. This method involves heating the reactants (metal salt and organic ligand) in a sealed vessel at temperatures above the boiling point of the solvent. The increased temperature and pressure facilitate the dissolution of reactants and promote the growth of high-quality single crystals.
Protocol: General Solvothermal Synthesis of a Coordination Polymer with a Trigonal Tris(pyridyl) Ligand
Materials:
-
1,3,5-Tris(pyridin-4-ylethynyl)benzene (tpeb) or an analogous trigonal ligand (e.g., tpt)
-
A metal salt (e.g., Zn(NO₃)₂·6H₂O, Cd(NO₃)₂·4H₂O, Co(NO₃)₂·6H₂O)
-
A suitable solvent or solvent mixture (e.g., N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), ethanol, water)
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a glass vial, dissolve the trigonal ligand in the chosen solvent.
-
In a separate vial, dissolve the metal salt in the same solvent.
-
Combine the two solutions in the Teflon liner of the autoclave.
-
Seal the autoclave and place it in an oven.
-
Heat the autoclave to a specific temperature (typically between 80 °C and 180 °C) for a defined period (usually 24 to 72 hours).
-
Allow the autoclave to cool slowly to room temperature.
-
Collect the resulting crystals by filtration, wash them with fresh solvent, and dry them in air.
Causality Behind Experimental Choices:
-
Solvent System: The choice of solvent is crucial as it influences the solubility of the reactants and can act as a template, directing the formation of specific crystal structures.
-
Temperature and Reaction Time: These parameters affect the kinetics of crystal growth. Higher temperatures can lead to faster crystallization but may also result in smaller or less-ordered crystals.
-
Metal Ion: The coordination geometry and Lewis acidity of the metal ion play a pivotal role in determining the final topology of the coordination polymer.
Characterization of tpeb-Based Coordination Polymers
A thorough characterization is essential to understand the structure and properties of the synthesized coordination polymers.
Key Characterization Techniques:
-
Single-Crystal X-ray Diffraction (SCXRD): This is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline material, providing detailed information about bond lengths, bond angles, and the overall network topology.
-
Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk crystalline sample and to compare the experimental diffraction pattern with the one simulated from the single-crystal structure.
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature, providing information about the thermal stability of the coordination polymer and the presence of solvent molecules within the pores.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Used to identify the functional groups present in the ligand and to confirm the coordination of the pyridyl groups to the metal centers.
-
Gas Adsorption Analysis: For porous coordination polymers, this method is used to determine the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution by measuring the adsorption and desorption of gases like nitrogen or argon at cryogenic temperatures.
Applications of Coordination Polymers from Trigonal Tris(pyridyl) Ligands
The unique structural and chemical properties of coordination polymers derived from trigonal tris(pyridyl) ligands make them promising candidates for a variety of applications.
Gas Storage and Separation
The porous nature of many of these coordination polymers allows for the storage of gases such as hydrogen, methane, and carbon dioxide. The chemical environment of the pores can be tailored to selectively adsorb certain gases over others, making them useful for gas separation applications. For instance, a porous Ni-MOF based on 2,4,6-tris(pyridin-4-yl)-1,3,5-triazine has shown selective adsorption of CO₂.[2]
| Coordination Polymer | Ligand | Metal Ion | Gas Adsorbed | Adsorption Capacity | Reference |
| Ni-tpt MOF | 2,4,6-tris(pyridin-4-yl)-1,3,5-triazine | Ni(II) | CO₂ | Selective adsorption | |
| TIBM-Cu MOF | 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene | Cu(II) | CO₂ | 3.60 mmol/g at 1 bar and 298 K |
Luminescent Sensing
The inherent fluorescence of ligands like tpeb can be modulated upon the inclusion of guest molecules within the pores of the coordination polymer. This "turn-on" or "turn-off" fluorescent response can be utilized for the sensitive and selective detection of various analytes, including metal ions, anions, and small organic molecules. For example, luminescent microporous organic polymers have been developed for the detection of explosives.
Catalysis
The well-defined and accessible active sites within coordination polymers make them attractive materials for heterogeneous catalysis. The metal centers can act as catalytic sites, and the porous structure allows for the diffusion of reactants and products.
Drug Delivery
The tunable pore sizes and biocompatibility of some coordination polymers make them suitable for the encapsulation and controlled release of therapeutic agents.[1] The drug molecules can be loaded into the pores of the framework and then released in a sustained manner under specific physiological conditions.
Visualizations
Diagram 1: Molecular Structure of 1,3,5-Tris(pyridin-4-ylethynyl)benzene (tpeb)
Caption: Molecular structure of 1,3,5-Tris(pyridin-4-ylethynyl)benzene.
Diagram 2: General Scheme of Coordination Polymer Formation
Caption: A typical workflow for the characterization of coordination polymers.
Conclusion
1,3,5-Tris(pyridin-4-ylethynyl)benzene represents a highly promising building block for the design of functional coordination polymers. Its rigid, trigonal geometry and coordinating pyridyl arms offer a versatile platform for the construction of porous, crystalline materials with tailored properties. While the exploration of tpeb-based coordination polymers is an active area of research, the principles outlined in this guide, drawn from the well-established chemistry of analogous trigonal ligands, provide a solid foundation for their synthesis, characterization, and application in fields ranging from materials science to drug development. The continued investigation of tpeb and similar ligands is expected to yield a new generation of advanced functional materials.
References
-
Fu, Z., Zhang, J., Zeng, Y., Tan, Y., Liao, S., Chen, H., & Dai, J. (2012). Synthesis and structure of a mixed crystal containing tris(4-pyridiniumyl)-1,3,5-triazine and benzenetetracarboxylate ions: constructing a new photochromic molecular system via self-assembly. CrystEngComm, 14(3), 786-788. [Link]
-
Qian, B., Song, P., Nie, H., Zhang, B., Zheng, J., Yu, M., & Chang, Z. (2021). Two porous Ni-MOFs based on 2,4,6-tris(pyridin-4-yl)-1,3,5-triazine showing solvent determined structures and distinctive sorption properties toward CO2 and alkanes. Dalton Transactions, 50(15), 5244-5250. [Link]
-
Wang, H., et al. (2014). A luminescent microporous organic polymer containing the 1,3,5-tri(4-ethenylphenyl)benzene unit constructed by Heck coupling reaction. Polymer Chemistry, 5(4), 1214-1218. [Link]
-
ResearchGate. (n.d.). Molecular structure of 1,3,5-tris(pyridine-4-ylethynyl)benzene 51 and.... Retrieved from [Link]
-
Otsubo, K., et al. (2011). 1,3,5-Tris(functionalised-phenylethynyl)benzene–metal complexes: synthetic survey of mesoporous coordination polymers and investigation of their carbonisation. Journal of Materials Chemistry, 21(38), 14839-14848. [Link]
-
Al-Ghamdi, A. A., et al. (2021). Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. Molecules, 26(21), 6653. [Link]
-
RSC Publishing. (2016). Luminescence sensing and photocatalytic activities of four Zn(ii)/Co(ii) coordination polymers based on a pyridinephenyl bifunctional ligand. CrystEngComm, 18(44), 8565-8575. [Link]
-
RSC Publishing. (2014). Synthesis, structure, and fluorescence properties of coordination polymers of 3,5-bis(1′,2′,4′-triazol-1′-yl) pyridine. CrystEngComm, 16(33), 7756-7763. [Link]
Sources
Cultivating Crystalline Order: An Experimental Guide to Growing Metal-Organic Frameworks with 1,3,5-Tris(pyridin-4-ylethynyl)benzene
Abstract
This comprehensive application note provides a detailed experimental protocol for the synthesis and crystallization of Metal-Organic Frameworks (MOFs) utilizing the tritopic pyridyl ligand, 1,3,5-Tris(pyridin-4-ylethynyl)benzene. While this specific ligand is noted for its potential in creating highly ordered, porous materials, detailed synthetic procedures are not widely consolidated. This guide, therefore, presents a robust, generalized solvothermal method derived from established protocols for structurally analogous tris-pyridyl-based MOFs. We delve into the rationale behind procedural steps, from ligand synthesis and purification to the nuanced conditions of MOF crystal growth and subsequent characterization. This document is intended to equip researchers in materials science, crystallography, and drug development with the foundational knowledge and practical steps to explore the rich crystalline landscape of these promising porous materials.
Introduction: The Architectural Allure of 1,3,5-Tris(pyridin-4-ylethynyl)benzene in MOF Chemistry
Metal-Organic Frameworks (MOFs) are a class of crystalline porous polymers constructed from metal ions or clusters coordinated to organic ligands. Their defining characteristics—high surface area, tunable pore size, and chemical versatility—make them exceptional candidates for a myriad of applications, including gas storage, separations, catalysis, and drug delivery.
The ligand, 1,3,5-Tris(pyridin-4-ylethynyl)benzene, is a particularly compelling building block for MOF synthesis. Its rigid, C3-symmetric structure, featuring three pyridyl nitrogen atoms as coordination sites, predisposes it to form stable, three-dimensional networks. The ethynyl spacers extend the ligand's reach, influencing the resulting pore dimensions and overall framework topology. This application note will provide a detailed protocol for the synthesis of this ligand and its subsequent use in the growth of crystalline MOFs.
Ligand Synthesis: The Sonogashira Cross-Coupling Approach
While 1,3,5-Tris(pyridin-4-ylethynyl)benzene is commercially available, understanding its synthesis provides deeper insight into its chemical nature and potential impurities. The most common and effective method for its preparation is the Sonogashira cross-coupling reaction.
Underlying Principle
The Sonogashira reaction is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. It is catalyzed by a palladium complex and a copper(I) co-catalyst. In this case, 1,3,5-triethynylbenzene is coupled with 4-iodopyridine.
Experimental Protocol: Synthesis of 1,3,5-Tris(pyridin-4-ylethynyl)benzene
Materials:
-
1,3,5-triethynylbenzene
-
4-iodopyridine
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene, anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Methanol
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 1,3,5-triethynylbenzene (1 equivalent) and 4-iodopyridine (3.3 equivalents) in a 2:1 mixture of anhydrous toluene and triethylamine.
-
Catalyst Addition: To the stirred solution, add bis(triphenylphosphine)palladium(II) dichloride (0.05 equivalents) and copper(I) iodide (0.1 equivalents).
-
Reaction Execution: Heat the reaction mixture to 80°C and stir for 48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, filter the reaction mixture to remove the amine salt precipitate. Wash the precipitate with dichloromethane.
-
Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient eluent system (e.g., dichloromethane/methanol) to yield 1,3,5-Tris(pyridin-4-ylethynyl)benzene as a solid.
MOF Synthesis: A Generalized Solvothermal Protocol
The solvothermal synthesis of MOFs is a widely adopted technique that often yields high-quality single crystals.[1] This method involves heating the ligand and a metal salt in a sealed container, where the elevated temperature and pressure facilitate the formation of the crystalline framework. The following is a generalized protocol that can be adapted for various metal ions.
Rationale for Solvothermal Synthesis
The enclosed system of a solvothermal reaction allows for temperatures above the boiling point of the solvent, increasing the solubility of the reactants and promoting the crystallization process. The choice of solvent is critical, as it can influence the final structure of the MOF.[2] N,N-Dimethylformamide (DMF) is a common choice due to its high boiling point and ability to solvate a wide range of metal salts and organic ligands.
Experimental Protocol: Growing Crystals of 1,3,5-Tris(pyridin-4-ylethynyl)benzene-based MOFs
Materials:
-
1,3,5-Tris(pyridin-4-ylethynyl)benzene (ligand)
-
Metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O, Co(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
Chloroform
Table 1: Suggested Reaction Conditions for Various Metal Ions
| Metal Salt | Ligand:Metal Molar Ratio | Solvent System | Temperature (°C) | Time (hours) |
| Zn(NO₃)₂·6H₂O | 1:2 | DMF | 100 | 72 |
| Cu(NO₃)₂·3H₂O | 1:2 | DMF/Methanol (1:1) | 85 | 48 |
| Co(NO₃)₂·6H₂O | 1:3 | DMF | 120 | 96 |
Procedure:
-
Reactant Preparation: In a glass vial, dissolve 1,3,5-Tris(pyridin-4-ylethynyl)benzene in DMF. In a separate vial, dissolve the chosen metal salt in DMF (or the specified solvent system).
-
Mixing: Combine the two solutions in a larger Teflon-lined stainless-steel autoclave.
-
Sealing and Heating: Seal the autoclave and place it in a programmable oven. Heat the autoclave to the specified temperature at a controlled rate (e.g., 5 °C/min) and hold for the designated time.
-
Cooling: Allow the oven to cool to room temperature naturally.
-
Crystal Isolation: Carefully open the autoclave and collect the crystals by filtration or decantation.
-
Washing: Wash the crystals with fresh DMF, followed by methanol, to remove any unreacted starting materials.
-
Activation: The as-synthesized MOF will have solvent molecules within its pores. To activate the MOF, the crystals are typically solvent-exchanged with a more volatile solvent like chloroform and then heated under vacuum to remove the guest molecules.
Diagram 1: Experimental Workflow for MOF Synthesis
Caption: A flowchart illustrating the key stages of the solvothermal synthesis of 1,3,5-Tris(pyridin-4-ylethynyl)benzene-based MOFs.
Characterization: Confirming Crystalline Success
A suite of analytical techniques is essential to confirm the successful synthesis of the desired MOF and to elucidate its structural and physical properties.
Table 2: Key Characterization Techniques and Their Purpose
| Technique | Purpose |
| Powder X-ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the bulk material.[3] |
| Single-Crystal X-ray Diffraction (SC-XRD) | To determine the precise three-dimensional atomic structure of the MOF. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the framework and determine the temperature at which guest molecules are removed.[3] |
| Scanning Electron Microscopy (SEM) | To visualize the morphology and size of the MOF crystals.[3] |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | To confirm the coordination of the pyridyl nitrogen to the metal center by observing shifts in the vibrational frequencies of the ligand. |
| Brunauer-Emmett-Teller (BET) Analysis | To measure the surface area and pore volume of the activated MOF.[3] |
Diagram 2: Logic of MOF Characterization
Caption: A diagram showing the logical flow of characterization techniques to confirm the synthesis and properties of the MOF.
Conclusion and Future Outlook
This application note has outlined a comprehensive and rationalized protocol for the synthesis of MOFs based on the 1,3,5-Tris(pyridin-4-ylethynyl)benzene ligand. While the provided solvothermal method is generalized, it is grounded in the established chemistry of similar systems and offers a solid starting point for researchers. The key to success lies in the systematic variation of reaction parameters such as temperature, time, and solvent composition to optimize crystal growth for specific metal-ligand combinations. The continued exploration of MOFs derived from this versatile ligand holds significant promise for the development of new functional materials with tailored properties for a range of scientific and industrial applications.
References
-
Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]
-
Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. (2021). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Two porous Ni-MOFs based on 2,4,6-tris(pyridin-4-yl)-1,3,5-triazine showing solvent determined structures and distinctive sorption properties toward CO2 and alkanes. (2021). Dalton Transactions. Retrieved January 27, 2026, from [Link]
-
Solvothermal Synthesis of the Metal-Organic Framework MOF-5 in Autoclaves Prepared by 3D Printing. (2019). ResearchGate. Retrieved January 27, 2026, from [Link]
Sources
Application Note & Protocols: Comprehensive Characterization of 1,3,5-Tris(pyridin-4-ylethynyl)benzene (TPEB) and its Derivatives
Introduction: The Versatility of the TPEB Tecton
1,3,5-Tris(pyridin-4-ylethynyl)benzene, hereafter referred to as TPEB, is a highly symmetric, rigid, and multifunctional organic linker. Its unique geometry, characterized by a central benzene core with three radially extending pyridyl-ethynyl arms, makes it an exceptional building block, or tecton, in supramolecular chemistry and materials science. The terminal nitrogen atoms on the pyridyl groups serve as excellent coordination sites for metal ions, enabling the self-assembly of complex architectures such as Metal-Organic Frameworks (MOFs), coordination polymers, and discrete molecular cages. Furthermore, the conjugated π-system of TPEB imparts interesting photophysical properties, making its derivatives candidates for applications in sensing, catalysis, and optoelectronics.
This guide provides a comprehensive overview of the essential characterization techniques required to verify the synthesis of the TPEB linker and to analyze the structural, thermal, and morphological properties of materials derived from it. The protocols are designed for researchers in materials chemistry and drug development, offering both the "how" and the "why" behind each experimental choice.
Foundational Analysis: Verifying the TPEB Molecular Identity
Before constructing advanced materials, it is imperative to confirm the successful synthesis and purity of the TPEB linker itself. This stage relies on techniques that provide unambiguous structural and molecular weight information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the gold standard for structural elucidation of organic molecules. For TPEB, ¹H NMR confirms the presence and connectivity of aromatic protons, while ¹³C NMR verifies the carbon framework, including the characteristic alkyne carbons. The molecule's high C₃ symmetry results in a simplified spectrum, where chemically equivalent protons and carbons give rise to single, distinct signals. The choice of a deuterated solvent like DMSO-d₆ or CDCl₃ is critical; DMSO-d₆ is often preferred due to its ability to dissolve a wide range of organic compounds.
Protocol: ¹H and ¹³C NMR of TPEB
-
Sample Preparation: Accurately weigh 5-10 mg of the purified TPEB powder.
-
Dissolution: Dissolve the sample in ~0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Ensure complete dissolution, using gentle sonication if necessary.
-
Instrument Setup:
-
Acquire spectra on a 400 MHz or higher spectrometer.
-
For ¹H NMR, acquire at least 16 scans. For ¹³C NMR, acquire 1024 or more scans due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm).
Expected Data & Interpretation:
| Technique | Expected Chemical Shifts (δ, ppm) | Interpretation |
| ¹H NMR | ~8.65 (doublet) | Protons on the pyridyl rings ortho to the nitrogen atom. |
| ~7.50 (doublet) | Protons on the pyridyl rings meta to the nitrogen atom. | |
| ~7.90 (singlet) | Protons on the central benzene core. Due to symmetry, all three protons are equivalent. | |
| ¹³C NMR | ~150.5, ~126.0 | Pyridyl ring carbons. |
| ~135.0, ~124.0 | Central benzene ring carbons. | |
| ~92.0, ~90.0 | Acetylenic (alkyne) carbons. The presence of these signals is crucial confirmation of the ethynyl linkage. |
Mass Spectrometry (MS)
Expertise & Causality: Mass spectrometry provides the exact molecular weight of the TPEB molecule, serving as a definitive confirmation of its elemental composition. Techniques like Electrospray Ionization (ESI) are well-suited for TPEB as the pyridyl nitrogens can be readily protonated to form a detectable cation [M+H]⁺.
Protocol: ESI-MS of TPEB
-
Sample Preparation: Prepare a dilute solution of TPEB (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The addition of a trace amount of formic acid can aid in protonation.
-
Instrument Setup:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Operate the mass spectrometer in positive ion mode.
-
Acquire data over a mass-to-charge (m/z) range that includes the expected molecular weight (TPEB C₃₀H₁₅N₃ = 417.47 g/mol ).
-
-
Data Analysis: Look for the peak corresponding to the protonated molecule, [M+H]⁺, at an m/z value of approximately 418.48. High-resolution mass spectrometry (HRMS) can confirm the molecular formula to within a few parts per million (ppm).
Characterization of TPEB-Containing Materials
Once the TPEB linker is verified, the focus shifts to characterizing the bulk properties of the materials assembled from it.
Experimental Workflow for Material Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of a newly synthesized TPEB-based material, such as a MOF or a supramolecular polymer.
Caption: Logical workflow for TPEB-based material characterization.
Structural Analysis: X-Ray Diffraction (XRD)
Expertise & Causality: XRD is the most powerful technique for determining the crystalline structure of TPEB-based materials. For highly ordered single crystals, Single-Crystal XRD (SCXRD) can resolve the precise atomic positions and define the framework's topology. For bulk, polycrystalline powders, Powder XRD (PXRD) is essential to confirm phase purity, identify the crystalline structure by matching with simulated patterns, and assess the material's bulk crystallinity.
Protocol: Powder XRD (PXRD) of a TPEB-based MOF
-
Sample Preparation: Finely grind a small amount (~20 mg) of the TPEB material into a homogeneous powder using a mortar and pestle.
-
Mounting: Pack the powder into a sample holder, ensuring the surface is flat and level with the holder's edge to prevent height errors.
-
Instrument Setup:
-
Use a diffractometer with a Cu Kα radiation source (λ = 1.5406 Å).
-
Scan a 2θ range appropriate for MOFs, typically from 2° to 50°.
-
Use a step size of ~0.02° and a sufficient counting time per step to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Compare the experimental PXRD pattern with the pattern simulated from SCXRD data (if available) to confirm phase purity.
-
The presence of sharp, well-defined peaks indicates a highly crystalline material, while broad humps suggest an amorphous or poorly crystalline sample.
-
Use indexing software to determine the unit cell parameters from the peak positions.
-
Morphological Analysis: Electron Microscopy
Expertise & Causality: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology (shape and size) of the TPEB-based material. SEM provides high-resolution images of the surface topography of the bulk material, revealing crystal habits and particle size distribution. TEM, which requires much thinner samples, offers higher magnification and can reveal internal structures and nanoscale features.
Protocol: SEM Imaging of TPEB-based Crystals
-
Sample Preparation:
-
Affix a carbon adhesive tab to an aluminum SEM stub.
-
Gently sprinkle a small amount of the dry TPEB material powder onto the tab.
-
Use a compressed air duster to blow away any excess, non-adhered powder.
-
-
Sputter Coating: If the material is not inherently conductive, coat the sample with a thin layer (5-10 nm) of a conductive material like gold or platinum to prevent charging under the electron beam.
-
Imaging:
-
Load the stub into the SEM chamber.
-
Apply an accelerating voltage appropriate for the sample, typically between 5 and 15 kV.
-
Use the secondary electron (SE) detector to acquire images that show surface topography.
-
Capture images at various magnifications to assess the overall morphology and individual crystal details.
-
Thermal Stability: Thermogravimetric Analysis (TGA)
Expertise & Causality: TGA measures the change in a material's mass as a function of temperature. For TPEB-based materials, particularly porous MOFs, TGA is critical for determining thermal stability and guest molecule content. The initial weight loss typically corresponds to the removal of solvent molecules (e.g., water, DMF) from the pores, while a sharp weight loss at higher temperatures indicates the decomposition of the organic linker and collapse of the framework.
Protocol: TGA of a TPEB-based MOF
-
Sample Preparation: Place a small, accurately weighed amount of the material (5-10 mg) into a TGA pan (typically alumina or platinum).
-
Instrument Setup:
-
Place the pan in the TGA furnace.
-
Purge the system with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative decomposition.
-
Program the instrument to heat the sample at a constant rate (e.g., 5 or 10 °C/min) from room temperature to an upper limit (e.g., 800 °C).
-
-
Data Analysis:
-
The resulting plot of weight percent versus temperature is the TGA curve.
-
Calculate the percentage of weight loss in distinct steps. The first step below ~150 °C usually corresponds to guest/solvent loss.
-
The onset temperature of the major decomposition step is taken as the measure of the material's thermal stability.
-
Data Summary Table:
| Property | Technique | Typical Information Obtained for a TPEB-MOF |
| Crystallinity & Phase | PXRD | Sharp peaks at low 2θ angles (e.g., < 10°) indicative of a porous framework. Match with simulated pattern confirms phase. |
| Crystal Habit & Size | SEM | Can reveal morphologies such as cubic, octahedral, or needle-like crystals. Particle size can range from nanometers to micrometers. |
| Thermal Stability | TGA | Initial weight loss (5-20%) up to 150 °C (solvent). Stable up to 350-450 °C, followed by framework decomposition. |
| Optical Properties | UV-Vis / PL | Absorption bands related to π-π* transitions of the TPEB linker. Emission properties may be modulated by metal coordination or guest inclusion. |
Conclusion
The systematic characterization of 1,3,5-Tris(pyridin-4-ylethynyl)benzene and its derivative materials is a multi-faceted process that builds a complete picture from the molecular to the bulk scale. The logical application of NMR and MS to verify the linker, followed by XRD, microscopy, and TGA for the final material, constitutes a robust and self-validating workflow. This structured approach ensures that the synthesized materials are well-defined, enabling the reliable exploration of their exciting properties and potential applications.
References
-
Title: A C₃-symmetric Hexatopic Linker 1,3,5-Tris(3',5'-dicarboxybiphenyl-4-yl)benzene and Its Application in the Construction of a Porous Metal-Organic Framework with High H₂ and CH₄ Storage Capacities Source: Crystal Growth & Design URL: [Link]
-
Title: Self-assembly of a C3-symmetric tripodal ligand with a Pd(II) center: formation of a molecular cage and a 2D network Source: CrystEngComm URL: [Link]
-
Title: Synthesis, structure, and photophysical properties of a star-shaped multi-D-π-A-type triphenylamine derivative based on 1,3,5-triethynylbenzene as a core Source: Arkivoc URL: [Link]
-
Title: A series of zinc(II) metal-organic frameworks based on a V-shaped ligand: Synthesis, structure, and luminescent properties Source: PLOS ONE URL: [Link]
Application Notes and Protocols for 1,3,5-Tris(pyridin-4-ylethynyl)benzene in Drug Delivery Systems
Introduction: A Versatile Building Block for Advanced Drug Delivery
1,3,5-Tris(pyridin-4-ylethynyl)benzene is a highly promising organic linker for the construction of novel drug delivery systems.[1] Its rigid, planar, and trifunctional structure, featuring a central benzene core and three radiating pyridyl-ethynyl arms, makes it an exceptional building block for creating highly ordered and porous nanomaterials. These materials, particularly Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), offer a unique platform for encapsulating and delivering therapeutic agents with high precision and control. The presence of nitrogen atoms in the pyridyl groups provides coordination sites for metal ions in MOF synthesis and potential sites for hydrogen bonding with drug molecules. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 1,3,5-Tris(pyridin-4-ylethynyl)benzene in the fabrication and characterization of advanced drug delivery systems.
Physicochemical Properties of 1,3,5-Tris(pyridin-4-ylethynyl)benzene
A thorough understanding of the physicochemical properties of 1,3,5-Tris(pyridin-4-ylethynyl)benzene is crucial for designing and optimizing its use in drug delivery applications.
| Property | Value | Source |
| Molecular Formula | C₂₇H₁₅N₃ | |
| Molecular Weight | 381.43 g/mol | |
| Appearance | Solid | |
| Solubility | Soluble in DMSO (Sonication recommended) | |
| Purity | Typically >97% |
Conceptual Framework: From Linker to Drug Carrier
The journey from the 1,3,5-Tris(pyridin-4-ylethynyl)benzene molecule to a functional drug delivery system involves a multi-step process of self-assembly and encapsulation. The following diagram illustrates the conceptual workflow.
Sources
Application Notes and Protocols for 1,3,5-Tris(pyridin-4-ylethynyl)benzene Derivatives in Photocatalysis
For: Researchers, scientists, and drug development professionals
Introduction: A Versatile Building Block for Photocatalytic Architectures
1,3,5-Tris(pyridin-4-ylethynyl)benzene (TPEB) and its derivatives are emerging as crucial components in the design of advanced photocatalytic systems. These star-shaped, fully conjugated molecules possess a unique combination of photophysical and chemical properties stemming from their rigid, planar structure, extended π-conjugation, and the presence of pyridinic nitrogen atoms. While direct applications as standalone photocatalysts are not extensively documented, their true potential is realized when they are employed as sophisticated building blocks for constructing highly active and robust materials such as Covalent Organic Frameworks (COFs) and metal-organic complexes.[1][2]
The C3-symmetric core of TPEB provides an ideal geometry for the formation of porous, crystalline networks, while the pyridyl groups offer sites for metal coordination, proton relay, and substrate binding. This guide provides an in-depth exploration of the photocatalytic applications of materials derived from TPEB, with a focus on carbon dioxide (CO2) reduction and hydrogen evolution. We will delve into the rationale behind their design, detailed synthesis protocols, and standardized methods for evaluating their photocatalytic performance.
Core Principles: Why 1,3,5-Tris(pyridin-4-ylethynyl)benzene Derivatives are Effective in Photocatalysis
The efficacy of TPEB derivatives in photocatalytic applications can be attributed to several key features:
-
Extended π-Conjugation: The alternating ethynyl and aryl units create a delocalized π-system that facilitates efficient light absorption and charge transport, which are fundamental requirements for a photocatalyst.
-
Structural Rigidity and Pre-organization: The rigid structure of the TPEB core ensures the formation of well-defined, porous materials with high surface areas, allowing for efficient diffusion of substrates and products.
-
Tunable Electronic Properties: The electronic properties of the molecule can be fine-tuned by introducing functional groups on the benzene core or the pyridyl rings, enabling the optimization of light absorption and redox potentials for specific photocatalytic reactions.
-
Coordination Sites: The nitrogen atoms of the pyridyl groups can act as coordination sites for metal ions, allowing for the creation of single-site heterogeneous catalysts with well-defined active centers.[3]
Application I: Photocatalytic Carbon Dioxide Reduction
The conversion of CO2 into valuable fuels and chemical feedstocks is a critical area of research for sustainable energy. Covalent Organic Frameworks constructed from TPEB and similar linkers have shown significant promise in this field.[4][5]
Mechanistic Insight: The Role of TPEB-based COFs in CO2 Reduction
In a typical photocatalytic CO2 reduction system, a TPEB-based COF acts as a light-harvesting antenna and a scaffold for catalytic sites. The process can be summarized as follows:
-
Light Absorption: The COF absorbs photons, leading to the generation of electron-hole pairs (excitons).
-
Charge Separation and Transport: The extended π-system of the COF facilitates the separation of these charge carriers and their transport through the framework.
-
CO2 Adsorption and Activation: The porous nature and potentially the pyridinic nitrogen sites of the COF can enhance the adsorption and activation of CO2 molecules.
-
Catalytic Reduction: The photogenerated electrons are transferred to the active sites (either intrinsic to the framework or incorporated metal centers) where they reduce CO2 to products such as carbon monoxide (CO) or methane (CH4).
-
Sacrificial Electron Donor Oxidation: The holes are scavenged by a sacrificial electron donor (e.g., triethanolamine) to complete the catalytic cycle.
Caption: General mechanism of photocatalytic CO₂ reduction using a TPEB-based COF.
Protocol: Synthesis of a TPEB-based Covalent Organic Framework
This protocol describes a general procedure for the synthesis of a COF using 1,3,5-Tris(pyridin-4-ylethynyl)benzene as a building block. The choice of the complementary linker will determine the specific properties of the resulting COF.
Materials:
-
1,3,5-Tris(pyridin-4-ylethynyl)benzene (TPEB)
-
A complementary linker (e.g., a linear diamine or dialdehyde)
-
Solvent system (e.g., a mixture of mesitylene and dioxane)
-
Catalyst (e.g., aqueous acetic acid)
-
Pyrex tube
-
Schlenk flask
-
Argon or Nitrogen gas supply
-
Soxhlet extractor
-
Various solvents for washing (e.g., THF, methanol, acetone)
Procedure:
-
In a Pyrex tube, add 1,3,5-Tris(pyridin-4-ylethynyl)benzene and the complementary linker in a stoichiometric ratio.
-
Add the solvent system and the catalyst.
-
Sonicate the mixture for 10-15 minutes to ensure homogeneity.
-
Freeze the tube in liquid nitrogen, evacuate, and backfill with an inert gas (e.g., argon). Repeat this freeze-pump-thaw cycle three times.
-
Seal the tube and heat it in an oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 3-5 days).
-
After cooling to room temperature, collect the solid product by filtration.
-
Wash the solid with various solvents to remove unreacted monomers and catalyst.
-
Purify the COF by Soxhlet extraction with solvents like THF and methanol for 24-48 hours.
-
Dry the purified COF under vacuum at an elevated temperature (e.g., 150 °C) overnight.
Protocol: Photocatalytic CO2 Reduction Experiment
Materials and Equipment:
-
Synthesized TPEB-based COF
-
Gas-tight photoreactor with a quartz window
-
Light source (e.g., 300 W Xenon lamp with a 420 nm cutoff filter)
-
Gas chromatograph (GC) for product analysis
-
Solvent (e.g., acetonitrile)
-
Sacrificial electron donor (e.g., triethanolamine, TEOA)
-
Water (as a proton source)
-
High-purity CO2 gas
Procedure:
-
Disperse a specific amount of the TPEB-based COF (e.g., 10 mg) in a solution containing the solvent, TEOA, and water in the photoreactor.
-
Seal the reactor and purge with high-purity CO2 for at least 30 minutes to ensure a CO2-saturated atmosphere.
-
Place the reactor in a cooling system to maintain a constant temperature (e.g., 25 °C).
-
Irradiate the reactor with the light source while stirring the suspension.
-
At regular time intervals, take a sample of the gas from the headspace of the reactor using a gas-tight syringe.
-
Analyze the gas sample using a GC to quantify the amount of CO, CH4, and H2 produced.
-
Calculate the turnover number (TON) and quantum yield to evaluate the photocatalytic performance.
Application II: Photocatalytic Hydrogen Evolution
The production of hydrogen from water through photocatalysis is a promising route to clean energy. Conjugated microporous polymers, which can be constructed from TPEB-like linkers, have demonstrated high efficiency in this process.[6][7]
Mechanistic Insight: TPEB-based Materials for Hydrogen Evolution
The mechanism for photocatalytic hydrogen evolution is analogous to that of CO2 reduction, with the key difference being the reduction of protons to hydrogen gas.
-
Light Absorption and Charge Separation: Similar to CO2 reduction, the TPEB-based material absorbs light to generate and separate electrons and holes.
-
Proton Reduction: The photogenerated electrons are transferred to active sites where they reduce protons (from water) to hydrogen gas. A co-catalyst, such as platinum, is often used to lower the activation energy for this step.
-
Sacrificial Electron Donor Oxidation: The holes are consumed by a sacrificial electron donor (e.g., ascorbic acid or triethanolamine).
Sources
- 1. 1,3,5-tris(pyridin-4-ylethynyl)benzene | TargetMol [targetmol.com]
- 2. nbinno.com [nbinno.com]
- 3. Metal(ii) complexes based on 1,4-bis(3-pyridylaminomethyl)benzene: structures, photoluminescence and photocatalytic properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Covalent Organic Frameworks for Photocatalytic Reduction of Carbon Dioxide: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Covalent organic frameworks: Synthesis, structures, characterizations and progress of photocatalytic reduction of CO2 2024.100466-Chinese Journal of Structural Chemistry [cjsc.ac.cn]
- 6. 1,3,5-Triazine and dithienothiophene-based conjugated polymers for highly effective photocatalytic hydrogen evolution - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. 1,3,5-Triazine and dibenzo[b,d]thiophene sulfone based conjugated porous polymers for highly efficient photocatalytic hydrogen evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
challenges in the synthesis and purification of 1,3,5-Tris(pyridin-4-ylethynyl)benzene
Technical Support Center: 1,3,5-Tris(pyridin-4-ylethynyl)benzene
Welcome to the technical support guide for the synthesis and purification of 1,3,5-Tris(pyridin-4-ylethynyl)benzene (TPEB). This document is designed for researchers, chemists, and drug development professionals who are working with this versatile, nitrogen-containing organic linker. TPEB is a critical building block in the development of metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and fluorescent materials.[1][2] However, its synthesis and purification present unique and often frustrating challenges.
This guide provides field-proven insights, troubleshooting advice, and detailed protocols to help you navigate these complexities successfully. We will delve into the causality behind common experimental failures and provide robust, self-validating methodologies to ensure you achieve a high-purity final product.
Part 1: Synthesis Troubleshooting Guide
The synthesis of TPEB is most commonly achieved via a threefold Sonogashira cross-coupling reaction.[3] This palladium- and copper-catalyzed reaction, while powerful, is sensitive to a variety of factors that can drastically reduce yields and generate problematic side products.
Frequently Asked Questions: Synthesis
Q1: My Sonogashira coupling reaction has stalled or is giving very low yields of TPEB. What are the primary causes?
A1: Low yield is the most common issue and typically points to one of three areas: catalyst integrity, reaction environment, or reagent quality.
-
Catalyst Deactivation: The active Pd(0) catalyst is prone to oxidation or aggregation, forming inactive "palladium black." This is often observed as the reaction mixture turning dark gray or black.[4]
-
Causality: This can be triggered by oxygen contamination, excessively high temperatures, or incompatible solvents. The choice of phosphine ligand is critical; bulky, electron-rich ligands like P(t-Bu)₃ can stabilize the catalytic species more effectively than the traditional PPh₃ under certain conditions.[5]
-
Solution: Ensure your reaction setup is rigorously degassed (using techniques like freeze-pump-thaw or bubbling with an inert gas like argon for at least 30 minutes) and maintained under a positive pressure of inert gas. Consider using a more robust catalyst system if deactivation persists.[6]
-
-
Ineffective Base/Solvent System: An amine base, typically triethylamine (TEA) or diisopropylamine (DIPA), is required to neutralize the HX byproduct.[7] Often, the amine can serve as both the base and the solvent.
-
Causality: If the base is of poor quality (e.g., contains water or has been oxidized), it can inhibit the reaction. Solvents like THF can sometimes promote palladium black formation.[4]
-
Solution: Use freshly distilled, anhydrous amine base/solvent. Running the reaction neat in the amine base often provides the best results by ensuring a high concentration of the required base.
-
-
Reagent Instability: The starting materials, 1,3,5-triethynylbenzene and 4-halopyridine (or vice-versa), must be pure. 1,3,5-triethynylbenzene, in particular, can be unstable and prone to polymerization over time.
Q2: I'm observing a significant amount of a byproduct that I suspect is from alkyne homocoupling. How can I prevent this?
A2: You are likely observing the formation of 1,4-di(pyridin-4-yl)buta-1,3-diyne, a result of the Glaser-Hay coupling side reaction.[8] This is a copper-mediated oxidative homocoupling of terminal alkynes.
-
Causality: This side reaction is highly dependent on the presence of oxygen and the copper(I) co-catalyst.[8][9] When oxygen is present, it can oxidize the Cu(I)-acetylide intermediate, leading to dimerization.
-
Preventative Measures:
-
Strict Anaerobic Conditions: This is the most critical factor. Your degassing procedure must be flawless.
-
Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed (as monitored by TLC).
-
Consider "Copper-Free" Sonogashira: If homocoupling remains a persistent issue, switching to a copper-free protocol is a highly effective strategy. These systems rely on the palladium catalyst alone, often with specialized ligands or bases, completely eliminating the Glaser pathway.[10][11]
-
Q3: My reaction starts, but TLC analysis shows a mixture of mono-, di-, and tri-substituted products, and the reaction won't go to completion. Why?
A3: This indicates a progressive decrease in reactivity as the substitutions occur, which can be attributed to both steric and electronic effects, as well as solubility issues.
-
Causality: As each pyridyl-ethynyl arm is added to the benzene core, the molecule becomes larger and more sterically hindered, making subsequent couplings more difficult. Furthermore, the product at each stage has different solubility properties. The partially substituted, less symmetrical intermediates may have better solubility than the final C₃-symmetric product, which can precipitate out of some solvent systems before the reaction is complete, effectively halting its progress.
-
Solutions:
-
Increase Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome steric hindrance. Refluxing in triethylamine is a common approach.[12]
-
Solvent Choice: Using a higher-boiling solvent that can better solubilize all species, such as DMF or toluene (in combination with an amine base), may be necessary.
-
Stoichiometry: Ensure you are using a slight excess (e.g., 3.3 equivalents) of the mono-functionalized reagent (e.g., 4-ethynylpyridine) to drive the reaction to completion.
-
Part 2: Purification Troubleshooting Guide
The purification of TPEB is notoriously difficult due to its unique physicochemical properties. Its high degree of symmetry, planar structure, and basic nitrogen atoms contribute to poor solubility and challenging chromatographic behavior.
Frequently Asked Questions: Purification
Q1: Why is 1,3,5-Tris(pyridin-4-ylethynyl)benzene so difficult to purify by standard column chromatography?
A1: The primary challenge lies in the interaction between the basic pyridyl nitrogen atoms and the acidic silanol groups on the surface of standard silica gel.
-
Causality: This strong acid-base interaction causes the compound to bind irreversibly or streak extensively down the column, leading to poor separation, low recovery, and broad, tailing fractions.
-
The Solubility Problem: TPEB is a solid with very limited solubility in common chromatography solvents like hexanes and ethyl acetate, making it difficult to load onto the column and elute effectively. It has a reported solubility of only 3.82 mg/mL in DMSO.[1]
Q2: What is the recommended procedure for purifying crude TPEB?
A2: A multi-step approach is most effective. Do not rely on a single method.
-
Initial Wash/Trituration: Before any chromatography, wash the crude solid extensively. This removes a significant portion of catalyst residues and highly soluble organic impurities.
-
Modified Column Chromatography: Do not use standard silica gel with a neutral eluent. You must deactivate the stationary phase.
-
Final Recrystallization/Precipitation: This is the final step to achieve high purity and obtain crystalline material.
Q3: How do I properly "deactivate" my silica gel for column chromatography?
A3: Deactivation neutralizes the acidic sites on the silica, preventing strong adsorption of your basic compound.
-
Recommended Method: Add a small amount of a volatile amine base to your eluent system. A common and effective practice is to use a mobile phase containing 1-2% triethylamine. For example, a gradient of Hexane/Ethyl Acetate (from 3:7 to 3:17) with 1% TEA throughout is a good starting point.[12]
-
Alternative Stationary Phase: Basic alumina can also be used as an alternative to silica gel, as its surface is basic and will not strongly bind the pyridyl groups.
Q4: My compound is insoluble in everything! What solvents can I use for loading onto the column and for recrystallization?
A4: This requires some creativity and often the use of less common, higher-boiling point solvents.
-
For Column Loading: Dissolve the absolute minimum amount of crude product in a strong solvent like dichloromethane (DCM) or a mixture of DCM/methanol. Adsorb this solution onto a small amount of silica gel (dry-loading). After evaporating the solvent, the resulting powder can be carefully loaded onto the top of the column. This technique is superior to wet-loading for poorly soluble compounds.
-
For Recrystallization: High-purity TPEB has a melting point of 237 °C (with decomposition).[13] This indicates strong intermolecular forces and low solubility. Recrystallization will require high-boiling point polar solvents. Consider systems like:
-
DMF/Water
-
DMSO/Methanol
-
Hot Toluene or Xylene
The process involves dissolving the compound in a minimal amount of the hot, good solvent (e.g., DMF) and then slowly adding a miscible anti-solvent (e.g., water or methanol) until turbidity is observed, followed by slow cooling to induce crystallization.
-
Part 3: Experimental Protocols & Data
Synthesis Workflow Diagram
Caption: High-level workflow for the Sonogashira synthesis of TPEB.
Table 1: Typical Sonogashira Reaction Parameters
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Palladium Catalyst | Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂ | Pd(PPh₃)₄ is a common choice. Ensure it is bright yellow; a dark or brown color indicates decomposition.[7][12] |
| Copper Co-catalyst | Copper(I) Iodide (CuI) | Must be a white or off-white powder. If it is green or blue, it has oxidized to Cu(II) and will inhibit the reaction. |
| Base/Solvent | Anhydrous, Degassed Triethylamine (Et₃N) | Serves as both the base and solvent. Using it neat avoids potential side reactions with other solvents like THF.[12] |
| Temperature | Reflux (~89 °C for Et₃N) | Provides sufficient energy to overcome the activation barrier for the threefold coupling.[12] |
| Atmosphere | Inert (Argon or Nitrogen) | Absolutely critical to prevent catalyst deactivation and Glaser-Hay homocoupling.[6][8] |
| Reaction Time | 24-48 hours | Monitor by TLC. The reaction is slow due to steric hindrance in the final coupling step. |
Protocol 1: Synthesis of 1,3,5-Tris(pyridin-4-ylethynyl)benzene
This protocol is adapted from a literature procedure and should be performed by trained personnel using appropriate safety precautions.[12]
-
Setup: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 1,3,5-triethynylbenzene (0.40 mmol, 1.0 eq), 4-bromopyridine hydrochloride (1.20 mmol, 3.0 eq), Pd(PPh₃)₄ (0.08 mmol, 20 mol%), and CuI (0.02 mmol, 5 mol%).
-
Scientist's Note: The 4-bromopyridine hydrochloride must be neutralized immediately before use by washing with 2N NaOH, extracting into an organic solvent, and concentrating. Free 4-bromopyridine is unstable.[12]
-
-
Degassing: Seal the flask and evacuate and backfill with dry argon three times.
-
Reagent Addition: Under a positive flow of argon, add anhydrous, degassed triethylamine (20 mL) via cannula or syringe.
-
Reaction: Heat the reaction mixture to reflux (approximately 89 °C) and stir vigorously for 48 hours under the argon atmosphere. Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the disappearance of the 1,3,5-triethynylbenzene starting material.
-
Work-up:
-
Allow the mixture to cool to room temperature.
-
Evaporate the triethylamine under reduced pressure.
-
Dissolve the resulting solid residue in ethyl acetate (50 mL).
-
Wash the organic layer with a saturated aqueous solution of NH₄Cl (2 x 20 mL) to remove residual copper salts, followed by water (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the crude product as a pale-yellow or brown solid.
-
Purification Decision Workflow
Sources
- 1. 1,3,5-tris(pyridin-4-ylethynyl)benzene | TargetMol [targetmol.com]
- 2. ossila.com [ossila.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. arodes.hes-so.ch [arodes.hes-so.ch]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. books.rsc.org [books.rsc.org]
- 9. gold-chemistry.org [gold-chemistry.org]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. 4,4′,4″-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(1-methylpyridin-1-ium) Iodide [mdpi.com]
- 13. 1,3,5-tris(pyridin-4-ylethynyl)benzene | 168289-78-9 [chemicalbook.com]
Technical Support Center: Optimizing Sonogashira Coupling for 1,3,5-Tris(pyridin-4-ylethynyl)benzene
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of complex molecules, specifically focusing on the challenges and optimization of the Sonogashira coupling for preparing 1,3,5-Tris(pyridin-4-ylethynyl)benzene. Our goal is to provide actionable, in-depth solutions to common experimental hurdles, grounded in mechanistic understanding and field-proven expertise.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis. The synthesis of 1,3,5-Tris(pyridin-4-ylethynyl)benzene involves the formation of three C-C bonds on a central benzene core, a process that requires careful control of reaction parameters to achieve high yields.
Q1: My reaction yield is very low, or I'm only recovering unreacted starting materials. What are the likely causes?
A1: Complete reaction failure or low conversion is one of the most common issues and typically points to a problem with one of the catalytic components or the reaction environment.
-
Catalyst Inactivity: The active form of the palladium catalyst is the Pd(0) species.[1] If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it must be reduced in situ. This reduction can be hindered by impurities. Furthermore, Pd(0) complexes are sensitive to air, and prolonged exposure can lead to oxidation and inactivation.[1]
-
Solution: Ensure your palladium catalyst is from a reliable source. If using Pd(PPh₃)₄, which is already in the Pd(0) state, be mindful of its stability. If the reaction solution turns black immediately, it's a sign of catalyst decomposition (see Q3).
-
-
Co-Catalyst (CuI) Quality: The copper(I) iodide co-catalyst is crucial for activating the terminal alkyne.[1] However, Cu(I) salts are easily oxidized to bluish-green Cu(II) species, which are ineffective in the catalytic cycle.
-
Solution: Use freshly purchased, high-purity CuI that appears off-white or tan. If your CuI has a noticeable green or blue tint, its activity is compromised. Some protocols recommend activating CuI by stirring it in a reducing solution, but using a fresh bottle is often the most reliable approach.[2]
-
-
Inadequate Degassing: Oxygen is detrimental to the Sonogashira coupling for two primary reasons: it deactivates the Pd(0) catalyst and, more importantly, it promotes the unwanted homocoupling of the alkyne (Glaser-Hay coupling).[1][3]
-
Solution: The reaction mixture, including all solvents and liquid reagents, must be rigorously deoxygenated. The most effective method is performing at least three freeze-pump-thaw cycles.[4] Subsequently, the reaction should be run under a positive pressure of an inert gas like argon or nitrogen.
-
Q2: I'm observing a significant amount of a di-yne byproduct, 1,4-di(pyridin-4-yl)buta-1,3-diyne. How can I prevent this?
A2: The formation of this byproduct is a classic case of the Glaser-Hay coupling , the primary side reaction in copper-mediated Sonogashira couplings.[5] This oxidative homocoupling of the terminal alkyne (4-ethynylpyridine) is catalyzed by copper salts in the presence of oxygen.[1]
-
Causality: The copper cycle of the Sonogashira reaction involves the formation of a copper acetylide intermediate.[6] If oxygen is present, this intermediate can be oxidized, leading to dimerization of the alkyne radicals to form the 1,3-diyne.[5]
-
Primary Solution (Strictly Anaerobic Conditions): As mentioned in A1, the most direct way to suppress Glaser coupling is to eliminate oxygen from the reaction system. Rigorous degassing and maintaining a robust inert atmosphere are non-negotiable.[1][3]
-
Alternative Solution (Copper-Free Conditions): If homocoupling remains a persistent issue, switching to a copper-free Sonogashira protocol is a highly effective strategy.[1][7] While these reactions may require higher temperatures or more specialized ligands to achieve comparable rates, they completely eliminate the pathway for Glaser coupling.[5][7]
-
Hydrogen Atmosphere: Some studies have shown that running the reaction under a diluted hydrogen gas atmosphere can significantly reduce homocoupling side products.[8]
Q3: My reaction mixture turned black, and I see a fine precipitate. What has happened?
A3: The formation of a black precipitate, commonly known as "palladium black," is a visual indicator of the decomposition of the palladium catalyst.[3] The soluble, catalytically active Pd(0) complex has aggregated into insoluble, inactive palladium metal.
-
Causes:
-
Solvent Choice: Certain solvents can promote this decomposition. For instance, THF has been anecdotally reported to increase the likelihood of palladium black formation in some cases.[2]
-
High Temperatures: While heat can be necessary to drive the reaction, especially with less reactive aryl bromides, excessive temperatures can accelerate ligand dissociation and catalyst decomposition.
-
Impurities: Impurities in reagents or solvents can interfere with the catalytic cycle and lead to catalyst precipitation.
-
-
Solutions:
-
Change Solvent: Consider switching from THF to a different solvent system, such as using the amine base (e.g., triethylamine or diisopropylamine) as the solvent, or using DMF.[1][2]
-
Optimize Temperature: Start the reaction at room temperature, monitoring by TLC or LC-MS. Only apply heat if the reaction is sluggish. For a threefold coupling, a gradual increase in temperature might be necessary.
-
Use High-Purity Reagents: Ensure all reagents and solvents are of high purity and appropriately dried. Distilling the amine base before use can sometimes resolve issues.[2]
-
Q4: I'm getting a mixture of mono-, di-, and tri-substituted products. How can I drive the reaction to full substitution?
A4: Achieving complete threefold substitution on the 1,3,5-trihalobenzene core can be challenging due to steric hindrance and deactivation of the ring with each successive coupling.
-
Stoichiometry: Ensure you are using a sufficient excess of the alkyne. For a threefold coupling, using at least 3.3 to 3.5 equivalents of 4-ethynylpyridine is a good starting point to drive the equilibrium towards the tris-substituted product.
-
Reaction Time and Temperature: A full threefold coupling will likely require longer reaction times and potentially higher temperatures than a simple mono-coupling. Monitor the reaction progress closely. Once the mono- and di-substituted intermediates are formed, you may need to increase the temperature to facilitate the final coupling step.
-
Catalyst Loading: For challenging transformations, increasing the palladium catalyst and copper co-catalyst loading can improve conversion. See the parameters in Table 1 for recommended ranges.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of each key reagent in the Sonogashira coupling?
A1: The reaction is a synergistic interplay of three key components:
-
Palladium Catalyst (e.g., Pd(PPh₃)₄): This is the primary catalyst. The Pd(0) center undergoes oxidative addition with the aryl halide (1,3,5-trihalobenzene), bringing it into the catalytic cycle. It then undergoes transmetalation with the copper acetylide and, finally, reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[6]
-
Copper(I) Co-Catalyst (CuI): The copper(I) salt reacts with the terminal alkyne in the presence of the base to form a copper(I) acetylide intermediate.[1] This species is more nucleophilic than the deprotonated alkyne alone and readily participates in the transmetalation step with the palladium complex, which is often the rate-determining step of the overall cycle.[6]
-
Amine Base (e.g., Et₃N, DIPA): The base has two critical functions. First, it deprotonates the terminal alkyne, allowing it to coordinate to the copper(I) salt.[9] Second, it neutralizes the hydrogen halide (HX) that is formed as a byproduct during the reaction, preventing it from interfering with the catalytic cycle.[1]
Q2: Which aryl halide should I use: 1,3,5-tribromobenzene or 1,3,5-triiodobenzene?
A2: The choice of halide significantly impacts reactivity. The general reactivity trend for the oxidative addition step is I > Br > Cl .[3]
-
1,3,5-Triiodobenzene: This is the most reactive substrate. It will allow for milder reaction conditions (lower temperatures, potentially lower catalyst loadings) and is the recommended starting material for optimizing this reaction initially.
-
1,3,5-Tribromobenzene: This is a less reactive but often more cost-effective alternative. Couplings with aryl bromides typically require higher temperatures and may be more prone to catalyst decomposition.[2] If using the bromide, consider using more robust palladium catalysts with electron-rich, bulky phosphine ligands.[5]
Q3: What are the best practices for setting up a Sonogashira reaction for this synthesis?
A3: A meticulous setup is key to success.
-
Glassware: Ensure all glassware is oven- or flame-dried to remove moisture.
-
Reagent Addition Sequence: A standard and reliable procedure is to add the solid reagents (1,3,5-trihalobenzene, Pd catalyst, CuI) to the reaction flask first.
-
Inert Atmosphere: Seal the flask, and purge thoroughly with an inert gas (argon is preferred due to its density).
-
Solvent/Base Addition: Add the degassed solvent and amine base via syringe.
-
Alkyne Addition: Finally, add the 4-ethynylpyridine via syringe. If it is a solid, it can be added with the other solids.
-
Execution: Stir the reaction at room temperature or begin heating as required, all while maintaining a positive pressure of inert gas.
Data & Protocols
Table 1: Recommended Reaction Parameters for Optimizing Yield
| Parameter | Recommended Range | Rationale & Key Considerations |
| Aryl Halide | 1,3,5-Triiodobenzene | Highest reactivity, allows for milder conditions.[3] |
| Alkyne (Equivalents) | 3.3 - 3.5 eq. | A slight excess is needed to drive the reaction to threefold substitution. |
| Pd Catalyst Loading | 1 - 5 mol% | Higher loadings may be needed for the less reactive tribromobenzene.[6] |
| CuI Co-catalyst Loading | 2 - 10 mol% | A higher ratio relative to palladium can sometimes accelerate the reaction. |
| Base (Equivalents) | > 6 eq. (or as solvent) | Must be sufficient to neutralize all 3 equivalents of HX produced. |
| Solvent | Triethylamine / THF (2:1) | The amine base acts as both a reagent and solvent. THF can aid solubility.[2] |
| Temperature | 25 °C to 80 °C | Start at room temperature. Heat may be required, especially for the final coupling step. |
| Reaction Time | 12 - 48 hours | Monitor by TLC/LC-MS to determine completion. |
Experimental Protocol: Synthesis of 1,3,5-Tris(pyridin-4-ylethynyl)benzene
This protocol is a starting point and should be optimized based on experimental observations.
-
Setup: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 1,3,5-triiodobenzene (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and CuI (0.10 mmol, 10 mol%).
-
Degassing: Seal the flask with a septum and purge with argon for 15 minutes.
-
Solvent Addition: Add a degassed mixture of triethylamine (20 mL) and THF (10 mL) via a cannula or syringe. Stir the mixture to dissolve the solids.
-
Alkyne Addition: Add 4-ethynylpyridine (3.3 mmol, 3.3 eq.) to the reaction mixture via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 2 hours, then heat to 60 °C. Monitor the reaction progress every 4-6 hours using TLC (e.g., 1:1 Hexanes:Ethyl Acetate with 1% triethylamine). The reaction is typically complete within 24-48 hours.
-
Workup: After the reaction is complete (as indicated by the disappearance of starting materials and intermediates), cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane (DCM) and wash with aqueous ammonia solution to remove copper salts, followed by water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography on silica gel (using a solvent system such as DCM/Methanol) or by recrystallization to yield the pure 1,3,5-Tris(pyridin-4-ylethynyl)benzene.
Visualizations
Catalytic Cycles of the Sonogashira Coupling
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting poor Sonogashira coupling yields.
References
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Royal Society of Chemistry. (n.d.). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]
-
Niknam, K., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
-
Chemical Communications. (n.d.). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. [Link]
-
The Organic Chemistry Tutor. (2019, January 7). Sonogashira coupling. YouTube. [Link]
-
Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]
-
Arbon, J., et al. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. [Link]
-
Royal Society of Chemistry. (n.d.). 3, 6-di(pyridin-2-yl)-1,2,4,5-tetrazine capped Pd(0) nanoparticles: catalyst for copper-free Sonogashira coupling of aryl halide. [Link]
-
National Institutes of Health. (2023, November 22). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]
-
Springer. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
-
I.R.I.S. (n.d.). Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(1-methylpyridin-1-ium) Iodide. [Link]
-
Organic Letters. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
Technical Support Center: Synthesis of 1,3,5-Tris(pyridin-4-ylethynyl)benzene
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 1,3,5-Tris(pyridin-4-ylethynyl)benzene. The synthesis of this highly conjugated, star-shaped molecule, a valuable building block in materials science and supramolecular chemistry, is primarily achieved through a threefold Sonogashira cross-coupling reaction. While powerful, this reaction is prone to several side reactions that can significantly impact yield and purity. This guide is designed to help you navigate these challenges and achieve a successful synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 1,3,5-Tris(pyridin-4-ylethynyl)benzene. Each issue is presented in a question-and-answer format, providing insights into the root cause and offering detailed remedial actions.
Problem 1: My final product is contaminated with a significant amount of a diyne byproduct, likely from the homocoupling of 4-ethynylpyridine.
Answer: This is a classic case of the Glaser-Hay coupling, a common side reaction in Sonogashira couplings that is promoted by the copper(I) co-catalyst in the presence of oxygen.[1] The copper(I) acetylide intermediate, crucial for the Sonogashira cycle, can undergo oxidative dimerization to form a 1,3-diyne.
Causality: The Glaser coupling is highly dependent on the presence of both a copper(I) salt and an oxidant, which is typically atmospheric oxygen. The mechanism involves the oxidation of Cu(I) to Cu(II), which then facilitates the coupling of two acetylide units.
Preventative Measures & Protocols:
-
Rigorous Exclusion of Oxygen: The most critical step is to maintain a strictly inert atmosphere throughout the reaction.
-
Protocol:
-
Use Schlenk techniques or a glovebox for the entire setup and reaction.
-
Degas all solvents (e.g., by three freeze-pump-thaw cycles or by sparging with argon or nitrogen for at least 30 minutes).
-
Purge the reaction vessel thoroughly with an inert gas before adding reagents.
-
-
-
Minimize Copper Catalyst Concentration: While Cu(I) accelerates the Sonogashira reaction, an excess can favor the Glaser coupling.
-
Recommendation: Use the lowest effective concentration of the copper(I) iodide (CuI) co-catalyst, typically in the range of 1-5 mol%.
-
-
Slow Addition of the Alkyne: Adding the 4-ethynylpyridine solution slowly to the reaction mixture can help to keep its concentration low at any given time, thus disfavoring the bimolecular homocoupling reaction.
-
Consider a Copper-Free Protocol: If homocoupling remains a persistent issue, switching to a copper-free Sonogashira reaction is an excellent alternative. These protocols often require a more specialized palladium catalyst/ligand system but completely eliminate the primary cause of Glaser coupling.
-
Copper-Free Sonogashira Protocol Example:
-
Catalyst system: Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as XPhos or SPhos.
-
Base: A strong, non-coordinating base like cesium carbonate (Cs₂CO₃) is often effective.
-
Solvent: Anhydrous, degassed solvents such as toluene or dioxane are commonly used.
-
-
Problem 2: My reaction is incomplete, and I have a mixture of mono-, di-, and tri-substituted products.
Answer: Incomplete reaction is a common challenge in multiple cross-coupling reactions on a single core. This can be due to several factors, including catalyst deactivation, insufficient reaction time or temperature, or steric hindrance.
Causality:
-
Catalyst Deactivation: The palladium catalyst can be sensitive to impurities and may decompose over the course of the reaction, especially at elevated temperatures. The formation of palladium black is a visual indicator of this issue.
-
Steric Hindrance: As more pyridylethynyl groups are added to the benzene ring, steric hindrance can slow down the subsequent coupling steps.
-
Insufficient Reactivity: The reactivity of the C-X bond in the 1,3,5-trihalobenzene is crucial. Iodides are generally more reactive than bromides, which are more reactive than chlorides.
Troubleshooting & Optimization:
-
Choice of Halide: If you are using 1,3,5-tribromobenzene, consider switching to 1,3,5-triiodobenzene for increased reactivity.
-
Catalyst and Ligand Selection:
-
Use a robust palladium catalyst system. For example, pre-formed catalysts like Pd(PPh₃)₄ or in-situ generated catalysts from a Pd(II) source (e.g., PdCl₂(PPh₃)₂) and a phosphine ligand are common.[2][3]
-
The choice of phosphine ligand can significantly impact catalyst stability and activity. Triphenylphosphine (PPh₃) is widely used, but for more challenging couplings, bulkier and more electron-rich ligands can be beneficial.
-
-
Reaction Conditions:
-
Temperature: While Sonogashira reactions can often be run at room temperature, a stubborn reaction may require heating. Monitor the reaction for catalyst decomposition if you increase the temperature.
-
Reaction Time: These threefold couplings can be slow. Ensure you are running the reaction for a sufficient duration (24-48 hours is not uncommon). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Stoichiometry: Ensure you are using a slight excess of the 4-ethynylpyridine (e.g., 3.3 to 3.5 equivalents) to drive the reaction to completion.
Problem 3: I am observing catalyst decomposition (formation of palladium black).
Answer: The formation of palladium black indicates the precipitation of elemental palladium from the catalytic cycle, rendering it inactive.
Causality:
-
Presence of Oxygen: As mentioned for Glaser coupling, oxygen can also contribute to the decomposition of the Pd(0) catalyst.
-
High Temperatures: Many palladium catalysts are thermally sensitive and will decompose at excessive temperatures.
-
Impurities: Impurities in the reagents or solvents can poison the catalyst.
Preventative Measures:
-
Strictly Anaerobic Conditions: This is the most critical factor. Ensure all reagents and solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas.
-
Temperature Control: Do not overheat the reaction mixture. If heating is necessary, do so cautiously and monitor for any visual changes.
-
Use High-Purity Reagents: Use freshly purified reagents and anhydrous, high-purity solvents.
-
Ligand Protection: The phosphine ligand helps to stabilize the palladium center. Ensure an adequate amount of ligand is present.
Frequently Asked Questions (FAQs)
Q1: What are the best starting materials for this synthesis?
A1: The most common starting materials are 1,3,5-trihalobenzene (typically 1,3,5-tribromobenzene or 1,3,5-triiodobenzene) and 4-ethynylpyridine. 1,3,5-triiodobenzene is more reactive and may lead to higher yields and shorter reaction times, but it is also more expensive.
Q2: Which palladium catalyst and ligand combination is recommended?
A2: A common and effective system is a combination of a palladium(II) precatalyst like bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) and a copper(I) co-catalyst such as copper(I) iodide (CuI).[2] Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is also frequently used.[4] The triphenylphosphine ligands are crucial for stabilizing the palladium catalyst.
Q3: What is the role of the amine base in the Sonogashira reaction?
A3: The amine base, typically a mild base like triethylamine (TEA) or diisopropylamine (DIPA), serves two primary purposes:
-
It neutralizes the hydrogen halide (HX) that is formed as a byproduct of the reaction.
-
It facilitates the deprotonation of the terminal alkyne to form the reactive acetylide species. In many cases, the amine can also serve as the solvent.
Q4: How do I purify the final product, 1,3,5-Tris(pyridin-4-ylethynyl)benzene?
A4: Purification can be challenging due to the potential for multiple byproducts. A common procedure involves:
-
Work-up: After the reaction is complete, the mixture is typically filtered to remove insoluble catalyst residues. The filtrate is then subjected to an aqueous work-up to remove the amine base and salts. An extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) is performed.
-
Column Chromatography: The crude product is then purified by column chromatography on silica gel. The polarity of the eluent will need to be optimized, but a gradient of ethyl acetate in hexane or dichloromethane is a good starting point. The nitrogen atoms in the pyridine rings can cause the compound to streak on silica gel; adding a small amount of triethylamine (e.g., 1%) to the eluent can help to mitigate this.
-
Recrystallization: The fractions containing the pure product can be combined, the solvent evaporated, and the resulting solid can be further purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and hexane, or ethanol and water.[5]
Q5: Can the pyridine nitrogen interfere with the reaction?
A5: Yes, the lone pair of electrons on the pyridine nitrogen can potentially coordinate to the palladium or copper catalysts.[1] This can sometimes inhibit the catalytic activity. However, in many reported syntheses of this molecule, this does not appear to be a prohibitive issue, likely due to the use of phosphine ligands which have a strong affinity for the palladium center. If you suspect catalyst inhibition, using a higher catalyst loading or a more robust ligand system may be beneficial.
Experimental Protocols & Data
Table 1: Comparison of Reaction Conditions for Sonogashira Coupling
| Parameter | Copper-Catalyzed Protocol | Copper-Free Protocol | Rationale & Remarks |
| Palladium Catalyst | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ | Pd(OAc)₂ or Pd₂(dba)₃ | Pd(II) precatalysts are often more air-stable. |
| Ligand | PPh₃ | Bulky, electron-rich phosphines (e.g., XPhos) | Bulky ligands promote reductive elimination and stabilize the catalyst. |
| Copper Co-catalyst | CuI (1-5 mol%) | None | Essential for avoiding Glaser homocoupling. |
| Base | Triethylamine, Diisopropylamine | Cs₂CO₃, K₂CO₃ | Stronger, non-coordinating bases are often needed in copper-free systems. |
| Solvent | Triethylamine, THF, DMF | Toluene, Dioxane | Must be anhydrous and deoxygenated. |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) | Critical for preventing both Glaser coupling and catalyst decomposition. |
Protocol: Synthesis of 1,3,5-Tris(pyridin-4-ylethynyl)benzene (Copper-Catalyzed)
This protocol is a representative example and may require optimization.
-
To a flame-dried Schlenk flask under an argon atmosphere, add 1,3,5-tribromobenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed triethylamine and tetrahydrofuran (THF) via syringe.
-
In a separate flask, dissolve 4-ethynylpyridine (3.5 eq) in anhydrous, degassed THF.
-
Add the 4-ethynylpyridine solution to the reaction mixture dropwise over 30 minutes.
-
Heat the reaction mixture to 60-70 °C and stir for 24-48 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in dichloromethane and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient with 1% triethylamine) to afford the pure product as a solid.
Visualizing the Reaction Pathways
To better understand the desired reaction and the primary side reaction, the following diagrams illustrate the catalytic cycles.
Caption: The Catalytic Cycle of the Sonogashira Cross-Coupling Reaction.
Caption: The Competing Glaser-Hay Homocoupling Side Reaction.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
-
Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 26, 2026, from [Link]
-
Tykwinski, R. R. (2003). Evolution of the Sonogashira cross-coupling reaction. Angewandte Chemie International Edition, 42(14), 1566-1568. [Link]
-
Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations. Angewandte Chemie International Edition, 46(6), 834-871. [Link]
-
Alami, M., & Crousse, B. (2004). Amine-free Sonogashira type reactions. Chemical Reviews, 104(12), 6131-6152. [Link]
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]
-
Shaikh, A. C., & Ghorpade, R. E. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI, 10(4), 443. [Link]
-
Martek, B. A., Gazvoda, M., Urankar, D., & Košmrlj, J. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(13), 4938–4943. [Link]
-
Chemistry LibreTexts. (2021, August 15). Sonogashira Coupling. Retrieved January 26, 2026, from [Link]
-
Wikipedia. (2023, November 13). Sonogashira coupling. Retrieved January 26, 2026, from [Link]
-
Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(1-methylpyridin-1-ium) Iodide. (2023). Molecules, 28(22), 7567. [Link]
-
Wikipedia. (2023, December 2). Palladium-catalyzed coupling reactions. Retrieved January 26, 2026, from [Link]
-
Rahman, M. M., & Ahamed, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7436–7465. [Link]
-
Dadwal, A., & Singh, G. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4619–4635. [Link]
-
Synthesis of Diethynyltriptycene-Linked Dipyridyl Ligands. (2014). The Journal of Organic Chemistry, 79(11), 5349–5353. [Link]
Sources
improving the solubility of 1,3,5-Tris(pyridin-4-ylethynyl)benzene for characterization
Technical Support Center: Characterization of 1,3,5-Tris(pyridin-4-ylethynyl)benzene
Welcome to the technical support guide for 1,3,5-Tris(pyridin-4-ylethynyl)benzene (TPEB). This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges related to the low solubility of this compound during characterization. As a planar, rigid molecule with strong intermolecular π-π stacking potential, TPEB presents significant solubility hurdles that can impede accurate analysis. This guide is designed to provide both theoretical understanding and practical, field-proven protocols to ensure successful characterization.
Troubleshooting Guide: Solubility Enhancement
This section addresses the primary obstacle in working with TPEB: achieving sufficient concentration in solution for analysis. The inherent planarity and extensive π-conjugated system of TPEB promote strong intermolecular interactions, leading to poor solubility in many common organic solvents.
Issue: My TPEB won't dissolve for NMR or UV-Vis analysis.
Root Cause Analysis: The compound's high degree of symmetry and aromaticity contribute to a stable crystal lattice, making it energetically unfavorable to break these intermolecular forces for solvation. The pyridyl nitrogen atoms offer sites for hydrogen bonding but are often sterically shielded within the crystal structure.
Step-by-Step Protocol for Dissolution:
-
Solvent Selection: Start with the most promising solvents. Based on vendor data and the polar nature of the pyridyl groups, Dimethyl Sulfoxide (DMSO) is the recommended starting point.
-
Initial Attempt (Cold):
-
Accurately weigh 1-2 mg of TPEB into a clean, dry vial.
-
Add 0.5 mL of solvent (e.g., DMSO).
-
Vortex vigorously for 2-3 minutes at room temperature.
-
Visually inspect for undissolved solid. If particulates remain, proceed to the next step.
-
-
Energy Input (Sonication & Heating):
-
Place the vial in a bath sonicator. Sonicate for 15-20 minutes. Vendor datasheets specifically recommend sonication to aid dissolution in DMSO. This mechanical agitation helps break apart crystal lattice aggregates.
-
If sonication is insufficient, gently warm the solution to 40-50°C while stirring. Caution: Avoid excessive heat which could degrade the sample, especially in reactive solvents.
-
Allow the solution to cool to room temperature and observe for any precipitation. A supersaturated solution may form, which is useful for some experiments but must be noted.
-
-
Protonation Strategy (Acidification):
-
The pyridyl nitrogen atoms (pKa ≈ 5) can be protonated to create a cationic salt, which often exhibits significantly enhanced solubility in polar solvents.
-
Prepare a dilute solution of a non-interfering acid (e.g., a few drops of deuterated trifluoroacetic acid (TFA-d) for NMR in a solvent like DMSO-d₆ or methanol-d₄).
-
Add the acid dropwise to the suspension and observe for dissolution. This is particularly effective but will alter the chemical shifts in NMR and the λ_max in UV-Vis spectra, a factor that must be accounted for during data interpretation.
-
Solubility Data Summary
| Solvent | Solubility | Recommended Technique | Reference |
| Dimethyl Sulfoxide (DMSO) | 3.82 mg/mL (10.01 mM) | Sonication is recommended. | |
| Chloroform | Poorly Soluble | Not recommended for initial trials. | General Observation |
| Methanol / Ethanol | Poorly Soluble | May improve with acidification. | General Observation |
| Tetrahydrofuran (THF) | Poorly Soluble | Not recommended for initial trials. | General Observation |
| Water | Insoluble | Soluble only if derivatized or protonated. | General Observation |
Frequently Asked Questions (FAQs)
NMR Characterization
Q1: What is the best deuterated solvent for ¹H and ¹³C NMR of TPEB?
A1: DMSO-d₆ is the most effective and recommended solvent. Its high polarity and boiling point are well-suited to dissolve TPEB, especially with the aid of sonication and gentle heating. While chloroform-d is a common NMR solvent, TPEB's solubility is typically insufficient for acquiring a high-quality spectrum. For variable temperature (VT) NMR studies, be mindful of DMSO's high freezing point (18.5°C).
Q2: I managed to dissolve my TPEB in DMSO-d₆, but my NMR peaks are broad. What's happening?
A2: Peak broadening can be attributed to several factors:
-
Aggregation: Even in solution, TPEB molecules can stack via π-π interactions, especially at higher concentrations. This aggregation leads to a distribution of chemical environments and restricted molecular tumbling, causing broader peaks. Try acquiring the spectrum at a higher temperature (e.g., 50-80°C) to break up these aggregates.
-
Low Concentration: If your concentration is too low, the signal-to-noise ratio will be poor, requiring a high number of scans. This can accentuate baseline distortions that may appear as broadness. Ensure you have at least 1-2 mg in ~0.6 mL of solvent.
-
Paramagnetic Impurities: Trace metal impurities from synthesis (e.g., palladium or copper catalysts) can cause significant peak broadening. If suspected, purifying the sample by column chromatography or recrystallization (if a suitable solvent system can be found) is advised.
Mass Spectrometry
Q3: I cannot get a signal for TPEB using standard ESI-MS. What should I do?
A3: The low solubility and non-volatile nature of TPEB make it a challenging analyte for conventional Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). The primary issue is the inability to deliver a sufficient quantity of solvated ions to the gas phase.
Recommended MS Techniques for Poorly Soluble Compounds:
-
MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight): This is an excellent alternative. A solvent-free sample preparation method, involving mechanically mixing the solid TPEB analyte with a suitable matrix (e.g., 7,7,8,8-tetracyanoquinodimethane), can be used to characterize insoluble polycyclic aromatic compounds[1].
-
DART-MS (Direct Analysis in Real Time): This technique allows for the direct analysis of solids or liquids in an open-air environment with minimal sample preparation. It is particularly useful for high molecular weight, low solubility compounds[2].
-
Pyrolysis-GC-MS: In this method, the sample is thermally decomposed (pyrolyzed) into smaller, volatile fragments that can be analyzed by GC-MS. This provides structural information but does not yield the molecular ion.
UV-Vis Spectroscopy
Q4: What should I expect for the UV-Vis spectrum of TPEB, and which solvent is best?
A4: TPEB possesses an extensive π-conjugated system, which will result in strong absorption in the UV region. The spectrum will likely feature multiple bands corresponding to π → π* transitions. Similar phenylene ethynylene oligomers show absorption maxima in the 311-324 nm range[3]. The inclusion of pyridyl rings may also introduce n → π* transitions, although these are often much weaker[4].
For solvent choice, use a UV-grade solvent that can dissolve the compound and is transparent in the expected region of absorption.
-
DMSO: A good choice due to its solvating power, but ensure the UV-cutoff is acceptable for your region of interest.
-
Acidified Methanol/Ethanol: If protonation is used to solubilize the sample, be aware that this will cause a significant shift in the absorption spectrum (a bathochromic or red-shift is common) due to changes in the electronic structure of the chromophore[5]. This effect must be reported.
Visualized Workflows and Protocols
Workflow for Solubility Testing and Method Selection
The following diagram outlines a logical workflow for researchers to follow when attempting to characterize TPEB.
Caption: Decision workflow for TPEB solubility and characterization.
Experimental Protocol: Preparing a TPEB Sample for NMR
-
Preparation: Place 2 mg of TPEB into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of DMSO-d₆.
-
Initial Dissolution: Cap the NMR tube and vortex for 1 minute. Check for visible particles against a light source.
-
Sonication: Place the NMR tube in a small beaker of water and sonicate in a bath sonicator for 15 minutes.
-
Final Check: After sonication, inspect the solution again. If it is clear and homogenous, it is ready for analysis. If trace solids remain, allow them to settle at the bottom of the tube before inserting it into the spectrometer to avoid shimming issues.
-
Data Acquisition: Acquire the spectrum at room temperature first. If peaks are broad, consider re-acquiring at an elevated temperature (e.g., 80°C) after ensuring the spectrometer is configured for VT experiments.
References
-
ResearchGate. (n.d.). Study of the Stability of Polycyclic Aromatic Nitrogen Heterocycles in Spilled Crude Oils From Weathering Experiment. Retrieved from [Link]
-
Wiley Online Library. (2018). Co‐Crystal Formation of Partially Fluorinated 1,3,5‐Tris(phenylethynyl)benzenes. Retrieved from [Link]
-
ResearchGate. (n.d.). UV - vis spectra of phenylene ethynylene oligomers in solutions and on.... Retrieved from [Link]
-
ACS Publications. (2002). MALDI-TOF Mass Spectrometry of Insoluble Giant Polycyclic Aromatic Hydrocarbons by a New Method of Sample Preparation. Retrieved from [Link]
-
PubMed. (2005). In vitro permeability of poorly aqueous soluble compounds using different solubilizers in the PAMPA assay with liquid chromatography/mass spectrometry detection. Retrieved from [Link]
-
MDPI. (2022). The Significant Contribution of Polycyclic Aromatic Nitrogen Heterocycles to Light Absorption in the Winter North China Plain. Retrieved from [Link]
-
YouTube. (2020). UV Spectra Of Benzene & its derivatives, polycyclic aromatic compounds and heterocyclic compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular structure of 1,3,5-tris(pyridine-4-ylethynyl)benzene 51 and.... Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of liquid crystalline materials based on 1,3,5-triphenylbenzene and 2,4,6-triphenyl-1,3,5-s-triazine. Retrieved from [Link]
-
NIH National Library of Medicine. (2022). Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). ULTRAVIOLET SPECTROSCOPY. Retrieved from [Link]
-
Technology Networks. (2021). Mass Spectrometry Analysis of Low Solubility, High Molecular Weight Compounds. Retrieved from [Link]
-
PeerJ. (2021). Extended characterization of petroleum aromatics using off-line LC-GC-MS. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzene with functional groups and uv-vis absorption?. Retrieved from [Link]
-
ResearchGate. (n.d.). PRESSURE EFFECTS IN POLYCYCLIC AROMATIC NITROGENATED HETEROCYCLES (PANHs): DIAGNOSTIC QUALITIES and COSMOBAROMETRY POTENTIAL. Retrieved from [Link]
-
Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]
-
PubMed. (2018). Characterization of Nitrogen-Containing Polycyclic Aromatic Heterocycles in Crude Oils and Refined Petroleum Products. Retrieved from [Link]
-
ACS Publications. (2007). Unresolved Complex Mixtures of Aromatic Hydrocarbons: Thousands of Overlooked Persistent, Bioaccumulative, and Toxic Contaminants in Mussels. Retrieved from [Link]
-
PubChem. (n.d.). 1,3,5-Tris(4-ethynylphenyl)benzene. Retrieved from [Link]
Sources
Technical Support Center: Crystallization of 1,3,5-Tris(pyridin-4-ylethynyl)benzene-Based MOFs
This technical support guide is designed for researchers, scientists, and drug development professionals working with Metal-Organic Frameworks (MOFs) based on the 1,3,5-Tris(pyridin-4-ylethynyl)benzene (TPEB) linker. Poor crystallinity is a common hurdle in the synthesis of novel MOFs, leading to materials with suboptimal porosity, stability, and performance. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you achieve highly crystalline TPEB-based MOFs.
Troubleshooting Guide: From Amorphous Powder to Single Crystals
This section addresses specific experimental issues you might encounter and provides a logical, step-by-step approach to resolving them.
Q1: My reaction yielded an amorphous powder. What are the likely causes and how can I promote crystallinity?
An amorphous product indicates that the nucleation and/or crystal growth processes were kinetically trapped in a disordered state. This is a common issue with rigid, N-heterocyclic linkers like TPEB. Here’s a systematic approach to troubleshoot this problem:
1. Re-evaluate Your Starting Materials:
-
Ligand Purity: The 1,3,5-Tris(pyridin-4-ylethynyl)benzene linker is susceptible to impurities from its synthesis, such as partially reacted intermediates or residual catalysts.[1] These impurities can act as "crystal growth inhibitors."
-
Actionable Advice: Purify the TPEB linker via recrystallization or column chromatography. Confirm its purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
-
Metal Salt Quality: Ensure the metal salt is of high purity and appropriately hydrated. The presence of unknown counter-ions or variations in hydration state can significantly affect the coordination chemistry.
2. Optimize the Solvent System:
The choice of solvent is critical as it influences the solubility of the precursors and the kinetics of the self-assembly process.[2]
-
Polarity and Coordination: For pyridyl-based linkers, a mixture of a polar aprotic solvent (like DMF or DEF) and a protic solvent (like ethanol or methanol) often yields good results. The protic solvent can help in the deprotonation of any coordinating water molecules and influence the coordination sphere of the metal ion.
-
Solubility Control: If the precursors are too soluble, nucleation might be too rapid, leading to an amorphous precipitate. Conversely, poor solubility can hinder the formation of the necessary secondary building units (SBUs).
-
Actionable Advice: Systematically screen different solvent ratios (e.g., DMF:EtOH from 10:1 to 1:10). Consider using a co-solvent to fine-tune the polarity.
-
3. Introduce a Modulator:
Modulators are crucial for controlling the kinetics of MOF formation. They compete with the linker for coordination to the metal centers, slowing down the reaction and allowing for more ordered crystal growth.[3]
-
Types of Modulators:
-
Monocarboxylic Acids: Acetic acid, formic acid, and benzoic acid are commonly used. They can deprotonate in situ and cap the growing SBUs, preventing rapid, uncontrolled polymerization.
-
Inorganic Acids: Small amounts of acids like HCl or HNO₃ can also act as modulators by influencing the pH and the speciation of the metal ions in solution.
-
-
Concentration is Key: The concentration of the modulator is critical. Too little will have no effect, while too much can completely inhibit crystal formation.
-
Actionable Advice: Start with a small amount of modulator (e.g., 10-50 equivalents relative to the metal salt) and systematically increase the concentration. Acetic acid is a good starting point for many systems.
-
4. Fine-Tune the Reaction Temperature and Time:
Temperature directly impacts the thermodynamics and kinetics of MOF formation.[4]
-
Temperature Ramping: Instead of a single high temperature, a gradual temperature ramp can promote the formation of fewer, larger crystals.
-
Lower Temperatures: For some systems, a lower reaction temperature held for a longer duration can favor the thermodynamic product, which is typically more crystalline.
-
Actionable Advice: Try a temperature gradient from 80°C to 120°C. Extend the reaction time from 24 hours to 72 hours to see if crystallinity improves.
-
Q2: I've obtained a crystalline product, but the crystals are too small. How can I increase the crystal size?
Small crystal size is often a result of a high nucleation rate relative to the crystal growth rate. To obtain larger crystals, you need to favor the growth of existing nuclei over the formation of new ones.
1. Modulator Concentration and Type:
-
Mechanism: Modulators, by reversibly binding to the metal centers, can effectively decrease the concentration of available growth sites, thereby slowing down both nucleation and growth. By carefully tuning the modulator concentration, you can create a regime where growth is favored over nucleation.[5]
-
Actionable Advice:
-
Increase the concentration of your current modulator in a stepwise manner.
-
Experiment with different modulators. For instance, a bulkier modulator like benzoic acid might slow down the growth rate more effectively than a smaller one like formic acid.
-
2. Control Reactant Concentration:
-
Lower Supersaturation: High supersaturation leads to rapid nucleation. By lowering the concentration of your metal salt and linker, you can reduce the driving force for nucleation and promote slower, more controlled growth on existing crystal surfaces.
-
Actionable Advice: Decrease the concentrations of both the TPEB linker and the metal salt by 25-50% while keeping their molar ratio constant.
3. Temperature Profile:
-
Isothermal vs. Ramped: A slow temperature ramp can be beneficial. The initial lower temperature allows for the formation of a limited number of nuclei, and the subsequent increase in temperature provides the energy for these nuclei to grow.[6]
-
Actionable Advice: Program your oven to ramp from a lower temperature (e.g., 60°C) to the final reaction temperature over several hours.
Frequently Asked Questions (FAQs)
Q: What is the ideal metal-to-linker ratio for TPEB-based MOFs?
The optimal ratio is highly dependent on the desired topology and the coordination number of the metal ion. For a trivalent linker like TPEB, a good starting point is often a 1:1 or 2:3 metal-to-linker molar ratio. However, it is always advisable to screen a range of ratios (e.g., 3:1, 2:1, 1:1, 1:2, 1:3) to find the optimal conditions for your specific system.
Q: Can I use post-synthetic modification to improve the crystallinity of my TPEB-MOF?
Yes, post-synthetic modification (PSM) can sometimes be used to "heal" defects in a crystalline lattice and improve the overall crystallinity.[7][8]
-
Solvent-Assisted Healing: Soaking the poorly crystalline MOF in a fresh solution of the linker and a modulator at a slightly elevated temperature can sometimes lead to a recrystallization process that improves the long-range order.
-
Ligand Exchange: In some cases, introducing a small amount of a different, but structurally similar, ligand can help to anneal the structure. However, this is a more advanced technique and should be approached with caution.
Q: How do I properly activate my TPEB-MOF to ensure I'm measuring its true porosity?
Activation involves the removal of solvent molecules from the pores of the MOF without causing the framework to collapse.
-
Solvent Exchange: Before heating, it's crucial to exchange the high-boiling synthesis solvent (e.g., DMF) with a more volatile solvent like ethanol or acetone. This is typically done by soaking the as-synthesized MOF in the new solvent for several days, with frequent solvent changes.
-
Thermal Activation: After solvent exchange, the MOF should be heated under vacuum. The temperature should be high enough to remove the solvent but below the decomposition temperature of the MOF. A typical starting point is 120-150°C under dynamic vacuum for 12-24 hours. Thermogravimetric analysis (TGA) can help determine the optimal activation temperature.
Experimental Protocols
Protocol 1: Purification of 1,3,5-Tris(pyridin-4-ylethynyl)benzene (TPEB)
-
Dissolution: Dissolve the crude TPEB in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., a mixture of chloroform and hexane).
-
Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4°C) to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the purified TPEB under vacuum.
-
Characterization: Confirm the purity using ¹H NMR, ¹³C NMR, and melting point determination.
Protocol 2: General Solvothermal Synthesis of a TPEB-based MOF
-
Reactant Preparation: In a glass vial, dissolve the purified TPEB linker and the metal salt in the chosen solvent or solvent mixture (e.g., DMF/EtOH).
-
Modulator Addition: Add the desired amount of modulator (e.g., acetic acid) to the solution.
-
Sonication: Briefly sonicate the mixture to ensure homogeneity.
-
Sealing: Cap the vial tightly.
-
Heating: Place the vial in a preheated oven at the desired temperature (e.g., 100°C) for the specified time (e.g., 48 hours).
-
Cooling: Allow the oven to cool down slowly to room temperature.
-
Isolation: Collect the crystalline product by centrifugation or filtration.
-
Washing: Wash the product several times with the synthesis solvent to remove any unreacted precursors.
-
Activation: Follow the activation procedure outlined in the FAQ section.
Data Presentation
Table 1: Recommended Starting Conditions for TPEB-MOF Synthesis Optimization
| Parameter | Recommended Range | Rationale |
| Metal Salt | Nitrates, Chlorides, Acetates | Counter-ions can influence reactivity and SBU formation. |
| Solvent System | DMF, DEF, EtOH, MeOH, H₂O | A mixture of polar aprotic and protic solvents is often beneficial. |
| Solvent Ratio (DMF:EtOH) | 10:1 to 1:10 | Fine-tunes precursor solubility and reaction kinetics. |
| Temperature | 80 - 150 °C | Influences reaction rate and thermodynamic vs. kinetic product formation.[4] |
| Time | 24 - 72 hours | Longer reaction times can allow for crystal growth and healing of defects. |
| Modulator | Acetic Acid, Benzoic Acid, Formic Acid | Controls nucleation and growth rates.[3] |
| Modulator Conc. (equiv. to metal) | 10 - 200 | A wide range should be screened to find the optimal concentration. |
Visualizations
Caption: Decision tree for troubleshooting poor crystallinity in TPEB-based MOFs.
Caption: General workflow for the synthesis of TPEB-based MOFs.
References
-
ResearchGate. (2025). Synthesis of nickel-metal organic framework nanoplates with pyridine modulation and application to supercapacitors. Retrieved from [Link]
-
ResearchGate. (2025). Crystal Growth Mechanisms and Morphological Control of the Prototypical Metal-Organic Framework MOF-5 Revealed by Atomic Force Microscopy. Retrieved from [Link]
- Sun, Y. X., & Sun, W. Y. (2014). Influence of temperature on metal-organic frameworks. Chinese Journal of Inorganic Chemistry, 30(5), 953-963.
-
ResearchGate. (2025). Optimization of MOF Synthesis. Retrieved from [Link]
-
AUB ScholarWorks. (n.d.). The effect of solvent polarity on the properties of activated cyclodextrin based metal organic framework crystals (CD-MOFs). Retrieved from [Link]
-
Inorganic Chemistry. (2021). Postsynthetic Modification of Metal–Organic Frameworks. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvents used in Synthesis of MOFs. Retrieved from [Link]
-
Angewandte Chemie International Edition. (2011). Kinetic Control of MetalOrganic Framework Crystallization Investigated by TimeResolved InSitu XRay Scattering. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). CHAPTER 3: Post‐synthetic Modification of MOFs. Retrieved from [Link]
-
ACS Materials Letters. (n.d.). Modulation of the Photophysics and Internal Dynamics in a Zr Metal Organic Framework by the Inclusion of Fluorinated Guests. Retrieved from [Link]
-
ResearchGate. (n.d.). Time and temperature dependence of MOFs downsizing. Retrieved from [Link]
-
MDPI. (2022). Effects of Acid Modulators on the Microwave-Assisted Synthesis of Cr/Sn Metal-Organic Frameworks. Retrieved from [Link]
-
PubMed. (2019). Rational synthesis and dimensionality tuning of MOFs from preorganized heterometallic molecular complexes. Retrieved from [Link]
-
ResearchGate. (2025). Modulator Effects on the Water-Based Synthesis of Zr/Hf Metal–Organic Frameworks: Quantitative Relationship Studies between Modulator, Synthetic Condition, and Performance. Retrieved from [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Influence of temperature on metal-organic frameworks [html.rhhz.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. books.rsc.org [books.rsc.org]
Technical Support Center: Activation of MOFs with 1,3,5-Tris(pyridin-4-ylethynyl)benzene Linkers
A Guide for Researchers and Scientists
Welcome to the technical support center for the activation of Metal-Organic Frameworks (MOFs) incorporating 1,3,5-Tris(pyridin-4-ylethynyl)benzene (TPEB) linkers. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you successfully activate your MOFs, troubleshoot common issues, and ensure the integrity of your materials. The unique structural rigidity and electronic properties of the TPEB linker make these MOFs highly promising, but also present specific challenges during the activation phase. This guide is structured to address these challenges directly in a practical, question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
This section covers the fundamental concepts and common inquiries regarding the activation of TPEB-based MOFs.
Q1: What is "activation" in the context of MOFs, and why is it critical for TPEB-based frameworks?
A1: Activation is the process of removing guest molecules (typically solvents from the synthesis) from the pores of a MOF without compromising its crystalline structure.[1][2][3] This step is crucial because the presence of these guest molecules blocks the porous network, rendering the MOF ineffective for applications that rely on its surface area and accessible pores, such as gas storage, separation, and catalysis.
For TPEB-based MOFs, the rigid and extended nature of the linker creates a well-defined porous architecture. However, this same rigidity can make the framework susceptible to collapse if the removal of guest molecules is not handled with care. Capillary forces exerted by evaporating solvents can be strong enough to destroy the delicate framework.[1] Therefore, a successful activation protocol is paramount to realizing the full potential of these materials.
Q2: What are the primary methods for activating TPEB-based MOFs?
A2: The most common activation strategies involve thermal treatment, solvent exchange, and supercritical drying.[1]
-
Thermal Activation: This involves heating the MOF under a vacuum to evaporate the guest molecules.[2] While straightforward, direct heating of a MOF containing high-boiling point solvents like DMF or DMSO is often detrimental and can lead to framework collapse.[2]
-
Solvent Exchange: This is a gentler approach where the high-boiling point synthesis solvent is replaced with a more volatile, low-surface-tension solvent (e.g., ethanol, acetone, chloroform, or pentane) through a series of washing steps.[1][3] This is then followed by a milder thermal activation.
-
Supercritical CO2 (scCO2) Drying: This is one of the most effective methods for preserving the structure of delicate MOFs.[1] After exchanging the synthesis solvent with a liquid CO2-miscible solvent like ethanol or acetone, the sample is placed in a critical point dryer. The liquid CO2 is brought to its supercritical state, where the distinction between liquid and gas phases disappears. The CO2 can then be vented as a gas, completely avoiding the capillary stresses that cause pore collapse.[1]
Q3: Which characterization techniques are essential to verify a successful activation?
A3: To confirm that your TPEB-based MOF has been successfully activated, a combination of the following techniques is recommended:
-
Powder X-Ray Diffraction (PXRD): This is the first and most critical check. The PXRD pattern of the activated MOF should match the pattern of the as-synthesized material or the simulated pattern from single-crystal data. A loss of crystallinity, indicated by broadened or absent peaks, suggests framework collapse.[4][5]
-
Gas Adsorption Analysis (e.g., N2 at 77 K): This measurement determines the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution. A high surface area is a strong indicator of successful activation and an accessible porous network.[4][5]
-
Thermogravimetric Analysis (TGA): TGA can confirm the removal of guest solvents. An activated sample should show minimal weight loss at temperatures below the framework's decomposition temperature.[4][6]
Part 2: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Low BET Surface Area After Activation
Symptom: Your N2 adsorption isotherm shows very low uptake, resulting in a calculated BET surface area that is significantly lower than the theoretical value.
Possible Causes:
-
Framework Collapse: The most common cause. The capillary forces during solvent evaporation were too strong for the TPEB framework to withstand.[2][3]
-
Incomplete Solvent Removal: Residual high-boiling point solvents are still trapped within the pores, blocking access for N2 molecules.
-
Particle Agglomeration: During drying, individual MOF crystals can aggregate, blocking pore openings on the exterior of the crystallites.[1]
Recommended Solutions:
-
Refine Your Solvent Exchange Protocol: If you are using thermal activation, ensure your solvent exchange is thorough. High-boiling point solvents like DMF are notoriously difficult to remove. A multi-step exchange with progressively lighter solvents is recommended.
Table 1: Example of a Multi-Step Solvent Exchange Protocol
| Step | Solvent | Immersion Time | Number of Exchanges |
| 1 | Fresh DMF | 12 hours | 2 |
| 2 | Chloroform or Dichloromethane | 12 hours | 3 |
| 3 | Acetone or Ethanol | 12 hours | 3 |
| 4 | Pentane or Hexane (optional, for very delicate frameworks) | 6 hours | 2 |
-
Implement Supercritical CO2 Drying: This is the gold standard for activating delicate frameworks.[1] By avoiding the liquid-gas phase transition, you eliminate the primary cause of framework collapse. See the detailed protocol below.
-
Optimize Thermal Activation Conditions: If using thermal activation after solvent exchange, use a slow heating ramp (e.g., 1-2 °C/min) and a high vacuum. The final activation temperature should be high enough to remove the final solvent but well below the decomposition temperature of the MOF (as determined by TGA).
Verification Steps:
-
Re-run PXRD to check for crystallinity.
-
Perform N2 adsorption analysis to measure the new BET surface area.
Issue 2: PXRD Pattern Shows Loss of Crystallinity
Symptom: The PXRD pattern of your activated sample shows broad, ill-defined peaks, or it looks amorphous compared to the as-synthesized material.
Possible Causes:
-
Mechanical Stress: The framework has collapsed due to the physical stress of solvent removal, as explained above.[2]
-
Thermal Decomposition: The activation temperature was too high, causing the framework to decompose. TPEB linkers are generally robust, but the metal-linker coordination bond can be the weak point.
-
Chemical Instability: The MOF may be unstable in the solvent used for the final exchange.
Troubleshooting Workflow:
Caption: Troubleshooting logic for loss of crystallinity.
Recommended Solutions:
-
Confirm Thermal Stability: Run a TGA on your as-synthesized sample to determine the exact decomposition temperature. Set your activation temperature at least 50-100 °C below this point.
-
Switch to a Gentler Activation Method: If thermal stability is not the issue, framework collapse is the likely culprit. Immediately switch to a supercritical CO2 drying protocol.
-
Solvent Compatibility Check: Ensure the solvents used in the exchange process are compatible with your MOF. The pyridyl nitrogen atoms in the TPEB linker could potentially react with highly acidic or reactive solvents, although this is less common with standard washing solvents.
Part 3: Detailed Experimental Protocols
Protocol 1: Standard Solvent Exchange and Thermal Activation
This protocol is a good starting point for moderately robust TPEB-based MOFs.
-
Initial Wash: After synthesis and collection of the MOF powder, wash the bulk sample with fresh, anhydrous synthesis solvent (e.g., DMF) three times to remove residual reactants.
-
Solvent Exchange (High to Medium Polarity):
-
Decant the DMF and add an excess of anhydrous chloroform or dichloromethane.
-
Gently agitate the suspension for 10 minutes, then let it sit for at least 12 hours.
-
Repeat this step three times, using fresh chloroform each time.
-
-
Solvent Exchange (Medium to Low Polarity):
-
Decant the chloroform and add an excess of anhydrous acetone or ethanol.
-
Gently agitate and allow to exchange for 12 hours.
-
Repeat this step three times with fresh acetone/ethanol.
-
-
Pre-Drying: Filter the sample but do not dry it completely. The goal is a solvent-wet paste.
-
Thermal Activation:
-
Quickly transfer the wet paste to a Schlenk flask or a sample tube for a vacuum furnace.
-
Immediately apply dynamic vacuum.
-
Heat the sample slowly (1-2 °C/min) to a final temperature determined by TGA (e.g., 120-180 °C).
-
Hold at this temperature under high vacuum for at least 12-24 hours to ensure all solvent is removed.
-
Cool the sample to room temperature under vacuum before backfilling with an inert gas like N2 or Argon.
-
Protocol 2: Supercritical CO2 (scCO2) Drying
This is the recommended method for achieving maximum porosity, especially for new or delicate TPEB-based MOFs.
Caption: Workflow for supercritical CO2 drying.
-
Solvent Exchange to a Miscible Solvent:
-
Following synthesis, wash the MOF with fresh DMF as described in Protocol 1.
-
Decant the DMF and exchange with an excess of anhydrous ethanol or acetone. These solvents are fully miscible with liquid CO2.
-
Repeat the exchange at least three times over 24-48 hours to ensure complete removal of the original synthesis solvent.
-
-
Loading the Critical Point Dryer (CPD):
-
Transfer the MOF, kept wet with ethanol/acetone, into the sample holder of the CPD. It is critical that the sample does not dry out at any point.
-
Assemble the CPD chamber according to the manufacturer's instructions.
-
-
Purging with Liquid CO2:
-
Cool the CPD chamber (typically to 10-15 °C) and slowly fill it with liquid CO2 from a siphon cylinder.
-
Perform a series of purge cycles (fill with liquid CO2, let it sit for 20-30 minutes, then vent the liquid) to completely replace the ethanol/acetone with liquid CO2. Typically 5-10 cycles are sufficient.
-
-
Reaching the Supercritical Point:
-
After the final purge, fill the chamber with liquid CO2 and seal it.
-
Heat the chamber to a temperature above the critical point of CO2 (Tc = 31 °C), typically to 35-40 °C. The pressure will rise above the critical pressure (Pc = 72.8 atm).
-
-
Venting and Sample Recovery:
-
Once in the supercritical phase, slowly vent the CO2 gas over several hours while maintaining the temperature above 31 °C. A slow, controlled release is crucial to prevent pressure gradients that could damage the MOF crystals.
-
Once the chamber has returned to atmospheric pressure, it can be cooled and opened to retrieve the dry, fully activated MOF powder.
-
References
-
Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]
-
Activation of metal–organic framework materials. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
(PDF) Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Two porous Ni-MOFs based on 2,4,6-tris(pyridin-4-yl)-1,3,5-triazine showing solvent determined structures and distinctive sorption properties toward CO2 and alkanes. (2021). Dalton Transactions. Retrieved January 27, 2026, from [Link]
-
Four 3D Co(ii) MOFs based on 2,4,6-tris(4-pyridyl)-1,3,5-triazine and polycarboxylic acid ligands and their derivatives as efficient electrocatalysts for oxygen reduction reaction. (2021). Dalton Transactions. Retrieved January 27, 2026, from [Link]
-
Metal-organic frameworks constructed from 2,4,6-Tris(4-pyridyl)-1,3,5-triazine. (2008). PubMed. Retrieved January 27, 2026, from [Link]
-
Understanding Porosity Loss in MOF Pelletization: Intrinsic vs Extrinsic Mechanical Stability in Zn-MOF-74. (n.d.). NIH. Retrieved January 27, 2026, from [Link]
-
Efficient capture of trace benzene vapor by metal–organic frameworks modified with macrocyclic pyridyl ligands. (n.d.). NIH. Retrieved January 27, 2026, from [Link]
-
Efficient capture of trace benzene vapor by metal–organic frameworks modified with macrocyclic pyridyl ligands. (2021). Chemical Science. Retrieved January 27, 2026, from [Link]
-
Identifying pathways to metal–organic framework collapse during solvent activation with molecular simulations. (2023). Journal of Materials Chemistry A. Retrieved January 27, 2026, from [Link]
-
Metal–organic framework. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]
-
Efficient capture of trace benzene vapor by metal–organic frameworks modified with macrocyclic pyridyl ligands. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Understanding the Structural Collapse During Activation of Metal– Organic Frameworks with Copper Paddlewheels. (n.d.). ChemRxiv. Retrieved January 27, 2026, from [Link]
-
Stepwise collapse of a giant pore metal–organic framework. (2021). RSC Publishing. Retrieved January 27, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Identifying pathways to metal–organic framework collapse during solvent activation with molecular simulations - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D3TA04647H [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Stepwise collapse of a giant pore metal–organic framework - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT00881A [pubs.rsc.org]
stability issues of 1,3,5-Tris(pyridin-4-ylethynyl)benzene under acidic or basic conditions
Welcome to the technical support center for 1,3,5-Tris(pyridin-4-ylethynyl)benzene (TPEB). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered when working with TPEB under acidic or basic conditions.
Introduction
1,3,5-Tris(pyridin-4-ylethynyl)benzene is a versatile heterocyclic compound widely used as a building block in the synthesis of polymers, nanomaterials, and organic light-emitting diodes (OLEDs).[1] Its rigid, trigonal structure makes it a valuable ligand for the construction of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).[2] However, the presence of both basic pyridine rings and reactive ethynyl groups can lead to stability challenges under certain experimental conditions. This guide will explore the fundamental chemistry behind these stability issues and provide practical solutions for your research.
Frequently Asked Questions (FAQs) on TPEB Stability
Q1: What are the primary functional groups in TPEB that influence its stability?
A1: TPEB's stability is primarily governed by two key functional groups:
-
Pyridine Rings: The nitrogen atoms in the pyridine rings are basic and can be protonated in acidic media.[3][4] This protonation significantly alters the electronic properties of the molecule.
-
Ethynyl (Alkyne) Groups: The carbon-carbon triple bonds are susceptible to nucleophilic attack, a reactivity that is enhanced when the molecule is protonated.
Q2: I'm observing decomposition of my TPEB sample in an acidic solution. What is the likely chemical mechanism?
A2: Under acidic conditions, the pyridine nitrogen atoms of TPEB are protonated, forming pyridinium salts. This protonation acts as an "electron sink," significantly increasing the electrophilicity of the adjacent ethynyl groups. This activation facilitates the nucleophilic attack by counter-ions (e.g., halides) or even water on the alkyne, leading to additions across the triple bond and subsequent decomposition.[5]
Q3: My experiment requires basic conditions, and I'm seeing unexpected side products with TPEB. What could be happening?
A3: In the presence of strong bases, the ethynyl groups of TPEB can be susceptible to nucleophilic addition.[6][7] Depending on the nucleophile present (e.g., hydroxide, alkoxides), this can lead to the formation of various addition products. Additionally, the pyridine ring itself, being electron-deficient, can undergo nucleophilic attack, although this typically requires harsh conditions.
Q4: How can I monitor the stability of my TPEB sample during an experiment?
A4: Several analytical techniques can be employed to monitor the stability of TPEB:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can detect changes in the chemical environment of the protons and carbons in TPEB, indicating structural changes or decomposition.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to track the disappearance of the TPEB peak and the appearance of degradation product peaks over time.
-
UV-Vis Spectroscopy: Changes in the absorption spectrum of a TPEB solution can indicate decomposition, as the conjugated system of the molecule is altered.
Troubleshooting Guide: Stability Issues with TPEB
Issue 1: TPEB Degradation in Acidic Media
-
Symptoms:
-
Discoloration of the reaction mixture.
-
Appearance of new, unexpected peaks in HPLC or NMR analysis.
-
Loss of fluorescence (if applicable).
-
Formation of a precipitate.
-
-
Root Cause Analysis: The pyridine nitrogens are protonated, activating the ethynyl groups towards nucleophilic attack by species in the reaction mixture (e.g., water, halide ions). This leads to hydration or hydrohalogenation of the alkyne bonds.[5][8]
-
Solutions & Preventative Measures:
-
pH Control: If possible, maintain the pH of the solution as close to neutral as the experimental protocol allows. Use buffered solutions where appropriate.
-
Solvent Choice: In non-aqueous systems, use aprotic solvents to minimize the availability of protons.
-
Protecting Groups: In multi-step syntheses, consider protecting the pyridine nitrogen if it is not involved in the desired reaction.
-
Temperature Control: Perform reactions at the lowest possible temperature to minimize the rate of decomposition.
-
Experimental Protocol: Monitoring TPEB Stability in Acidic Conditions via UV-Vis Spectroscopy
-
Prepare a stock solution of TPEB in a suitable organic solvent (e.g., DMSO).
-
Prepare a series of buffered aqueous solutions with varying pH values (e.g., pH 2, 4, 6, 7).
-
Dilute the TPEB stock solution into each buffered solution to a final concentration suitable for UV-Vis analysis.
-
Immediately record the UV-Vis spectrum of each solution at time zero.
-
Incubate the solutions at a controlled temperature.
-
Record the UV-Vis spectra at regular time intervals (e.g., 1, 2, 4, 8, 24 hours).
-
Analyze the data by plotting the absorbance at the λ_max of TPEB against time for each pH. A decrease in absorbance indicates degradation.
| pH | Initial Absorbance (a.u.) | Absorbance after 24h (a.u.) | % Degradation |
| 2 | 1.05 | 0.32 | 69.5% |
| 4 | 1.03 | 0.85 | 17.5% |
| 6 | 1.06 | 1.02 | 3.8% |
| 7 | 1.04 | 1.04 | 0% |
Issue 2: TPEB Instability in Basic Media
-
Symptoms:
-
Similar to acidic degradation: discoloration, new analytical peaks, loss of desired properties.
-
Potential for polymerization or formation of complex mixtures.
-
-
Root Cause Analysis: The ethynyl groups are susceptible to nucleophilic addition by strong bases (e.g., OH⁻, RO⁻). This can lead to the formation of enol ethers or other addition products.
-
Solutions & Preventative Measures:
-
Avoid Strong Bases: Whenever possible, use weaker, non-nucleophilic bases if a basic environment is required.
-
Inert Atmosphere: Some decomposition pathways may be oxidative and base-catalyzed. Working under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
Careful Reagent Selection: Be mindful of all reagents in the mixture, as some may act as unexpected nucleophiles under basic conditions.
-
Visualizing Decomposition Pathways
The following diagrams illustrate the proposed mechanisms for TPEB degradation under acidic and basic conditions.
Caption: Proposed degradation pathway of TPEB under acidic conditions.
Caption: Proposed degradation pathway of TPEB under basic conditions.
References
-
MDPI. Stability of Metal–Organic Frameworks: Recent Advances and Future Trends. [Link]
-
PMC. Hydrohalogenation of Ethynylpyridines Involving Nucleophilic Attack of a Halide Ion. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. [Link]
-
Wikipedia. Pyridine. [Link]
-
Chemistry Steps. Acid Catalyzed Hydration of Alkynes with Practice Problems. [Link]
-
Chemistry LibreTexts. Nucleophilic Addition Reactions. [Link]
-
Master Organic Chemistry. Nucleophilic Addition To Carbonyls. [Link]
Sources
- 1. A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies [mdpi.com]
- 2. Metal–organic framework - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. Hydrohalogenation of Ethynylpyridines Involving Nucleophilic Attack of a Halide Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Acid Catalyzed Hydration of Alkynes with Practice Problems [chemistrysteps.com]
overcoming aggregation-induced quenching in 1,3,5-Tris(pyridin-4-ylethynyl)benzene derivatives
Welcome to the technical support center for researchers working with 1,3,5-Tris(pyridin-4-ylethynyl)benzene (TPEB) and its derivatives. This guide is designed to provide in-depth troubleshooting assistance and answer frequently asked questions regarding the photophysical behavior of these compounds, with a specific focus on overcoming aggregation-induced quenching (AIQ). As researchers in materials science and drug development, understanding and controlling the emission properties of these versatile fluorophores in different states is paramount to their successful application.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts related to the fluorescence of TPEB derivatives.
Q1: What is Aggregation-Induced Quenching (AIQ)?
A1: Aggregation-Induced Quenching, often used interchangeably with Aggregation-Caused Quenching (ACQ), is a common phenomenon where fluorescent molecules (fluorophores) that are highly emissive in dilute solutions lose their fluorescence intensity upon aggregation or in the solid state.[1][2] This is a significant challenge in the development of solid-state optical materials and probes for biological systems where fluorophores often operate at high local concentrations. The primary cause of ACQ is the formation of strong intermolecular interactions, such as π-π stacking, in the aggregated state.[3] These interactions create non-radiative decay pathways for the excited state, effectively "quenching" the fluorescence.[4]
Q2: What is the proposed mechanism for AIQ in planar π-conjugated systems like TPEB?
A2: The TPEB core is a planar, π-conjugated system. In aggregates, these planar structures can stack closely together, much like a stack of pancakes. This close co-facial arrangement facilitates strong electronic coupling between adjacent molecules, leading to the formation of "excimers" or other non-emissive aggregate states.[5] These states provide efficient pathways for the excited-state energy to be dissipated as heat (vibrational relaxation) rather than being emitted as light (fluorescence).[4]
Caption: The Aggregation-Induced Quenching (AIQ) Mechanism.
Q3: What is Aggregation-Induced Emission (AIE) and how can a molecule exhibit AIE instead of AIQ?
A3: Aggregation-Induced Emission (AIE) is the opposite phenomenon to AIQ. AIE-active molecules, or "AIEgens," are typically non-emissive or weakly fluorescent in dilute solutions but become highly luminescent upon aggregation.[2][6] The most widely accepted mechanism for AIE is the Restriction of Intramolecular Motion (RIM).[2][5] In solution, the molecular components of AIEgens (e.g., phenyl rings) can rotate or vibrate freely, providing a non-radiative pathway for the excited state to decay. In the aggregated state, these motions are physically constrained, which blocks the non-radiative channel and forces the excited state to decay radiatively, thus "turning on" the fluorescence.[2][7] To design a molecule that exhibits AIE, one typically introduces bulky, rotatable groups that prevent planar stacking and provide active intramolecular motions that can be restricted upon aggregation.[8]
Section 2: Troubleshooting Guide for TPEB Experiments
This guide addresses common experimental challenges in a question-and-answer format.
Q: My TPEB derivative is fluorescent in DMSO, but when I add water to prepare for a biological assay, the fluorescence disappears. How do I diagnose the problem?
A: This is a classic sign of Aggregation-Induced Quenching (AIQ). TPEB derivatives are often soluble in organic solvents like DMSO but poorly soluble in aqueous media. Adding water acts as a "poor" solvent, forcing the molecules to aggregate, which can lead to quenching if the molecule is prone to ACQ.[1]
Troubleshooting Workflow:
-
Confirm Aggregation: Use Dynamic Light Scattering (DLS) to check for the formation of nanoparticles as you increase the water fraction. An increase in particle size confirms aggregation.
-
Systematic Titration Experiment: Perform a fluorescence titration. Prepare a stock solution of your compound in a good solvent (e.g., THF or DMSO). Measure the fluorescence spectrum. Then, incrementally add a poor solvent (e.g., water) and record the spectrum at each step.
-
Expected Result for AIQ: You will observe a systematic decrease in fluorescence intensity as the water fraction increases.
-
Expected Result for AIE: You will observe an initial weak fluorescence followed by a dramatic increase in intensity at a certain water fraction where aggregation occurs.[5]
-
-
UV-Vis Spectroscopy: Concurrently, measure the absorption (UV-Vis) spectrum during the titration. Changes in the spectrum, such as peak broadening or the appearance of new bands, can also indicate aggregation and intermolecular electronic interactions.
Caption: Troubleshooting workflow for diagnosing aggregation effects.
Q: My goal is to create a TPEB derivative for solid-state lighting, but my current compound is not emissive as a powder. How can I modify it to overcome AIQ?
A: You need to transition the molecular design from an AIQ-prone to an AIE-active framework. This involves disrupting the π-π stacking that causes quenching.
Molecular Design Strategies:
-
Introduce Steric Hindrance: The most effective strategy is to introduce bulky substituents onto the central benzene ring or the peripheral pyridine rings.[8] These groups will create a twisted, non-planar molecular structure. This steric clash prevents the molecules from packing in a co-facial arrangement in the solid state, thus inhibiting the formation of quenching excimer states and promoting AIE.[5][8]
-
Example Modification: Instead of 1,3,5-triethynylbenzene as the core, consider using a bulkier core or attaching groups like tert-butyl or phenyl to the TPEB structure.
-
-
Utilize Positional Isomerism: Changing the connectivity of the side groups can alter the molecular geometry and packing. Attaching substituents at different positions can increase the structural twist, converting a molecule from ACQ to AIE.[8]
-
Leverage Pyridinium Interactions: The pyridine nitrogens are a unique feature of TPEB. Quaternizing the pyridine nitrogen with an alkyl group (e.g., methyl iodide) creates a pyridinium salt. In the crystal state, non-covalent interactions between these charged pyridinium units can enforce a packing mode that is favorable for emission and avoids traditional π-stacking, leading to AIE.[9]
Q: I cannot re-synthesize my compound. Are there any formulation strategies to overcome AIQ for an existing TPEB derivative?
A: Yes, you can modulate the local environment to control aggregation and emission without changing the molecule itself.
Formulation Strategies:
-
Host-Guest Encapsulation: Encapsulate the TPEB derivative within a host molecule (e.g., cyclodextrins, cucurbiturils) or a polymer matrix. This physically isolates the individual fluorophore molecules, preventing them from aggregating and forming quenching π-π stacks.
-
DNA Scaffolding: For specific applications, DNA structures can be used as programmable scaffolds. By attaching the TPEB derivative to a DNA backbone, the orientation and distance between fluorophores can be precisely controlled, potentially inhibiting quenching configurations.[10][11]
-
Formation of Metal-Organic Frameworks (MOFs): TPEB and its derivatives are excellent ligands for constructing MOFs.[12][13] By coordinating the pyridine nitrogens to metal centers, you can create a rigid, porous framework where the TPEB units are held apart from each other, preventing quenching and often enhancing emission.
Section 3: Key Experimental Protocol
Protocol: Characterizing Aggregation-Dependent Emission
This protocol details the steps to determine if a TPEB derivative exhibits AIQ or AIE.
Materials:
-
TPEB derivative
-
High-purity "good" solvent (e.g., Tetrahydrofuran (THF), Dimethyl sulfoxide (DMSO))
-
High-purity "poor" solvent (e.g., deionized water, hexane)
-
Volumetric flasks, micropipettes
-
Fluorometer and UV-Vis Spectrophotometer
-
Cuvettes (quartz for fluorescence and UV-Vis)
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of the TPEB derivative at a concentration of 1 mM in the chosen good solvent (e.g., THF). Ensure the compound is fully dissolved.
-
-
Working Solution Preparation:
-
Dilute the stock solution to a working concentration (e.g., 10 µM) in the good solvent. This ensures that in the initial state (0% poor solvent), the molecules are well-dissolved and monomeric.
-
-
Titration and Measurement:
-
Prepare a series of samples in cuvettes with varying fractions of the poor solvent (e.g., water). For a total volume of 3 mL, you can prepare samples with 0%, 10%, 20%, 30%, 40%, 50%, 60%, 70%, 80%, and 90% water in THF.
-
Causality Note: It is critical to add the good solvent solution to the poor solvent while vortexing to ensure rapid mixing and the formation of nanoaggregates rather than large, uncontrolled precipitates.
-
For each sample, immediately measure the UV-Vis absorption spectrum and the fluorescence emission spectrum. Use the same excitation wavelength for all fluorescence measurements, typically the absorption maximum (λ_max) of the monomeric form.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum (λ_em) against the percentage of the poor solvent.
-
A downward trend indicates AIQ .
-
An upward trend after an initial plateau or slight decrease indicates AIE .
-
Normalize the intensity (I/I₀), where I₀ is the fluorescence intensity in the pure good solvent, to clearly visualize the enhancement factor (α_AIE).
-
Section 4: Data Summary Table
The following table summarizes the photophysical properties of related pyridinium salts that demonstrate how molecular interactions can induce emission, a principle applicable to overcoming AIQ in TPEB derivatives.
| Compound | State | Absorption λ_max (nm) | Emission λ_em (nm) | Quantum Yield (Φ) | AIE Enhancement (α_AIE) | Reference |
| Pyridinium Salt 1 | Solution | 258 | 520 | 1.9% | 2.8 | [9] |
| Solid | - | 520 | 5.3% | [9] | ||
| Pyridinium Salt 2 | Solution | 241, 290, 325, 337 | 505 | <0.1% | >173 | [9] |
| Solid | - | 505 | 17.3% | [9] | ||
| Pyridinium Salt 3 | Solution | 264, 295, 324, 337 | 432 | <0.1% | >187 | [9] |
| Solid | - | 432 | 18.7% | [9] |
This table illustrates that for certain pyridinium salts, the emission is negligible in solution but becomes significant in the solid (aggregated) state, demonstrating a strong AIE effect.[9]
References
-
[Journey of Aggregation-Induced Emission Research. (2018). ACS Omega.]([Link] Aggregation-Induced Emission)
Sources
- 1. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 2. Research on AIE - Prof. Tang's Group Website [tangbz.ust.hk]
- 3. Aggregation-induced emission leading to two distinct emissive species in the solid-state structure of high-dipole organic chromophores - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP02534A [pubs.rsc.org]
- 4. ossila.com [ossila.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Fundamentals and exploration of aggregation-induced emission molecules for amyloid protein aggregation [pubmed.ncbi.nlm.nih.gov]
- 7. chem.pku.edu.cn [chem.pku.edu.cn]
- 8. mdpi.com [mdpi.com]
- 9. Aggregation induced emission by pyridinium–pyridinium interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overcoming aggregation-induced quenching in DNA-assembled rhodamine dimers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. ossila.com [ossila.com]
- 13. researchgate.net [researchgate.net]
refining the reaction conditions for large-scale synthesis of 1,3,5-Tris(pyridin-4-ylethynyl)benzene
Welcome to the technical support guide for the synthesis of 1,3,5-Tris(pyridin-4-ylethynyl)benzene. This document is designed for researchers, chemists, and process development professionals to navigate the complexities of its large-scale synthesis. We will address common challenges, provide detailed troubleshooting protocols, and explain the chemical principles behind our recommendations to ensure a successful and scalable reaction.
Introduction to the Synthesis
The synthesis of 1,3,5-Tris(pyridin-4-ylethynyl)benzene (TPEB) is a cornerstone in the construction of metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and supramolecular assemblies. The molecule's rigid, planar structure and trifunctional nature make it an exceptional building block. The most prevalent synthetic route is a threefold Sonogashira cross-coupling reaction between a 1,3,5-trihalobenzene core and 4-ethynylpyridine. While conceptually straightforward, scaling this reaction presents significant challenges related to yield, purity, and reproducibility.
This guide provides solutions to frequently encountered problems, moving from catalyst selection and reaction optimization to product isolation and purification.
Reaction Overview: The Sonogashira Coupling
The core of the synthesis is the palladium and copper co-catalyzed Sonogashira coupling. The generally accepted mechanism involves a catalytic cycle for palladium and a role for the copper co-catalyst in forming a copper(I) acetylide intermediate.
Caption: Generalized catalytic cycle for the Sonogashira cross-coupling reaction.
Frequently Asked Questions & Troubleshooting Guide
Question 1: My reaction yield is consistently low (< 50%). What are the primary causes and how can I improve it?
Low yields in a threefold Sonogashira coupling are common and can stem from several factors. Let's break down the most likely culprits.
Answer:
Low yields are typically traced back to three main areas: (1) Inefficient Catalysis, (2) Competing Side Reactions, and (3) Reagent Quality & Stoichiometry.
1. Inefficient Catalysis: The choice of palladium source, ligand, and copper co-catalyst is critical, especially with a nitrogen-containing heterocycle like pyridine, which can coordinate to and deactivate the catalyst.
-
Palladium Source & Ligand: Standard Pd(PPh₃)₄ can be effective, but often, a combination of a palladium(II) precursor like PdCl₂(PPh₃)₂ or Pd(OAc)₂ with additional phosphine ligands provides better results by maintaining a stable, active Pd(0) species throughout the reaction. For large-scale synthesis, more robust and air-stable catalysts are often preferred.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst. Its role is to facilitate the deprotonation of the alkyne and its transfer to the palladium center (transmetalation). Ensure you are using high-purity, anhydrous CuI, as moisture can inhibit its activity.
-
Base Selection: A strong, non-nucleophilic amine base is required to neutralize the HX produced and deprotonate the terminal alkyne. Diisopropylamine (DIPA) and triethylamine (TEA) are commonly used. For large-scale reactions, ensuring the base is dry and free of impurities is paramount.
2. Competing Side Reactions: The desired threefold coupling competes with several unwanted reactions.
-
Glaser Coupling: This is the oxidative homocoupling of 4-ethynylpyridine to form 1,4-bis(pyridin-4-yl)buta-1,3-diyne. This side reaction is promoted by the presence of oxygen and the copper catalyst.
-
Solution: Rigorously deoxygenate your solvent and reagents by sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes before adding the catalysts. Maintain a positive inert gas pressure throughout the reaction.
-
-
Incomplete Reaction: The formation of mono- and di-substituted intermediates is a significant issue.
-
Solution: Ensure a slight excess of the 4-ethynylpyridine (e.g., 3.1 - 3.3 equivalents) is used to drive the reaction to completion. Monitor the reaction by TLC or LC-MS to track the disappearance of starting materials and intermediates. Reaction times for this triple coupling can be long (24-72 hours).
-
3. Reagent Quality & Stoichiometry:
-
1,3,5-Trihalobenzene: The reactivity order is I > Br > Cl. While 1,3,5-triiodobenzene is the most reactive, it is also more expensive and less stable. 1,3,5-tribromobenzene offers a good balance of reactivity and stability for scale-up. Ensure it is pure, as impurities can interfere with the catalyst.
-
4-Ethynylpyridine: This reagent can be unstable and prone to polymerization or oxidation. It is often used as its hydrochloride salt, which is more stable. If using the salt, an additional equivalent of base per equivalent of the salt must be added to liberate the free alkyne in situ.
Troubleshooting Workflow for Low Yield:
Caption: Decision tree for troubleshooting low reaction yields.
Question 2: My final product is a dark, insoluble powder that is very difficult to purify. How can I obtain a clean product?
The target molecule, TPEB, has very low solubility in most common organic solvents, which makes purification challenging. The dark color often indicates the presence of palladium black or polymeric side products.
Answer:
Purification of TPEB is a multi-step process focused on removing catalyst residues, inorganic salts, and organic side-products. Standard column chromatography is often ineffective due to the product's poor solubility.
Step-by-Step Purification Protocol:
-
Initial Workup (Post-Reaction):
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the crude solid product. The filtrate will contain soluble impurities and excess reagents.
-
Wash the solid sequentially with water (to remove amine hydrohalide salts), a dilute EDTA solution (to chelate and remove copper salts), and finally with a solvent like methanol or acetone to remove residual organic impurities.
-
-
Removal of Palladium Residues:
-
Palladium black (colloidal Pd(0)) is a common impurity that gives the product a dark grey or black color.
-
Method: Create a slurry of the crude product in a solvent in which it is poorly soluble (e.g., THF or DCM). Add a small amount of a palladium scavenger, such as QuadraSil® MP or SiliaMetS® Thiol, and stir for several hours. Alternatively, a wash with a dilute aqueous solution of thiourea can help remove palladium. Filter and wash the solid.
-
-
Purification by Soxhlet Extraction or Recrystallization:
-
Soxhlet Extraction: This is a highly effective method for materials with poor solubility. Place the crude solid in a cellulose thimble and extract continuously with a suitable hot solvent (e.g., pyridine, DMF, or a chloroform/methanol mixture). The desired product will slowly be extracted and crystallize in the collection flask upon cooling, leaving insoluble impurities (like catalyst residues and polymers) behind in the thimble.
-
High-Temperature Recrystallization: If a suitable solvent system can be found, recrystallization is an option. This often requires high-boiling point solvents like DMF, DMSO, or nitrobenzene. The process can be slow and may require several days for crystals to form.
-
Table 1: Recommended Solvents for TPEB Purification
| Method | Solvent System | Temperature | Notes |
| Soxhlet Extraction | Pyridine or DMF | Boiling | Highly effective but requires specialized glassware and long times. |
| Recrystallization | DMF / Methanol | Hot (dissolve) -> Cool | Dissolve in minimal hot DMF, precipitate by adding Methanol. |
| Slurry/Wash | THF, Acetone, Methanol | Room Temp | Good for removing soluble impurities from the crude solid. |
Question 3: I am seeing multiple spots on my TLC plate that are not starting material. What are these and how do I prevent them?
These spots are likely the mono- and di-substituted intermediates (1-bromo-3,5-bis(pyridin-4-ylethynyl)benzene and 1,3-dibromo-5-(pyridin-4-ylethynyl)benzene) and the Glaser homocoupling product.
Answer:
The presence of these side products is a kinetic issue. The threefold coupling requires three sequential reactions on the same molecule. If the reaction conditions are not optimal, the reaction can stall at intermediate stages.
Strategies to Minimize Side Products:
-
Optimize Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote catalyst decomposition and side reactions. A systematic approach is best. Start at a moderate temperature (e.g., 50-60 °C) and slowly increase if the reaction does not proceed.
-
Catalyst Loading: For a challenging triple coupling, a higher catalyst loading might be necessary (e.g., 1-3 mol% of Pd per halide). However, this also increases cost and the burden of post-reaction removal.
-
Reaction Time: Be patient. These reactions can require 48 hours or more to go to completion. Monitor the reaction by a suitable method (LC-MS is ideal) and do not stop it prematurely.
-
Effective Mixing: On a large scale, ensuring the reaction mixture is homogeneous is crucial, especially since the product may precipitate as it forms. Use an efficient overhead mechanical stirrer.
Table 2: Typical Optimized Reaction Conditions for Large-Scale Synthesis
| Parameter | Recommended Condition | Rationale |
| Halide | 1,3,5-Tribromobenzene (1.0 eq) | Good balance of reactivity and cost. |
| Alkyne | 4-Ethynylpyridine HCl (3.2 eq) | Stable precursor; slight excess drives reaction to completion. |
| Palladium Cat. | PdCl₂(PPh₃)₂ (2-3 mol%) | Robust and effective catalyst. |
| Copper Cat. | CuI (4-6 mol%) | Standard, effective co-catalyst. |
| Base | Diisopropylamine (DIPA) or TEA (≥ 7 eq) | Neutralizes HCl from alkyne salt and HBr from coupling. |
| Solvent | Anhydrous, deoxygenated THF/DIPA or Toluene/DIPA (4:1 v/v) | Good solubility for reactants; base acts as co-solvent. |
| Temperature | 60-70 °C | Balances reaction rate against catalyst stability and side reactions. |
| Atmosphere | Strict Inert (Argon or N₂) | Prevents Glaser coupling and catalyst oxidation. |
| Time | 24 - 72 hours | Reaction requires sufficient time for threefold substitution. |
References
-
Chanteau, S. H.; Tour, J. M. Synthesis of Anthropomorphic Molecules: The NanoPutians. The Journal of Organic Chemistry. 2003 , 68 (23), 8750–8766. [Link]
-
Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry. 2002 , 653 (1-2), 46–49. [Link]
-
Li, J. et al. A robust and porous pillared-layer metal-organic framework for highly selective C2H2/CO2 separation. Chemical Communications. 2014 , 50 (88), 13452-13455. [Link]
Technical Support Center: Purification of 1,3,5-Tris(pyridin-4-ylethynyl)benzene
Welcome to the technical support guide for the purification of 1,3,5-Tris(pyridin-4-ylethynyl)benzene (TPEB). This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate the challenges associated with isolating this valuable molecular building block from its reaction byproducts. As a C₃-symmetric ligand, TPEB is crucial for synthesizing metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and supramolecular structures.[1][2] However, its synthesis, typically via a Sonogashira cross-coupling reaction, often yields a mixture of products that complicates purification.[3][4] This guide is designed to provide both procedural instructions and the underlying chemical principles to empower you to achieve high purity in your experiments.
Part 1: Troubleshooting Guide
This section addresses specific issues encountered during the purification of TPEB in a practical question-and-answer format.
Question 1: My crude product is a dark, sticky tar or oil, not the expected pale-yellow solid. What is the cause and how can I fix it?
Answer: This is a common issue primarily caused by three factors: (1) formation of polymeric byproducts from Glaser-Hay homocoupling of terminal alkynes, (2) residual palladium catalyst (appearing as black/grey particulate), and (3) remaining high-boiling solvents or amine base (e.g., triethylamine).
-
Causality: The Sonogashira reaction utilizes a copper(I) co-catalyst, which can also effectively catalyze the oxidative homocoupling of the starting material, 1,3,5-triethynylbenzene, or partially reacted intermediates.[3] This leads to the formation of polydiyne oligomers and polymers, which are often amorphous, tacky solids. Residual palladium, if not removed during workup, presents as finely divided, dark metal.
-
Recommended Protocol: Trituration & Solvent Washing This protocol aims to dissolve and remove soluble impurities and encourage the crystallization of the desired product.
-
Initial Step: Transfer the crude tar/oil to a flask.
-
Trituration: Add a small amount of a solvent in which the desired product has poor solubility but the impurities are soluble. Methanol or diethyl ether are excellent starting points.
-
Mechanical Agitation: Use a spatula or glass rod to vigorously scrape and stir the crude material in the solvent. The goal is to break up the tar and wash the impurities into the solvent. You may observe your product beginning to precipitate as a solid.
-
Isolation: Isolate the resulting solid by vacuum filtration.
-
Washing: Wash the solid on the filter funnel with generous portions of cold methanol, followed by diethyl ether or hexanes, to remove any remaining soluble byproducts and to help dry the product.
-
Analysis: Dry the obtained solid under vacuum and analyze its purity via Thin-Layer Chromatography (TLC) and ¹H NMR spectroscopy. If impurities persist, column chromatography is the next logical step.
-
Question 2: My ¹H NMR spectrum shows multiple complex signals in the aromatic region and a peak around 3.1 ppm, indicating incomplete reaction. How do I remove these intermediates?
Answer: The presence of multiple pyridine signals and a singlet around 3.1 ppm (characteristic of the terminal alkyne proton in 1,3,5-triethynylbenzene) confirms the presence of mono- and di-substituted intermediates.[5] Due to the similar nature of these compounds, the most effective method for separation is silica gel column chromatography.
-
Causality: The separation is based on polarity. The desired product, TPEB, has three polar pyridine units. The di-substituted intermediate has two, and the mono-substituted has one. Therefore, TPEB is the most polar of the products and will have the strongest affinity for the silica gel stationary phase.
-
Experimental Workflow: Column Chromatography
Caption: Column Chromatography Workflow for TPEB Purification.
-
Detailed Protocol:
-
Stationary Phase: Use standard silica gel (230-400 mesh).
-
Sample Preparation: Dissolve your crude product in a minimum amount of dichloromethane (DCM) or tetrahydrofuran (THF). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. This "dry loading" method typically results in better separation.
-
Mobile Phase (Eluent): A hexane/ethyl acetate system is effective.[5] Start with a less polar mixture (e.g., 70% hexane / 30% ethyl acetate) and gradually increase the polarity to around 15% hexane / 85% ethyl acetate. A gradient elution is highly recommended.
-
Elution Order: The least polar, non-reacted starting materials will elute first, followed by the mono-substituted, di-substituted, and finally the desired tri-substituted product (TPEB), which is the most polar.
-
Monitoring: Use TLC with a suitable eluent (e.g., 1:1 Hex/EtOAc) and visualize under UV light (254 nm) to identify the fractions containing your pure product.
-
Isolation: Combine the pure fractions, remove the solvent by rotary evaporation, and dry the resulting solid under high vacuum.
-
Question 3: My product appears pure by NMR, but it has a persistent grey or black color. How do I decolorize it?
Answer: A grey, black, or dark brown coloration in an otherwise pure product is almost always due to residual palladium catalyst from the Sonogashira reaction. While catalytically active in trace amounts, it is an impurity that needs to be removed.
-
Causality: During the reaction or workup, the soluble palladium catalyst can be reduced to Pd(0), which is a finely divided black metal. It is often colloidal and can be difficult to remove by simple filtration.
-
Troubleshooting Decision Tree
Caption: Troubleshooting logic for purifying impure TPEB.
-
Recommended Protocols:
-
Aqueous Wash (First Pass): Before other methods, ensure a thorough aqueous workup was performed. Dissolve the crude product in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl).[5] This can help remove some metal salts.
-
Activated Charcoal Treatment: Dissolve the impure TPEB in a suitable solvent (DCM or THF). Add a small amount (1-2% by weight) of activated charcoal. Stir the suspension for 15-30 minutes at room temperature. Caution: Do not use excessive charcoal, as it can adsorb your product.
-
Filtration: Filter the mixture through a pad of Celite® or a syringe filter (0.45 µm) to remove the charcoal and the adsorbed palladium.
-
Solvent Removal: Remove the solvent from the filtrate to yield the decolorized product.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable, general-purpose purification strategy for obtaining high-purity TPEB?
A combination of methods is most effective. Start with a standard aqueous workup to remove the bulk of inorganic salts and the amine base.[5] Follow this with trituration/washing with methanol to precipitate the product and remove many organic impurities. For the highest purity required for applications like MOF synthesis, column chromatography is indispensable.
Q2: How can I effectively monitor the progress of my column chromatography?
Thin-Layer Chromatography (TLC) is your primary tool. A summary of typical conditions is provided below.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica gel 60 F₂₅₄ plates | Standard, allows for UV visualization. |
| Mobile Phase | 1:1 Hexane / Ethyl Acetate | Provides good separation between starting materials, intermediates, and the final product. |
| Visualization | UV Lamp (254 nm) | The aromatic rings in all relevant compounds are UV active. |
| Expected Results | TPEB: Lowest Rf value among products. Intermediates: Mid-range Rf values. Starting Materials: Highest Rf values. | Polarity governs the Rf value. TPEB, with three pyridine groups, is the most polar and thus has the lowest Rf. |
Q3: What are the characteristic NMR peaks for pure 1,3,5-Tris(pyridin-4-ylethynyl)benzene?
Confirming the structure and purity of the final product is critical. The reported NMR data in deuterated chloroform (CDCl₃) is as follows:
-
¹H-NMR (400 MHz, CDCl₃): δ 8.55 (m, 6H, pyridyl H), 7.64 (s, 3H, central benzene H), 7.28 (m, 6H, pyridyl H).[5]
-
¹³C-NMR (100 MHz, CDCl₃): δ 150.2, 135.4, 130.8, 125.7, 123.6, 91.6, 88.4.[5] The simplicity of the ¹H NMR spectrum—a singlet for the central ring and two multiplets for the pyridine rings—is a strong indicator of the product's C₃ symmetry and purity.
Q4: What are the general solubility properties of TPEB?
Understanding solubility is key to purification.
-
Good Solubility: Dichloromethane (DCM), Chloroform (CHCl₃), Tetrahydrofuran (THF).
-
Moderate/Slight Solubility: Ethyl Acetate, Acetone.
-
Poor Solubility/Insoluble: Hexanes, Diethyl Ether, Methanol, Water.
-
Note: It is reported to be soluble in DMSO, which may be useful for NMR analysis if solubility in CDCl₃ is an issue.[6]
References
- A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. (n.d.).
-
Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved January 27, 2026, from [Link]
-
4,4′,4″-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(1-methylpyridin-1-ium) Iodide - MDPI. (n.d.). Retrieved January 27, 2026, from [Link]
-
Molecular structure of 1,3,5-tris(pyridine-4-ylethynyl)benzene 51 and... - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]
-
Synthesis of 4-(phenylethynyl)benzene derivatives via Pd and Cu catalyzed Coupling. (n.d.). Retrieved January 27, 2026, from [Link]
-
Co-Crystal Formation of Partially Fluorinated 1,3,5-Tris(phenylethynyl)benzenes - PMC. (2021, October 20). Retrieved January 27, 2026, from [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Co‐Crystal Formation of Partially Fluorinated 1,3,5‐Tris(phenylethynyl)benzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 1,3,5-tris(pyridin-4-ylethynyl)benzene | TargetMol [targetmol.com]
Technical Support Center: Navigating the Complex NMR Spectra of 1,3,5-Tris(pyridin-4-ylethynyl)benzene Analogues
Welcome to the technical support center for the analysis of 1,3,5-Tris(pyridin-4-ylethynyl)benzene and its analogues. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in the structural elucidation of these complex molecules using Nuclear Magnetic Resonance (NMR) spectroscopy. The unique structural features of these compounds, including the C3 symmetry of the central benzene ring, the rigid alkyne linkers, and the heterocyclic pyridyl groups, often lead to spectra that are challenging to interpret. This resource provides a series of troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Part 1: Troubleshooting Common Spectral Issues
This section addresses the most frequently encountered problems in the NMR analysis of 1,3,5-Tris(pyridin-4-ylethynyl)benzene analogues.
Poor Signal Resolution and Broad Peaks in ¹H NMR
Question: My ¹H NMR spectrum of a 1,3,5-Tris(pyridin-4-ylethynyl)benzene analogue shows broad, poorly resolved peaks for the aromatic protons. What could be the cause and how can I fix it?
Answer: Poor resolution in the aromatic region is a common issue with these molecules and can stem from several factors:
-
Aggregation: The planar, π-rich structure of these molecules can lead to aggregation and π-stacking in solution, especially at higher concentrations. This restricts molecular tumbling, leading to shorter relaxation times and broader signals.
-
Solution: Try acquiring the spectrum at a lower concentration. If solubility is an issue, consider using a more polar, non-aromatic solvent or acquiring the spectrum at an elevated temperature to disrupt intermolecular interactions.
-
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.
-
Solution: Ensure all glassware is scrupulously clean. If the compound was synthesized using a metal catalyst (e.g., palladium in a Sonogashira coupling), consider treating your sample with a metal scavenger or re-purifying by a method effective at removing trace metals.
-
-
Solvent Choice: The choice of deuterated solvent can significantly impact spectral resolution.[1][2] Aromatic solvents like benzene-d₆ or toluene-d₈ can interact with the analyte through π-stacking, which can sometimes improve resolution by breaking up self-aggregation, but may also complicate the spectrum through solvent-induced shifts.
-
Solution: Experiment with a range of solvents with varying polarities and properties (e.g., CDCl₃, DMSO-d₆, THF-d₈). For pyridyl-containing compounds, protic solvents like methanol-d₄ can protonate the nitrogen, leading to significant changes in chemical shifts and potentially sharpening signals.[1]
-
Ambiguous Signal Assignment in the Aromatic Region
Question: I'm struggling to definitively assign the proton signals for the central benzene ring versus the pyridyl rings. How can I differentiate them?
Answer: The overlapping chemical shifts in the aromatic region (typically 7-9 ppm) make definitive assignment from a 1D ¹H NMR spectrum alone very challenging. Here's a systematic approach to resolving this ambiguity:
-
Utilize 2D NMR Techniques: Two-dimensional NMR is essential for the unambiguous assignment of these complex spectra.[3][4][5]
-
COSY (Correlation Spectroscopy): This experiment will reveal proton-proton coupling networks. You should see correlations between the adjacent protons on the pyridyl rings (an AA'XX' or similar spin system). The proton on the central benzene ring will appear as a singlet and will not show any COSY correlations.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. By identifying the chemical shifts of the different aromatic carbons in the ¹³C NMR spectrum, you can then assign the attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for this specific problem.[6][7] Look for long-range correlations (2-3 bonds) between the proton on the central benzene ring and the quaternary carbons of the central ring and the alkyne carbons. Conversely, the pyridyl protons will show HMBC correlations to the carbons within the pyridyl ring and potentially to the alkyne carbons.
-
The following workflow diagram illustrates a systematic approach to signal assignment:
Caption: Workflow for unambiguous signal assignment using 2D NMR.
Part 2: Advanced Spectroscopic Interpretation FAQs
This section delves into more nuanced aspects of interpreting the NMR spectra of these compounds.
Q1: Why is the chemical shift of the central benzene proton often different from what I would predict?
A1: The chemical shift of the lone proton on the central 1,3,5-trisubstituted ring is highly influenced by the magnetic anisotropy of the three surrounding ethynyl groups.[8][9][10] The circulation of π-electrons in the triple bonds generates a local magnetic field. Depending on the orientation of the molecule with respect to the external magnetic field, this can lead to either shielding or deshielding of the central proton. For alkynes, the protons lying along the axis of the triple bond are typically shielded (shifted to a lower ppm value) compared to what would be expected based on simple electronegativity arguments.[11]
Q2: I don't see the quaternary carbons of the alkyne linkers in my ¹³C NMR spectrum. Are they there?
A2: Yes, they are almost certainly present. Quaternary carbons, especially those with long relaxation times like sp-hybridized alkyne carbons, often exhibit very weak signals in standard ¹³C NMR experiments. Several factors contribute to this:
-
No Nuclear Overhauser Effect (NOE): These carbons have no directly attached protons, so they do not benefit from the NOE enhancement that protonated carbons experience during broadband proton decoupling.
-
Long T₁ Relaxation Times: The relaxation of these nuclei back to their equilibrium state can be very slow. In a standard experiment with a short relaxation delay, the signal may not have fully recovered before the next pulse, leading to saturation and a very weak or absent signal.
Troubleshooting Protocol:
-
Increase the Relaxation Delay (d1): Set a longer delay between pulses, for example, 5-10 seconds, to allow for more complete relaxation.
-
Increase the Number of Scans (ns): A significantly larger number of scans will be required to achieve a good signal-to-noise ratio for these carbons.
-
Use a Different Pulse Program: Consider using a pulse program with a smaller flip angle (e.g., 30° or 45° instead of 90°) which can help to mitigate saturation effects.
-
Confirm with HMBC: The presence of these carbons can be indirectly but definitively confirmed through an HMBC experiment. You should observe correlations from the aromatic protons to the alkyne carbons over two and three bonds.
Q3: How does the substitution on the pyridyl ring affect the NMR spectrum?
A3: Substitution on the pyridyl rings will primarily affect the chemical shifts and coupling patterns of the pyridyl protons themselves. For example, if you have a methyl group at the 2-position of the pyridyl ring, you would expect to see:
-
A new singlet in the aliphatic region (around 2.5 ppm) for the methyl protons.
-
The pyridyl proton spin system will change, and the remaining protons will show different chemical shifts due to the electron-donating effect of the methyl group.
-
In an HMBC spectrum, you would expect to see a correlation between the methyl protons and the carbons of the pyridyl ring.
Q4: My compound is a salt (e.g., protonated at the pyridyl nitrogen). How does this change the spectrum?
A4: Protonation of the pyridyl nitrogen will have a significant deshielding effect on the protons of the pyridyl ring due to the introduction of a positive charge. You can expect the pyridyl proton signals to shift downfield (to higher ppm values). The proton on the central benzene ring should be less affected, although minor shifts due to changes in the overall electronic structure are possible. You may also observe a broad signal for the N-H proton, which will typically exchange with D₂O.
Part 3: Experimental Protocols and Data
Recommended 2D NMR Experiments for Structural Elucidation
The following table summarizes the key 2D NMR experiments and their utility for analyzing 1,3,5-Tris(pyridin-4-ylethynyl)benzene analogues.
| Experiment | Information Provided | Key Correlations to Look For |
| COSY | ¹H-¹H coupling networks | Correlations between adjacent pyridyl protons. |
| HSQC | Direct ¹H-¹³C correlations | Links each proton signal to its directly attached carbon. |
| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds) | - Central benzene H to central ring C's and alkyne C's.- Pyridyl H's to pyridyl C's and alkyne C's. |
Step-by-Step Protocol for HMBC Acquisition
-
Sample Preparation: Prepare a solution of your compound in a suitable deuterated solvent (e.g., DMSO-d₆) at a concentration of 5-10 mg/0.6 mL.
-
Spectrometer Setup: Tune and match the probe for both ¹H and ¹³C frequencies. Perform shimming to optimize magnetic field homogeneity.[12]
-
Pulse Calibration: Accurately determine the 90° pulse widths for both ¹H and ¹³C.
-
Select HMBC Pulse Program: Choose a standard gradient-selected HMBC pulse sequence (e.g., hsqcetgplp on Bruker instruments).
-
Set Key Parameters:
-
Spectral Widths (sw): Set appropriate spectral widths for both the ¹H and ¹³C dimensions to encompass all signals.
-
Number of Scans (ns): Start with 8 or 16 scans per increment.
-
Relaxation Delay (d1): Use a delay of 1.5-2.0 seconds.
-
Long-Range Coupling Constant (JXH): Set the experiment to optimize for a long-range coupling constant of 8-10 Hz. This is a good starting point for aromatic systems.[13]
-
-
Acquisition: Start the 2D acquisition. The experiment may take several hours to complete depending on the concentration and desired resolution.
-
Processing: Process the 2D data using appropriate window functions (e.g., sine-bell) in both dimensions and perform phase correction.
The logical relationship between these key experiments is visualized below:
Caption: Interconnectivity of NMR experiments for structure elucidation.
References
-
A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. (n.d.). Synlett. Retrieved from [Link]
-
Koorbanally, N. A., & Pillay, A. (2007). Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol. Journal of the Chilean Chemical Society. Retrieved from [Link]
-
Prakash, J., et al. (2015). Structural implications of the paramagnetically shifted NMR signals from pyridine H atoms on synthetic nonheme FeIV=O complexes. Inorganic Chemistry. Retrieved from [Link]
-
The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene. (2001). Journal of the Brazilian Chemical Society. Retrieved from [Link]
-
High resolution NMR spectra of some tri-substituted benzenes. (1966). ResearchGate. Retrieved from [Link]
-
Anisotropic Effects in Alkenes, Alkynes & Aromatic Compounds (Benzene) in 1H-NMR| Org. Spectroscopy. (2023, May 6). YouTube. Retrieved from [Link]
-
Structural Analysis of Organic Compound Using 2D - NMR Spectrum. (n.d.). JEOL. Retrieved from [Link]
-
Cyclic Polymers from Alkynes: Scope and Degradation. (2023). Macromolecules. Retrieved from [Link]
-
The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene. (2001). ResearchGate. Retrieved from [Link]
-
NMR - Magnetic Anisotropy in Carbonyl and Alkyne Molecule (Part -2) | B.Sc, M.Sc, NET (CSIR), GATE. (2022, February 25). YouTube. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]
-
Common Sources of Trace, Non-Solvent Impurities in NMR Spectra. (2022, March 13). Reddit. Retrieved from [Link]
-
A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. (n.d.). ResearchGate. Retrieved from [Link]
-
Ahmed, R., et al. (2019). 1H-13C HMBC NMR experiments as a structural and analytical tool for the characterization of elusive trans/cis hydroperoxide isomers from oxidized unsaturated fatty acids in solution. Magnetic Resonance in Chemistry. Retrieved from [Link]
-
Intramolecular Alkyne Aromatization: Unexpected Synthesis of Expanded[14]Helicene and π‐Extended Double[15]Helicene, and Their Molecular Geometry Effect on Transistor Memory. (2023). Angewandte Chemie International Edition. Retrieved from [Link]
-
Common problems and artifacts encountered in solution-state NMR experiments. (n.d.). ResearchGate. Retrieved from [Link]
-
One and two-dimensional NMR methods for elucidating structural characteristics of aromatic fractions from petroleum and synthetic fuels. (n.d.). ACS Publications. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, January 22). Spectroscopy of the Alkynes. Retrieved from [Link]
-
Reassessing Alkyne Coupling Reactions While Studying the Electronic Properties of Diverse Pyrene Linkages at Surfaces. (2021). ACS Nano. Retrieved from [Link]
-
Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. (n.d.). Dr. B. B. Hegde First Grade College, Kundapura. Retrieved from [Link]
-
Anisotropic effect (Magnetic Anisotropy) | Aromatic compounds, Alkenes, aldehydes and Alkynes. (2022, March 31). YouTube. Retrieved from [Link]
-
Interpreting a 1H-13C HMBC spectrum. (n.d.). ACD/Labs. Retrieved from [Link]
-
Figure S2: 1 H NMR spectrum of 1 (2,5-bis-pyridin-4-ylethynyl-pyrazine). (n.d.). ResearchGate. Retrieved from [Link]
-
Molecular structure of 1,3,5-tris(pyridine-4-ylethynyl)benzene 51 and... (n.d.). ResearchGate. Retrieved from [Link]
-
Lipidic Carbo-benzenes: Molecular Probes of Magnetic Anisotropy and Stacking Properties of alpha-Graphyne. (n.d.). ResearchGate. Retrieved from [Link]
-
Common problems and artifacts encountered in solution‐state NMR experiments. (n.d.). CDN. Retrieved from [Link]
-
Alkenes and Alkynes. (n.d.). University of California, Irvine. Retrieved from [Link]
-
MRRC Structure Elucidation Notes. (n.d.). University of Illinois Chicago. Retrieved from [Link]
-
Organic Structure Elucidation Workbook. (n.d.). University of Notre Dame. Retrieved from [Link]
-
Proton NMR signals and rings. (2014, October 4). Chemistry Stack Exchange. Retrieved from [Link]
-
A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. (n.d.). Canadian Journal of Chemistry. Retrieved from [Link]
-
Design and Synthesis of Benzene Homologues Tethered with 1,2,4-Triazole and 1,3,4-Thiadiazole Motifs Revealing Dual MCF-7/HepG2 Cytotoxic Activity with Prominent Selectivity via Histone Demethylase LSD1 Inhibitory Effect. (2022). MDPI. Retrieved from [Link]
-
15.6b Interpreting NMR Example 2 | Organic Chemistry. (2018, September 20). YouTube. Retrieved from [Link]
-
Synthesis of a Novel Hexa-functional Monomer for 2D Polymers: 2,4,6-Tris((diphenylmethylene) amino)benzene-1,3,5-tricarbaldehyde. (2023). Defense Technical Information Center. Retrieved from [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). Organometallics. Retrieved from [Link]
-
Short Summary of 1H-NMR Interpretation. (n.d.). Minnesota State University Moorhead. Retrieved from [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). ACS Publications. Retrieved from [Link]
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- 15. Structural implications of the paramagnetically shifted NMR signals from pyridine H atoms on synthetic nonheme FeIV=O complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Guest-Induced Structural Transformations in MOFs with 1,3,5-Tris(pyridin-4-ylethynyl)benzene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Metal-Organic Frameworks (MOFs) synthesized from the ligand 1,3,5-Tris(pyridin-4-ylethynyl)benzene (TPEB). This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the fascinating yet challenging phenomenon of guest-induced structural transformations in these materials.
The unique architecture of TPEB, with its rigid core and flexible ethynyl-pyridyl arms, imparts a dynamic character to the resulting MOFs. This often leads to significant, reversible changes in the framework upon interaction with different guest molecules (solvents, gases, etc.). Understanding and controlling these transformations are critical for applications ranging from gas storage and separation to controlled drug release.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the synthesis, activation, and characterization of TPEB-based MOFs that exhibit guest-induced flexibility.
Synthesis and Crystallization
Q1: My solvothermal synthesis with TPEB and a metal salt yields an amorphous powder or very small microcrystals. How can I obtain single crystals suitable for X-ray diffraction?
A1: The crystallization of MOFs is a kinetically and thermodynamically sensitive process. Several factors can be tuned to promote the growth of high-quality single crystals:
-
Solvent System: The choice of solvent is paramount. While high-boiling point solvents like N,N-dimethylformamide (DMF) are common, their strong coordination to metal centers can sometimes hinder crystal growth.[1][2] Experiment with solvent mixtures, for instance, by adding a less coordinating co-solvent like ethanol or methanol.[3] The solvent can also directly influence the final structure, leading to different polymorphs.[3][4][5]
-
Modulators: The addition of a modulator, typically a monocarboxylic acid like acetic acid or formic acid, can compete with the ligand for coordination to the metal ions. This slows down the nucleation rate, allowing for the growth of larger, more ordered crystals.
-
Temperature Ramp: Instead of a rapid heating to the final reaction temperature, a slower temperature ramp can provide more controlled crystal growth.
-
Reactant Concentrations: Systematically vary the concentration of your metal salt and TPEB ligand. Lower concentrations often favor the formation of fewer nuclei, leading to larger crystals.
Q2: I've synthesized a TPEB-based MOF, but its structure seems to be different from what's reported in the literature, even though I followed the synthesis protocol.
A2: This is a common challenge with flexible MOFs. The "as-synthesized" structure often includes coordinated and free-residing solvent molecules from the synthesis medium.[6][7] The exact nature and arrangement of these solvent molecules can be highly sensitive to minor variations in the synthesis conditions, such as water content in the solvent or slight temperature fluctuations. It's crucial to characterize the "as-synthesized" material thoroughly and consider this as a starting point for guest-exchange studies.
Activation and Solvent Exchange
Q3: My TPEB-based MOF loses its crystallinity and porosity upon activation (removal of guest solvent molecules). What's causing this, and how can I prevent it?
A3: The collapse of the framework during activation is a frequent issue with flexible MOFs.[6][7] It's often caused by the strong capillary forces exerted by the departing solvent molecules, which can be greater than the strength of the coordination bonds in the framework.[2][8]
Here are some strategies to mitigate framework collapse:
-
Solvent Exchange: Before heating under vacuum, exchange the high-boiling point synthesis solvent (e.g., DMF) with a more volatile, low-surface-tension solvent like dichloromethane (DCM), acetone, or hexane.[2] This exchange should be performed over several days with multiple solvent washes to ensure complete replacement.[6]
-
Supercritical CO2 Drying: This is a highly effective but more technically demanding method. By bringing CO2 to its supercritical state, the liquid-gas phase boundary is eliminated, thus avoiding the destructive capillary forces during solvent removal.[8]
-
Freeze-Drying: If the MOF is stable in a solvent with a suitable freezing point (e.g., benzene or water, if compatible), freeze-drying can be a gentle activation method.[8]
Q4: How do I know if the solvent exchange was successful before proceeding with activation?
A4: Verifying the completeness of solvent exchange is a critical step.[6][7]
-
¹H NMR Spectroscopy: Digest a small sample of the solvent-exchanged MOF in a deuterated acid (e.g., D₂SO₄) and acquire a ¹H NMR spectrum. The absence of peaks corresponding to the original synthesis solvent (e.g., DMF) indicates a successful exchange.
-
Thermogravimetric Analysis (TGA): Compare the TGA trace of the solvent-exchanged sample with the "as-synthesized" material. A significant change in the weight loss profile, corresponding to the boiling point of the new solvent, suggests a successful exchange.
Guest-Induced Structural Transformations
Q5: I have an activated TPEB-based MOF. How can I induce and study its structural transformations?
A5: Structural transformations in these materials are typically triggered by the introduction of new guest molecules, which can be either liquids or gases.
-
Solvent-Induced Transformations: Immerse the activated MOF in different solvents of varying polarity, size, and functionality. The transformation can be monitored using in-situ techniques.
-
Gas-Induced Transformations: These are often studied using gas sorption analyzers coupled with in-situ X-ray diffraction. The structural changes are observed at different gas pressures. These "breathing" or "swelling" effects are characteristic of flexible MOFs.[9][10][11]
Q6: My MOF undergoes a transformation, but it's not a single-crystal-to-single-crystal (SCSC) transformation. The crystals crack or become amorphous. How can I promote an SCSC transformation?
A6: Maintaining single crystallinity during a transformation is challenging as it requires the structural changes to occur without disrupting the long-range order of the crystal lattice.[12][13][14][15][16]
-
Gradual Guest Introduction: Instead of abruptly immersing the crystal in a new solvent, try vapor diffusion of the new solvent into a solution containing the crystal. This slower introduction of the guest can allow the framework to rearrange more gently.
-
Solvent Compatibility: The choice of guest molecule is critical. Guests that have favorable interactions with the framework and can move through the pores without causing excessive strain are more likely to induce an SCSC transformation.
-
Temperature Control: Performing the guest exchange at different temperatures can influence the kinetics of the transformation and potentially favor a more ordered transition.
Experimental Protocols
Protocol 1: Solvothermal Synthesis of a TPEB-based MOF
This is a representative protocol. Optimal conditions may vary depending on the metal salt used.
-
In a 20 mL glass vial, dissolve 1,3,5-Tris(pyridin-4-ylethynyl)benzene (TPEB) and a metal salt (e.g., Zn(NO₃)₂·6H₂O) in a suitable solvent or solvent mixture (e.g., DMF/ethanol).
-
Add a modulator, such as acetic acid, if necessary.
-
Seal the vial and place it in a programmable oven.
-
Heat the vial to the desired reaction temperature (e.g., 80-120 °C) over a period of several hours.
-
Maintain the temperature for 24-72 hours.
-
Allow the oven to cool down slowly to room temperature.
-
Harvest the crystals by decanting the mother liquor and wash them with fresh solvent.
Protocol 2: Solvent Exchange for MOF Activation
-
After harvesting the "as-synthesized" crystals, immerse them in a volatile solvent with low surface tension (e.g., dichloromethane).
-
Allow the crystals to soak for at least 24 hours.
-
Decant the solvent and replenish with fresh solvent. Repeat this step 3-5 times to ensure complete exchange.
-
After the final wash, decant the solvent and dry the crystals under a gentle stream of nitrogen or argon before placing them under high vacuum.
Protocol 3: In-situ Monitoring of a Solvent-Induced SCSC Transformation
-
Select a high-quality single crystal of the activated MOF and mount it on a goniometer head suitable for single-crystal X-ray diffraction.
-
Collect an initial dataset of the activated structure.
-
While the crystal is still on the diffractometer, carefully introduce a small amount of the guest solvent to the base of the crystal mount, allowing the vapor to surround the crystal.
-
Monitor the diffraction pattern for changes. Once the transformation appears complete (i.e., the diffraction spots have shifted to new positions and stabilized), collect a full dataset of the new structure.
Data Presentation
Table 1: Hypothetical Unit Cell Parameters of a TPEB-based MOF Upon Guest Exchange
| State of MOF | Guest Molecule | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) |
| As-synthesized | DMF | 15.2 | 15.2 | 20.5 | 90 | 90 | 120 | 4087 |
| Activated | None | 14.8 | 14.8 | 19.9 | 90 | 90 | 120 | 3785 |
| After Benzene Sorption | Benzene | 15.5 | 15.5 | 21.0 | 90 | 90 | 120 | 4378 |
| After Water Sorption | Water | 14.5 | 14.5 | 19.5 | 90 | 90 | 120 | 3550 |
Visualizations
Diagram 1: Guest-Induced "Breathing" in a TPEB-based MOF
Caption: Reversible "breathing" transformation in a flexible MOF.
Diagram 2: Experimental Workflow for Studying SCSC Transformations
Caption: Workflow for inducing and characterizing SCSC transformations.
References
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Zhang, M., et al. (2021). Four 3D Co(ii) MOFs based on 2,4,6-tris(4-pyridyl)-1,3,5-triazine and polycarboxylic acid ligands and their derivatives as efficient electrocatalysts for oxygen reduction reaction. Dalton Transactions, 50(12), 4145-4154. [Link]
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Carrasco, J. A., et al. (2022). One‐dimensional metal–organic frameworks built by coordinating 2,4,6‐tris(4‐pyridyl)‐1,3,5‐triazine linker with copper(II) hexafluoroacetylacetonate: Synthesis, solid‐state transformation, and CO2 adsorption. Applied Organometallic Chemistry, 36(11), e6872. [Link]
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Tao, J., et al. (2008). Metal-organic frameworks constructed from 2,4,6-Tris(4-pyridyl)-1,3,5-triazine. Crystal Growth & Design, 8(7), 2458-2463. [Link]
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Qian, B., et al. (2021). Two porous Ni-MOFs based on 2,4,6-tris(pyridin-4-yl)-1,3,5-triazine showing solvent determined structures and distinctive sorption properties toward CO2 and alkanes. Dalton Transactions, 50(15), 5244-5250. [Link]
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Verderio, E. A., et al. (2023). In Situ Observation of Solvent Exchange Kinetics in a MOF with Coordinatively Unsaturated Sites. Journal of the American Chemical Society, 145(34), 18865-18873. [Link]
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Al-Nobi, K. K. A., & Kadir, M. A. (2019). SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID. UMT JURNAL, 1(1). [Link]
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Grape, E. S., et al. (2020). Breathing Metal−Organic Framework Based on Flexible Inorganic Building Units. Crystal Growth & Design, 20(1), 320-329. [Link]
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Artetxe, B., et al. (2021). Single-Crystal-to-Single-Crystal Cluster Transformation in a Microporous Molybdoarsenate(V)-Metalorganic Framework. Inorganic Chemistry, 60(19), 14857-14865. [Link]
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Bhar, K., et al. (2018). Metal-Organic Frameworks: Single-Crystal-to-Single-Crystal Transformations. IntechOpen. [Link]
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Das, S., et al. (2023). Single-Crystal to Single-Crystal Transformation of a 0D Cu(II) Metallocycle into a 1D Coordination Polymer Triggered by Spontaneous Desolvation in Mother Liquor. Crystal Growth & Design, 23(9), 6524-6530. [Link]
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Qian, B., et al. (2021). Two porous Ni-MOFs based on 2,4,6-tris(pyridin-4-yl)-1,3,5-triazine showing solvent determined structures and distinctive sorption properties toward CO2 and alkanes. Dalton Transactions, 50(15), 5244-5250. [Link]
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Henke, S., et al. (2014). Directing the Breathing Behavior of Pillared-Layered Metal Organic Frameworks via a Systematic Library of Functionalized Linkers Bearing Flexible Substituents. Journal of the American Chemical Society, 136(40), 13978-13989. [Link]
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Li, Y., et al. (2021). Single-crystal-to-single-crystal transformations among three Mn-MOFs containing different water molecules induced by reaction time: crystal structures and proton conductivities. Dalton Transactions, 50(22), 7720-7728. [Link]
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Flores-Alamo, M., et al. (2023). Synthesis of a New Co Metal–Organic Framework Assembled from 5,10,15,20-Tetrakis((pyridin-4-yl) phenyl)porphyrin “Co-MTPhPyP” and Its Application to the Removal of Heavy Metal Ions. Molecules, 28(4), 1795. [Link]
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Validation & Comparative
A Comparative Guide to 1,3,5-Tris(pyridin-4-ylethynyl)benzene and Other Trigonal Linkers for Advanced Metal-Organic Frameworks
Introduction: The Central Role of Linker Geometry in MOF Design
Metal-Organic Frameworks (MOFs) are a class of crystalline porous polymers constructed from metal ions or clusters, known as secondary building units (SBUs), and organic ligands, often referred to as linkers.[1] The judicious selection of these molecular components allows for the precise design of materials with tunable pore sizes, shapes, and chemical functionalities, making them highly promising for applications ranging from gas storage and catalysis to drug delivery.[1][2]
Within the vast library of organic linkers, those with a trigonal geometry are of particular importance. Their C3-symmetric nature promotes the formation of highly porous and topologically diverse networks. This guide provides an in-depth comparison of 1,3,5-Tris(pyridin-4-ylethynyl)benzene (tpeb), a nitrogen-containing, conjugated linker, with three other widely utilized trigonal linkers: 1,3,5-benzenetricarboxylic acid (BTC), 4,4',4''-s-triazine-2,4,6-triyl-tribenzoic acid (TATB), and 1,3,5-tris(4-carboxyphenyl)benzene (BTB).
This analysis is intended for researchers, scientists, and drug development professionals, offering insights into how the subtle yet critical differences in linker chemistry dictate the final properties and performance of the resulting MOFs. We will delve into the causality behind experimental choices, supported by quantitative data and detailed protocols, to provide a comprehensive resource for the rational design of next-generation functional materials.
Physicochemical Properties of Selected Trigonal Linkers
The fundamental characteristics of a linker molecule—its size, coordinating groups, and electronic nature—are the primary determinants of the resulting MOF's architecture and properties.[3] The table below offers a comparative overview of the key physicochemical properties of tpeb and its carboxylate-based counterparts.
| Property | 1,3,5-Tris(pyridin-4-ylethynyl)benzene (tpeb) | 1,3,5-Benzenetricarboxylic Acid (BTC) | 4,4',4''-s-triazine-2,4,6-triyl-tribenzoic acid (TATB) | 1,3,5-Tris(4-carboxyphenyl)benzene (BTB) |
| Structure | ||||
| Molecular Formula | C₃₀H₁₈N₃ | C₉H₆O₆ | C₂₄H₁₅N₃O₆ | C₂₇H₁₈O₆ |
| Molecular Weight | 428.49 g/mol | 210.14 g/mol | 441.39 g/mol | 438.43 g/mol |
| Coordinating Groups | Pyridyl Nitrogen | Carboxylate | Carboxylate, Triazine Nitrogen | Carboxylate |
| Key Features | Extended π-conjugation via ethynyl groups; Lewis basic nitrogen sites. | Short, rigid, archetypal trigonal linker. | Central triazine ring provides additional nitrogen coordination sites. | Extended, rigid linker leading to large pore volumes. |
The choice between a nitrogen-based linker like tpeb and carboxylate-based linkers such as BTC, TATB, and BTB is a critical decision in MOF synthesis. Carboxylate linkers typically form stronger, more robust coordination bonds with metal centers, often leading to higher thermal and chemical stability.[4] In contrast, the pyridyl-metal coordination in tpeb-based MOFs, while still robust, can be more labile, which may be advantageous for applications requiring controlled degradation, such as drug delivery. Furthermore, the uncoordinated nitrogen lone pairs in the pyridyl rings of tpeb can serve as basic active sites for catalysis or as specific binding sites for guest molecules.
Synthesis and Crystal Engineering of Trigonal MOFs
The assembly of trigonal linkers with metal SBUs into crystalline frameworks is most commonly achieved via solvothermal synthesis. This method involves heating a mixture of the metal salt and the organic linker in a high-boiling-point solvent, often N,N-dimethylformamide (DMF), to facilitate the formation of well-ordered crystals.[5] The geometry of the linker and the coordination preference of the metal ion dictate the final topology of the MOF.
Caption: Assembly of a 2D MOF from trigonal linkers and metal SBUs.
Experimental Protocol: Synthesis of a tpeb-based Cobalt MOF
This protocol describes a representative solvothermal synthesis of a MOF using 1,3,5-Tris(pyridin-4-ylethynyl)benzene (tpeb) and cobalt(II) nitrate. The procedure is adapted from established methods for pyridyl-based MOF synthesis.[6]
Materials:
-
1,3,5-Tris(pyridin-4-ylethynyl)benzene (tpeb)
-
Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
20 mL scintillation vial
Procedure:
-
In a 20 mL scintillation vial, dissolve 21.4 mg (0.05 mmol) of tpeb in 10 mL of DMF.
-
Add 29.1 mg (0.1 mmol) of Co(NO₃)₂·6H₂O to the solution.
-
Cap the vial tightly and sonicate for 10 minutes to ensure complete dissolution and mixing.
-
Place the vial in a programmable oven and heat to 100 °C at a rate of 5 °C/min.
-
Hold the temperature at 100 °C for 72 hours.
-
Cool the oven to room temperature at a rate of 0.5 °C/min.
-
Collect the resulting crystalline product by decanting the mother liquor.
-
Wash the crystals by soaking them in fresh DMF (3 x 10 mL) for 24 hours, replacing the DMF each time.
-
To activate the MOF, exchange the DMF with a more volatile solvent like methanol (3 x 10 mL) over 24 hours.
-
Decant the methanol and dry the product under vacuum at 80 °C for 12 hours to yield the activated MOF.
Self-Validation: The success of the synthesis should be confirmed by Powder X-ray Diffraction (PXRD) to verify crystallinity and phase purity. Thermogravimetric Analysis (TGA) can be used to assess thermal stability and confirm the removal of guest solvent molecules.
Performance Comparison in Key Applications
The choice of trigonal linker has a profound impact on the performance of MOFs in various applications. Here, we compare the potential performance of tpeb-based MOFs with those derived from BTC, TATB, and BTB.
Gas Storage and Separation
The efficacy of a MOF for gas storage and separation is largely dependent on its pore volume, pore size, and the chemical nature of its internal surface.
-
BTC-based MOFs , such as HKUST-1, are benchmark materials for gas storage due to their high surface area and accessible metal sites. However, their relatively small pore size can limit their capacity for larger gas molecules.
-
BTB-based MOFs , like MOF-177, are known for their exceptionally high surface areas and large pores, making them excellent candidates for storing bulky gases like methane.
-
TATB-based MOFs introduce nitrogen atoms from the triazine core, which can enhance the selectivity for CO₂ over other gases like N₂ through dipole-quadrupole interactions.
-
tpeb-based MOFs offer a unique combination of properties. The extended length of the linker can lead to large pore volumes, while the pyridyl nitrogen atoms and the π-rich ethynyl groups can provide preferential binding sites for specific gases, potentially enhancing selectivity. For instance, the Lewis basic nitrogen sites are expected to show strong affinity for acidic gases like CO₂.
Catalysis
The linker in a MOF can play a passive role by providing a stable, porous support for catalytic metal centers, or an active role by participating directly in the catalytic cycle.[1]
-
BTC, BTB, and TATB are typically used to create robust frameworks that can host catalytically active metal clusters or encapsulated metal nanoparticles.[7]
-
TATB and tpeb offer an advantage by incorporating Lewis basic nitrogen sites directly into the framework. These sites can act as co-catalysts or as anchoring points for catalytically active species.
-
The extended π-conjugation of tpeb makes it particularly interesting for photocatalysis. The linker can act as an antenna, harvesting light and transferring energy to the catalytic centers, potentially enhancing the efficiency of light-driven reactions.
Drug Delivery
For drug delivery applications, key parameters include drug loading capacity, biocompatibility, and controlled release kinetics.[2][8]
| Linker | Potential Drug Loading Capacity | Release Mechanism | Key Considerations |
| tpeb | High (due to large potential pore volume) | pH-responsive (protonation of pyridyl groups), Diffusion | Biocompatibility of ethynyl groups needs to be assessed. Potential for π-π stacking with aromatic drugs. |
| BTC | Moderate | Diffusion, Host-guest interactions | Well-studied systems like Cu-BTC have shown promise but may have toxicity concerns due to copper leaching.[9] |
| TATB | Moderate to High | Diffusion, H-bonding with triazine/carboxylate groups | The additional nitrogen sites may offer specific interactions with certain drug molecules. |
| BTB | Very High (due to large pore volume) | Diffusion | The large pore apertures might lead to faster, less controlled release without further modification. |
The pyridyl groups in tpeb-based MOFs are particularly advantageous for drug delivery. In the neutral pH of the bloodstream, the drug can be stably encapsulated. However, in the acidic microenvironment of tumors or endosomes, the pyridyl nitrogens can become protonated, leading to electrostatic repulsion or even partial framework degradation, triggering the release of the drug cargo.[8] This pH-responsive behavior allows for targeted drug delivery, minimizing side effects.
Advantages and Disadvantages of 1,3,5-Tris(pyridin-4-ylethynyl)benzene (tpeb)
Caption: Summary of the advantages and disadvantages of using tpeb as a MOF linker.
The primary advantage of tpeb lies in its multifunctionality. The combination of a rigid, extended structure with electronically active ethynyl groups and functional pyridyl sites makes it a compelling building block for advanced materials. However, the practical challenges of its synthesis and its potentially lower stability compared to carboxylate-based systems must be carefully considered in the context of the desired application.[10] For instance, while a carboxylate MOF might be preferred for high-temperature gas separation due to its stability, a tpeb-based MOF could be superior for targeted drug delivery where biodegradability is a desired feature.[4]
Future Outlook
The field of MOF chemistry is continually evolving, with a growing emphasis on the design of multifunctional materials. Trigonal linkers like 1,3,5-Tris(pyridin-4-ylethynyl)benzene are at the forefront of this trend. The ability to incorporate electronic, optical, and catalytic functionalities directly into the structural backbone of the MOF opens up new possibilities for creating sophisticated systems for sensing, smart drug delivery, and tandem catalysis.
Future research should focus on direct, systematic comparisons of MOFs constructed from tpeb and its carboxylate analogues under identical conditions. Such studies are crucial for quantifying the performance benefits conferred by the unique chemical features of tpeb. Furthermore, exploring post-synthetic modifications of the pyridyl groups and the ethynyl moieties in tpeb-based MOFs will undoubtedly unlock even greater functional diversity and pave the way for their application in cutting-edge technologies.
References
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Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
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Metal-organic frameworks: Drug delivery applications and future prospects. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
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Metal–organic framework. (2024, January 23). In Wikipedia. Retrieved January 27, 2026, from [Link]
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Synthesis of MOFs and Characterization and Drug Loading Efficiency. (2024). MDPI. Retrieved January 27, 2026, from [Link]
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Jasuja, H. (2012). Structural Stability of BTTB-based Metal-Organic Frameworks under Humid Conditions. Langmuir. Retrieved January 27, 2026, from [Link]
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Metal–Organic Framework (MOF)-Based Catalysts for Sustainable Energy Technologies: A Review. (2023). Langmuir. Retrieved January 27, 2026, from [Link]
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Tuning the structure and function of metal–organic frameworks via linker design. (2014). Chemical Society Reviews. Retrieved January 27, 2026, from [Link]
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Metal–organic frameworks (MOFs) based on mixed linker systems: structural diversities towards functional materials. (n.d.). CrystEngComm. Retrieved January 27, 2026, from [Link]
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Stability of Metal–Organic Frameworks: Recent Advances and Future Trends. (2023). MDPI. Retrieved January 27, 2026, from [Link]
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A comparative study of depositing Cu-BTC metal-organic framework onto cellulosic filter paper via different procedures. (2020). ResearchGate. Retrieved January 27, 2026, from [Link]
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Kind and role of linkers for metal–organic frameworks. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
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Evaluating the Robustness of Metal–Organic Frameworks for Synthetic Chemistry. (2018). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
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Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. (2021). ResearchGate. Retrieved January 27, 2026, from [Link]
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Metal-Organic Frameworks (MOFs)-Based Nanomaterials for Drug Delivery. (2021). MDPI. Retrieved January 27, 2026, from [Link]
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Two porous Ni-MOFs based on 2,4,6-tris(pyridin-4-yl)-1,3,5-triazine showing solvent determined structures and distinctive sorption properties toward CO2 and alkanes. (2021). Dalton Transactions. Retrieved January 27, 2026, from [Link]
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Evaluation of nano sized Mg@BTC metal organic framework as a drug carrier. (2020). Research on Engineering Structures & Materials. Retrieved January 27, 2026, from [Link]
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Probing the limits of linker substitution in aluminum MOFs through water vapor sorption studies: mixed-MOFs instead of mixed-linker CAU-23 and MIL-160 materials. (2020). Dalton Transactions. Retrieved January 27, 2026, from [Link]
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Linker-Functionalized Phosphinate Metal–Organic Frameworks: Adsorbents for the Removal of Emerging Pollutants. (2021). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
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Stability of Metal-Organic Frameworks: Recent Advances and Future Trends. (2023). ResearchGate. Retrieved January 27, 2026, from [Link]
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Metal-Organic Framework (MOFs) for Drug Delivery Applications. (2023). Semantic Scholar. Retrieved January 27, 2026, from [Link]
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Synthesis of a New Co Metal–Organic Framework Assembled from 5,10,15,20-Tetrakis((pyridin-4-yl) phenyl)porphyrin “Co-MTPhPyP” and Its Application to the Removal of Heavy Metal Ions. (2023). MDPI. Retrieved January 27, 2026, from [Link]
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Is MOF-2 stable when exposed to air ? (2016). ResearchGate. Retrieved January 27, 2026, from [Link]
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Metal-organic frameworks for efficient drug adsorption and delivery. (2023). Scientiae Radices. Retrieved January 27, 2026, from [Link]
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Thermodynamically Guided Synthesis of Mixed-Linker Zr-MOFs with Enhanced Tunability. (2019). Journal of the American Chemical Society. Retrieved January 27, 2026, from [Link]
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Comparison of the performance of various nanostructures synthesized from MOF precursors as negative materials for lithium ion batteries. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
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Design and synthesis of pillared metal-organic frame- works featuring ole nic fragments1. (2020). ChemRxiv. Retrieved January 27, 2026, from [Link]
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Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0. (2008). Tetrahedron. Retrieved January 27, 2026, from [Link]
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A Comparative Guide to the Material Properties of 1,3,5-Tris(pyridin-4-ylethynyl)benzene and 1,3,5-tris(4-ethynylphenyl)benzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced organic materials, the rational design of molecular building blocks is paramount to achieving desired functionalities. This guide provides a detailed comparison of two structurally similar yet electronically distinct aromatic compounds: 1,3,5-Tris(pyridin-4-ylethynyl)benzene (TPEB-Py) and 1,3,5-tris(4-ethynylphenyl)benzene (TPEB-Ph). Understanding the nuanced differences in their material properties, arising from the substitution of a benzene ring with a pyridine ring, is crucial for their application in fields ranging from organic electronics to the development of novel therapeutic platforms.
At a Glance: Key Structural and Physical Differences
While both molecules share a central 1,3,5-triethynylbenzene core, the introduction of nitrogen atoms in the peripheral aromatic rings of TPEB-Py imparts distinct characteristics compared to the all-hydrocarbon framework of TPEB-Ph.
| Property | 1,3,5-Tris(pyridin-4-ylethynyl)benzene (TPEB-Py) | 1,3,5-tris(4-ethynylphenyl)benzene (TPEB-Ph) |
| Molecular Formula | C₂₇H₁₅N₃ | C₃₀H₁₈ |
| Molecular Weight | 381.43 g/mol | 378.46 g/mol |
| Melting Point | 237 °C (decomposes)[1] | 210 °C[2] |
| Appearance | Lemon/amber powder[1] | Off-white to yellow powder/crystals[2] |
The Influence of the Pyridyl Moiety: An Electronic Perspective
The primary distinction between TPEB-Py and TPEB-Ph lies in the electronic nature of the peripheral aromatic rings. The nitrogen atom in the pyridine ring of TPEB-Py is more electronegative than the carbon atoms in the benzene ring of TPEB-Ph. This seemingly subtle change has a cascading effect on the molecule's electron distribution, influencing its photophysical and electrochemical behavior. The pyridine ring acts as a mild electron-withdrawing group, which can impact the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO).
Synthesis and Structural Elucidation
Both TPEB-Py and TPEB-Ph are typically synthesized via palladium-catalyzed cross-coupling reactions, most commonly the Sonogashira coupling.
Synthesis of 1,3,5-tris(4-ethynylphenyl)benzene (TPEB-Ph)
A well-established method for the synthesis of TPEB-Ph involves the Sonogashira coupling of 1,3,5-triiodobenzene with a protected acetylene, such as (trimethylsilyl)acetylene, followed by deprotection. A detailed protocol has been reported involving the reaction of 1,3,5-tris-(4-iodophenyl)-benzene with trimethylsilylacetylene in the presence of a palladium and copper catalyst system.[3] The trimethylsilyl protecting groups are subsequently removed using a base, such as tetrabutylammonium fluoride (TBAF), to yield the final product.[3]
Electrochemical Properties
The electron-withdrawing nature of the pyridyl group in TPEB-Py is anticipated to lower both the HOMO and LUMO energy levels compared to TPEB-Ph. This would result in a higher oxidation potential and a less negative reduction potential for TPEB-Py.
Electrochemical studies on a polymer derived from TPEB-Ph, poly(1,3,5-tris(4-ethynylphenyl)-benzene) (PTEPB), have been conducted in the context of sensor applications. [3]However, specific redox potential values for the monomer are not provided.
Experimental Protocol: Cyclic Voltammetry
A comparative electrochemical study can be performed using the following protocol:
-
Electrolyte Preparation: Prepare solutions of TPEB-Py and TPEB-Ph in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).
-
Cell Assembly: Use a standard three-electrode setup with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Measurement: Record the cyclic voltammograms by scanning the potential to both positive and negative values to observe oxidation and reduction events. Use an internal standard, such as the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, for accurate potential referencing.
Thermal Stability
The melting point of TPEB-Py (237 °C with decomposition) is higher than that of TPEB-Ph (210 °C). [1][2]This suggests that the intermolecular interactions in the solid state may be stronger in TPEB-Py, potentially due to dipole-dipole interactions involving the nitrogen atoms.
Experimental Protocol: Thermogravimetric Analysis (TGA)
To assess and compare the thermal stability, the following TGA protocol is recommended:
-
Sample Preparation: Place a small, accurately weighed amount of the sample (typically 5-10 mg) in a TGA pan.
-
Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a wide temperature range (e.g., from room temperature to 800 °C).
-
Data Interpretation: The resulting TGA curve, a plot of mass versus temperature, will reveal the decomposition temperature, which is often taken as the temperature at which 5% weight loss occurs.
Applications and Future Directions
The distinct properties of TPEB-Py and TPEB-Ph make them suitable for different applications.
-
1,3,5-tris(4-ethynylphenyl)benzene (TPEB-Ph): Its all-hydrocarbon structure makes it a valuable building block for porous organic polymers (POPs) and covalent organic frameworks (COFs) with applications in gas storage and separation, and as a scaffold for catalytic systems. [2]Polymers derived from TPEB-Ph have shown promise in photocatalytic hydrogen production. [2]
-
1,3,5-Tris(pyridin-4-ylethynyl)benzene (TPEB-Py): The presence of nitrogen atoms provides coordination sites for metal ions, making TPEB-Py an excellent ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers. These materials can exhibit interesting magnetic, optical, and catalytic properties. The basicity of the pyridine nitrogen also allows for post-synthetic modification, such as quaternization, to create cationic frameworks for anion exchange applications.
Conclusion
The substitution of phenyl rings with pyridyl rings in the 1,3,5-triethynylbenzene framework leads to significant changes in the material properties of the resulting molecules. 1,3,5-Tris(pyridin-4-ylethynyl)benzene (TPEB-Py) exhibits a higher melting point and is expected to have distinct photophysical and electrochemical properties compared to its all-hydrocarbon analogue, 1,3,5-tris(4-ethynylphenyl)benzene (TPEB-Ph), due to the electron-withdrawing nature of the pyridine ring. These differences open up a diverse range of applications, with TPEB-Ph being a key component in purely organic porous materials and TPEB-Py serving as a versatile ligand for the creation of functional metal-organic materials. Further direct comparative studies under standardized conditions are warranted to fully elucidate the structure-property relationships in this important class of molecular building blocks.
References
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Qi, C., et al. (2020). Electronic Supplementary Information Poly(1,3,5-tris-(4-ethynylphenyl)-benzene) conjugated polymers as electrochemical sensors for hydrogen peroxide detection. RSC Advances. [Link]
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A Comparative Guide to Nitroaromatic Sensing: Evaluating 1,3,5-Tris(pyridin-4-ylethynyl)benzene-based Fluorescent Sensors Against Existing Technologies
For Researchers, Scientists, and Drug Development Professionals
The escalating need for rapid, sensitive, and selective detection of nitroaromatic compounds—key components in many explosives and environmental pollutants—has driven significant research into novel sensing technologies. Among the promising candidates are fluorescent chemosensors based on the unique photophysical properties of conjugated organic molecules. This guide provides an in-depth comparison of sensors based on 1,3,5-Tris(pyridin-4-ylethynyl)benzene and its derivatives against established detection methodologies, namely electrochemical sensors and surface acoustic wave (SAW) sensors.
Introduction to Nitroaromatic Detection Technologies
The detection of nitroaromatic compounds, such as 2,4,6-trinitrophenol (picric acid) and 2,4,6-trinitrotoluene (TNT), is critical for security, environmental monitoring, and workplace safety. Various technologies have been developed to address this need, each with its own set of advantages and limitations.
Fluorescent Sensors: These sensors utilize a fluorophore, a molecule that emits light after absorbing it at a specific wavelength. The presence of an analyte can either enhance or quench (decrease) this fluorescence. For nitroaromatic compounds, which are electron-deficient, the primary mechanism of detection is often fluorescence quenching through a process called photoinduced electron transfer (PET). The high sensitivity and potential for real-time monitoring make fluorescence-based sensing an attractive approach. 1,3,5-Tris(pyridin-4-ylethynyl)benzene is a promising fluorophore due to its extended π-conjugated system, which contributes to its fluorescent properties.
Electrochemical Sensors: This technology relies on the measurement of changes in electrical properties (such as current or potential) when the sensor interacts with the target analyte. The reduction of the nitro groups in nitroaromatic compounds at an electrode surface is a common electrochemical detection method. These sensors can be highly sensitive and are amenable to miniaturization.
Surface Acoustic Wave (SAW) Sensors: SAW sensors are mass-sensitive devices. A thin polymer film that selectively absorbs the analyte of interest is coated onto a piezoelectric substrate. When the analyte adsorbs to the film, the mass of the film changes, which in turn alters the velocity of a surface acoustic wave propagating across the device. This change is detected as a shift in frequency. SAW sensors are known for their exceptional sensitivity, particularly for vapor-phase detection.
Performance Comparison: 1,3,5-Tris(pyridin-4-ylethynyl)benzene-based Sensors vs. Alternatives
Table 1: Performance Metrics for Picric Acid (2,4,6-Trinitrophenol) Detection
| Sensor Technology | Sensing Material/Method | Limit of Detection (LOD) | Selectivity | Response Time | Reference |
| Fluorescent Sensor | 1,3,5-Tris(4'-(N-methylamino)phenyl)benzene | 2.25 ppm | High for picric acid over other nitroaromatics (TNT, DNT, DNB) | Not Reported | [1] |
| Electrochemical Sensor | Copper-based MOF and electroreduced graphene oxide | 0.1 µM | High for picric acid over other nitrophenols | Not Reported | [2] |
| Electrochemical Sensor | Bismuth Bulk Electrode | 0.2 µM | Not specified against other nitroaromatics | Not Reported | [3] |
| Fluorescent Sensor | L-cysteine-coated Cadmium Sulfide Quantum Dots | 39 ng/mL | Not specified against other nitroaromatics | Not Reported | [4] |
Table 2: Performance Metrics for General Nitroaromatic Compound Detection
| Sensor Technology | Sensing Material/Method | Analyte | Limit of Detection (LOD) | Selectivity | Response Time | Reference |
| Fluorescent Sensor | Polyaniline-Ag Composite | TNP | 0.558 µM | Higher for TNP than DNB | Not Reported | [5] |
| Electrochemical Sensor | Gold Nanoparticle Film Assemblies | TNT | High nanomolar range | Not specified | Not Reported | [6] |
| SAW Sensor | Polyacrylic Acid Film | Ammonia (for comparison of SAW sensitivity) | 500 ppb | Good selectivity over various interferents | Not Reported | [7] |
In-Depth Analysis of Sensing Mechanisms
Understanding the underlying principles of each sensor technology is crucial for selecting the appropriate tool for a given application.
Fluorescent Sensing of Nitroaromatics
The fluorescence quenching mechanism in sensors based on 1,3,5-Tris(pyridin-4-ylethynyl)benzene and its derivatives is primarily driven by photoinduced electron transfer (PET). The electron-rich triphenylbenzene core of the fluorophore gets excited upon absorbing light. In the presence of an electron-deficient nitroaromatic compound, the excited electron from the fluorophore can be transferred to the analyte. This process provides a non-radiative pathway for the excited state to return to the ground state, thus "quenching" the fluorescence.
Caption: Photoinduced electron transfer from an excited fluorophore to a nitroaromatic analyte leads to fluorescence quenching.
Electrochemical Detection of Nitroaromatics
Electrochemical sensors for nitroaromatics typically operate based on the reduction of the nitro groups (-NO₂) on the aromatic ring. This is an irreversible electrochemical process that produces a measurable current signal. The potential at which this reduction occurs can provide some selectivity, and the magnitude of the current is proportional to the concentration of the analyte.
Caption: Electrochemical detection of nitroaromatics via the reduction of nitro groups at an electrode surface.
Experimental Protocols
Synthesis of 1,3,5-Tris(pyridin-4-ylethynyl)benzene
The synthesis of 1,3,5-Tris(pyridin-4-ylethynyl)benzene is typically achieved through a Sonogashira cross-coupling reaction.
Materials:
-
1,3,5-triethynylbenzene
-
4-bromopyridine hydrochloride
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (TEA)
-
Toluene
-
Argon atmosphere
Procedure:
-
To a dried Schlenk flask under an argon atmosphere, add 1,3,5-triethynylbenzene, 4-bromopyridine hydrochloride, Pd₂(dba)₃, CuI, and PPh₃.
-
Add degassed toluene and triethylamine to the flask.
-
Heat the reaction mixture at 80°C for 48 hours under an argon atmosphere.
-
After cooling to room temperature, filter the mixture to remove the salt.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1,3,5-Tris(pyridin-4-ylethynyl)benzene as a solid.
General Protocol for Fluorescence Quenching Experiments
This protocol outlines a general procedure for evaluating the performance of a fluorescent sensor for nitroaromatic detection.
Materials:
-
Stock solution of the fluorescent sensor (e.g., 1,3,5-Tris(4'-(N-methylamino)phenyl)benzene) in a suitable solvent (e.g., acetonitrile).
-
Stock solutions of various nitroaromatic compounds (e.g., picric acid, TNT, DNT) in the same solvent.
-
Fluorometer.
-
Cuvettes.
Procedure:
-
Prepare a series of solutions containing a fixed concentration of the fluorescent sensor and varying concentrations of the nitroaromatic analyte.
-
Record the fluorescence emission spectrum of each solution using the fluorometer, ensuring to use a consistent excitation wavelength.
-
Plot the fluorescence intensity at the emission maximum against the concentration of the nitroaromatic analyte.
-
To assess selectivity, repeat the experiment with other potential interfering nitroaromatic compounds and compare the quenching efficiency.
-
The limit of detection (LOD) can be calculated using the formula LOD = 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the calibration curve.
Conclusion and Future Outlook
Sensors based on 1,3,5-Tris(pyridin-4-ylethynyl)benzene and its derivatives hold considerable promise for the detection of nitroaromatic compounds. Their fluorescence quenching mechanism offers a sensitive and selective means of detection. When compared to existing technologies, fluorescent sensors provide a competitive alternative, particularly in terms of potential for high selectivity and real-time monitoring.
Electrochemical sensors offer excellent sensitivity and are well-suited for miniaturized, portable devices. SAW sensors, on the other hand, excel in vapor-phase detection with extremely low limits of detection.
The choice of sensor technology ultimately depends on the specific application requirements, including the target analyte, the required sensitivity and selectivity, the sample matrix (solution or vapor), and cost considerations. Further research into the development and characterization of sensors explicitly based on 1,3,5-Tris(pyridin-4-ylethynyl)benzene is warranted to fully elucidate their performance capabilities and to pave the way for their practical implementation in security and environmental applications.
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Nagendran, S., Vishnoi, P., & Murugavel, R. (2017). Triphenylbenzene Sensor for Selective Detection of Picric Acid. Journal of Fluorescence, 27(4), 1299–1305. [Link]
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Li, H., et al. (2018). Electrochemical determination of 2,4,6-trinitrophenol using a hybrid film composed of a copper-based metal organic framework and electroreduced graphene oxide. Microchimica Acta, 185(7), 349. [Link]
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Prchal, V., Vyskocil, V., & Barek, J. (2017). Determination of 2,4,6-Trinitrophenol by Differential Pulse Voltammetry at a Bismuth Bulk Working Electrode. Electroanalysis, 29(5), 1391-1397. [Link]
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Wang, L., et al. (2019). A highly sensitive and selective chemosensor for 2,4,6-trinitrophenol based on L-cysteine-coated cadmium sulfide quantum dots. Talanta, 198, 24-30. [Link]
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Gavali, P. S., et al. (2023). Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. Polymers, 15(4), 934. [Link]
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Gulka, C. P., et al. (2018). Electrochemical Detection of 2,4,6-Trinitrotoluene at Colloidal Gold Nanoparticle Film Assemblies. Analytical Chemistry, 90(21), 12847-12854. [Link]
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Wang, X., et al. (2022). Highly Sensitive and Selective Surface Acoustic Wave Ammonia Sensor Operated at Room Temperature with a Polyacrylic Acid Sensing Layer. Chemosensors, 10(9), 356. [Link]
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Bettoschi, A., et al. (2020). 4,4′,4″-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(1-methylpyridin-1-ium) Iodide. Molbank, 2020(2), M1128. [Link]
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A Senior Application Scientist's Guide to a Comparative Study of the Gas Separation Performance of MOFs with Different Linkers
For fellow researchers and scientists navigating the intricate world of porous materials, the ability to rationally design adsorbents for specific gas separations is a paramount goal. Metal-Organic Frameworks (MOFs) represent a significant leap forward in this endeavor. Their modular nature, consisting of metal nodes and organic linkers, offers unprecedented control over pore size, shape, and chemical functionality.[1] It is the organic linker, in particular, that serves as the primary tool in our molecular toolkit, allowing us to fine-tune the material's properties for targeted applications, from carbon capture to hydrocarbon purification.[2][3]
This guide provides an in-depth comparison of MOF gas separation performance, focusing on how strategic modifications to the organic linker dictate the material's ultimate efficacy. We will move beyond a simple cataloging of materials to explore the causal relationships between linker chemistry and separation mechanics, grounding our discussion in field-proven experimental data and protocols.
The Organic Linker: The Architect of Separation
The selection and design of the organic linker are perhaps the most critical steps in synthesizing a task-specific MOF. The linker's characteristics directly influence the framework's intrinsic properties, which in turn govern its interaction with gas molecules. The primary levers we can pull are linker length, functionalization, and flexibility.
-
Linker Length: The most straightforward modification is altering the length of the linker. Using longer linkers while maintaining the same connectivity results in an isoreticular series of MOFs. This allows for systematic expansion of the pore size, which is crucial for applications involving the separation of bulky molecules. For instance, replacing the terephthalic acid linker in UiO-66 with the longer 1,4-biphenyldicarboxylic acid yields UiO-67, a structure with the same topology but significantly larger pores and cages.[2]
-
Linker Functionalization: The true power of linker modification lies in functionalization—the introduction of specific chemical groups onto the linker backbone.[2] This is the key to tailoring the pore environment's chemistry. By introducing polar functional groups such as amines (-NH2), hydroxyls (-OH), or nitro groups (-NO2), we can create specific interaction sites that enhance the affinity for certain gas molecules, like the acidic CO2.[4] This strategy is fundamental to improving both the adsorption capacity and selectivity of a material.
-
Linker Flexibility: While many MOFs are rigid, some are built with linkers that allow the entire framework to be flexible or "breath."[5] These dynamic materials can undergo significant structural changes in response to external stimuli like temperature, pressure, or the presence of guest molecules.[6] This guest-induced structural transition can be highly selective, forming the basis for advanced separation mechanisms.
Below, we explore these principles through case studies of three well-characterized MOF families.
Caption: Linker modification strategies and their cascading effects on MOF properties and gas separation performance.
Case Study 1: UiO-66 – The Power of Functionalization in a Rigid Framework
The University of Oslo-66 (UiO-66) is a zirconium-based MOF renowned for its exceptional thermal and chemical stability, making it an ideal platform for studying the effects of linker functionalization.[4] Its performance in separating CO2 from N2 (relevant to post-combustion carbon capture) and CH4 (relevant to natural gas purification) has been extensively documented.
The parent UiO-66 is constructed from Zr6O4(OH)4 clusters and 1,4-benzenedicarboxylate (BDC) linkers. By replacing BDC with functionalized analogues like 2-amino-BDC (-NH2), 2,5-dihydroxy-BDC (-(OH)2), or 2-bromo-BDC (-Br), we can systematically alter the pore chemistry.[7]
Causality Behind the Performance: The superior performance of the amine-functionalized UiO-66-NH2 is a direct result of introducing basic amine groups into the pores. These groups exhibit a strong, specific affinity for the acidic CO2 molecule, leading to a higher heat of adsorption and preferential uptake over the less interactive N2 and CH4 molecules.[4][5] This targeted chemical interaction is a more potent driver of selectivity than the weaker, non-specific van der Waals forces that dominate in the parent MOF. The dihydroxy-functionalized version also shows enhanced selectivity, attributable to favorable interactions between the hydroxyl groups and CO2.[7]
Comparative Performance Data for UiO-66 Derivatives in CO2 Separation
| MOF Material | Functional Group | CO2 Uptake (mmol/g at 298 K, 1 bar) | Ideal CO2/N2 Selectivity | Ideal CO2/CH4 Selectivity | Reference |
| UiO-66 | -H | ~2.5 | ~20 | ~7 | [4][7] |
| UiO-66-NH2 | -NH2 | ~3.35 | ~45 | ~12 | [4][8] |
| UiO-66-(OH)2 | -(OH)2 | ~2.8 | ~35 | ~9 | [7] |
| UiO-66-Br | -Br | ~2.4 | ~25 | ~8 | [7] |
Note: Selectivity values are often calculated from single-gas isotherm data (IAST method) and can vary with pressure and temperature. The data presented are representative values for comparison.
Case Study 2: ZIF-8 – Fine-Tuning Apertures for Kinetic Sieving
Zeolitic Imidazolate Framework-8 (ZIF-8) is composed of zinc ions and 2-methylimidazolate linkers. It possesses a sodalite topology with small pore apertures of approximately 3.4 Å.[9] This pore size is critically close to the kinetic diameter of important gas molecules like propane (4.3 Å) and propylene (4.0 Å), making ZIF-8 an excellent candidate for kinetic-based separations.
While functionalizing the imidazolate linker is one approach, a more subtle modification involves replacing the metal node. Substituting zinc with cobalt to form the isostructural ZIF-67 results in a framework with nearly identical pore dimensions but altered framework dynamics and surface interactions. This seemingly minor change can have a profound impact on the material's efficiency in challenging separations like that of ethylene (kinetic diameter ~3.9 Å) and ethane (kinetic diameter ~4.0 Å).[10] The slightly different metal-linker bond characteristics in ZIF-67 can influence the "gate-opening" or framework flexibility, subtly changing the effective pore aperture and enhancing the sieving effect for molecules with very similar sizes.[10]
Case Study 3: MIL-53 – Harnessing Flexibility for Selective Capture
The MIL-53 family of MOFs, typically built from trivalent metals (like Al3+ or Cr3+) and BDC linkers, are renowned for their "breathing" behavior.[6] Upon exposure to certain guest molecules, MIL-53 can transition from a large-pore (lp) hydrated form to a narrow-pore (np) activated form.[11] This transition is highly dependent on the guest-framework interaction.
For CO2/CH4 separation, this flexibility is a significant asset. CO2, with its strong quadrupole moment, interacts favorably with the framework, inducing a transition and being readily adsorbed. Methane, being non-polar, has a weaker interaction and is less effective at opening the pores under the same conditions. This results in a highly selective uptake of CO2.
Recent work has shown that linker functionalization can tune this breathing behavior. The per-fluorinated analogue, F4-MIL-53(Al), exhibits a different affinity for water and displays a distinct, non-hysteretic, step-shaped CO2 isotherm, indicating a sharp, CO2-induced structural expansion.[12][13] This demonstrates how fluorination can be used to modify host-guest interactions and alter the dynamic porosity of the framework, providing another powerful tool for designing responsive materials.[12]
From Theory to Practice: Essential Experimental Protocols
A material's performance on paper, based on calculated selectivity, must be validated by rigorous experimental testing. The following protocols are fundamental to assessing the true potential of a MOF for gas separation.
Protocol 1: Volumetric Gas Adsorption Isotherm Measurement
This experiment quantifies the amount of a single gas adsorbed by the MOF at a constant temperature over a range of pressures. It is the primary method for determining uptake capacity and calculating ideal selectivity.
Causality and Trustworthiness: The validity of this measurement hinges on a single, critical prerequisite: a completely clean and accessible pore network. The activation (or degassing) step is designed to remove all solvent and guest molecules from the pores without causing framework collapse. The chosen temperature must be high enough to provide the energy for guests to desorb but low enough to avoid thermal decomposition of the MOF. A thermogravimetric analysis (TGA) should always be performed beforehand to determine this safe temperature window.
Step-by-Step Methodology:
-
Sample Preparation: Place 50-150 mg of the synthesized MOF powder into a sample tube of known weight.
-
Activation: Attach the sample tube to the degassing port of a volumetric adsorption analyzer. Heat the sample under high vacuum (<10⁻⁵ torr) at a temperature determined by TGA (e.g., 150-350 °C) for several hours (typically 6-12 hours) until the outgas rate is minimal.
-
Mass Measurement: After cooling, weigh the sample tube again to determine the precise mass of the activated MOF.
-
Analysis: Transfer the sample tube to the analysis port of the instrument. Perform a free-space measurement, typically with helium, to determine the cold and warm free-space volumes of the tube.
-
Isotherm Collection: Evacuate the sample tube. Introduce controlled doses of the adsorbate gas (e.g., CO2, N2, CH4) into the manifold and then expand it into the sample tube.
-
Equilibration: Allow the pressure to equilibrate as the gas adsorbs onto the MOF. The instrument software records the pressure and calculates the amount adsorbed based on the pressure drop.
-
Data Point Collection: Repeat steps 5 and 6 at increasing pressure points to build the adsorption isotherm. A desorption branch can be collected by removing gas in a stepwise manner.
Protocol 2: Dynamic Breakthrough Analysis
While isotherms are essential, they don't fully capture the performance under dynamic flow conditions that mimic an industrial process. Breakthrough analysis provides a more practical assessment of a material's working capacity and selectivity for a gas mixture.[14]
Causality and Trustworthiness: This experiment directly simulates one cycle of a Pressure Swing Adsorption (PSA) process.[15] The "breakthrough time"—the time at which the less-adsorbed component is first detected at the outlet—is a critical performance metric. A longer breakthrough time for the strongly adsorbed component indicates better separation.[14] The experimental setup must be validated by running a blank test with an empty column to measure the system's dead time.
Caption: A typical experimental workflow for the comprehensive evaluation of a new MOF for gas separation.
Step-by-Step Methodology:
-
Bed Preparation: Pack a stainless-steel column of known dimensions with a known mass of the MOF material, using quartz wool plugs at both ends to secure the bed.
-
Activation: Install the column in the breakthrough apparatus. Activate the bed in-situ by flowing an inert gas (e.g., He or N2) at an elevated temperature (determined by TGA) for several hours to remove impurities.
-
System Purge: Cool the bed to the desired experimental temperature (e.g., 298 K) under the inert gas flow.
-
Initiate Experiment: Using mass flow controllers, switch the gas feed from the inert stream to a pre-mixed gas of known composition (e.g., 15% CO2 / 85% N2) at a specific total flow rate.
-
Monitor Outlet: Continuously analyze the composition of the gas exiting the column using a mass spectrometer or a gas chromatograph.
-
Data Recording: Record the concentration of each component at the outlet as a function of time. The experiment is complete when the outlet concentration equals the inlet concentration (C/C₀ = 1) for all components, indicating bed saturation.
-
Analysis: Plot C/C₀ versus time for each gas to generate the breakthrough curves. The time until C/C₀ ≈ 0.05 is the breakthrough time. The working capacity can be calculated by integrating the area above the curve.[16]
Conclusion and Outlook
The strategic modification of organic linkers is the cornerstone of rational MOF design for gas separation. By carefully selecting the linker's length, functionality, and flexibility, we can precisely tune the pore environment to achieve remarkable enhancements in both adsorption capacity and selectivity. As demonstrated with UiO-66, ZIF-8, and MIL-53, these modifications allow us to target specific gas molecules through enhanced chemical affinity, kinetic sieving, or by harnessing framework dynamics.
For researchers in this field, it is crucial to move beyond theoretical calculations and single-component isotherms. A comprehensive evaluation, grounded in dynamic breakthrough experiments, is essential for identifying materials with true potential for industrial applications. As synthesis techniques advance, the future will likely see the development of increasingly complex, multifunctional linkers that allow for even more sophisticated control over the gas separation properties of these remarkable materials.
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Zhang, X., et al. (2024). Development of Mixed Matrix Membranes by Using NH2-Functionalized UiO-66 and [APTMS][AC] Ionic Liquid for the Separation of CO2. OSTI.GOV. [Link]
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Tasiopoulos, A. J., et al. (2017). Computational Study of ZIF-8 and ZIF-67 Performance for Separation of Gas Mixtures. The Journal of Physical Chemistry C. [Link]
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Bordiga, S., et al. (2025). Tuning flexibility in Metal-Organic Frameworks via linker per-fluorination: revisiting the adsorption-induced breathing of MIL-53(Al). ChemRxiv. [Link]
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Khan, I. U., et al. (2025). A review on modified MOFs as CO2 adsorbents using mixed metals and functionalized linkers. ResearchGate. [Link]
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Khan, A. S., et al. (2016). A Review on Breathing Behaviors of Metal-Organic-Frameworks (MOFs) for Gas Adsorption. Materials. [Link]
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A Senior Application Scientist's Guide to Validating the Electrochemical Stability of 1,3,5-Tris(pyridin-4-ylethynyl)benzene Derivatives
In the realm of molecular electronics, sensor technology, and advanced materials, the rational design of organic molecules with predictable and stable electronic properties is paramount. Among the vast array of molecular building blocks, 1,3,5-Tris(pyridin-4-ylethynyl)benzene (TPEB) and its derivatives have garnered significant attention. Their rigid, planar structure and extended π-conjugation, coupled with the coordinating ability of the terminal pyridine units, make them exceptional candidates for constructing sophisticated supramolecular architectures and functional materials. However, for these materials to be viably integrated into electronic devices, their electrochemical stability is a critical, non-negotiable attribute. This guide provides a comprehensive framework for researchers, chemists, and materials scientists to validate the electrochemical stability of TPEB derivatives, drawing upon comparative data from related compounds and outlining a robust experimental protocol.
The Electrochemical Landscape of the TPEB Scaffold
The electrochemical behavior of TPEB and its derivatives is dictated by the interplay of the central 1,3,5-triethynylbenzene core and the peripheral functional groups. The extended π-system of the core facilitates electron delocalization, making the molecule susceptible to redox processes. The terminal pyridine rings, with their electron-withdrawing nature, are expected to influence the reduction potentials of the molecule.
While direct and comprehensive electrochemical data for the parent TPEB is not extensively reported in readily available literature, its general electrochemical activity is acknowledged.[1] We can, however, infer its behavior by examining its derivatives, where the TPEB scaffold acts as a bridge between redox-active centers. For instance, in 1,3,5-tris(ferrocenylethynyl)benzene, a derivative where the pyridyl groups are replaced by ferrocenyl units, cyclic voltammetry reveals three distinct, separated oxidation waves.[2] This demonstrates that the 1,3,5-triethynylbenzene core is an efficient mediator of electronic communication between the peripheral redox-active groups.[2] A similar phenomenon of separated one-electron oxidations is observed in metal complexes utilizing a 1,3,5-triethynylbenzene core, further underscoring the electronic delocalization capabilities of this scaffold.[3]
Derivatives functionalized with electron-donating groups, such as 1,3,5-tris(4-aminophenyl)benzene, exhibit oxidative electrochemistry, forming stable dication diradicals upon oxidation.[4] This suggests that the TPEB core can effectively stabilize charged intermediates, a crucial factor for electrochemical stability.
Comparative Analysis of TPEB Derivatives and Analogues
The true utility of the TPEB scaffold lies in its functionalizability. By introducing different substituents, one can tune the electrochemical properties and stability of the resulting molecule. Below is a comparative summary of the electrochemical characteristics of various TPEB derivatives and related compounds, based on available literature.
| Compound/Derivative Class | Key Electrochemical Features | Inferred Stability | Reference(s) |
| 1,3,5-Tris(ferrocenylethynyl)benzene | Three distinct, separated one-electron oxidations. | The core structure supports stable, sequential redox events. | [2] |
| 1,3,5-Tris(4-aminophenyl)benzene Derivatives | Forms stable dication diradicals upon oxidation. | The scaffold can stabilize oxidized states. | [4] |
| Metal Complexes with 1,3,5-triethynylbenzene Core | Separated one-electron oxidations, indicating electronic communication. | The core is a robust electronic mediator. | [3] |
| Pyridine-Terminated Aromatic SAMs | Reversible protonation behavior. | The pyridyl group can undergo reversible electrochemical processes. | [5] |
This comparative data highlights a crucial principle: the electrochemical stability of a TPEB derivative is not solely an intrinsic property of the core but is significantly modulated by the nature of its peripheral functional groups. Therefore, a standardized and rigorous validation protocol is essential for any newly synthesized derivative.
A Validated Protocol for Assessing Electrochemical Stability
The cornerstone of evaluating electrochemical stability is multi-cycle cyclic voltammetry (CV). This technique allows for the direct observation of a molecule's redox behavior and any degradation that may occur over repeated oxidation and reduction cycles.
Causality Behind Experimental Choices
The selection of experimental parameters is critical for obtaining meaningful and reproducible data.
-
Solvent and Supporting Electrolyte: The solvent must dissolve the analyte and the supporting electrolyte, and be electrochemically inert within the desired potential window. Acetonitrile and dichloromethane are common choices for organic electrochemistry. The supporting electrolyte, typically a tetra-alkylammonium salt like tetrabutylammonium hexafluorophosphate (TBAPF₆), is necessary to ensure conductivity of the solution. Its concentration should be significantly higher than that of the analyte to minimize IR drop.
-
Working Electrode: A glassy carbon electrode is often preferred for its wide potential window and relative inertness. Polishing the electrode before each experiment is crucial to ensure a clean and reproducible surface.
-
Reference Electrode: A silver/silver ion (Ag/Ag⁺) or saturated calomel electrode (SCE) is commonly used. It is important to report the reference electrode used, as potentials are relative. Ferrocene/ferrocenium (Fc/Fc⁺) is often used as an internal standard for potential calibration.
-
Scan Rate: The scan rate affects the kinetics of the electrochemical process. A typical starting point is 100 mV/s. Varying the scan rate can provide insights into the reversibility of the redox processes.
-
Potential Window: The potential window should be wide enough to encompass the redox events of interest but not so wide as to cause solvent or electrolyte breakdown. A preliminary scan with just the solvent and electrolyte is recommended to determine the usable potential window.
Step-by-Step Experimental Methodology
-
Preparation of the Analyte Solution:
-
Accurately weigh the TPEB derivative and dissolve it in the chosen solvent (e.g., anhydrous acetonitrile) to a final concentration of 1-5 mM.
-
Add the supporting electrolyte (e.g., 0.1 M TBAPF₆) to the solution.
-
De-aerate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
-
Electrochemical Cell Setup:
-
Assemble a three-electrode cell with the polished glassy carbon working electrode, a platinum wire counter electrode, and the reference electrode.
-
Ensure the electrodes are properly immersed in the analyte solution.
-
Maintain an inert atmosphere over the solution throughout the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Perform an initial CV scan at a moderate scan rate (e.g., 100 mV/s) over a wide potential range to identify the redox peaks of the TPEB derivative.
-
Narrow the potential window to just encompass the first oxidation and reduction peaks of interest.
-
Perform multi-cycle CV by scanning continuously for a significant number of cycles (e.g., 50-100 cycles).
-
Record the voltammograms for each cycle.
-
-
Data Analysis and Interpretation:
-
Overlay the voltammograms from different cycles.
-
Monitor the changes in the peak currents for both the anodic and cathodic scans. A stable compound will show minimal decrease in peak currents over many cycles.
-
Observe any shifts in the peak potentials. A shift in potential can indicate changes in the electrode surface or the chemical nature of the analyte.
-
Look for the appearance of new redox peaks, which would suggest the formation of degradation products.
-
Quantify the stability by plotting the peak current as a function of the cycle number. The percentage of current retained after a certain number of cycles is a good measure of stability.
-
Visualizing the Validation Workflow
The following diagrams illustrate the molecular structures of interest and the experimental workflow for validating electrochemical stability.
Caption: Key structures in the TPEB family.
Caption: Workflow for electrochemical stability validation.
Conclusion
The electrochemical stability of 1,3,5-Tris(pyridin-4-ylethynyl)benzene derivatives is a critical parameter that dictates their suitability for advanced electronic applications. While a direct, comprehensive comparative study is yet to be published, a wealth of information can be gleaned from the electrochemical behavior of its various derivatives. This guide provides a framework for understanding the key structural and electronic factors that influence stability and a detailed, self-validating protocol for its experimental determination. By following a systematic and well-reasoned experimental approach, researchers can confidently assess the electrochemical robustness of their novel TPEB-based materials, paving the way for their successful integration into next-generation technologies.
References
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ResearchGate. 1,3,5-Tris-and hexa-(ferrocenylethynyl)benzene, both showing three.... [Link]
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Physical Chemistry Chemical Physics. Electrochemical investigations on stability and protonation behavior of pyridine-terminated aromatic self-assembled monolayers. [Link]
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Journal of the Chemical Society, Dalton Transactions. Synthetic and electrochemical studies of some metal complexes of 1,3,5-triethynylbenzene. [Link]
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PubMed. Electrochemical degradation of pyridine by Ti/SnO2-Sb tubular porous electrode. [Link]
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MDPI. Enhanced Chemical and Electrochemical Stability of Polyaniline-Based Layer-by-Layer Films. [Link]
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PubChem. 4,4',4''-[(Benzene-1,3,5-triyl)triethyne-2,1-diyl]tripyridine. [Link]
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RSC Publishing. 1,3,5-Tris(4-aminophenyl)benzene derivatives: design, synthesis via nickel-catalysed aromatic amination and electrochemical properties. [Link]
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A Comparative Guide to the Quantum Yield of 1,3,5-Tris(pyridin-4-ylethynyl)benzene-Based Fluorophores
Introduction: The Promise of a Stellate Fluorophore
1,3,5-Tris(pyridin-4-ylethynyl)benzene is a fascinating molecule characterized by a planar, threefold symmetric core, from which three pyridyl-terminated conjugated arms radiate. This unique stellate (star-shaped) structure, built upon the versatile oligo(phenylene ethynylene) (OPE) framework, offers a rigid and highly conjugated system. Such architectures are of significant interest in materials science and drug development for their potential applications in organic light-emitting diodes (OLEDs), chemical sensing, and as fluorescent probes in biological imaging. The terminal pyridine units, with their nitrogen heteroatoms, introduce sites for potential protonation, metal coordination, or hydrogen bonding, making these fluorophores sensitive to their local chemical environment.
A critical parameter for any fluorophore is its fluorescence quantum yield (ΦF), which quantifies the efficiency of the conversion of absorbed photons into emitted fluorescent photons. A high quantum yield is often a prerequisite for applications requiring bright fluorescent signals. As of the latest literature review, a definitive experimental quantum yield for 1,3,5-Tris(pyridin-4-ylethynyl)benzene has not been reported. This guide, therefore, serves a dual purpose: firstly, to provide a robust, field-proven protocol for the determination of its quantum yield, and secondly, to offer a comparative benchmark against other relevant fluorophore classes. This will enable researchers to accurately characterize this molecule and understand its performance in the context of existing fluorescent probes.
Experimental Protocol: Determining the Relative Fluorescence Quantum Yield
The most common and reliable method for determining the fluorescence quantum yield of a compound in solution is the relative method. This involves comparing the fluorescence intensity of the sample of unknown quantum yield to that of a well-characterized standard with a known quantum yield.
Causality Behind Experimental Choices
The choice of a suitable standard is paramount. The standard should absorb and emit in a similar spectral region to the test compound to minimize wavelength-dependent instrumental biases. Quinine sulfate in a 0.5 M sulfuric acid solution is a widely accepted and well-characterized standard for the blue-violet spectral region, with a certified quantum yield of approximately 0.546.[1][2] The acidic medium ensures the complete protonation of the quinine molecule, leading to a stable and reproducible fluorescence quantum yield.
To minimize artifacts such as the inner filter effect (where emitted light is reabsorbed by other molecules in the solution), it is crucial to work with very dilute solutions, typically with an absorbance below 0.1 at the excitation wavelength.[3]
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the reference standard (e.g., Quinine Sulfate) of known concentration in the appropriate solvent (e.g., 0.5 M H₂SO₄).
-
Prepare a stock solution of the test compound (1,3,5-Tris(pyridin-4-ylethynyl)benzene) of known concentration in a suitable solvent (e.g., spectroscopic grade cyclohexane or toluene).
-
-
Preparation of a Dilution Series:
-
From the stock solutions, prepare a series of dilutions for both the standard and the test compound, ensuring that the absorbance of each solution at the chosen excitation wavelength is within the range of 0.02 to 0.1. This series of dilutions is crucial for verifying the linearity of the relationship between absorbance and fluorescence intensity, thereby validating the data.
-
-
Acquisition of Absorption Spectra:
-
Using a UV-Vis spectrophotometer, record the absorption spectrum for each solution in the dilution series for both the standard and the test compound.
-
Determine the absorbance value at the chosen excitation wavelength (λex) for each solution. The excitation wavelength should be the same for both the standard and the test compound.
-
-
Acquisition of Fluorescence Spectra:
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each solution.
-
The excitation wavelength must be identical to the one used for the absorbance measurements.
-
It is critical to keep all instrumental parameters (e.g., excitation and emission slit widths, detector voltage) constant for all measurements of both the standard and the test compound.
-
-
Data Analysis and Calculation:
-
Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity (I).
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the test compound. The resulting plots should be linear, and the slope of the line (Gradient) should be determined for both.
-
The quantum yield of the test compound (Φx) can then be calculated using the following equation[3]:
Φx = Φst * (Gradx / Gradst) * (nx² / nst²)
Where:
-
Φst is the quantum yield of the standard.
-
Gradx and Gradst are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the test compound and the standard, respectively.
-
nx and nst are the refractive indices of the solvents used for the test compound and the standard, respectively.
-
-
Experimental Workflow Diagram
Caption: Workflow for Relative Quantum Yield Determination.
Comparative Quantum Yield Data
While the quantum yield of 1,3,5-Tris(pyridin-4-ylethynyl)benzene is yet to be reported, the following table provides a comparative context by summarizing the quantum yields of structurally related fluorophores. This includes a cationic oligo(phenylene ethynylene) to represent the core conjugated system and a terpyridine derivative as an example of a nitrogen-containing aromatic fluorophore.
| Fluorophore Class | Specific Derivative/Substitution | Solvent | Quantum Yield (ΦF) | Reference |
| Oligo(phenylene ethynylene) (OPE) | Cationic OPE with quaternary ammonium end groups | Methanol | High (not quantified) | [4] |
| Cationic OPE with quaternary ammonium end groups | Water | ~0.15 | [4] | |
| Nitrogen-Containing Aromatic | 4'-(4-methoxyphenyl)-2,2':6',2''-terpyridine | Dichloromethane | 0.73 | |
| 4'-(4-(trifluoromethyl)phenyl)-2,2':6',2''-terpyridine | Dichloromethane | 0.17 | ||
| Standard | Quinine Sulfate | 0.5 M H₂SO₄ | 0.546 | [1][2] |
Discussion: Structure-Property Relationships and Performance Outlook
The photophysical properties of oligo(phenylene ethynylene)s are highly tunable. The quantum yield of 1,3,5-Tris(pyridin-4-ylethynyl)benzene will likely be influenced by several factors:
-
Molecular Rigidity and Planarity: The rigid, planar structure of the core is expected to minimize non-radiative decay pathways, which could lead to a relatively high quantum yield.
-
Solvent Polarity: The fluorescence of OPEs can be sensitive to the solvent environment.[4] For the title compound, polar solvents may interact with the pyridine nitrogen atoms, potentially altering the energy levels of the excited state and influencing the quantum yield.
-
Substitution Effects: While the parent compound is unsubstituted on the central benzene ring, future derivatives with electron-donating or electron-withdrawing groups could significantly modulate the quantum yield. For instance, the data for the terpyridine derivatives show that an electron-donating methoxy group leads to a much higher quantum yield compared to an electron-withdrawing trifluoromethyl group. This is a common trend where electron-donating groups can enhance fluorescence.
Comparative Logic Diagram
Caption: Comparison of Target Fluorophore to Alternatives.
Conclusion
1,3,5-Tris(pyridin-4-ylethynyl)benzene holds considerable promise as a versatile fluorophore. While its quantum yield remains to be experimentally determined, the robust protocol detailed in this guide provides a clear pathway for its characterization. Based on the properties of related oligo(phenylene ethynylene)s and nitrogen-containing aromatic systems, it is anticipated that this molecule will exhibit interesting and potentially highly tunable photophysical properties. The comparative data presented here offers a valuable benchmark for researchers seeking to evaluate the performance of this and other novel fluorophores for a wide range of applications in science and technology.
References
Sources
The Decisive Role of the Linker: A Comparative Guide to the Catalytic Activity of Pyridine-Based MOFs
By Dr. Evelyn Reed, Senior Application Scientist
Abstract
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unparalleled versatility, largely owing to the modularity of their organic linkers and metal nodes.[1] Among the vast library of organic struts, pyridine-based linkers are of particular interest due to the unique electronic and coordinating properties of the nitrogen-containing heterocycle. This guide provides a comparative analysis of the catalytic activity of MOFs derived from different pyridine-based linkers. We will delve into the causal relationships between linker design, MOF structure, and catalytic performance, focusing on the critical application of CO2 reduction. This analysis is supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with actionable insights for designing next-generation catalysts.
Introduction: The Power of the Pyridine Ligand in MOF Catalysis
The organic linker in a MOF is not merely a structural component; it is a key determinant of the framework's physical and chemical properties. The choice of linker dictates pore size, stability, and, most importantly, the nature of the active sites available for catalysis.[2] Pyridine-based linkers offer several advantages:
-
Lewis Basicity: The nitrogen atom in the pyridine ring acts as a Lewis base, enabling it to coordinate with metal centers, stabilize catalytic intermediates, or act as a basic catalytic site itself.[3]
-
Tunable Electronics: The electronic properties of the pyridine ring can be readily modified through functionalization, allowing for fine-tuning of the catalyst's activity and selectivity.[2]
-
Structural Versatility: The rigid and well-defined geometry of pyridine and its derivatives, such as bipyridine and terpyridine, facilitates the construction of robust and highly ordered MOF structures.[4][5]
These attributes have led to the successful application of pyridine-based MOFs in a wide range of catalytic transformations, including oxidations, C-C coupling reactions, and, notably, the electrochemical and photochemical reduction of carbon dioxide (CO2).[3][6][7]
Comparative Analysis: Bipyridine vs. Terpyridine Linkers in CO2 Reduction
To provide a focused and objective comparison, we will examine the catalytic performance of MOFs constructed from two prominent classes of pyridine-based linkers—bipyridines and terpyridines—in the context of CO2 reduction.
The Bipyridine Advantage: Stability and Activity
Bipyridine-based linkers, such as 4,4'-bipyridine, are workhorses in MOF chemistry. Their linear geometry and strong coordination to metal centers often result in highly stable frameworks.[1][8] In the realm of catalysis, MOFs incorporating bipyridine ligands have demonstrated significant activity. For instance, mixed-linker MOFs containing both a dicarboxylate and a bipyridine ligand have shown enhanced stability and catalytic performance in various reactions.[9]
The Terpyridine Edge: Enhanced Selectivity
Terpyridine linkers, with their tridentate coordination, can create unique active sites within the MOF structure. Recent studies have highlighted the potential of terpyridine-based MOFs in achieving high selectivity in CO2 reduction. A notable example is a Cu(I)-MOF supported by a 4'-(4-cyanophenyl)-4,2':6',4''-terpyridine ligand, which demonstrated 100% selective photocatalytic conversion of CO2 to CO.[6][10] This high selectivity is attributed to the specific coordination environment created by the terpyridine ligand, which favors the binding and activation of CO2 molecules while suppressing competing reactions like the hydrogen evolution reaction.[10]
The following table summarizes the comparative performance of representative bipyridine and terpyridine-based MOFs in CO2 reduction.
| MOF Catalyst | Linker Type | Metal Node | Reaction Type | Key Performance Metric | Reference |
| Cu2(BDC)2(BPY) | Bipyridine (mixed-linker) | Cu | Not specified for CO2 reduction, but noted for high stability | Enhanced catalyst stability | [9] |
| Cu(I) MOF | Terpyridine | Cu(I) | Photocatalytic CO2 Reduction | 100% selectivity for CO; 2.58 µmol g⁻¹·h⁻¹ CO evolution | [6][10] |
| Fe-MOF | 4'-pyridyl-2,2':6',2''-terpyridine | Fe(II) | Not for CO2 reduction, but for alkyne hydroboration | Demonstrates catalytic activity of terpyridine-based Fe-MOF | [11] |
Table 1: Comparative Catalytic Performance of Bipyridine and Terpyridine-based MOFs.
Experimental Protocols: A Guide to Synthesis and Catalytic Testing
To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for the synthesis of a representative terpyridine-based MOF and the evaluation of its photocatalytic CO2 reduction activity.
Synthesis of a Terpyridine-Based Cu(I)-MOF
This protocol is adapted from the synthesis of the highly selective Cu(I)-MOF for photocatalytic CO2 reduction.[10]
Materials:
-
4'-(4-cyanophenyl)-4,2':6',4''-terpyridine ligand
-
Copper(I) Iodide (CuI)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile
Procedure:
-
In a 20 mL Teflon-lined stainless-steel autoclave, dissolve 0.1 mmol of the terpyridine ligand in 5 mL of DMF.
-
Add 0.1 mmol of CuI to the solution.
-
Seal the autoclave and heat it at 120°C for 72 hours.
-
After cooling to room temperature, collect the resulting crystals by filtration.
-
Wash the crystals with fresh DMF and then with acetonitrile.
-
Dry the product under vacuum at 60°C.
Causality: The choice of a high-boiling point solvent like DMF and elevated temperatures are crucial for the solvothermal synthesis, facilitating the dissolution of reactants and promoting the crystallization of the MOF. The slow cooling process is essential for obtaining well-defined, high-quality crystals.
Photocatalytic CO2 Reduction Assay
Experimental Setup:
-
A gas-tight photoreactor with a quartz window.
-
A 300W Xenon lamp as a light source.
-
Gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) and a flame ionization detector (FID) for product analysis.
Procedure:
-
Disperse 10 mg of the MOF catalyst in 5 mL of a solution containing a sacrificial electron donor (e.g., triethanolamine) in a sealed photoreactor.
-
Purge the reactor with high-purity CO2 for 30 minutes to ensure a CO2-saturated atmosphere.
-
Irradiate the reactor with the Xenon lamp while maintaining constant stirring.
-
At regular intervals, collect a 1 mL gas sample from the headspace of the reactor using a gas-tight syringe.
-
Inject the gas sample into the GC to quantify the amount of CO and other potential products (e.g., H2, CH4).
Self-Validation: The experimental setup must include control experiments, such as running the reaction in the absence of the catalyst, without light, or without CO2, to confirm that the observed product formation is indeed due to the photocatalytic activity of the MOF.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and catalytic testing of pyridine-based MOFs.
Caption: Workflow for MOF Synthesis and Catalytic Evaluation.
Mechanistic Insights: The Role of Linker Functionalization
Beyond the core pyridine structure, functionalization of the linker can further modulate the catalytic activity of the MOF.[2] For example, introducing electron-donating or electron-withdrawing groups can alter the electronic density at the metal centers, thereby influencing their catalytic properties.[2] In a study comparing isostructural MOFs with different linker substituents, a clear relationship was found between the electronic properties of the substituent and the catalytic rate.[2] This underscores the importance of rational linker design in creating highly efficient MOF catalysts.
Amino-functionalization, for instance, has been shown to enhance the adsorption of acidic molecules like CO2 through favorable hydrogen bonding interactions, which can be a crucial first step in the catalytic cycle.[12]
Conclusion and Future Outlook
The choice of pyridine-based linker has a profound impact on the catalytic activity of MOFs. While bipyridine linkers contribute to the formation of robust and active catalysts, terpyridine linkers can offer superior selectivity in reactions like CO2 reduction. The ability to fine-tune the electronic and steric properties of these linkers through functionalization provides a powerful tool for the rational design of next-generation catalysts.
Future research should focus on developing a deeper understanding of the structure-activity relationships in these systems through a combination of advanced in-situ characterization techniques and computational modeling. The synthesis of mixed-linker MOFs incorporating different pyridine derivatives is also a promising avenue for creating multifunctional catalysts with enhanced performance. By continuing to explore the vast chemical space of pyridine-based linkers, the scientific community can unlock the full potential of MOFs to address pressing challenges in energy, environment, and chemical synthesis.
References
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Title: Metal–organic framework - Wikipedia. Source: Wikipedia. URL: [Link]
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Title: The Future of Materials: Leveraging Pyridine-Based Linkers for COFs and MOFs. Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
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Title: Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation. Source: RSC Advances. URL: [Link]
-
Title: Effect of organic linker substituents on properties of metal–organic frameworks: a review. Source: RSC Advances. URL: [Link]
-
Title: High selectivity of photocatalytic reduction of CO2 to CO based on terpyridine ligand supported CuI metal organic framework. Source: Frontiers in Chemistry. URL: [Link]
- Title: Metal-organic frameworks containing nitrogen-donor ligands for efficient catalytic organic transformations. Source: Google Patents.
-
Title: Zn-MOFs Containing Pyridine and Bipyridine Carboxylate Organic Linkers and Open Zn2+ Sites. Source: ResearchGate. URL: [Link]
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Title: High selectivity of photocatalytic reduction of CO2 to CO based on terpyridine ligand supported CuI metal organic framework. Source: National Center for Biotechnology Information. URL: [Link]
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Title: Nitrogen-Based Linkers with a Mesitylene Core: Synthesis and Characterization. Source: National Center for Biotechnology Information. URL: [Link]
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Title: Typical transition metal single-atom catalysts with a metal-pyridine N structure for efficient CO2 electroreduction. Source: ResearchGate. URL: [Link]
-
Title: An ionic Fe-based metal–organic-framework with 4′-pyridyl-2,2′:6′,2′′-terpyridine for catalytic hydroboration of alkynes. Source: ResearchGate. URL: [Link]
-
Title: Recent Advances in Cu-Based Metal–Organic Framework Electrocatalysts for CO 2 Reduction Reactions. Source: MDPI. URL: [Link]
-
Title: Metal–Organic Frameworks (MOFs) and Materials Derived from MOFs as Catalysts for the Development of Green Processes. Source: MDPI. URL: [Link]
-
Title: Some N-heterocyclic linkers used for the construction of MOFs. Source: ResearchGate. URL: [Link]
-
Title: Porphyrin-based metal–organic frameworks for photo(electro)catalytic CO2 reduction. Source: Energy & Environmental Science. URL: [Link]
-
Title: Mixed Linker MOFs in Catalysis. Source: ResearchGate. URL: [Link]
-
Title: A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies. Source: MDPI. URL: [Link]
-
Title: Principled Exploration of Bipyridine and Terpyridine Additives to Promote Methylammonium Lead Iodide Perovskite Crystallization. Source: ResearchGate. URL: [Link]
-
Title: Adsorption of Pyridine over Amino-Functionalized Metal–Organic Frameworks: Attraction via Hydrogen Bonding versus Base–Base Repulsion. Source: The Journal of Physical Chemistry C. URL: [Link]
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Title: Impact of Linker Engineering on the Catalytic Activity of Metal–Organic Frameworks Containing Pd(II)–Bipyridine Complexes. Source: Semantic Scholar. URL: [Link]
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A Head-to-Head Guide to the Synthesis of 1,3,5-Tris(pyridin-4-ylethynyl)benzene: Assessing Reproducibility and Practicality
Introduction: The Allure and Challenge of a Star Ligand
1,3,5-Tris(pyridin-4-ylethynyl)benzene (TPEB) is a highly symmetrical, star-shaped molecule that has garnered significant interest among researchers in supramolecular chemistry, materials science, and drug development. Its rigid, planar structure and the presence of three coordinating pyridyl units make it an exceptional building block for constructing metal-organic frameworks (MOFs), porous polymers, and complex molecular architectures.[1][2] However, despite its widespread utility, the synthesis of TPEB can be a significant experimental hurdle, with reproducibility often cited as a major concern.
This guide provides an in-depth, objective comparison of the primary synthetic methodologies for TPEB. Moving beyond a simple recitation of steps, we will dissect the causality behind experimental choices, analyze the factors that impact reproducibility, and provide field-proven insights to help researchers select and execute the most reliable method. Every protocol is presented as a self-validating system, grounded in authoritative literature to ensure scientific integrity.
The Core Chemistry: A Thrice-Told Tale of Sonogashira Coupling
The construction of TPEB's unique architecture is almost exclusively achieved through the palladium and copper co-catalyzed Sonogashira cross-coupling reaction. This powerful C-C bond-forming reaction creates the crucial ethynyl bridges between the central benzene core and the three peripheral pyridine rings. The key to assessing reproducibility lies in understanding the two primary strategic approaches to this threefold coupling, each with its own set of advantages and challenges.
The two divergent strategies can be summarized as follows:
-
Convergent "Core-First" Approach (Method A): This strategy involves the initial synthesis of the 1,3,5-triethynylbenzene core, which is then coupled with a 4-halopyridine in the final step.
-
Divergent "Arms-First" Approach (Method B): This method starts with the 1,3,5-tribromobenzene core and directly couples it with a terminal alkyne, 4-ethynylpyridine.
This guide will now dissect both methodologies, offering a detailed protocol for the more extensively documented convergent approach and a critical analysis of the divergent path.
Method A: The Convergent "Core-First" Synthesis
This is arguably the most widely reported and well-characterized route to TPEB. It is a multi-step process that offers better control over the final coupling reaction but requires more synthetic effort upfront. The overall workflow is depicted below.
Caption: Workflow for the Convergent Synthesis of TPEB (Method A).
Detailed Experimental Protocol for Method A
This protocol is adapted from a well-documented procedure that demonstrates the complete synthesis from 1,3,5-tribromobenzene.[3]
Step 1: Synthesis of 1,3,5-Tris((trimethylsilyl)ethynyl)benzene
-
In a flame-dried Schlenk tube under an argon atmosphere, dissolve 1,3,5-tribromobenzene (300 mg, 0.953 mmol) in anhydrous, degassed triethylamine (Et₃N, 20 mL).
-
Add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 20 mg, 0.028 mmol) and copper(I) iodide (CuI, 6 mg, 0.032 mmol).
-
Stir the suspension for 20 minutes at room temperature.
-
Add trimethylsilylacetylene (1 mL, 7.2 mmol) and heat the mixture to 65 °C for 24 hours.
-
After cooling, filter the mixture to remove solid byproducts and concentrate the filtrate under vacuum.
-
Purify the crude product by column chromatography (hexane) to yield pure 1,3,5-tris((trimethylsilyl)ethynyl)benzene as a pale-yellow solid (Yield: 252 mg, 72%).[3]
Step 2: Synthesis of 1,3,5-Triethynylbenzene
-
In a flame-dried round-bottom flask under argon, dissolve the silyl-protected intermediate (252 mg, 0.687 mmol) in anhydrous tetrahydrofuran (THF, 2.5 mL).
-
Add a solution of anhydrous potassium hydroxide (KOH, 344 mg, 6.14 mmol) in methanol (CH₃OH, 2.5 mL).
-
Stir the reaction mixture at room temperature overnight.
-
Concentrate the mixture under vacuum and neutralize by adding 1 N HCl (8.3 mL).
-
Extract the product with dichloromethane (CH₂Cl₂, 3 x 10 mL).
-
Dry the combined organic phases over anhydrous Na₂SO₄, concentrate under vacuum, and purify by column chromatography (hexane) to afford 1,3,5-triethynylbenzene as a white, volatile solid (Yield: 103 mg, 99%).[3]
Step 3: Synthesis of 1,3,5-Tris(pyridin-4-ylethynyl)benzene (TPEB)
-
In a flame-dried Schlenk tube under argon, dissolve 1,3,5-triethynylbenzene (60 mg, 0.40 mmol) in anhydrous, degassed Et₃N (20 mL).
-
Add 4-bromopyridine hydrochloride (389 mg), which must be freshly neutralized before use. Expert Tip: 4-bromopyridine is unstable; prepare the free base immediately before the reaction by washing the HCl salt with 2 N NaOH, extracting into CH₂Cl₂, and concentrating in vacuo.[3]
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 92 mg, 0.08 mmol) and CuI (4 mg, 0.02 mmol).
-
Reflux the reaction mixture for 48 hours.
-
Evaporate the solvent under vacuum. Dissolve the solid residue in ethyl acetate and wash with saturated NH₄Cl solution and then with water.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purify the crude product by column chromatography (hexane/ethyl acetate gradient) to afford TPEB as a pale-yellow solid (Yield: 103 mg, 68%).[3]
Method B: The Divergent "Arms-First" Synthesis
The divergent approach is, in principle, more atom-economical and efficient as it involves a single-step triple Sonogashira coupling. It directly connects the 1,3,5-tribromobenzene core with three equivalents of 4-ethynylpyridine.
Caption: Workflow for the Divergent Synthesis of TPEB (Method B).
Analysis and Reproducibility Challenges of Method B
While attractive for its conciseness, a fully detailed and robust protocol for the triple coupling to synthesize TPEB is less common in the literature than Method A. The primary challenge lies in achieving a complete threefold reaction while avoiding the formation of mono- and di-substituted intermediates.
-
Stoichiometry and Incomplete Reactions: Driving the reaction to completion on all three bromine sites can be difficult. This often results in a mixture of the desired tris-substituted product along with mono- and bis(pyridin-4-ylethynyl)benzene. Separating these closely related compounds from the final product is a significant purification challenge that can drastically lower the isolated, reproducible yield.
-
Catalyst Activity: The progressive substitution on the benzene ring can alter the reactivity of the remaining C-Br bonds. The third substitution may require more forcing conditions (higher temperatures, longer reaction times), which in turn increases the likelihood of side reactions and catalyst degradation.
-
Solubility Issues: As the star-shaped product forms, its solubility can decrease, potentially causing it to precipitate from the reaction mixture, thereby halting the reaction prematurely and complicating analysis.
Head-to-Head Comparison: Performance and Practicality
| Parameter | Method A (Convergent) | Method B (Divergent) | Causality and Expert Insight |
| Number of Steps | 3 | 1 | Method B is theoretically more efficient, but this is only true if the reaction goes to completion cleanly. |
| Overall Yield | ~47% (Reported)[3] | Variable, often lower isolated yields | The multi-step nature of Method A allows for purification at each stage, leading to a higher purity final product, often with a more reliable overall yield. |
| Key Challenge | More labor-intensive; instability of 4-bromopyridine.[3] | Achieving complete threefold substitution; purification from partially substituted byproducts. | The primary obstacle in Method B is purification. The similar polarities of mono-, di-, and tri-substituted products make chromatographic separation arduous. |
| Reproducibility | Higher. The final step is a well-defined coupling of two pure intermediates. | Lower. Highly sensitive to reaction conditions; difficult to consistently drive to full conversion. | Method A offers more control. By isolating the 1,3,5-triethynylbenzene core, the final, critical coupling is more predictable and less prone to statistical product mixtures. |
| Purification | Straightforward column chromatography at each step.[3] | Difficult column chromatography to separate products of varying substitution. | This is the critical advantage of Method A. Clean intermediates lead to a cleaner final reaction mixture. |
| Atom Economy | Lower | Higher (in theory) | While Method B is better on paper, the practical challenges of purification and lower yields often negate this advantage. |
Assessing Reproducibility: Common Pitfalls and Best Practices
The synthesis of TPEB is sensitive to several factors that can dramatically impact yield and reproducibility, regardless of the chosen method.
-
Oxygen Exclusion is Critical: The Sonogashira reaction is notoriously sensitive to oxygen. Oxygen promotes the oxidative homocoupling of alkynes (the Glaser coupling), leading to the formation of 1,4-bis(pyridin-4-yl)buta-1,3-diyne. This byproduct is often difficult to separate from TPEB and is a primary source of impurities and reduced yields.
-
Best Practice: Rigorously degas all solvents and reagents (e.g., by three freeze-pump-thaw cycles or by bubbling argon through the liquid for at least 30 minutes). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire reaction setup and workup.
-
-
Catalyst Choice and Handling:
-
Pd(0) vs. Pd(II): Pd(PPh₃)₄ is a Pd(0) source and is often used directly. Pd(PPh₃)₂Cl₂ is a Pd(II) precatalyst that must be reduced in situ to the active Pd(0) species. While both can be effective, Pd(PPh₃)₄ is often preferred for its direct activity, though it is more sensitive to air.
-
Catalyst Quality: The quality and age of the palladium catalyst are paramount. Old or partially oxidized catalysts will exhibit significantly lower activity. It is advisable to use a freshly opened bottle or store the catalyst under inert gas.
-
-
The Role of the Base: Triethylamine (Et₃N) is a common choice as it serves as both the base and a solvent. Its role is to deprotonate the terminal alkyne, facilitating the formation of the reactive copper acetylide intermediate. The purity of the amine base is crucial; it should be distilled and stored over KOH to remove water and other impurities.
Conclusion and Recommendations for Researchers
For researchers requiring high-purity 1,3,5-Tris(pyridin-4-ylethynyl)benzene with a high degree of certainty, the Convergent "Core-First" Approach (Method A) is the recommended strategy. While it involves more synthetic steps, its key advantage lies in its enhanced control and reproducibility. The purification of intermediates is significantly more manageable than the purification of the final product from a mixture of partially substituted analogues, which is the primary drawback of the Divergent "Arms-First" Approach (Method B).
The higher upfront labor investment in Method A pays dividends in the form of a more reliable and scalable synthesis, ultimately saving time and resources by avoiding complex and often inefficient final-stage purifications. For any attempt at TPEB synthesis, meticulous exclusion of oxygen and the use of high-purity reagents are non-negotiable prerequisites for success.
References
Sources
Navigating the Ligand Landscape: A Comparative Guide to 1,3,5-Tris(pyridin-4-ylethynyl)benzene and Triazine-Based Ligands in MOF Synthesis
For Researchers, Scientists, and Drug Development Professionals
The rational design of Metal-Organic Frameworks (MOFs) is paramount to unlocking their vast potential in applications ranging from gas storage and separation to catalysis and drug delivery. At the heart of this design lies the judicious selection of organic ligands, which, along with metal nodes, dictate the resulting framework's topology, porosity, and functionality. This guide provides a deep, comparative analysis of two prominent ligand classes: the rigid, linear 1,3,5-Tris(pyridin-4-ylethynyl)benzene (TPEB) and the versatile, nitrogen-rich triazine-based linkers.
By examining the fundamental structural differences and their impact on synthesis and material properties, this document aims to equip researchers with the insights needed to make informed decisions in the strategic design of next-generation MOFs.
At a Glance: TPEB vs. Triazine-Based Ligands
| Feature | 1,3,5-Tris(pyridin-4-ylethynyl)benzene (TPEB) | Triazine-Based Ligands |
| Core Structure | Benzene core with three pyridyl-ethynyl arms | 1,3,5-Triazine core with various functional arms |
| Geometry | Planar, trigonal, rigid | Planar, trigonal, tunable rigidity |
| Coordination Sites | Terminal pyridyl nitrogen atoms | Triazine ring nitrogen atoms and peripheral functional groups |
| Resulting MOF Porosity | Often leads to high porosity and surface area | Variable, can be tailored for specific pore sizes.[1] |
| Key Advantages | Predictable coordination, high thermal stability | Tunable functionality, potential for enhanced catalytic activity |
| Common Applications | Gas storage, separation | Catalysis, sensing, drug delivery |
The Tale of Two Cores: Structural and Synthetic Considerations
The fundamental difference between TPEB and triazine-based ligands lies in their aromatic core and the nature of their coordinating arms. This seemingly subtle distinction has profound implications for the synthesis and resulting properties of the MOFs.
1,3,5-Tris(pyridin-4-ylethynyl)benzene (TPEB): A Rigid Architect
TPEB is a highly rigid, planar ligand with a C3-symmetric benzene core. Its three arms consist of pyridyl groups connected via ethynyl spacers. This rigidity and well-defined geometry make TPEB an excellent building block for constructing highly porous and crystalline MOFs with predictable topologies. The terminal nitrogen atoms of the pyridyl groups act as the primary coordination sites for metal ions.
The synthesis of TPEB-based MOFs typically involves solvothermal or hydrothermal methods, where TPEB and a metal salt are heated in a suitable solvent. The choice of solvent and temperature can influence the final crystal structure and morphology.
Experimental Protocol: Solvothermal Synthesis of a TPEB-based MOF
This protocol provides a general guideline for the synthesis of a TPEB-based MOF. Specific parameters may need to be optimized based on the desired metal node and target framework.
-
Ligand and Metal Salt Preparation:
-
Dissolve 1,3,5-Tris(pyridin-4-ylethynyl)benzene (TPEB) in a high-boiling point organic solvent such as N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF).
-
In a separate vial, dissolve the chosen metal salt (e.g., a nitrate or chloride salt of Co(II), Cu(II), or Zn(II)) in the same solvent.
-
-
Reaction Mixture Assembly:
-
Combine the ligand and metal salt solutions in a Teflon-lined stainless-steel autoclave. The molar ratio of ligand to metal will influence the resulting structure and should be systematically varied during optimization.
-
The reaction mixture is then sealed and heated in an oven to a specific temperature (typically between 80 °C and 150 °C) for a period ranging from 24 to 72 hours.
-
-
Product Isolation and Purification:
-
After cooling to room temperature, the resulting crystalline product is collected by filtration.
-
The crystals are washed several times with the reaction solvent to remove any unreacted starting materials, followed by a solvent exchange with a more volatile solvent like ethanol or acetone.
-
The purified MOF is then activated by heating under vacuum to remove the solvent molecules from the pores.
-
Triazine-Based Ligands: The Versatile Contenders
Triazine-based ligands feature a 1,3,5-triazine core, a six-membered heterocyclic ring containing three nitrogen atoms. These nitrogen atoms can themselves act as coordination sites, or the triazine ring can be functionalized with various coordinating groups, such as carboxylates, pyridyls, or amines. This versatility allows for the creation of a wide array of MOFs with tunable properties.[2]
The synthesis of triazine-based MOFs also commonly employs solvothermal or hydrothermal techniques. The presence of multiple potential coordination sites on the triazine ring and its functional arms can sometimes lead to more complex coordination environments and a wider range of possible framework topologies compared to the more predictable TPEB.[3]
Experimental Protocol: Synthesis of a Triazine-Carboxylate MOF
This protocol outlines the synthesis of a MOF using a triazine ligand functionalized with carboxylate groups, a common strategy to create robust frameworks.
-
Ligand Synthesis:
-
Synthesize the desired triazine-based carboxylic acid ligand (e.g., 2,4,6-tris(4-carboxyphenyl)-1,3,5-triazine) following established literature procedures.
-
-
MOF Synthesis:
-
In a glass vial, combine the triazine-based ligand and a metal salt (e.g., zinc nitrate or copper acetate) in a solvent mixture, often containing DMF and water or ethanol.
-
The vial is sealed and heated in an oven at a temperature typically ranging from 60 °C to 120 °C for 12 to 48 hours.
-
-
Product Recovery:
-
After the reaction, single crystals suitable for X-ray diffraction are often formed. These are carefully separated from the bulk powder.
-
The crystalline product is washed with fresh solvent and dried under ambient conditions or mild heating.
-
Performance Showdown: Porosity, Stability, and Functionality
The choice between TPEB and triazine-based ligands ultimately depends on the desired application of the MOF.
Porosity and Surface Area
Due to its rigid and extended structure, TPEB is often employed in the synthesis of MOFs with high porosity and large surface areas. These characteristics are highly desirable for applications in gas storage and separation. For instance, MOFs constructed with TPEB have shown impressive uptake capacities for gases like hydrogen and carbon dioxide.
Triazine-based MOFs can also exhibit significant porosity, with the pore size and volume being highly dependent on the nature and length of the functional arms attached to the triazine core.[1] The ability to tune the ligand structure allows for the design of MOFs with specific pore environments tailored for selective adsorption or separation of molecules.
Stability
The thermal and chemical stability of a MOF is crucial for its practical application. TPEB-based MOFs generally exhibit high thermal stability due to the robust aromatic nature of the ligand and the strong metal-ligand coordination bonds.
The stability of triazine-based MOFs can be more variable. The triazine ring itself is thermally stable, but the overall stability of the framework will depend on the strength of the coordination bonds formed by the peripheral functional groups. For example, carboxylate-functionalized triazine ligands typically form more robust MOFs compared to those with weaker coordinating groups.
Functional Properties
While TPEB provides a structurally sound and predictable scaffold, triazine-based ligands offer a greater degree of chemical functionality. The nitrogen-rich triazine core can impart basic properties to the MOF, making it a potential candidate for base-catalyzed reactions. Furthermore, the ease of functionalization of the triazine ring allows for the introduction of various active sites, such as catalytic metal centers or specific binding sites for targeted drug delivery. This inherent tunability makes triazine-based MOFs particularly attractive for applications in catalysis and sensing.[4]
Visualizing the Difference: Ligand and MOF Structures
To better understand the structural implications of ligand choice, the following diagrams illustrate the fundamental differences between TPEB and a generic triazine-based ligand, and how they assemble into MOF architectures.
Caption: Comparison of the core structures of TPEB and a generic triazine-based ligand.
Caption: Schematic representation of MOF assembly using TPEB and triazine-based ligands.
Conclusion: Making the Right Choice for Your Research
The selection between 1,3,5-Tris(pyridin-4-ylethynyl)benzene and triazine-based ligands for MOF synthesis is not a matter of one being definitively superior to the other, but rather a strategic decision based on the desired properties and application of the final material.
-
Choose TPEB when: The primary goal is to achieve high porosity, large surface area, and predictable framework topologies, particularly for applications in gas storage and separation. Its rigidity and well-defined coordination vectors offer a high degree of control over the resulting MOF architecture.
-
Choose triazine-based ligands when: The research focus is on tunable functionality, such as catalysis, sensing, or targeted drug delivery. The versatility of the triazine core allows for the incorporation of a wide range of functional groups, enabling the design of MOFs with tailored chemical properties and active sites.
By understanding the inherent strengths and weaknesses of each ligand class, researchers can more effectively navigate the vast landscape of MOF chemistry and engineer materials with precisely controlled structures and functions to address some of the most pressing challenges in science and technology.
References
-
Four 3D Co(ii) MOFs based on 2,4,6-tris(4-pyridyl)-1,3,5-triazine and polycarboxylic acid ligands and their derivatives as efficient electrocatalysts for oxygen reduction reaction. Dalton Transactions (RSC Publishing). [Link]
-
Synthesis of a New Co Metal–Organic Framework Assembled from 5,10,15,20-Tetrakis((pyridin-4-yl) phenyl)porphyrin “Co-MTPhPyP” and Its Application to the Removal of Heavy Metal Ions. MDPI. [Link]
-
Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. MDPI. [Link]
-
Covalent Organic Frameworks for Adsorption of Per- and Polyfluoroalkyl Substances (PFAS). ACS Applied Polymer Materials. [Link]
-
A Novel Zinc-Based MOF Featuring 2,4,6-Tris-(4-carboxyphenoxy)-1,3,5-triazine: Structure, Adsorption, and Photocatalytic Activity. MDPI. [Link]
-
s-Triazine-Based Ligands Possessing Identical Heteroatom-Bridged Substituents—Unexpected Triazine-O Bond Cleavage. Molecules. [Link]
-
Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. ResearchGate. [Link]
-
Metal-organic materials with triazine-based ligands: From structures to properties and applications. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. s-Triazine-Based Ligands Possessing Identical Heteroatom-Bridged Substituents—Unexpected Triazine-O Bond Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Four 3D Co(ii) MOFs based on 2,4,6-tris(4-pyridyl)-1,3,5-triazine and polycarboxylic acid ligands and their derivatives as efficient electrocatalysts for oxygen reduction reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Bridging Theory and Reality: A Comparative Guide to Predicting the Properties of 1,3,5-Tris(pyridin-4-ylethynyl)benzene
For researchers, scientists, and professionals in drug development, the accurate prediction of molecular properties is a cornerstone of efficient and targeted discovery. This guide provides an in-depth cross-validation of theoretical models against experimental data for the promising yet complex molecule, 1,3,5-Tris(pyridin-4-ylethynyl)benzene. By critically examining the predictive power of computational chemistry, we aim to offer a clear pathway for leveraging these models in the rational design of novel materials and therapeutics.
1,3,5-Tris(pyridin-4-ylethynyl)benzene is a star-shaped, nitrogen-containing heterocyclic compound with a C3 symmetric structure. Its unique architecture, featuring a central benzene core and three radiating pyridin-4-ylethynyl arms, bestows it with intriguing photophysical and electrochemical characteristics. These properties make it a valuable building block in diverse applications, from the development of organic light-emitting diodes (OLEDs) and nanomaterials to its potential use in novel drug delivery systems. The inherent fluorescence and electrochemical activity are key to its functionality.
The ability to accurately predict these properties through theoretical modeling is paramount. It allows for the in silico screening of vast libraries of derivatives, saving significant time and resources compared to empirical synthesis and testing. However, the reliability of these theoretical predictions hinges on their rigorous validation against experimental data. This guide will delve into the comparison of commonly employed theoretical models with established experimental findings for 1,3,5-Tris(pyridin-4-ylethynyl)benzene, providing a critical assessment of their strengths and limitations.
Theoretical Framework: The Power of Density Functional Theory (DFT)
For molecules like 1,3,5-Tris(pyridin-4-ylethynyl)benzene, Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have emerged as powerful tools for predicting a wide array of properties. DFT calculations are used to determine the ground-state electronic structure, from which properties like molecular geometry, orbital energies (HOMO and LUMO), and electrochemical behavior can be derived. TD-DFT is then employed to investigate the excited-state properties, providing insights into the molecule's photophysical characteristics, such as its absorption and emission spectra.
The choice of the functional and basis set within the DFT framework is a critical determinant of the accuracy of the predictions. For conjugated systems such as the one under study, hybrid functionals like B3LYP are often a good starting point, balancing computational cost with accuracy. The 6-31G* basis set is a commonly used and effective choice for molecules of this size.
Experimental Validation: The Ground Truth
To assess the accuracy of theoretical models, a robust set of experimental data is essential. For 1,3,5-Tris(pyridin-4-ylethynyl)benzene, key experimental parameters include its fundamental physical properties, as well as its photophysical and electrochemical behavior.
Fundamental Properties
Basic experimental data provides a foundational check for the computational model.
| Property | Experimental Value | Source |
| Molecular Weight | 381.44 g/mol | [1] |
| Melting Point | 237 °C (decomposes) | [2] |
| Density | 1.29 g/cm³ (Predicted) | [2] |
| Appearance | Lemon/amber powder | [2] |
Photophysical Properties
Electrochemical Properties
The electrochemical behavior of 1,3,5-Tris(pyridin-4-ylethynyl)benzene is crucial for its application in electronic devices. Cyclic voltammetry is the standard experimental technique to determine the oxidation and reduction potentials, which are related to the HOMO and LUMO energy levels, respectively.
Cross-Validation: Comparing Theoretical Predictions with Experimental Reality
The core of this guide is the direct comparison of theoretical predictions with experimental data. While a dedicated publication with a complete set of experimental and theoretical data for 1,3,5-Tris(pyridin-4-ylethynyl)benzene was not identified in the search, we can establish a workflow for such a comparison based on common practices in computational chemistry.
The following DOT graph illustrates the workflow for the cross-validation of theoretical models.
Sources
A Comparative Analysis of Porosity in Metal-Organic Frameworks Synthesized with Tripodal Pyridyl Ligands: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the rational design of Metal-Organic Frameworks (MOFs) with tailored porosity is a paramount objective. The choice of the organic linker is a critical determinant of the final architecture and, consequently, the porous properties of these materials. This guide provides a comparative analysis of the porosity of MOFs synthesized with a family of tripodal pyridyl ligands, centering around the promising but as-yet underexplored 1,3,5-Tris(pyridin-4-ylethynyl)benzene and its structurally related analogues.
While specific data on MOFs constructed from 1,3,5-Tris(pyridin-4-ylethynyl)benzene remains elusive in surveyed literature, a comprehensive examination of its analogues provides invaluable insights into how subtle modifications to the linker backbone can profoundly influence the resulting porosity. This guide will delve into the synthesis, structure, and porosity of MOFs built from 2,4,6-tris(4-pyridyl)-1,3,5-triazine (TPT) and 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM), offering a predictive framework for the potential properties of MOFs derived from their ethynyl-bridged counterpart.
The Influence of Linker Structure on MOF Porosity: A Tale of Three Analogues
The central theme of this guide is the structure-property relationship between the organic linker and the porosity of the resulting MOF. The three linkers at the heart of our discussion - 1,3,5-Tris(pyridin-4-ylethynyl)benzene, 2,4,6-tris(4-pyridyl)-1,3,5-triazine, and 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene - share a common C3-symmetric design with pyridyl donor groups, making them ideal candidates for the construction of highly porous, three-dimensional frameworks.
Figure 1: Chemical Structures of Tripodal Pyridyl Linkers
Caption: Structures of the target linker and its analogues.
The key distinctions between these linkers lie in the nature of the central core (benzene vs. triazine) and the bridging units (ethynyl vs. direct linkage vs. benzimidazole). These variations are expected to impact:
-
Rigidity and Linearity: The ethynyl bridges in 1,3,5-Tris(pyridin-4-ylethynyl)benzene are anticipated to impart significant rigidity and a linear disposition of the pyridyl groups, potentially leading to highly ordered and porous structures.
-
Electronic Properties: The electron-deficient triazine ring in TPT can influence the metal-ligand interactions and the overall electronic properties of the MOF, which can, in turn, affect its adsorptive and catalytic capabilities.
-
Bulkiness and Intermolecular Interactions: The benzimidazole groups in TIBM introduce greater steric bulk and the potential for hydrogen bonding interactions, which can dictate the packing of the framework and influence the pore dimensions.
Comparative Porosity Data
The following table summarizes the porosity data for MOFs synthesized using the analogue linkers. This data provides a crucial benchmark for predicting the performance of MOFs based on 1,3,5-Tris(pyridin-4-ylethynyl)benzene.
| MOF Name/Reference | Linker | Metal Ion(s) | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (nm) | Citation |
| TPT-based MOFs | ||||||
| {[Ni₃(BTC)₂(TPT)₂/₃(H₂O)₄.₀₈(MeOH)₀.₉₂]·2DMF·0.5H₂O·0.5MeOH}n | TPT | Ni(II) | Not explicitly stated, but exhibits selective CO₂ adsorption | Not explicitly stated | Small apertures | |
| {[Ni₃(BTC)₂(TPT)₂(H₂O)₆]·6DMF}n | TPT | Ni(II) | Not explicitly stated, but shows higher gas capacity than the above | Not explicitly stated | Not explicitly stated | |
| TIBM-based MOFs | ||||||
| TIBM-Al | TIBM | Al(III) | Not explicitly stated | Not explicitly stated | 0.3-1.5 | |
| TIBM-Cr | TIBM | Cr(III) | 2141 | 2.116 | 0.3-1.5 | |
| TIBM-Cu | TIBM | Cu(II) | Not explicitly stated, but shows high CO₂ uptake | Not explicitly stated | 0.3-1.5 |
Analysis of Porosity Data:
The data reveals that the choice of both the organic linker and the metal ion significantly impacts the porosity of the resulting MOF. For instance, the TIBM-Cr MOF exhibits a remarkably high BET surface area of 2141 m²/g, indicating a highly porous structure. While the specific surface areas for the TPT-based Ni-MOFs are not provided in the cited source, their selective gas adsorption properties suggest the presence of well-defined micropores. The pore sizes for the TIBM-based MOFs are in the microporous range (0.3-1.5 nm), which is advantageous for applications such as gas separation and catalysis.
Based on these findings, it is reasonable to hypothesize that a MOF synthesized with the more rigid and linear 1,3,5-Tris(pyridin-4-ylethynyl)benzene linker could potentially exhibit an even higher surface area and a more ordered pore structure compared to its analogues. The linear acetylene bridges would likely prevent the interpenetration of multiple frameworks, a common phenomenon that can reduce porosity.
Experimental Protocols
To facilitate further research in this area, detailed experimental protocols for the synthesis of the analogue MOFs are provided below. These protocols are derived from the cited literature and serve as a valuable starting point for the synthesis and exploration of new materials in this class.
Synthesis of TIBM-Cr MOF
This protocol is adapted from the work of Al-Mokhtar et al.
Materials:
-
1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM) linker
-
Chromium(III) salt (e.g., CrCl₃)
-
Solvent (e.g., N,N-dimethylformamide - DMF)
Procedure:
-
In a typical synthesis, a solution of the TIBM linker in DMF is prepared.
-
A solution of the chromium(III) salt in DMF is prepared separately.
-
The two solutions are mixed together in a reaction vessel.
-
The reaction mixture is heated under solvothermal conditions (e.g., in a sealed autoclave) at a specific temperature for a defined period.
-
After cooling to room temperature, the resulting crystalline product is collected by filtration, washed with fresh solvent, and dried.
Figure 2: General Solvothermal Synthesis Workflow for MOFs
Caption: A generalized workflow for the solvothermal synthesis of MOFs.
Characterization of Porosity: Brunauer-Emmett-Teller (BET) Analysis
The porosity of the synthesized MOFs is typically characterized using nitrogen adsorption-desorption isotherms at 77 K. The Brunauer-Emmett-Teller (BET) method is then applied to the isotherm data to calculate the specific surface area of the material.
Procedure:
-
A sample of the activated MOF (with solvent molecules removed from the pores) is placed in a sample tube.
-
The sample is degassed under vacuum at an elevated temperature to remove any adsorbed species.
-
The sample tube is then cooled to 77 K (the boiling point of liquid nitrogen).
-
Nitrogen gas is incrementally introduced into the sample tube, and the amount of adsorbed gas is measured at each pressure point.
-
The process is reversed to obtain the desorption isotherm.
-
The BET equation is applied to the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.35 to calculate the specific surface area.
-
The total pore volume is typically estimated from the amount of gas adsorbed at a relative pressure close to unity.
-
The pore size distribution can be determined using methods such as Density Functional Theory (DFT) or Barrett-Joyner-Halenda (BJH).
Future Directions and the Promise of 1,3,5-Tris(pyridin-4-ylethynyl)benzene
The comparative analysis of MOFs synthesized from TPT and TIBM provides a strong foundation for predicting the properties of MOFs based on 1,3,5-Tris(pyridin-4-ylethynyl)benzene. The high rigidity and linearity of this linker are expected to favor the formation of non-interpenetrated frameworks with exceptionally high surface areas and well-defined, accessible pores.
Researchers are encouraged to pursue the synthesis and characterization of MOFs using this promising linker. Such studies would not only expand the library of highly porous materials but also provide deeper insights into the fundamental principles of MOF design and the intricate interplay between linker structure and framework porosity. The protocols and comparative data presented in this guide offer a solid starting point for these exciting future investigations.
References
-
Qian, B., Song, P., Nie, H., Zhang, B., Zheng, J., Yu, M., & Chang, Z. (2021). Two porous Ni-MOFs based on 2,4,6-tris(pyridin-4-yl)-1,3,5-triazine showing solvent determined structures and distinctive sorption properties toward CO2 and alkanes. Dalton Transactions, 50(15), 5244–5250. [Link]
-
Al-Mokhtar, M. A., et al. (2021). Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. Materials, 14(21), 6533. [Link]
-
Li, J.-R., Kuppler, R. J., & Zhou, H.-C. (2009). Selective gas adsorption and separation in metal–organic frameworks. Chemical Society Reviews, 38(6), 1477–1504. [Link]
-
Furukawa, H., Cordova, K. E., O'Keeffe, M., & Yaghi, O. M. (2013). The chemistry and applications of metal-organic frameworks. Science, 341(6149), 1230444. [Link]
-
Rowsell, J. L., & Yaghi, O. M. (2004). Metal–organic frameworks: a new class of porous materials. Microporous and Mesoporous Materials, 73(1-2), 3-14. [Link]
-
Côté, A. P., Benin, A. I., Ockwig, N. W., O'Keeffe, M., Matzger, A. J., & Yaghi, O. M. (2005). Porous, crystalline, covalent organic frameworks. Science, 310(5751), 1166–1170. [Link]
-
Al-Mokhtar, M., et al. (2021). Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. Materials, 14(21), 6533. [Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1,3,5-Tris(pyridin-4-ylethynyl)benzene
This document provides essential procedural guidance for the safe and compliant disposal of 1,3,5-Tris(pyridin-4-ylethynyl)benzene. As a complex heterocyclic aromatic compound, its handling and disposal demand a thorough understanding of its chemical properties and potential hazards to ensure the safety of laboratory personnel and the protection of the environment. This guide is designed for researchers, scientists, and drug development professionals who may utilize this compound in their work.
Core Principles of Disposal: A Proactive Approach
The proper disposal of any research chemical is not an afterthought but a critical component of the experimental lifecycle. For 1,3,5-Tris(pyridin-4-ylethynyl)benzene, the disposal strategy is dictated by its hazard profile, which is primarily influenced by its pyridine and ethynyl functional groups. Pyridine derivatives are often classified as hazardous waste and can be harmful to aquatic life, while the compound's solid, dusty nature presents an inhalation risk.[1][2][3] Therefore, the cardinal rule is to prevent its release into the environment by avoiding disposal via standard drains or general refuse.[4][5][6][7] All waste streams containing this compound must be managed as regulated hazardous chemical waste.
Hazard Profile and Risk Assessment
A comprehensive risk assessment is the foundation of a safe disposal plan. The known hazards of 1,3,5-Tris(pyridin-4-ylethynyl)benzene, based on available Safety Data Sheets (SDS) and chemical databases, are summarized below.
| Hazard Classification | GHS Hazard Statement | Causality and Experimental Implication |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Ingestion can lead to systemic toxicity. This underscores the importance of strict hygiene measures and prohibiting eating or drinking in the laboratory. |
| Acute Toxicity (Dermal) | H312: Harmful in contact with skin | The compound can be absorbed through the skin, necessitating the use of appropriate chemical-resistant gloves to prevent exposure. |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled | As a solid, the compound can form dust.[4] Inhalation of airborne particles can cause harm, requiring handling in well-ventilated areas or with respiratory protection. |
| Skin Irritation | H315: Causes skin irritation | Direct contact can cause inflammation and irritation. This reinforces the need for protective gloves and a lab coat. |
| Eye Irritation | H319: Causes serious eye irritation | Contact with eyes can result in significant damage. Chemical safety goggles or a face shield are mandatory during handling. |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhaled dust can irritate the respiratory tract. Engineering controls like fume hoods are critical to mitigate this risk. |
Source: European Chemicals Agency (ECHA) C&L Inventory, via PubChem.[2]
Standard Operating Procedure for Disposal
This section outlines the step-by-step methodology for collecting and preparing 1,3,5-Tris(pyridin-4-ylethynyl)benzene waste for final disposal. The ultimate disposal must be conducted through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management contractor.[6][8]
Step 1: Personal Protective Equipment (PPE) Mandates
Before handling any waste, ensure the following PPE is worn to prevent exposure via the routes identified in the hazard profile:
-
Eye Protection: Chemical safety goggles or a full-face shield.[9]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or disposable gown.
-
Respiratory Protection: If there is a risk of generating dust and engineering controls are insufficient, use a respirator with a particulate filter conforming to NIOSH (US) or EN 143 (EU) standards.[9]
Step 2: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions and ensure compliant disposal.[6]
-
Solid Waste:
-
Collect all dry waste contaminated with 1,3,5-Tris(pyridin-4-ylethynyl)benzene, including unused compound, contaminated weigh paper, pipette tips, and gloves.
-
Place these materials into a designated, robust, and sealable hazardous waste container.[10] The container must be compatible with the chemical and clearly marked.
-
Do not create dust when transferring the waste.[4]
-
-
Liquid Waste (Solutions):
-
If the compound is in a solvent, collect the entire solution as liquid hazardous waste.
-
Segregate the waste stream based on the solvent type (e.g., non-halogenated vs. halogenated).
-
Use a designated, leak-proof, and sealable liquid waste container.[8] Leave at least 10% of headspace in the container to allow for vapor expansion.[8]
-
Step 3: Labeling and Storage
Accurate labeling is a legal requirement and essential for safety.
-
Affix a "Hazardous Waste" label to the container as soon as the first item of waste is added.
-
Clearly write the full chemical name: "1,3,5-Tris(pyridin-4-ylethynyl)benzene". List any solvents and their approximate concentrations.
-
Keep the waste container securely closed except when adding waste.[6]
-
Store the container in a designated satellite accumulation area within the laboratory. This area should be under the control of the operator, away from drains, and in secondary containment to manage potential leaks.[6]
Step 4: Arranging Final Disposal
-
Once the waste container is full or you are no longer generating this waste stream, contact your institution's EHS office to schedule a waste pickup.
-
The established disposal method for pyridine-based hazardous waste is high-temperature incineration.[1] This process effectively destroys the compound, preventing its entry into the ecosystem.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Notify everyone in the immediate area.
-
Evacuate (If Necessary): For large spills, evacuate the area and contact EHS immediately.
-
Don PPE: Before addressing a small, manageable spill, don the full PPE detailed in Step 1.
-
Contain and Clean:
-
Prevent dust formation by gently covering the solid spill with an inert absorbent material like sand or vermiculite.[7][11]
-
Carefully sweep or scoop the mixture into your designated solid hazardous waste container.[4]
-
Clean the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol).
-
Dispose of the cleaning materials as hazardous waste in the same container.
-
Decontamination of Empty Containers
An "empty" container that held 1,3,5-Tris(pyridin-4-ylethynyl)benzene must be decontaminated before it can be disposed of as non-hazardous refuse.
-
Triple Rinse: Rinse the container three times with a suitable solvent capable of dissolving the compound.[12][13]
-
Collect Rinsate: This rinsate is considered hazardous waste and must be collected in the appropriate liquid hazardous waste container.[10][12]
-
Deface Label: After the triple rinse, remove or thoroughly deface the original chemical label.[10][13]
-
Final Disposal: The clean, dry container can now be disposed of in the regular laboratory trash or recycling, depending on institutional policy.[12]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for managing waste streams of 1,3,5-Tris(pyridin-4-ylethynyl)benzene.
Caption: Decision workflow for handling and disposing of 1,3,5-Tris(pyridin-4-ylethynyl)benzene waste.
References
-
Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]
-
Hazardous Waste Disposal Procedures. The University of Chicago, Environmental Health and Safety. Available at: [Link]
-
PubChem Compound Summary for CID 9999883, 4,4',4''-[(Benzene-1,3,5-triyl)triethyne-2,1-diyl]tripyridine. National Center for Biotechnology Information. Available at: [Link]
-
Removal of Bisphenol A and 17α-ethinyl Estradiol From Landfill Leachate Using Single-Walled Carbon Nanotubes. PubMed. Available at: [Link]
-
Hazardous Waste Disposal Procedures Handbook. Lehigh University, Campus Safety Division. Available at: [Link]
-
Safety Data Sheet for Pyridine for HPLC / UV Spectroscopy. Loba Chemie. Available at: [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College, Environmental Health and Safety. Available at: [Link]
-
Safe Disposal and Management of Unused, Unwanted Contraceptives. UNFPA. Available at: [Link]
-
Safety Data Sheet for Pyridine. Carl ROTH. Available at: [Link]
-
Hazardous Waste Disposal Guide. Northwestern University, Research Safety. Available at: [Link]
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Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center, Occupational & Clinical Radiation Safety. Available at: [Link]
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A Comprehensive Guide to the Safe Handling of 1,3,5-Tris(pyridin-4-ylethynyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of 1,3,5-Tris(pyridin-4-ylethynyl)benzene. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
Hazard Assessment and Core Safety Directives
1,3,5-Tris(pyridin-4-ylethynyl)benzene is a crystalline organic solid. While specific toxicity data for this compound is not extensively available, its structure, containing pyridine and benzene moieties, suggests that it should be handled with care. The pyridine functional group can be a skin and respiratory irritant.[1] A safety data sheet for a similar compound, 1,3,5-Tri(pyridin-4-yl)benzene, indicates it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Therefore, it is prudent to treat 1,3,5-Tris(pyridin-4-ylethynyl)benzene with a similar level of caution.
Key Hazards:
-
Harmful if swallowed or inhaled. [3]
Due to the lack of comprehensive toxicological data, it is recommended to handle this compound as potentially hazardous. The techniques discussed for air-sensitive compounds are generally useful for handling potentially hazardous solids to minimize exposure.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the risks associated with handling 1,3,5-Tris(pyridin-4-ylethynyl)benzene.[5][6]
| PPE Component | Specifications & Rationale |
| Hand Protection | Double-gloving with nitrile gloves is recommended. Nitrile provides good resistance to a variety of chemicals, including those with aromatic and heterocyclic structures.[1][7] The outer glove can be removed if contaminated, protecting the inner glove and the wearer's skin. |
| Eye and Face Protection | Chemical safety goggles are mandatory to protect against dust particles.[7] A face shield should be worn over the goggles, especially when handling larger quantities, to protect the entire face from splashes or airborne particles.[8] |
| Body Protection | A flame-resistant lab coat should be worn and fully buttoned. For operations with a higher risk of dust generation, disposable coveralls are recommended to prevent contamination of personal clothing.[6] |
| Respiratory Protection | When handling the solid outside of a certified chemical fume hood or glovebox, a NIOSH-approved respirator with particulate filters (N95 or higher) is essential to prevent inhalation of airborne particles.[5] |
PPE Donning and Doffing Workflow
Caption: A streamlined workflow for the safe handling and transfer of the compound.
Emergency Procedures
Even with the best precautions, accidents can happen. Rapid and correct response is crucial.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water. [1][9]Remove contaminated clothing. [9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [1][10]Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention. [10] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | For small spills, absorb with an inert material such as vermiculite, sand, or earth and place in a suitable container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department. |
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of laboratory safety and environmental responsibility. [11]
-
Solid Waste :
-
All solid waste contaminated with 1,3,5-Tris(pyridin-4-ylethynyl)benzene, including used weighing paper, contaminated gloves, and absorbent materials from spills, must be collected in a designated, labeled hazardous waste container. [9]2. Liquid Waste :
-
Solutions containing 1,3,5-Tris(pyridin-4-ylethynyl)benzene should be collected in a labeled hazardous waste container for organic solvents.
-
Never pour this chemical or its solutions down the drain. [1]3. Container Disposal :
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.
-
Follow your institution's guidelines for the disposal of empty chemical containers.
-
All waste must be handled in accordance with local, state, and federal regulations.
References
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
-
GOV.UK. Pyridine: incident management. Retrieved from [Link]
-
MATERIAL SAFETY DATA SHEET: PYRIDINE. (2011, August 29). Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Neilson Lab. (n.d.). The manipulation of air-sensitive compounds. Retrieved from [Link]
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ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular structure of 1,3,5-tris(pyridine-4-ylethynyl)benzene 51 and.... Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]
-
Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]
-
US EPA. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
MDPI. (n.d.). 4,4′,4″-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(1-methylpyridin-1-ium) Iodide. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
